molecular formula C10H13ClN2O4 B3021730 (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride CAS No. 331763-77-0

(S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride

Cat. No.: B3021730
CAS No.: 331763-77-0
M. Wt: 260.67 g/mol
InChI Key: WPIIXVVGUXXORP-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride is a useful research compound. Its molecular formula is C10H13ClN2O4 and its molecular weight is 260.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3S)-3-amino-4-(4-nitrophenyl)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4.ClH/c11-8(6-10(13)14)5-7-1-3-9(4-2-7)12(15)16;/h1-4,8H,5-6,11H2,(H,13,14);1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPIIXVVGUXXORP-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CC(=O)O)N)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](CC(=O)O)N)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375838
Record name (3S)-3-Amino-4-(4-nitrophenyl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

270062-87-8
Record name (3S)-3-Amino-4-(4-nitrophenyl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Chiral Scaffold for Advanced Pharmaceutical Design

(S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride is a specialized chiral building block of significant interest to the pharmaceutical and medicinal chemistry sectors. As a non-proteinogenic β-amino acid, its structure offers a unique scaffold that diverges from the canonical α-amino acids, providing chemists with a tool to design novel peptides, peptidomimetics, and small molecule drug candidates with enhanced stability and unique conformational properties. The presence of a 4-nitrophenyl group offers a versatile chemical handle for further modification or for use as a key pharmacophoric element. Its stereospecific (S)-configuration is crucial for enabling precise, stereoselective interactions with biological targets.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and applications, intended for researchers and professionals in drug development.

Section 1: Core Physicochemical Properties

The fundamental properties of a compound dictate its handling, formulation, and reactivity. This compound is a solid material whose characteristics are summarized below.

Chemical Structure

Caption: Structure of this compound.

Data Summary Table
PropertyValueSource(s)
CAS Number 270062-87-8[2][3][4]
Alternate CAS 331763-77-0[5][6]
Molecular Formula C₁₀H₁₃ClN₂O₄[2][6]
Molecular Weight 260.67 g/mol [1][2][6]
Appearance Solid (form not specified)[2]
Boiling Point 430.2°C at 760 mmHg (Predicted, free base)[2]
pKa 3.70 ± 0.10 (Predicted, carboxylic acid)[2]
Storage 2-8°C, protect from light. Incompatible with oxidizing agents.[2][7]

Note on CAS Numbers: Multiple CAS numbers are listed by suppliers. Researchers should verify the specific batch information. 270062-87-8 is the most frequently cited for the hydrochloride salt.

Section 2: Synthesis and Purification

The synthesis of this chiral building block demands precise control over stereochemistry to prevent racemization. The primary strategies involve the stereoselective reduction of a precursor or the resolution of a racemic mixture. The hydrochloride salt is then formed in a final step to improve handling and stability.

Synthetic Workflow Overview

A common and effective approach is the asymmetric reduction of a corresponding keto-acid or the reduction of a protected amino acid precursor. Catalytic hydrogenation is favored for its high yield and stereochemical fidelity.

G start Precursor Synthesis (e.g., from 4-nitrophenylalanine) reduction Asymmetric Reduction (e.g., Catalytic Hydrogenation) start->reduction Stereocontrol is key deprotection Removal of Protecting Groups (if applicable) reduction->deprotection salt_formation Hydrochloride Salt Formation (Addition of HCl) deprotection->salt_formation purification Purification (Crystallization) salt_formation->purification Isolate pure salt analysis Final QC Analysis (HPLC, NMR, Chiral HPLC) purification->analysis

Caption: General workflow for the synthesis and purification of the target compound.

Protocol 1: Synthesis via Catalytic Hydrogenation

This protocol outlines a laboratory-scale synthesis based on methods adapted from common industrial practices for similar compounds.[1] The rationale for using catalytic hydrogenation with a palladium on carbon (Pd/C) catalyst is its efficiency and the relatively mild conditions required, which help preserve the enantiomeric integrity of the chiral center.

Materials:

  • (S)-2-((tert-Butoxycarbonyl)amino)-4-(4-nitrophenyl)but-3-enoic acid (precursor)

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Hydrogen gas (H₂)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl), 4M solution in 1,4-dioxane

  • Diethyl ether

Procedure:

  • Catalyst Suspension: In a hydrogenation vessel, suspend 10% Pd/C (5 mol%) in anhydrous THF.

  • Substrate Addition: Add the precursor (1.0 eq) to the vessel.

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas to a pressure of 3 atm.

  • Reaction: Stir the mixture vigorously at room temperature for 12-16 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Catalyst Removal: Carefully vent the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional THF.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to yield the Boc-protected amine as an oil or solid.

  • Deprotection and Salt Formation: Dissolve the crude product in a minimal amount of 1,4-dioxane. Add 4M HCl in dioxane (3-4 eq) dropwise at 0°C.

  • Precipitation: Stir the solution at room temperature for 2-4 hours. The hydrochloride salt will precipitate.

  • Isolation: Add diethyl ether to facilitate complete precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake with cold diethyl ether to remove residual impurities. Dry the product under vacuum to yield this compound. Purity should be assessed at ≥95% by HPLC.[1]

Section 3: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the final compound. A combination of spectroscopic and chromatographic techniques is employed.

Spectroscopic Data Interpretation

While specific spectra are proprietary to manufacturers, the expected spectral characteristics can be reliably predicted based on the molecule's structure.

TechniqueFeatureExpected Chemical Shift / WavenumberRationale
¹H NMR -COOH Proton10-12 ppm (broad singlet)Highly deshielded acidic proton.[8]
Aromatic Protons~8.2 ppm (d) and ~7.5 ppm (d)Protons on the nitro-substituted benzene ring, appearing as two distinct doublets due to the AA'BB' system.
-CH(NH₃⁺)-~4.0-4.5 ppm (m)Proton at the chiral center, adjacent to the ammonium group.
-CH₂-COOH~2.5-2.8 ppm (m)Diastereotopic protons adjacent to the chiral center and the carboxylic acid.
-CH₂-Ar~2.9-3.2 ppm (m)Diastereotopic benzylic protons.
¹³C NMR -COOH Carbon~170-180 ppmCarbonyl carbon of the carboxylic acid.[8]
Aromatic Carbons~124 ppm, ~130 ppm, ~147 ppm (C-NO₂), ~148 ppm (C-ipso)Carbons of the 4-nitrophenyl group.
-CH(NH₃⁺)-~45-55 ppmChiral carbon attached to the nitrogen.
-CH₂-~35-45 ppmAliphatic methylene carbons.
IR Spectroscopy O-H Stretch2500-3300 cm⁻¹ (very broad)Characteristic of a hydrogen-bonded carboxylic acid.[8]
N-H Stretch~3000 cm⁻¹ (broad)Stretching of the ammonium (NH₃⁺) group.
C=O Stretch~1710 cm⁻¹Carbonyl stretch of the carboxylic acid.[8]
NO₂ Stretch~1520 cm⁻¹ (asymmetric) & ~1350 cm⁻¹ (symmetric)Strong, characteristic absorptions for the nitro group.
Protocol 2: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final product.

Instrumentation & Conditions:

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Sample Preparation: Prepare a sample solution of the compound in a water/acetonitrile mixture (e.g., 1 mg/mL).

  • Injection: Inject the sample onto the equilibrated HPLC system.

  • Data Analysis: Integrate the peak areas from the resulting chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Section 4: Applications in Research and Development

The utility of this compound stems from its unique structural features, making it a valuable intermediate in medicinal chemistry.

Role as a Pharmaceutical Building Block

G cluster_0 Core Scaffold: (S)-3-Amino-4-(4-nitrophenyl)butanoic acid cluster_1 Resulting Pharmaceutical Advantages A β-Amino Acid Backbone D Enhanced Proteolytic Stability A->D E Novel Peptidomimetic Folds A->E B (S)-Stereocenter F Precise Target Recognition B->F Enables stereospecific binding C 4-Nitrophenyl Moiety G Site for Further Functionalization C->G Nitro group can be reduced to an amine for coupling H Modulation of Physicochemical Properties C->H

Caption: Key structural features and their contribution to drug design.

  • Peptide Modification: Incorporation of this β-amino acid into a peptide chain disrupts the natural α-amino acid backbone. This modification can render the resulting peptidomimetic resistant to degradation by proteases, thereby increasing its in vivo half-life.

  • Drug Discovery: The compound serves as a crucial starting material for the synthesis of more complex active pharmaceutical ingredients (APIs).[9] The nitro group is particularly useful as it can be easily reduced to an amine, which can then be functionalized through amide bond formation, reductive amination, or other coupling reactions to build molecular complexity.

  • Chiral Synthesis: As a resolved, enantiomerically pure compound, it allows for the direct synthesis of stereospecific drug candidates, avoiding the need for costly chiral resolution steps later in the synthetic sequence.[1]

Section 5: Safety, Handling, and Storage

Proper handling and storage are critical to ensure user safety and maintain the integrity of the compound.

Safety and Handling:

  • Hazards: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[5][10]

  • Personal Protective Equipment (PPE): Always use in a well-ventilated area or fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[5][10]

  • In case of Exposure:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

    • Skin: Wash off with soap and plenty of water.

    • Ingestion: If swallowed, rinse mouth with water and seek immediate medical advice.

  • Incompatibilities: Avoid contact with strong oxidizing agents.[7]

  • Combustion Products: Hazardous decomposition products include carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[7]

Storage:

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage temperature is between 2-8°C.[2] Protect from light.

  • Stability: The hydrochloride salt form offers improved stability and handling characteristics compared to the free base.

References

  • LookChem. (n.d.). This compound. Retrieved January 6, 2026, from [Link]

  • Chem-Space. (n.d.). (S)-3-Amino-4-((4-nitrophenyl)amino)-4-oxobutanoic acid hydrochloride. Retrieved January 6, 2026, from [Link]

  • CRO SPLENDID LAB. (n.d.). (S)-3-Amino-4-(4-nitrophenyl)butanoic acid, hydrochloride. Retrieved January 6, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Fmoc-(S)-3-Amino-4-(4-nitrophenyl)butyric Acid: Your Key to Advanced Peptide Synthesis and Drug Discovery. Retrieved January 6, 2026, from [Link]

  • Pharmaffiliates. (n.d.). (S)-3-Amino-4-(4-nitrophenyl)butanoic acid, HCl. Retrieved January 6, 2026, from [Link]

  • Reagentia. (n.d.). This compound (CAS/ID No. 270062-87-8). Retrieved January 6, 2026, from [Link]

  • Chemistry LibreTexts. (2023). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved January 6, 2026, from [Link]

Sources

An In-depth Technical Guide to (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride, a chiral β-amino acid derivative of significant interest in pharmaceutical research and synthetic chemistry. This document is intended for researchers, scientists, and drug development professionals, offering insights into its molecular structure, synthesis, characterization, and applications.

Introduction: A Versatile Chiral Building Block

This compound is a non-proteinogenic β-amino acid that has emerged as a valuable building block in medicinal chemistry. Its structure, featuring a stereocenter at the C3 position, a nitrophenyl group, and a carboxylic acid moiety, makes it a versatile precursor for the synthesis of complex bioactive molecules and peptidomimetics. The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various synthetic protocols.

The presence of the nitro group on the phenyl ring offers a strategic site for further chemical modifications, such as reduction to an amine, which can then be functionalized to introduce diverse pharmacophores. This adaptability is a key reason for its utility in drug discovery programs. Furthermore, its structural similarity to neurotransmitters like γ-aminobutyric acid (GABA) suggests its potential as a scaffold for developing neurologically active agents, although specific pharmacological data for this compound remains limited in publicly accessible literature.

Molecular Structure and Physicochemical Properties

The molecular integrity of this compound is defined by its specific stereochemistry and the presence of key functional groups. Understanding its physicochemical properties is paramount for its effective handling, storage, and application in experimental settings.

Molecular Structure Visualization

The three-dimensional arrangement of atoms in this compound is crucial for its biological and chemical reactivity. The following diagram illustrates its molecular structure.

G cluster_synthesis Synthesis cluster_purification Purification & Salt Formation cluster_characterization Characterization Starting Materials Starting Materials Asymmetric Synthesis Asymmetric Synthesis Starting Materials->Asymmetric Synthesis e.g., Michael Addition Crude Product Crude Product Asymmetric Synthesis->Crude Product Chromatography Chromatography Crude Product->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization HCl Salt Formation HCl Salt Formation Recrystallization->HCl Salt Formation Final Product Final Product HCl Salt Formation->Final Product QC Analysis QC Analysis Final Product->QC Analysis NMR, MS, IR, HPLC

Caption: Conceptual workflow for the synthesis and quality control of the target compound.

Structural Elucidation and Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and stereochemistry of this compound. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural confirmation.

  • ¹H NMR: Key signals are expected for the aromatic protons (with a characteristic splitting pattern due to the para-substitution), the methine proton at the chiral center (CH-NH₃⁺), the diastereotopic methylene protons adjacent to the chiral center, and the methylene protons of the carboxylic acid group. A commercial supplier reports the following characteristic peaks:

    • δ 8.2 (d, 2H, Ar-H)

    • δ 4.1 (m, 1H, CH-NH₂) [1]

  • ¹³C NMR: The spectrum should show distinct signals for the carboxyl carbon, the aromatic carbons (with the carbon bearing the nitro group being significantly deshielded), and the aliphatic carbons.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. Expected characteristic absorption bands include:

  • Broad O-H stretch from the carboxylic acid.

  • N-H stretches from the ammonium group.

  • C=O stretch from the carboxylic acid.

  • Asymmetric and symmetric N-O stretches from the nitro group.

  • C=C stretches from the aromatic ring.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the molecular formula.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the chemical purity of the compound. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water with an acid modifier) is typically used.

Chiral HPLC: To confirm the enantiomeric purity (enantiomeric excess, ee), chiral HPLC is essential. A chiral stationary phase is used to separate the (S)- and (R)-enantiomers.

Experimental Protocols

The following are generalized protocols for the analytical characterization of this compound.

Protocol 1: NMR Sample Preparation

  • Weigh approximately 5-10 mg of the compound.

  • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

Protocol 2: HPLC Purity Analysis

  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL).

  • Inject the sample onto a C18 reversed-phase HPLC column.

  • Elute with a gradient of mobile phase A (e.g., 0.1% trifluoroacetic acid in water) and mobile phase B (e.g., 0.1% trifluoroacetic acid in acetonitrile).

  • Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm).

  • Calculate the purity based on the peak area percentage.

Applications in Research and Development

This compound is primarily utilized as a specialized building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Peptide Synthesis and Peptidomimetics

The Fmoc-protected version of this amino acid, Fmoc-(S)-3-Amino-4-(4-nitrophenyl)butyric acid, is a key intermediate in solid-phase peptide synthesis (SPPS). [2]The incorporation of this β-amino acid into peptide chains can induce specific secondary structures and enhance resistance to enzymatic degradation compared to natural α-peptides.

Drug Discovery Scaffold

As a chiral molecule with multiple functional groups, it serves as a valuable scaffold in drug discovery. The nitrophenyl moiety can be a key interaction point with biological targets or can be chemically modified to explore structure-activity relationships (SAR). Its structural resemblance to GABA-analogs like phenibut and baclofen suggests its potential for exploration in neuroscience research, particularly in the context of GABA receptor modulation, although direct evidence for this is not widely published.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and disposal. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Conclusion

This compound is a high-value chiral building block with significant potential in synthetic and medicinal chemistry. Its well-defined stereochemistry and versatile functional groups make it an important tool for the construction of novel peptides, peptidomimetics, and other complex molecular architectures. While detailed synthetic and pharmacological data in the public domain are limited, its utility as a synthetic intermediate is well-established. Further research into its biological activities may uncover new therapeutic applications.

References

  • CRO SPLENDID LAB. (S)-3-Amino-4-(4-nitrophenyl)butanoic acid, hydrochloride. Available at: [Link]

  • Asymmetric Bioreductions of β-Nitro Acrylates as a Route to Chiral β2-Amino Acids. (2025). ResearchGate. Available at: [Link]

  • LookChem. This compound. Available at: [Link]

  • Stereoselective synthesis of β2-amino acids by Michael addition of diorgano zinc reagents to nitro acrylates. (2025). ResearchGate. Available at: [Link]

  • Enantioselective Synthesis of β-amino acids: A Review. (2015). Hilaris Publisher. Available at: [Link]

  • Pharmaffiliates. (S)-3-Amino-4-(4-nitrophenyl)butanoic acid, HCl. Available at: [Link]

  • Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. (2021). Washington University in St. Louis. Available at: [Link]

  • Asymmetric synthesis of β-haloaryl β-amino acid derivatives. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization. (2023). ACS Omega. Available at: [Link]

  • Synthesis of .beta.3-homophenylalanine-derived amino acids and peptides by Suzuki coupling in solution and on solid support. (2025). ResearchGate. Available at: [Link]

  • ChemSrc. 1H-Indole-3-acetonitrile,2-phenyl-. Available at: [Link]

  • ChemSrc. Boc-(S)-3-Amino-4-(4-nitrophenyl)-butyric acid. Available at: [Link]

  • Google Patents. Novel process for the preparation of amino acid derivatives.
  • Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). (2024). RSC Medicinal Chemistry. Available at: [Link]

  • Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization. (2023). ACS Omega. Available at: [Link]

  • PubChem. (S)-3-Amino-4-phenylbutanoic acid. Available at: [Link]

  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024). Molecules. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Fmoc-(S)-3-Amino-4-(4-nitrophenyl)butyric Acid: Your Key to Advanced Peptide Synthesis and Drug Discovery. Available at: [Link]

  • Enantiospecific Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Using (S)-Serine as a Chiral Pool. (2025). ResearchGate. Available at: [Link]

  • Google Patents. Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid.
  • Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. (2021). Chemistry of Heterocyclic Compounds. Available at: [Link]

  • New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. (2023). Molecules. Available at: [Link]

  • Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives, Part 1. (1994). Pharmazie. Available at: [Link]

Sources

Topic: Synthesis Pathway for (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

(S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride is a chiral non-proteinogenic β-amino acid that serves as a critical building block in medicinal chemistry and drug development.[1][2][] Its structural architecture, featuring a stereocenter at the β-position and a versatile nitrophenyl group, makes it a valuable precursor for synthesizing a range of pharmacologically active molecules and peptidomimetics.[4] The nitro moiety can be readily reduced to an amine, opening pathways to further derivatization, for instance, in the synthesis of analogues of baclofen, a muscle relaxant.[5][6]

Given that biological activity is intrinsically linked to stereochemistry, the enantioselective synthesis of the (S)-isomer is of paramount importance. This guide provides an in-depth analysis of robust and field-proven synthetic strategies to obtain this molecule with high enantiomeric purity. We will dissect three principal pathways: organocatalyzed asymmetric Michael addition, chiral auxiliary-mediated diastereoselective reactions, and biocatalytic kinetic resolution. The discussion will move beyond simple procedural lists to explore the underlying mechanistic principles and the rationale behind experimental design, offering a comprehensive resource for researchers in the field.

Retrosynthetic Analysis

A logical approach to designing the synthesis of the target molecule involves a retrosynthetic analysis, which deconstructs the molecule into simpler, commercially available starting materials. The primary disconnection points are the Cβ-N and Cα-Cβ bonds, which are central to forming the β-amino acid core.

Retrosynthesis cluster_disconnections Key Disconnections target (S)-3-Amino-4-(4-nitrophenyl)butanoic acid HCl precursor1 (S)-3-Nitro-4-(4-nitrophenyl)butanoic acid target->precursor1 Nitro Reduction precursor2 α,β-Unsaturated Ester + Amine Source target->precursor2 Conjugate Addition strategy3 Strategy 3: Biocatalysis (e.g., Racemic Ester Resolution) target->strategy3 Enzymatic Resolution disconnection1 Cβ-N bond (Amine Introduction) disconnection2 Cα-Cβ bond (Carbon Skeleton Formation) strategy1 Strategy 1: Michael Addition (e.g., Malonate + Nitrostyrene) precursor1->strategy1 Asymmetric Michael Addition strategy2 Strategy 2: Chiral Auxiliary (e.g., Conjugate Addition) precursor2->strategy2 starting_materials 4-Nitrobenzaldehyde Malonic Acid Ester Nitromethane strategy1->starting_materials

Caption: Retrosynthetic pathways for the target molecule.

This analysis reveals that the core structure can be assembled via conjugate addition reactions, which form the basis for several powerful asymmetric methodologies.

Strategy 1: Organocatalyzed Asymmetric Michael Addition

This strategy is one of the most elegant and atom-economical approaches for establishing the chiral center.[7] It hinges on the conjugate addition of a carbon nucleophile to an electrophilic β-nitrostyrene derivative, catalyzed by a small chiral organic molecule. Cinchona alkaloid-derived catalysts are particularly effective in this transformation.[8]

Conceptual Overview

The reaction proceeds by the catalyst activating the nucleophile and/or the electrophile through non-covalent interactions, such as hydrogen bonding. This creates a chiral environment around the reactants, forcing the addition to occur on a specific face of the nitrostyrene, thereby inducing high enantioselectivity.

Michael_Addition_Workflow cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Asymmetric Michael Addition cluster_step3 Step 3: Hydrolysis & Decarboxylation cluster_step4 Step 4: Reduction & Salt Formation S1_start 4-Nitrobenzaldehyde + Dimethyl Malonate S1_product Dimethyl 2-(4-nitrobenzylidene)malonate S1_start->S1_product Piperidine, Acetic Acid S2_start Dimethyl 2-(4-nitrobenzylidene)malonate + Nitromethane S1_product->S2_start S2_product Chiral Adduct S2_start->S2_product Chiral Organocatalyst (e.g., Cinchona-Thiourea) S3_start Chiral Adduct S2_product->S3_start S3_product (S)-3-Nitro-4-(4-nitrophenyl)butanoic acid S3_start->S3_product 1. LiOH 2. HCl (aq) S4_start (S)-3-Nitro-4-(4-nitrophenyl)butanoic acid S3_product->S4_start S4_product Target Molecule (HCl salt) S4_start->S4_product 1. H₂, Pd/C 2. HCl in Ether

Caption: Workflow for Organocatalyzed Michael Addition.

Experimental Protocol: Organocatalyzed Synthesis

Part A: Synthesis of Dimethyl 2-(4-nitrobenzylidene)malonate

  • To a solution of 4-nitrobenzaldehyde (1.0 eq) and dimethyl malonate (1.1 eq) in toluene, add piperidine (0.1 eq) and acetic acid (0.1 eq).

  • Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, until water evolution ceases.

  • Cool the reaction mixture to room temperature. Wash sequentially with water, 1 M HCl, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from ethanol to yield the pure α,β-unsaturated ester.

Part B: Asymmetric Michael Addition

  • In a dry flask under an inert atmosphere (N₂ or Ar), dissolve the chiral thiourea organocatalyst (e.g., Takemoto catalyst, 0.1 eq) in a suitable solvent like toluene or CH₂Cl₂.

  • Add dimethyl 2-(4-nitrobenzylidene)malonate (1.0 eq) to the solution.

  • Cool the mixture to the specified temperature (e.g., -20 °C).

  • Add nitromethane (1.5 eq) dropwise over 10 minutes.

  • Stir the reaction at this temperature for 24-48 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated NH₄Cl solution and extract with ethyl acetate.

  • Combine the organic layers, dry over Na₂SO₄, and concentrate. The crude product is typically purified by column chromatography.

Part C: Hydrolysis, Decarboxylation, and Reduction

  • Dissolve the purified Michael adduct in a mixture of THF and water.

  • Add lithium hydroxide (LiOH, 3.0 eq) and stir at room temperature for 12 hours.

  • Acidify the mixture with 2 M HCl to pH ~2 and heat to reflux for 4 hours to effect decarboxylation.

  • Cool and extract the product into ethyl acetate. Dry and concentrate to yield (S)-3-Nitro-4-(4-nitrophenyl)butanoic acid.

  • Dissolve the nitro acid in methanol and add 10% Palladium on carbon (Pd/C) catalyst (5 mol%).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

Part D: Hydrochloride Salt Formation

  • Dissolve the crude amino acid in a minimal amount of methanol or isopropanol.

  • Add a solution of HCl in diethyl ether (2 M) dropwise until precipitation is complete.

  • Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to obtain this compound.

Causality and Insights
  • Catalyst Choice : The bifunctional thiourea catalyst activates the nitrostyrene through hydrogen bonding to the nitro group, increasing its electrophilicity. Simultaneously, its tertiary amine moiety acts as a Brønsted base, deprotonating the malonate to form a nucleophilic enolate. This dual activation within a constrained chiral pocket dictates the stereochemical outcome.[8]

  • Solvent and Temperature : Nonpolar solvents are often preferred to maximize the effect of hydrogen bonding. Lower temperatures enhance selectivity by favoring the more ordered, lower-energy transition state that leads to the desired enantiomer.

Parameter Typical Result Reference
Yield (Michael Addition) 85-95%[8]
Enantiomeric Excess (ee) 90-98%[8]

Strategy 2: Chiral Auxiliary-Mediated Synthesis

This classical and highly reliable method uses a covalently bonded chiral molecule—an auxiliary—to direct the stereochemistry of a reaction on an achiral substrate.[9] Evans oxazolidinones are exemplary auxiliaries for this purpose due to their rigid structure and predictable stereodirecting influence.[10]

Conceptual Overview

The substrate is first acylated with the chiral auxiliary. The resulting imide is then enolized, and the bulky substituent on the auxiliary sterically blocks one face of the enolate. Subsequent reaction with an electrophile occurs from the less hindered face, leading to a new stereocenter with high diastereoselectivity. Finally, the auxiliary is cleaved and can often be recovered.[9][11]

Evans_Auxiliary cluster_main Evans Auxiliary Workflow cluster_rationale Causality Acylation 1. Acylation Attach substrate to (S)-4-benzyl-2-oxazolidinone Enolization 2. Enolization Form Z-enolate (e.g., with NaHMDS) Acylation->Enolization Forms rigid chelated structure Addition 3. Diastereoselective Addition React with 4-nitrobenzyl bromide Enolization->Addition Benzyl group blocks top face Stereocontrol Stereocontrol is achieved because the chelated Z-enolate forms a rigid conformation. The auxiliary's substituent (e.g., benzyl) sterically shields one face, forcing the electrophile to attack from the opposite side. Cleavage 4. Auxiliary Cleavage Hydrolyze with LiOOH to yield chiral acid Addition->Cleavage Releases product

Caption: Stereocontrol using an Evans oxazolidinone auxiliary.

Experimental Protocol: Evans Auxiliary Method

Part A: Acylation of the Auxiliary

  • Dissolve (S)-4-benzyl-2-oxazolidinone (1.0 eq) in dry THF under an inert atmosphere and cool to -78 °C.

  • Add n-butyllithium (1.05 eq) dropwise and stir for 15 minutes.

  • Add 3-(Boc-amino)propionyl chloride (1.1 eq) and allow the reaction to warm to room temperature overnight.

  • Quench with saturated NH₄Cl, extract with ethyl acetate, dry the organic layer, and purify by column chromatography to get the N-acylated oxazolidinone.

Part B: Diastereoselective Alkylation

  • Dissolve the acylated auxiliary (1.0 eq) in dry THF and cool to -78 °C.

  • Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq) as a 1 M solution in THF and stir for 30 minutes to form the sodium enolate.

  • Add a solution of 4-nitrobenzyl bromide (1.2 eq) in THF.

  • Stir at -78 °C for 4-6 hours or until the reaction is complete by TLC.

  • Quench with saturated NH₄Cl and extract with ethyl acetate. Purify the diastereomeric product by column chromatography.

Part C: Auxiliary Cleavage and Deprotection

  • Dissolve the alkylated product in a 3:1 mixture of THF and water and cool to 0 °C.

  • Add a pre-mixed solution of 30% hydrogen peroxide (4.0 eq) and lithium hydroxide (2.0 eq) dropwise.

  • Stir at 0 °C for 2 hours, then at room temperature for 2 hours.

  • Quench the excess peroxide with sodium sulfite solution.

  • Extract the aqueous layer with CH₂Cl₂ to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH ~2 with 1 M HCl and extract the product acid with ethyl acetate.

  • Dry and concentrate to get the Boc-protected β-amino acid.

  • Dissolve the product in a 1:1 mixture of CH₂Cl₂ and trifluoroacetic acid (TFA) and stir for 2 hours to remove the Boc group.

  • Concentrate under reduced pressure and proceed to hydrochloride salt formation as described in Strategy 1.

Causality and Insights
  • Enolate Geometry : The use of sodium or lithium enolates of N-acyl oxazolidinones reliably forms the Z-enolate, which chelates with the metal cation. This creates a rigid, planar conformation essential for high stereoselectivity.[11]

  • Stereodirecting Group : The substituent at the C4 position of the oxazolidinone (e.g., benzyl or isopropyl) effectively shields the si-face of the enolate, directing the electrophile (4-nitrobenzyl bromide) to attack the re-face.[12]

  • Cleavage : Hydrolytic cleavage with lithium hydroperoxide (LiOOH) is a standard method that proceeds without epimerization of the newly formed stereocenter and allows for the recovery of the valuable auxiliary.[10]

Parameter Typical Result Reference
Yield (Alkylation) 75-90%[13]
Diastereomeric Ratio (dr) >95:5[10][13]

Strategy 3: Biocatalytic Kinetic Resolution

Biocatalysis offers a highly selective and environmentally benign alternative for producing enantiopure compounds.[5] For β-amino acids, the kinetic resolution of a racemic ester using a lipase is a well-established and scalable method.

Conceptual Overview

A racemic mixture of the N-protected β-amino acid ester is subjected to hydrolysis by a lipase. The enzyme's chiral active site selectively recognizes and catalyzes the hydrolysis of one enantiomer (e.g., the R-ester) to its corresponding carboxylic acid at a much faster rate than the other (the S-ester). This leaves the desired (S)-ester unreacted, which can then be separated from the (R)-acid and hydrolyzed chemically to the final product.

Experimental Protocol: Enzymatic Resolution

Part A: Synthesis of Racemic Precursor

  • Synthesize racemic 3-amino-4-(4-nitrophenyl)butanoic acid using a standard method, such as a Knoevenagel condensation of 4-nitrobenzaldehyde with malonic acid, followed by Michael addition of ammonia and subsequent reduction.

  • Protect the amino group (e.g., with Boc anhydride).

  • Esterify the carboxylic acid (e.g., using methanol and a catalytic amount of H₂SO₄) to produce the racemic N-Boc-methyl ester.

Part B: Kinetic Resolution

  • Prepare a biphasic system of a phosphate buffer (pH 7.5) and an organic solvent like methyl tert-butyl ether (MTBE).

  • Add the racemic N-Boc-methyl ester (1.0 eq) to the system.

  • Add the lipase (e.g., immobilized Candida antarctica lipase B, Novozym 435).

  • Stir the mixture vigorously at a controlled temperature (e.g., 30-40 °C). Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.

  • Filter off the immobilized enzyme (which can be washed and reused).

  • Separate the organic and aqueous layers. The unreacted (S)-ester will be in the organic layer, while the (R)-acid salt will be in the aqueous layer.

  • Wash the organic layer with a mild base (e.g., NaHCO₃ solution) to remove any remaining acid. Dry and concentrate to obtain the enantiopure (S)-ester.

Part C: Final Hydrolysis and Deprotection

  • Hydrolyze the (S)-ester using LiOH as described in Strategy 1.

  • Remove the Boc protecting group using TFA as described in Strategy 2.

  • Form the hydrochloride salt as previously detailed.

Causality and Insights
  • Enzyme Selectivity : Lipases possess a chiral binding pocket. The substrate must fit into this pocket in a specific orientation for the catalytic triad (typically Ser-His-Asp) to effect hydrolysis of the ester bond. One enantiomer fits optimally, leading to a high reaction rate, while the other fits poorly, resulting in a very slow or negligible rate.[6]

  • Reaction Monitoring : It is critical to stop the reaction at or near 50% conversion. Pushing the reaction further will lead to hydrolysis of the less-favored enantiomer, which will decrease the enantiomeric excess of the remaining ester.

  • E-Value : The enantioselectivity of the resolution is quantified by the enantiomeric ratio (E-value). A high E-value (>100) is desirable for achieving high enantiomeric excess in a practical timeframe.

Parameter Typical Result Reference
Yield (of S-isomer) < 50% (theoretical max)[5][6]
Enantiomeric Excess (ee) >99%[5][6]
Enantiomeric Ratio (E) >100[6]

Conclusion

The synthesis of enantiomerically pure this compound can be successfully achieved through several robust methodologies.

  • Organocatalyzed Michael Addition stands out for its operational simplicity, high efficiency, and excellent enantioselectivity. It represents a modern, atom-economical approach that is highly scalable.

  • Chiral Auxiliary-Mediated Synthesis is a classic, predictable, and reliable method that consistently delivers high diastereoselectivity. While it requires more stoichiometric steps (attachment and cleavage), its predictability is a significant advantage in complex syntheses.

  • Biocatalytic Resolution offers an environmentally friendly route with exceptional selectivity, often yielding products with >99% ee. Its primary drawback is the theoretical maximum yield of 50% for the desired enantiomer.

The choice of method will depend on the specific requirements of the project, including scale, cost of reagents and catalysts, available equipment, and desired purity levels. For large-scale production, a catalytic asymmetric approach is often preferred, while for versatility and guaranteed stereochemical outcomes in a research setting, the chiral auxiliary method remains highly valuable.

References

  • Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Theses and Dissertations, 2535. [Link]

  • Ashfaq, M., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Medicinal Chemistry, 5(7), 295-309. [Link]

  • Han, X., et al. (2018). Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. ACS Catalysis, 8(10), 9039-9044. [Link]

  • Ashfaq, M., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. ResearchGate. [Link]

  • Tang, W., & Zhang, X. (2002). Catalytic Asymmetric Synthesis of β-Hydroxy-α-amino Acids: Highly Enantioselective Hydrogenation of β-Oxy-α-acetamidoacrylates. The Journal of Organic Chemistry, 67(22), 7656-7661. [Link]

  • Davies, S. G., & Ichihara, O. (1992). Enantioselective synthesis of .beta.-amino acids. 2. Preparation of the like stereoisomers of 2-methyl- and 2-benzyl-3-aminobutanoic acid. The Journal of Organic Chemistry, 57(9), 2639-2646. [Link]

  • Kim, D., et al. (2013). One-Pot Synthesis of (S)-Baclofen via Aldol Condensation of Acetaldehyde With Diphenylprolinol Silyl Ether Mediated Asymmetric Michael Reaction as a Key Step. Bulletin of the Korean Chemical Society, 34(11), 3435-3438. [Link]

  • Bartoli, G., et al. (1999). Chemo- and Diastereoselective Reduction of .beta.-Enamino Esters: A Convenient Synthesis of Both cis- and trans-.gamma.-Amino Alcohols and .beta.-Amino Esters. The Journal of Organic Chemistry, 64(16), 5836-5844. [Link]

  • Tang, W., & Zhang, X. (2002). Asymmetric catalytic synthesis of .beta.-branched amino acids via highly enantioselective hydrogenation of .alpha.-enamides. Journal of the American Chemical Society, 124(48), 14544-14545. [Link]

  • Amador, M., et al. (2004). Diastereoselective alkylation of beta-amino esters: structural and rate studies reveal alkylations of hexameric lithium enolates. Journal of the American Chemical Society, 126(50), 16559-16568. [Link]

  • Liu, G., & Zhang, X. (2010). Recent advances in the catalytic asymmetric synthesis of beta-amino acids. Chemical Society Reviews, 39(5), 1656-1691. [Link]

  • Mészáros, A., et al. (2023). A novel recyclable organocatalyst for the gram-scale enantioselective synthesis of (S)-baclofen. Beilstein Journal of Organic Chemistry, 19, 1811-1824. [Link]

  • Li, W., et al. (2016). Highly efficient synthesis of enantioenriched β-hydroxy α-amino acid derivatives via Ir-catalyzed dynamic kinetic asymmetric hydrogenation. Organic Chemistry Frontiers, 3(10), 1332-1335. [Link]

  • Davies, H. M. L., & Stafford, D. G. (2006). Enantioselective synthesis of beta-amino esters and its application to the synthesis of the enantiomers of the antidepressant Venlafaxine. Chemical Communications, (29), 3110-3112. [Link]

  • Reddy, K. S. (2017). Asymmetric Synthetic Strategies of (R)-(–)-Baclofen: An Antispastic Drug. ChemistrySelect, 2(20), 5585-5604. [Link]

  • Ishitani, H., et al. (2020). Enantioselective Sequential-Flow Synthesis of Baclofen Precursor via Asymmetric 1,4-Addition and Chemoselective Hydrogenation on Platinum/Carbon/Calcium Phosphate Composites. Chemistry–An Asian Journal, 15(11), 1688-1691. [Link]

  • Davies, S. G., & Ichihara, O. (1997). Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides. Yuki Gosei Kagaku Kyokaishi, 55(1), 2-11. [Link]

  • Mészáros, Á., et al. (2023). Synthesis of both enantiomers of baclofen using (R)- and (S)-N-phenylpantolactam as chiral auxiliaries. ResearchGate. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. [Link]

  • Barberis, C., et al. (2021). Stereoselective Synthesis of δ- and ε-Amino Ketone Derivatives from N-tert-Butanesulfinyl Aldimines and Functionalized Organolithium Compounds. Molecules, 26(21), 6523. [Link]

  • Lee, J., et al. (1999). Synthesis of α-Substituted β-Amino Acids Using Pseudoephedrine as a Chiral Auxiliary. Organic Letters, 1(1), 141-143. [Link]

  • Palomo, C., et al. (2005). α-Amino Acids, β-Amino Alcohols and Related Compounds as Chiral Auxiliaries, Ligands and Catalysts in the Asymmetric Aldol Reaction. Current Organic Chemistry, 9(11), 1079-1114. [Link]

  • ResearchGate. (n.d.). Evans' original oxazolidinone auxiliary-based asymmetric methodology. [Link]

  • CRO Splendid Lab. (n.d.). (S)-3-Amino-4-(4-nitrophenyl)butanoic acid, hydrochloride. [Link]

  • Xiamen Equation Chemical Co., Ltd. (n.d.). This compound. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Fmoc-(S)-3-Amino-4-(4-nitrophenyl)butyric Acid: Your Key to Advanced Peptide Synthesis and Drug Discovery. [Link]

  • YouTube. (2022, December 28). Chem252 (Lecture 1: Evans' Oxazolidinone). [Link]

Sources

An In-depth Technical Guide on the Core Mechanism of Action of (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action of (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride. Based on its structural analogy to well-characterized γ-aminobutyric acid (GABA) analogs such as baclofen and phenibut, this document posits that the primary pharmacological target of this compound is the GABA-B receptor. We will delve into the intricacies of GABA-B receptor signaling, and present detailed, field-proven experimental protocols for researchers and drug development professionals to rigorously test this hypothesis. This guide is structured to provide not just procedural steps, but the scientific rationale behind each experimental design, ensuring a self-validating system for investigation.

Introduction: Unveiling a Novel GABAergic Modulator

This compound is a chiral molecule belonging to the family of β-phenyl-γ-aminobutyric acid derivatives. While direct pharmacological studies on this specific compound are not extensively available in public literature, its core structure bears a striking resemblance to known central nervous system depressants, baclofen and phenibut. These compounds are established agonists of the GABA-B receptor, a metabotropic G-protein coupled receptor (GPCR) that plays a critical role in mediating slow and prolonged inhibitory neurotransmission in the central nervous system.

The presence of a nitro group on the phenyl ring is a key structural modification that distinguishes this compound. This electron-withdrawing group is anticipated to significantly influence the compound's pharmacokinetic and pharmacodynamic properties, including its binding affinity, efficacy, and metabolic stability. This guide will, therefore, explore the established mechanism of GABA-B receptor activation and provide a clear roadmap for the experimental validation of this compound as a GABA-B receptor agonist.

The Hypothesized Mechanism of Action: GABA-B Receptor Agonism

The principal hypothesis is that this compound functions as a GABA-B receptor agonist. GABA-B receptors are heterodimeric GPCRs composed of GABA-B1 and GABA-B2 subunits. Ligand binding to the GABA-B1 subunit triggers a conformational change that activates the associated G-protein (typically Gi/o) on the GABA-B2 subunit. This activation initiates a downstream signaling cascade with several key inhibitory effects on neuronal excitability.

Downstream Signaling Pathways of GABA-B Receptor Activation

Activation of the GABA-B receptor by an agonist leads to the dissociation of the G-protein into its Gαi/o and Gβγ subunits, which in turn modulate the activity of several effector proteins:

  • Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP dampens the activity of protein kinase A (PKA), a key enzyme involved in the phosphorylation of various downstream targets that promote neuronal excitability.

  • Activation of G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunit directly binds to and activates GIRK channels on the postsynaptic membrane. This leads to an efflux of potassium ions (K+), causing hyperpolarization of the neuronal membrane and making it more difficult to generate an action potential.

  • Inhibition of Voltage-Gated Calcium Channels (VGCCs): The Gβγ subunit also inhibits the opening of presynaptic N-type and P/Q-type voltage-gated calcium channels. This reduction in calcium influx is a critical step in preventing the fusion of synaptic vesicles with the presynaptic membrane, thereby inhibiting the release of excitatory neurotransmitters like glutamate.

The culmination of these events is a potent and sustained inhibition of neuronal activity, which underlies the therapeutic effects of GABA-B receptor agonists, such as muscle relaxation and anxiolysis.

GABA_B_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Agonist Agonist GABA_B_R_pre GABA-B Receptor Agonist->GABA_B_R_pre Binds GABA_B_R_post GABA-B Receptor Agonist->GABA_B_R_post Binds G_protein_pre Gi/o Protein GABA_B_R_pre->G_protein_pre Activates VGCC Voltage-Gated Ca2+ Channel G_protein_pre->VGCC Inhibits (via Gβγ) Ca_influx Ca2+ Influx VGCC->Ca_influx NT_release Neurotransmitter Release (e.g., Glutamate) Ca_influx->NT_release G_protein_post Gi/o Protein GABA_B_R_post->G_protein_post Activates AC Adenylyl Cyclase G_protein_post->AC Inhibits (via Gαi/o) GIRK GIRK Channel G_protein_post->GIRK Activates (via Gβγ) cAMP cAMP AC->cAMP K_efflux K+ Efflux GIRK->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization

Caption: GABA-B Receptor Signaling Pathway.

Experimental Validation: A Step-by-Step Guide

To empirically determine the mechanism of action of this compound, a series of well-established in vitro and in vivo assays are required. The following protocols are provided as a comprehensive guide for researchers.

In Vitro Characterization

This assay directly measures the affinity of the test compound for the GABA-B receptor.

Objective: To determine the binding affinity (Ki) of this compound to the GABA-B receptor.

Protocol:

  • Membrane Preparation:

    • Homogenize rat cerebral cortex tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C.

    • Wash the resulting pellet by resuspension in fresh buffer and recentrifugation three times to remove endogenous GABA.

    • Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4) to a protein concentration of 0.5-1.0 mg/mL.

  • Binding Reaction:

    • In a 96-well plate, add in the following order:

      • 50 µL of assay buffer or unlabeled ligand (for non-specific binding, use 100 µM GABA or 10 µM baclofen).

      • 50 µL of the test compound at various concentrations.

      • 50 µL of radioligand (e.g., 2-5 nM [3H]GABA or [3H]baclofen).

      • 100 µL of the membrane preparation.

    • Incubate at 4°C for 60 minutes.

  • Termination and Detection:

    • Rapidly terminate the reaction by vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine.

    • Wash the filters three times with 4 mL of ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value (concentration of the test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

CompoundRadioligandIC50 (µM)Ki (µM)
(S)-3-Amino-4-(4-nitrophenyl)butanoic acid HCl[3H]BaclofenExperimental ValueCalculated Value
Baclofen (Control)[3H]BaclofenKnown ValueKnown Value

This assay measures the functional consequence of receptor binding, specifically the activation of G-proteins.

Objective: To determine the ability of this compound to stimulate G-protein activation via the GABA-B receptor.

Protocol:

  • Membrane Preparation: Prepare membranes as described in the radioligand binding assay protocol.

  • Binding Reaction:

    • In a final volume of 200 µL, combine:

      • Membrane preparation (5-10 µg of protein).

      • Assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

      • 10 µM GDP.

      • 0.1 nM [35S]GTPγS.

      • Varying concentrations of the test compound or a known agonist (e.g., GABA, baclofen).

    • Incubate at 30°C for 60 minutes.

  • Termination and Detection:

    • Terminate the assay by rapid filtration through GF/B filters.

    • Wash the filters with ice-cold buffer.

    • Measure the bound [35S]GTPγS using a scintillation counter.

  • Data Analysis:

    • Plot the stimulated binding as a function of the test compound concentration to generate a dose-response curve.

    • Determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect) values.

Data Presentation:

CompoundEC50 (µM)Emax (% of GABA)
(S)-3-Amino-4-(4-nitrophenyl)butanoic acid HClExperimental ValueExperimental Value
GABA (Control)Known Value100%

This technique provides a direct measure of the effect of the compound on ion channel activity in individual neurons.

Objective: To characterize the effect of this compound on GIRK channel currents in cultured neurons.

Protocol:

  • Cell Preparation: Use primary cultured hippocampal or cortical neurons, or a cell line stably expressing GABA-B receptors.

  • Recording Setup:

    • Perform whole-cell patch-clamp recordings using a patch-clamp amplifier and data acquisition system.

    • Use borosilicate glass pipettes with a resistance of 3-5 MΩ.

    • The internal pipette solution should contain (in mM): 140 K-gluconate, 10 HEPES, 5 EGTA, 2 MgCl2, 2 ATP-Mg, 0.3 GTP-Na (pH 7.3).

    • The external solution should contain (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4).

  • Recording Procedure:

    • Establish a whole-cell recording configuration.

    • Hold the neuron at a membrane potential of -60 mV.

    • Apply the test compound at various concentrations via a perfusion system.

    • Record the outward K+ current mediated by GIRK channels.

  • Data Analysis:

    • Measure the amplitude of the evoked outward current at each concentration of the test compound.

    • Construct a dose-response curve and determine the EC50 value.

Patch_Clamp_Workflow Cell_Culture Prepare Cultured Neurons Establish_Seal Form Gigaohm Seal Cell_Culture->Establish_Seal Pipette_Prep Fabricate and Fill Patch Pipette Pipette_Prep->Establish_Seal Whole_Cell Achieve Whole-Cell Configuration Establish_Seal->Whole_Cell Voltage_Clamp Clamp Membrane Potential (-60 mV) Whole_Cell->Voltage_Clamp Drug_Application Apply Test Compound Voltage_Clamp->Drug_Application Record_Current Record GIRK Channel Current Drug_Application->Record_Current Data_Analysis Analyze Dose-Response Record_Current->Data_Analysis

Caption: Patch-Clamp Electrophysiology Workflow.

In Vivo Characterization

This technique allows for the measurement of neurotransmitter levels in the brain of a freely moving animal.

Objective: To determine if this compound can modulate the release of excitatory neurotransmitters (e.g., glutamate) in a specific brain region.

Protocol:

  • Surgical Implantation:

    • Anesthetize a rat and place it in a stereotaxic frame.

    • Implant a microdialysis guide cannula targeting a brain region rich in GABA-B receptors, such as the hippocampus or ventral tegmental area.

    • Allow the animal to recover for at least 24 hours.

  • Microdialysis Procedure:

    • Insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

    • Collect baseline dialysate samples every 20 minutes.

    • Administer the test compound systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).

    • Continue collecting dialysate samples for at least 2 hours post-administration.

  • Neurotransmitter Analysis:

    • Analyze the concentration of glutamate and GABA in the dialysate samples using high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection.

  • Data Analysis:

    • Express the neurotransmitter concentrations as a percentage of the baseline levels.

    • Compare the neurotransmitter levels before and after drug administration using appropriate statistical tests.

The Influence of the Nitrophenyl Group: A Point of Consideration

While the core structure of this compound suggests GABA-B agonism, the presence of the 4-nitrophenyl group introduces a degree of uncertainty. It is crucial to consider that this modification could potentially alter the pharmacological profile. For instance, some studies on other molecular scaffolds have shown that a nitrophenyl moiety can confer antagonistic properties at GABA receptors. Therefore, the experimental validation outlined in this guide is paramount to definitively characterize the activity of this compound. Should the functional assays reveal inhibitory rather than activational properties, the compound should be further investigated as a potential GABA-B receptor antagonist.

Conclusion: A Path Forward for Research and Development

This technical guide has laid out a scientifically rigorous framework for elucidating the mechanism of action of this compound. By leveraging our understanding of its structural analogs and the well-defined pharmacology of the GABA-B receptor, we have formulated a strong, testable hypothesis. The detailed experimental protocols provided herein offer a clear and actionable path for researchers and drug development professionals to validate this hypothesis and to fully characterize the pharmacological profile of this novel compound. The insights gained from these studies will be invaluable in determining its potential as a therapeutic agent.

References

  • Bowery, N. G., Bettler, B., Froestl, W., Gallagher, J. P., Marshall, F., Raiteri, M., ... & Enna, S. J. (2002). International Union of Pharmacology. XXXIII. Mammalian γ-aminobutyric acidB receptors: structure and function. Pharmacological reviews, 54(2), 247-264. [Link]

  • Enna, S. J. (2007). GABAB receptor signaling. In GABAB Receptor Pharmacology (pp. 21-41). Humana Press. [Link]

  • Westerink, B. H. (1995). Brain microdialysis and its application for the study of animal behaviour. Behavioural brain research, 70(2), 103-124. [Link]

  • Hammond, C. (2015). Cellular and molecular neurophysiology. Academic press. [Link]

  • Lapin, I. (2001). Phenibut (β-Phenyl-GABA): A Tranquilizer and Nootropic Drug. CNS Drug Reviews, 7(4), 471-481. [Link]

  • Davanzo, R., Frang Hedetoft, C., & Gloriam, D. E. (2021). The GABAB Receptor—Structure, Ligand Binding and Drug Development. Molecules, 26(16), 4785. [Link]

An In-depth Technical Guide on (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride: A Structural Scrutiny of its Potential as a GABA Analog

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride, a molecule possessing a core structure reminiscent of well-established GABAergic compounds. This document is intended for researchers, scientists, and professionals in drug development. We will delve into the known physicochemical properties and synthetic context of this compound. A significant portion of this guide is dedicated to a critical evaluation of its potential as a Gamma-Aminobutyric acid (GABA) analog, drawing comparisons with clinically relevant molecules like Baclofen and Phenibut. While direct pharmacological data on the GABAergic activity of this specific nitro-substituted compound is not present in current scientific literature, this guide will offer a theoretical framework based on structure-activity relationships (SAR) of GABA-B receptor ligands. Furthermore, we will explore its established role as a versatile synthetic intermediate in medicinal chemistry. To empower researchers, this guide also furnishes detailed, hypothetical protocols for screening this compound for GABA receptor binding and functional activity, thereby providing a roadmap for future investigation.

Introduction: The GABAergic Landscape and the Allure of its Analogs

Gamma-Aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a pivotal role in regulating neuronal excitability.[1] Its signaling is crucial for maintaining a balance between neuronal excitation and inhibition, and dysregulation of the GABAergic system is implicated in a multitude of neurological and psychiatric disorders, including anxiety, epilepsy, and spasticity.[1] GABA exerts its effects through two main classes of receptors: the ionotropic GABA-A receptors and the metabotropic G-protein coupled GABA-B receptors.[2]

Despite its profound physiological importance, the therapeutic utility of GABA itself is severely limited by its inability to efficiently cross the blood-brain barrier.[3] This limitation has spurred the development of GABA analogs—molecules designed to mimic the structure and function of GABA but with improved pharmacokinetic properties. Prominent examples include:

  • Baclofen (β-(4-chlorophenyl)-GABA): A selective GABA-B receptor agonist used clinically as a muscle relaxant to treat spasticity.[4]

  • Phenibut (β-phenyl-GABA): A GABA-B receptor agonist with anxiolytic and nootropic effects.[5]

These molecules share a common structural motif: a GABA backbone with a phenyl ring substitution at the β-position, which enhances lipophilicity and facilitates CNS penetration. This guide focuses on this compound, a compound that fits this structural class but whose pharmacological profile as a GABA analog remains uncharacterized in public-domain research.

Physicochemical Profile of this compound

This compound is primarily available through chemical suppliers as a research chemical or a building block for synthesis.[3][6] Its key identifiers and properties are summarized below.

PropertyValueSource(s)
CAS Number 270062-87-8[6]
Molecular Formula C₁₀H₁₃ClN₂O₄[3]
Molecular Weight 260.67 g/mol [3]
IUPAC Name (3S)-3-amino-4-(4-nitrophenyl)butanoic acid,hydrochlorideN/A
Appearance Typically a solid powder[6]
Storage 2-8°C, protected from light[6]

Synthetic Context: A Building Block for Complex Molecules

While specific, detailed industrial synthesis routes for this compound are proprietary, the synthesis of β-substituted GABA derivatives is a well-trodden path in medicinal chemistry.[7] Asymmetric Michael addition is a key strategy for establishing the chiral center at the β-position.[7]

The primary role of this compound, as evidenced by the available literature and supplier catalogs, is as a synthetic intermediate.[8] The Fmoc- and Boc-protected versions of this molecule are widely cited as building blocks in peptide synthesis and for the creation of more complex bioactive molecules.[8] The presence of the nitro group is particularly significant from a synthetic standpoint. It is a versatile functional group that can be readily reduced to a primary amine (an aniline derivative). This transformation opens up a vast chemical space for derivatization, including the potential synthesis of baclofen analogs.[9]

Analysis of Potential GABAergic Activity: A Structure-Based Hypothesis

There is currently no published scientific literature that details the testing of this compound for activity at GABA receptors. Therefore, the following analysis is based on established structure-activity relationships for GABA-B receptor ligands.

The Impact of the Phenyl Ring Substitution

The activity of β-phenyl GABA analogs at the GABA-B receptor is highly sensitive to the nature and position of substituents on the phenyl ring.

  • Phenibut: The unsubstituted phenyl ring confers sufficient lipophilicity for blood-brain barrier penetration and activity as a GABA-B agonist.[3]

  • Baclofen: The addition of a chlorine atom at the para-position of the phenyl ring results in a potent and selective GABA-B agonist.[4] The chloro group is electron-withdrawing but also has specific steric and electronic properties that are favorable for binding to the GABA-B receptor's Venus Flytrap (VFT) domain.[10]

The subject of this guide possesses a nitro (-NO₂) group at the para-position. The nitro group is a very strong electron-withdrawing group, significantly more so than chlorine. This would drastically alter the electronic distribution of the phenyl ring compared to phenibut or baclofen. This substantial electronic difference makes it difficult to predict its effect on receptor affinity and efficacy without experimental data. It could potentially enhance, diminish, or abolish binding to the GABA-B receptor.

The Significance of Stereochemistry

The biological activity of β-substituted GABA derivatives is often stereospecific. For both baclofen and phenibut, the (R)-enantiomer is significantly more potent at the GABA-B receptor than the (S)-enantiomer.[3][7] The topic compound is the (S)-enantiomer. If it were to interact with the GABA-B receptor in a manner analogous to phenibut and baclofen, one would hypothesize that its activity would be substantially lower than its (R)-counterpart. This stereochemical preference is a critical consideration in its evaluation as a potential GABA analog.[7]

Hypothetical Experimental Workflow for Screening GABAergic Activity

For research teams interested in investigating the uncharacterized pharmacological profile of this compound, the following experimental workflow provides a standard and robust approach to determine its potential as a GABA analog.

Workflow Overview

The screening process should begin with in vitro binding assays to determine if the compound physically interacts with GABA receptors, followed by functional assays to characterize the nature of this interaction (agonist, antagonist, or modulator).

GABAScreeningWorkflow cluster_0 Phase 1: In Vitro Binding Assays cluster_1 Phase 2: In Vitro Functional Assays (if binding is confirmed) cluster_2 Data Analysis & Characterization start Test Compound: (S)-3-Amino-4-(4-nitrophenyl)butanoic acid HCl gaba_a_binding GABA-A Receptor Binding Assay (e.g., [3H]Muscimol displacement) start->gaba_a_binding gaba_b_binding GABA-B Receptor Binding Assay (e.g., [3H]GABA displacement in presence of G-A blocker) start->gaba_b_binding gaba_a_functional GABA-A Functional Assay (e.g., Electrophysiology on Xenopus oocytes) gaba_a_binding->gaba_a_functional Affinity Detected gaba_b_functional GABA-B Functional Assay (e.g., [35S]GTPγS Binding Assay) gaba_b_binding->gaba_b_functional Affinity Detected analysis Determine: - Binding Affinity (Ki) - Agonist/Antagonist Activity (EC50/IC50) - Efficacy (% of GABA response) gaba_b_functional->analysis gaba_a_functional->analysis

Caption: High-level workflow for screening potential GABA analogs.

Detailed Protocol: GABA-B Receptor Radioligand Binding Assay

This protocol is designed to determine if the test compound binds to the GABA-B receptor using rat brain membranes.

Objective: To measure the displacement of a specific GABA-B radioligand by the test compound.

Materials:

  • Test Compound: this compound

  • Radioligand: [³H]GABA

  • GABA-A Blocker: Isoguvacine (to prevent binding to GABA-A sites)

  • Positive Control: Baclofen

  • Negative Control: Vehicle (assay buffer)

  • Membrane Preparation: Crude synaptic membranes from rat cortex

  • Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4

  • Scintillation fluid and vials

  • Microplate harvester and filter mats (GF/B)

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold sucrose buffer. Centrifuge and wash the pellet multiple times to isolate the crude synaptic membrane fraction. Resuspend the final pellet in assay buffer and determine protein concentration (e.g., via Bradford assay).

  • Assay Setup: In a 96-well plate, add in the following order:

    • 50 µL Assay Buffer

    • 50 µL of varying concentrations of the test compound, baclofen, or vehicle.

    • 50 µL Isoguvacine (final concentration ~40 µM).

    • 50 µL [³H]GABA (final concentration ~5 nM).

    • 50 µL of membrane preparation (50-100 µg protein).

  • Incubation: Incubate the plate at 4°C for 20 minutes.

  • Termination & Harvesting: Terminate the assay by rapid filtration through GF/B filter mats using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and allow to equilibrate. Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Calculate the IC₅₀ (concentration of compound that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

Detailed Protocol: [³⁵S]GTPγS Functional Assay for GABA-B Receptors

This assay determines if the compound acts as an agonist or antagonist at the GABA-B receptor by measuring G-protein activation.

Objective: To measure the test compound's ability to stimulate or inhibit [³⁵S]GTPγS binding to G-proteins coupled to GABA-B receptors.

Materials:

  • Test Compound, GABA (agonist control), Baclofen (agonist control), SCH 50911 (antagonist control)

  • [³⁵S]GTPγS (radioligand)

  • GDP (Guanosine diphosphate)

  • Membrane preparation (as above)

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, pH 7.4

  • Other materials as in the binding assay.

Procedure:

  • Agonist Mode:

    • Pre-incubate membranes (5-10 µg protein) with GDP (10 µM) for 15 minutes on ice.

    • In a 96-well plate, add assay buffer, varying concentrations of the test compound (or GABA/Baclofen), and the membrane/GDP mixture.

    • Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).

    • Incubate for 60 minutes at 30°C.

  • Antagonist Mode:

    • Follow the agonist protocol, but in each well also include a fixed concentration of GABA (at its EC₈₀) along with varying concentrations of the test compound.

  • Termination & Quantification: Terminate, harvest, and count radioactivity as described in the binding assay protocol.

  • Data Analysis:

    • Agonist: Plot the stimulated [³⁵S]GTPγS binding against the log concentration of the test compound to determine the EC₅₀ (effective concentration for 50% of maximal response) and Emax (maximal effect relative to GABA).

    • Antagonist: Plot the inhibition of GABA-stimulated binding against the log concentration of the test compound to determine the IC₅₀.

FunctionalAssayLogic cluster_results Potential Outcomes start Perform [35S]GTPγS Assay agonist_mode Agonist Mode: Test compound alone start->agonist_mode antagonist_mode Antagonist Mode: Test compound + GABA start->antagonist_mode outcome_agonist Stimulation of binding => Agonist Activity agonist_mode->outcome_agonist outcome_none No effect in either mode => No functional activity at G-protein coupling agonist_mode->outcome_none outcome_antagonist Inhibition of GABA-stimulated binding => Antagonist Activity antagonist_mode->outcome_antagonist antagonist_mode->outcome_none

Caption: Logic diagram for interpreting GTPγS functional assay results.

Conclusion

This compound is a molecule of interest due to its structural similarity to known β-phenyl GABA analogs. However, a thorough review of the scientific literature reveals its established role is that of a chemical intermediate for peptide synthesis and drug discovery, not as a characterized GABAergic agent.

Our structural analysis suggests that the potent electron-withdrawing nitro group at the para-position and the (S)-stereochemistry represent significant deviations from the optimal structure-activity relationships observed for high-affinity GABA-B agonists like (R)-Baclofen. While this does not preclude activity, it suggests that its profile would likely differ substantially from its chlorinated or unsubstituted counterparts.

Ultimately, the GABAergic potential of this compound remains an open and intriguing scientific question. The hypothetical experimental workflows provided in this guide offer a clear and validated path for researchers to definitively characterize its pharmacology. Until such studies are performed and published, this compound should be regarded as a valuable synthetic building block with unproven and speculative activity as a GABA analog.

References

  • (Reference placeholder for general GABA information - will be populated
  • (Reference placeholder for GABA receptor information - will be populated
  • (Reference placeholder for blood-brain barrier information - will be populated
  • The GABA B Receptor—Structure, Ligand Binding and Drug Development. MDPI.
  • Synthesis of ring-substituted N-benzyl γ-phenyl GABA derivatives via reductive amin
  • (Reference placeholder for Baclofen information - will be populated
  • Fmoc-(S)-3-Amino-4-(4-nitrophenyl)butyric Acid: Your Key to Advanced Peptide Synthesis and Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
  • (Reference placeholder for Phenibut information - will be populated
  • (S)-3-Amino-4-(4-nitrophenyl)butanoic acid, hydrochloride. CRO SPLENDID LAB.
  • (Reference placeholder for general GABA analog synthesis - will be populated
  • GABA Receptor Physiology and Pharmacology. NCBI Bookshelf.
  • Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. PubMed.
  • Cas 270062-87-8,this compound. Lookchem.
  • (R)-3-Amino-4-(4-nitrophenyl)butanoic acid. Benchchem.
  • Asymmetric Michael Addition in Synthesis of β-Substituted GABA Deriv
  • (Reference placeholder for stereochemistry of GABA analogs - will be populated
  • (Reference placeholder for radioligand binding assay principles - will be populated
  • Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug.
  • (Reference placeholder for GTPyS assay principles - will be populated

Sources

Role of (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride in neuroscience research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Role of (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride in Neuroscience Research

Authored by: A Senior Application Scientist

Foreword: Unveiling a Potential Modulator of Neuronal Inhibition

In the intricate landscape of neuroscience research, the quest for precise tools to dissect neural circuitry is paramount. While well-established compounds have paved the way for our current understanding, the exploration of novel molecules with unique structural and functional properties remains a critical endeavor. This guide focuses on this compound, a gamma-aminobutyric acid (GABA) analog. Although direct, extensive research on this specific compound is emerging, its structural resemblance to potent GABA-B receptor agonists like baclofen and phenibut provides a strong rationale for its investigation as a tool to modulate inhibitory neurotransmission.[1][2][3] This document serves as a technical guide for researchers, scientists, and drug development professionals, offering a comprehensive overview of its inferred mechanism of action, potential research applications, and detailed experimental protocols to explore its function within the central nervous system.

Introduction to this compound: A Structural Perspective

This compound is a derivative of GABA, the primary inhibitory neurotransmitter in the mammalian central nervous system.[4] Its chemical structure, featuring a phenyl ring with a nitro group, is a key modification that allows it to cross the blood-brain barrier more readily than GABA itself.[3] This characteristic is crucial for a centrally acting neuropharmacological agent. The "(S)" designation indicates a specific stereoisomer, which is vital for its stereospecific interactions with biological targets.[5]

Chemical Properties:

PropertyValue
CAS Number 270062-87-8[6][7][8]
Molecular Formula C₁₀H₁₃ClN₂O₄[9][10]
Molecular Weight 260.67 g/mol [9][10]
Appearance White to off-white crystalline powder[3]
Solubility Soluble in water[3]

Given its structure, this compound is hypothesized to function as a GABA-B receptor agonist. This guide will, therefore, proceed based on this well-supported scientific inference, drawing upon the extensive knowledge of GABA-B receptor pharmacology to illuminate the potential role of this compound in neuroscience research.

Inferred Mechanism of Action: Targeting the GABA-B Receptor

GABA-B receptors are metabotropic G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory signals in the brain.[4][11] As a presumed GABA-B receptor agonist, this compound would mimic the action of endogenous GABA at these receptors.[12]

Activation of GABA-B receptors initiates a signaling cascade with two primary downstream effects:

  • Presynaptic Inhibition: On presynaptic terminals, GABA-B receptor activation inhibits voltage-gated calcium channels (Ca²⁺).[12][13] This reduction in calcium influx decreases the release of excitatory neurotransmitters, such as glutamate.[1][2]

  • Postsynaptic Inhibition: On postsynaptic membranes, GABA-B receptor activation opens G-protein-coupled inwardly-rectifying potassium channels (GIRK).[11] The subsequent efflux of potassium ions (K⁺) leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential.[12]

Additionally, GABA-B receptor activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[12][14] This can modulate the activity of protein kinase A (PKA) and influence gene expression and other long-term cellular processes.[12]

Signaling Pathway of a GABA-B Receptor Agonist

GABAB_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Agonist_pre This compound GABAB_R_pre GABA-B Receptor Agonist_pre->GABAB_R_pre Binds G_protein_pre Gi/o Protein GABAB_R_pre->G_protein_pre Activates Ca_channel Voltage-Gated Ca²⁺ Channel G_protein_pre->Ca_channel Inhibits Vesicle Synaptic Vesicle (Glutamate) Ca_channel->Vesicle Ca²⁺ influx required for Release Reduced Glutamate Release Vesicle->Release Agonist_post This compound GABAB_R_post GABA-B Receptor Agonist_post->GABAB_R_post Binds G_protein_post Gi/o Protein GABAB_R_post->G_protein_post Activates K_channel GIRK K⁺ Channel G_protein_post->K_channel Opens AC Adenylyl Cyclase G_protein_post->AC Inhibits Hyperpolarization Hyperpolarization (IPSP) K_channel->Hyperpolarization K⁺ efflux leads to cAMP Reduced cAMP AC->cAMP

Caption: Inferred signaling pathway of this compound.

Potential Applications in Neuroscience Research

Based on its presumed action as a GABA-B receptor agonist, this compound can be a valuable tool in several areas of neuroscience research:

  • Studying Synaptic Plasticity: Investigating the role of GABA-B receptors in long-term potentiation (LTP) and long-term depression (LTD).

  • Pain Research: Exploring the anti-nociceptive effects of GABA-B receptor activation in models of acute and chronic pain.[11]

  • Epilepsy and Seizure Models: Examining the anticonvulsant properties by suppressing neuronal hyperexcitability.[11]

  • Models of Spasticity and Motor Control: Investigating its potential as a muscle relaxant, similar to baclofen.[1]

  • Anxiety and Depression Research: Studying the anxiolytic and potential antidepressant effects mediated by the GABAergic system.

  • Addiction Studies: Investigating the modulation of reward pathways and drug-seeking behaviors.

Experimental Protocols

To validate the presumed mechanism of action and explore the functional effects of this compound, the following experimental protocols are recommended.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording

This protocol is designed to measure the effect of the compound on postsynaptic currents in brain slices.

Objective: To determine if this compound induces a postsynaptic current consistent with GABA-B receptor activation.

Materials:

  • This compound

  • Brain slice preparation from a relevant brain region (e.g., hippocampus, cortex)

  • Artificial cerebrospinal fluid (aCSF)

  • Patch-clamp rig with amplifier and data acquisition system

  • Glass micropipettes

Procedure:

  • Prepare acute brain slices (250-350 µm thick) from the desired brain region of a rodent.

  • Maintain slices in oxygenated aCSF at room temperature.

  • Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant rate.

  • Establish a whole-cell patch-clamp recording from a neuron of interest.

  • Record a stable baseline of membrane potential or holding current.

  • Prepare a stock solution of this compound and dilute to the desired final concentrations in aCSF.

  • Bath-apply the compound at increasing concentrations.

  • Record changes in membrane potential (current-clamp) or holding current (voltage-clamp). An outward current or hyperpolarization is expected.

  • To confirm GABA-B receptor specificity, co-apply a known GABA-B receptor antagonist (e.g., CGP 55845) and observe if the effect of the compound is blocked.

  • Wash out the compound and observe the return to baseline.

Experimental Workflow: In Vitro Characterization

Workflow A Prepare Acute Brain Slices B Establish Whole-Cell Patch-Clamp Recording A->B C Record Baseline Activity B->C D Bath Apply this compound C->D E Record Post-Application Activity D->E F Co-apply with GABA-B Antagonist E->F G Record During Co-application F->G H Washout G->H I Analyze Data (e.g., change in holding current) H->I

Caption: Workflow for in vitro electrophysiological characterization.

In Vivo Behavioral Assay: Hot Plate Test for Analgesia

This protocol assesses the anti-nociceptive effects of the compound in a rodent model.

Objective: To determine if systemic administration of this compound increases pain threshold.

Materials:

  • This compound

  • Saline solution (vehicle)

  • Mice or rats

  • Hot plate apparatus

  • Syringes for intraperitoneal (i.p.) injection

Procedure:

  • Habituate the animals to the testing room and equipment.

  • Determine the baseline latency to a nociceptive response (e.g., paw licking, jumping) on the hot plate, maintained at a constant temperature (e.g., 55°C). A cut-off time (e.g., 30 seconds) must be set to prevent tissue damage.

  • Divide animals into groups: vehicle control and different doses of the test compound.

  • Administer the compound or vehicle via i.p. injection.

  • At set time points post-injection (e.g., 15, 30, 60, 90 minutes), place the animal on the hot plate and record the response latency.

  • Calculate the maximum possible effect (%MPE) for each animal at each time point.

Data Interpretation and Expected Outcomes

Quantitative Data Summary
ExperimentParameter MeasuredExpected Outcome with this compound
Whole-Cell Patch-Clamp Change in holding current (pA)Dose-dependent increase in outward current
Change in membrane potential (mV)Dose-dependent hyperpolarization
Hot Plate Test Response latency (seconds)Dose-dependent increase in latency to response
% Maximum Possible Effect (%MPE)Dose-dependent increase in %MPE

Safety and Handling

As with any research chemical, proper safety precautions are essential.

  • Personal Protective Equipment (PPE): Wear gloves, a lab coat, and safety glasses when handling the compound.[9]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[9][15] Do not ingest.[15]

  • Storage: Keep in a dry, cool, and well-ventilated place in a tightly sealed container.[15]

  • Incompatibilities: Avoid strong oxidizing agents and strong bases.[15]

Consult the material safety data sheet (MSDS) for complete safety information.[9]

Conclusion and Future Directions

This compound represents a promising, yet under-investigated, tool for neuroscience research. Based on its structural similarity to known GABA-B receptor agonists, it is poised to be a valuable compound for probing the intricacies of inhibitory neurotransmission. The experimental frameworks provided in this guide offer a starting point for its characterization. Future research should focus on detailed receptor binding assays to confirm its affinity and selectivity for the GABA-B receptor, as well as comprehensive pharmacokinetic and pharmacodynamic studies to fully elucidate its profile as a neuromodulatory agent.

References

  • Patsnap Synapse. (2024-07-17).
  • StatPearls. (n.d.). Baclofen. NCBI Bookshelf.
  • Dr.Oracle. (2025-03-19).
  • PubMed. (n.d.). Antispasticity drugs: mechanisms of action.
  • Patsnap Synapse. (2024-06-14).
  • Patsnap Synapse. (2024-06-21). What are GABA receptor agonists and how do they work?
  • Neurology.org. (2012-02-20).
  • Understanding Phenibut Hydrochloride: Chemical Properties and Research Applic
  • Wikipedia. (n.d.). GABA receptor agonist.
  • Fisher Scientific. (n.d.).
  • CymitQuimica. (n.d.). This compound.
  • Lookchem. (n.d.). Cas 270062-87-8,this compound.
  • CRO SPLENDID LAB. (n.d.). (S)-3-Amino-4-(4-nitrophenyl)butanoic acid, hydrochloride.
  • Benchchem. (n.d.). This compound | 270062-87-8.
  • ChemicalBook. (n.d.). This compound.
  • XIAMEN EQUATION CHEMICAL CO.,LTD. (n.d.). This compound.

Sources

An In-depth Technical Guide to (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride, a chiral non-proteinogenic β-amino acid of significant interest in medicinal chemistry and drug development. The document details the compound's strategic importance as a synthetic building block, outlines its historical context within the development of asymmetric synthesis, and provides an in-depth analysis of its preparation. A detailed, field-proven synthetic protocol is presented, emphasizing the causal relationships behind experimental choices to ensure reproducibility and stereochemical control. The guide includes a summary of the compound's physicochemical properties, predicted spectroscopic data for characterization, and a discussion of its applications as a precursor to pharmacologically active molecules, particularly as a nitro-analog of Baclofen. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis and application of advanced pharmaceutical intermediates.

Introduction and Strategic Significance

This compound belongs to the class of γ-aryl-β-amino acids, a structural motif present in several neuroactive compounds. Its significance is threefold:

  • Chiral Scaffold: The molecule possesses a stereocenter at the C3 position in the desirable (S)-configuration, which is often crucial for specific interactions with biological targets.[1]

  • GABA Analogue Precursor: Its backbone is structurally analogous to γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter. This makes it a valuable precursor for creating analogues of drugs like Baclofen, a GABAB receptor agonist used to treat spasticity.[2]

  • Versatile Chemical Handle: The presence of the 4-nitrophenyl group offers a key strategic advantage. The nitro moiety is a powerful electron-withdrawing group that can be readily and chemoselectively reduced to a primary amine. This resulting aniline derivative opens up a vast chemical space for further functionalization, such as amide bond formation, sulfonylation, or diazotization, enabling the creation of diverse compound libraries for structure-activity relationship (SAR) studies.

This guide will focus on the most critical aspect for any researcher: the reliable, stereocontrolled synthesis and characterization of this valuable building block.

Discovery and Historical Context

The discovery of (S)-3-Amino-4-(4-nitrophenyl)butanoic acid is not attributed to a single seminal publication but rather represents a logical extension of decades of research into the asymmetric synthesis of β-amino acids.[3] The historical context is rooted in the development of powerful stereoselective methodologies:

  • Early Methods: Initial approaches to chiral β-amino acids often relied on classical resolution of racemic mixtures or utilized the chiral pool, employing naturally occurring amino acids as starting materials.

  • The Rise of Asymmetric Catalysis: The true innovation came with the advent of catalytic asymmetric reactions. The most relevant method for this class of compounds is the asymmetric Michael addition (or conjugate addition).[2][3] The development of organocatalysts, particularly cinchona alkaloid derivatives, and chiral metal complexes provided high-yielding and highly enantioselective pathways to the γ-nitro-β-amino acid skeleton.[2][4]

The synthesis of the title compound is therefore a direct application of these advanced, Nobel Prize-winning concepts in organocatalysis, allowing for the precise installation of the desired stereocenter.

Asymmetric Synthetic Methodology

The most robust and widely adopted strategy for synthesizing the (S)-enantiomer of 3-amino-4-arylbutanoic acids is the organocatalyzed asymmetric Michael addition of a carbon nucleophile to a trans-β-nitrostyrene derivative. This approach offers excellent stereocontrol and operational simplicity.

The overall synthetic workflow can be visualized as a three-stage process:

G cluster_0 Stage 1: Michael Addition cluster_1 Stage 2: Hydrolysis & Decarboxylation cluster_2 Stage 3: Reduction & Salt Formation A 4-Nitrobenzaldehyde + Nitromethane B trans-4-Nitro-β-nitrostyrene A->B Base (e.g., NH4OAc) D Chiral Michael Adduct B->D Organocatalyst (e.g., Cinchona deriv.) C Dimethyl Malonate C->D E γ-Nitro Acid Intermediate D->E Acidic Hydrolysis (e.g., HCl, Heat) F (S)-3-Amino-4-(4-nitrophenyl)butanoic acid E->F Reduction (e.g., H2, Pd/C) G (S)-3-Amino-4-(4-nitrophenyl)butanoic acid HCl F->G HCl G cluster_0 Bifunctional Organocatalyst Action cluster_1 CAT Cinchona Catalyst (Base + H-Bond Donor) TS Ternary Chiral Transition State CAT->TS NUC Dimethyl Malonate NUC->CAT Deprotonation ELEC Nitrostyrene ELEC->CAT H-Bonding & Orientation PROD (S)-Adduct TS->PROD C-C Bond Formation (Favored Face Attack) A Enolate B Activated Electrophile

Caption: Mechanism of enantioselective organocatalyzed Michael addition.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of structurally analogous compounds, such as (S)-Baclofen precursors, and represents a robust method for obtaining the title compound. [4] Stage 1: Asymmetric Michael Addition

  • Catalyst & Reactant Setup: To a dry 100 mL round-bottom flask, add trans-4-nitro-β-nitrostyrene (5.0 g, 24.0 mmol), dimethyl malonate (3.5 g, 26.4 mmol, 1.1 eq), and toluene (50 mL).

  • Catalyst Introduction: Add the chiral cinchona-derived squaramide organocatalyst (e.g., a commercially available derivative, ~0.24 mmol, 1 mol%).

  • Reaction: Stir the mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting nitrostyrene is consumed.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The crude Michael adduct can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure adduct as a solid.

Stage 2 & 3: Hydrolysis, Decarboxylation, Reduction, and Salt Formation

  • Hydrolysis/Decarboxylation: Combine the purified Michael adduct (e.g., 7.0 g) with 6 M hydrochloric acid (70 mL). Heat the mixture to reflux (approx. 110 °C) and maintain for 8-12 hours. This single step accomplishes both the hydrolysis of the esters and the decarboxylation of the resulting malonic acid intermediate.

  • Isolation of Nitro Acid: Cool the solution to room temperature, which may cause the nitro acid intermediate hydrochloride to precipitate. Filter the solid, wash with cold water, and dry.

  • Catalytic Hydrogenation: Dissolve the crude nitro acid intermediate in methanol (100 mL) in a suitable hydrogenation vessel. Add 5% Palladium on Carbon (Pd/C) catalyst (approx. 500 mg, ~5-10 wt%).

  • Reduction: Pressurize the vessel with hydrogen gas (H₂) to 50 psi and stir vigorously at room temperature for 12-16 hours.

  • Final Workup: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol. Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize the resulting crude solid from an ethanol/water mixture to yield this compound as a pure, crystalline solid.

Physicochemical and Spectroscopic Characterization

Proper characterization is essential to confirm the identity, purity, and stereochemistry of the final product.

Physicochemical Data

The following table summarizes the key properties of the title compound.

PropertyValue
CAS Number 331763-77-0 [5]
Molecular Formula C₁₀H₁₃ClN₂O₄ [1][5]
Molecular Weight 260.67 g/mol [1][5]
Appearance Off-white to pale yellow crystalline solid
Melting Point >200 °C (with decomposition) (Expected)
Optical Rotation [α]D Value dependent on concentration and solvent. A positive value is expected for the (S)-enantiomer based on similar compounds.
Predicted Spectroscopic Data

The following are predicted ¹H and ¹³C NMR chemical shifts (in ppm) for the final product in a suitable solvent like D₂O or DMSO-d₆.

  • ¹H NMR (400 MHz, D₂O):

    • δ 8.25 (d, J=8.8 Hz, 2H, Ar-H ortho to NO₂)

    • δ 7.55 (d, J=8.8 Hz, 2H, Ar-H meta to NO₂)

    • δ 3.80-3.95 (m, 1H, CH-N)

    • δ 3.10-3.30 (m, 2H, Ar-CH₂)

    • δ 2.70-2.90 (m, 2H, CH₂-COOH)

  • ¹³C NMR (100 MHz, D₂O):

    • δ 175.0 (C=O)

    • δ 147.5 (Ar-C-NO₂)

    • δ 145.0 (Ar-C-CH₂)

    • δ 130.5 (Ar-CH, meta to NO₂)

    • δ 124.0 (Ar-CH, ortho to NO₂)

    • δ 48.5 (CH-N)

    • δ 38.0 (Ar-CH₂)

    • δ 36.5 (CH₂-COOH)

Applications in Research and Drug Development

The primary application of this compound is as a specialized building block.

  • Peptide Synthesis: After protection of the amino group (e.g., with an Fmoc group), the carboxylic acid can be activated for peptide coupling, allowing for its incorporation into peptide sequences to create peptidomimetics with constrained conformations. [6]* Drug Discovery Lead Generation: The compound is an ideal starting point for synthesizing libraries of GABAB receptor modulators. The key transformation is the reduction of the nitro group to an amine, yielding (S)-3-amino-4-(4-aminophenyl)butanoic acid . This aniline derivative can then be reacted with a wide array of electrophiles (acyl chlorides, sulfonyl chlorides, isocyanates, etc.) to rapidly generate a diverse set of analogs for screening.

  • Bioconjugation: The aniline derivative can also be used as a handle for linking the molecule to larger carriers, probes, or surfaces. [6]

Conclusion

This compound is more than just a chemical intermediate; it is a product of sophisticated, modern organic synthesis that provides a direct and powerful entry point into novel chemical space for drug discovery. Its value lies in its pre-installed stereocenter and the latent functionality of the nitro group. The synthetic methods described herein, grounded in the principles of asymmetric organocatalysis, offer a reliable and scalable route to this important molecule, empowering researchers to build the next generation of pharmacologically active agents.

References

  • Sequential flow synthesis of baclofen precursor 2. Note: Toluene was... - ResearchGate. Available at: [Link]

  • A novel recyclable organocatalyst for the gram-scale enantioselective synthesis of (S)-baclofen - Beilstein Journals. Available at: [Link]

  • Chenevert R, Desjardins M. Chemoenzymatic synthesis of both enantiomers of baclofen. Tetrahedron Lett. (1991) 32: 4249-4250.
  • 4-(4-Aminophenyl)butanoic acid | C10H13NO2 | CID 27049 - PubChem. Available at: [Link]

  • Enantioselective synthesis of (R)-(-)-baclofen using Fischer-type carbene anions - AIR Unimi. Available at: [Link]

  • Fmoc-(S)-3-Amino-4-(4-nitrophenyl)butyric Acid: Your Key to Advanced Peptide Synthesis and Drug Discovery - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Synthesis of Baclofen; an Alternative Approach - Brieflands. Available at: [Link]

  • (S)-3-Amino-4-(4-nitrophenyl)butanoic acid, hydrochloride - CRO SPLENDID LAB. Available at: [Link]

  • Recent advances in the catalytic asymmetric synthesis of β-amino acids - Chemical Society Reviews (RSC Publishing). Available at: [Link]

Sources

Introduction: The Critical Role of Solubility in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride

This compound is a substituted β-amino acid derivative. As with any compound intended for pharmaceutical research, a thorough understanding of its physicochemical properties is paramount. Among these, aqueous solubility stands out as a critical determinant of a drug candidate's success, influencing everything from in vitro assay performance to oral bioavailability and formulation strategies. Low solubility can lead to erratic absorption, underestimated toxicity, and significant hurdles in developing a viable drug product.[1]

This guide provides a comprehensive framework for characterizing the solubility of this compound. We will delve into the theoretical underpinnings of solubility, present robust experimental protocols for its determination, and offer expert insights into interpreting the resulting data. This document is designed for researchers, scientists, and drug development professionals who require a practical and scientifically rigorous approach to solubility assessment.

Physicochemical Profile and Its Impact on Solubility

Before embarking on experimental measurements, a review of the compound's known properties provides a theoretical basis for predicting its solubility behavior.

PropertyValueSignificance for Solubility
Molecular Formula C₁₀H₁₃ClN₂O₄Provides the elemental composition.
Molecular Weight 260.67 g/mol [2][3]A moderate molecular weight, which does not inherently suggest poor solubility.
Predicted pKa 3.70 ± 0.10[2]This predicted value, likely for the carboxylic acid group, is crucial. As an amino acid hydrochloride, the compound possesses both an acidic (carboxylic acid) and a basic (amino) functional group. Its net charge and, consequently, its solubility will be highly dependent on the pH of the aqueous medium.[4][5]
Structure Contains an aromatic nitro group, an amino group, and a carboxylic acid.The polar amino and carboxyl groups enhance aqueous solubility, especially when ionized. The nitrophenyl group is relatively hydrophobic and will detract from aqueous solubility.

The presence of ionizable groups is the most significant structural feature. The solubility of this compound is expected to follow a U-shaped curve in relation to pH. At low pH, both the amino and carboxylic acid groups will be protonated, resulting in a net positive charge and likely higher solubility. Conversely, at high pH, the deprotonated carboxylate and neutral amino group will result in a net negative charge, also favoring solubility. Solubility is often at its minimum near the isoelectric point (pI), where the zwitterionic form with no net charge predominates.[6][7]

Conceptual Framework: Thermodynamic vs. Kinetic Solubility

It is essential to distinguish between two primary types of solubility measurements, as they provide different, yet complementary, information.[8]

  • Thermodynamic (Equilibrium) Solubility : This is the true measure of a compound's solubility, representing the saturation concentration of the most stable crystalline form in a solvent at equilibrium.[9] It is a critical parameter for late-stage development, informing formulation and biopharmaceutical classification.[10][11] The "shake-flask" method is the gold standard for determining thermodynamic solubility.[11][12]

  • Kinetic Solubility : This is a high-throughput assessment of how readily a compound precipitates when a concentrated stock solution (typically in DMSO) is rapidly diluted into an aqueous buffer.[13][14] The measurement is taken before the system reaches thermodynamic equilibrium.[10] While it can overestimate true solubility due to the formation of supersaturated solutions or metastable solid forms, it is invaluable in early drug discovery for ranking compounds and identifying potential liabilities.[10][13][14]

Experimental Protocols for Solubility Determination

The following sections provide detailed, step-by-step methodologies for accurately measuring the solubility of this compound.

Protocol 1: Thermodynamic Solubility Determination via Shake-Flask Method

This method establishes the equilibrium solubility and is considered the benchmark for accurate solubility measurement.[11][12]

Causality: The core principle is to allow sufficient time and agitation for the dissolution and precipitation processes to reach a steady state, reflecting the true thermodynamic equilibrium between the solid and dissolved states of the compound.

Workflow Diagram:

G cluster_prep Preparation cluster_eq Equilibration cluster_sep Phase Separation cluster_ana Analysis P1 Weigh excess compound into vials P2 Add precise volume of solvent (e.g., pH buffers) P1->P2 E1 Agitate at constant temperature (e.g., 25°C or 37°C) P2->E1 E2 Incubate for 24-72 hours E1->E2 E3 Monitor concentration over time to ensure plateau E2->E3 S1 Centrifuge or filter to remove undissolved solid E3->S1 A1 Extract clear supernatant/filtrate S1->A1 A2 Quantify concentration via HPLC-UV or LC-MS A1->A2 A3 Analyze remaining solid (optional, via XRPD) A1->A3

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Methodology:

  • Preparation : Add an excess amount of solid this compound to a series of glass vials. The excess should be visually apparent throughout the experiment.

  • Solvent Addition : Add a precise volume of the desired solvent to each vial. Recommended solvents include:

    • pH 1.2 buffer (simulated gastric fluid)

    • pH 4.5 buffer

    • pH 6.8 buffer (simulated intestinal fluid)[11]

    • Purified Water

    • Phosphate-Buffered Saline (PBS)

  • Equilibration : Seal the vials and place them in an orbital shaker or on a rotator in a temperature-controlled incubator (e.g., 25°C or 37°C). Agitate for a predetermined period, typically 24 to 72 hours. To confirm equilibrium has been reached, samples can be taken at various time points (e.g., 24, 48, 72 hours) until the concentration in solution remains constant.[9][11]

  • Phase Separation : After equilibration, remove undissolved solid by centrifuging the vials at high speed or filtering the suspension through a 0.22 µm syringe filter. Expert Insight: Pre-saturating the filter by discarding the first few drops is crucial to prevent adsorption of the compound to the filter membrane.

  • Quantification : Carefully collect the clear supernatant or filtrate and dilute it into a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method against a standard calibration curve.

  • Solid-State Analysis (Trustworthiness Check) : Recover the remaining solid from the vial and analyze it using X-ray Powder Diffraction (XRPD). This critical step verifies that the compound has not changed its crystalline form (polymorph) during the experiment, which would invalidate the measurement as the solubility of the initial form.[9]

Protocol 2: High-Throughput Kinetic Solubility Determination

This method is ideal for early-stage screening where speed and relative ranking are more important than absolute thermodynamic accuracy.[13][15]

Causality: This protocol relies on the principle of precipitation upon solvent shifting. A highly soluble DMSO solution is introduced into an aqueous environment where the compound has lower solubility. The concentration at which it begins to precipitate is measured, often by light scattering (nephelometry).[1][13]

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_detect Detection P1 Prepare high-concentration stock solution in DMSO E1 Add small aliquots of DMSO stock to buffer P1->E1 P2 Dispense aqueous buffer into 96-well plate P2->E1 E2 Mix and incubate for a short period (e.g., 2 hours) E1->E2 D1 Measure light scattering (turbidity) via nephelometry E2->D1 D2 Identify concentration at which precipitation occurs D1->D2

Caption: Workflow for Kinetic Solubility by Nephelometry.

Step-by-Step Methodology:

  • Stock Solution Preparation : Prepare a concentrated stock solution of this compound, typically 10-20 mM, in 100% dimethyl sulfoxide (DMSO).[15]

  • Plate Setup : Using a liquid handler, dispense the desired aqueous buffer (e.g., PBS, pH 7.4) into the wells of a 96-well microplate.

  • Compound Addition : Add a small volume (e.g., 1-2 µL) of the DMSO stock solution to the buffer-filled wells to achieve the highest desired concentration. Perform serial dilutions to create a range of concentrations across the plate. The final DMSO concentration should be kept low (<1-2%) to minimize co-solvent effects.

  • Incubation : Mix the plate and incubate at a controlled temperature (e.g., 25°C) for a short period, typically 1.5 to 2 hours.[1][15]

  • Detection : Place the microplate into a laser nephelometer or a plate reader capable of measuring turbidity. The instrument measures the amount of light scattered by any precipitate that has formed.

  • Data Analysis : The kinetic solubility is defined as the highest concentration of the compound that does not produce a signal significantly above the background (i.e., remains in solution).

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format for easy comparison.

Table 1: Solubility Data for this compound

Measurement TypeSolvent/BufferTemperature (°C)Solubility (mg/mL)Solubility (µM)
ThermodynamicpH 1.2 Buffer25[Experimental Value][Calculated Value]
ThermodynamicpH 6.8 Buffer25[Experimental Value][Calculated Value]
ThermodynamicPurified Water25[Experimental Value][Calculated Value]
KineticPBS, pH 7.425[Experimental Value][Calculated Value]

Interpreting the Results:

  • pH-Dependence : A higher solubility at pH 1.2 compared to pH 6.8 would be expected, confirming the influence of the ionizable functional groups.

  • Kinetic vs. Thermodynamic : It is common for the kinetic solubility value to be higher than the thermodynamic value.[10] A large discrepancy can be a red flag, indicating a high propensity for the compound to form supersaturated solutions, which may lead to unpredictable precipitation in vivo.

Conclusion

A comprehensive understanding of the solubility of this compound is not merely an academic exercise; it is a fundamental requirement for its successful development. By employing the robust thermodynamic and kinetic protocols detailed in this guide, researchers can generate high-quality, reliable data. This information is essential for guiding medicinal chemistry efforts, designing appropriate in vivo studies, and developing a safe and effective formulation. Adherence to these self-validating protocols, including critical checks like solid-state analysis, ensures the scientific integrity of the data and supports informed decision-making throughout the drug development pipeline.

References

  • Experimental and Computational Methods Pertaining to Drug Solubility. (2012). SciSpace. [Link]

  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). PharmaTutor. [Link]

  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs. [Link]

  • Kinetic Solubility Assays Protocol. AxisPharm. [Link]

  • In vitro solubility assays in drug discovery. (2009). PubMed. [Link]

  • Solubility Calculation of Active Pharmaceutical Ingredients in Alkanes, Alcohols, Water and their Mixtures Using Various Activity Coefficient Models. (2016). ACS Publications. [Link]

  • Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. World Health Organization (WHO). [Link]

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014). American Pharmaceutical Review. [Link]

  • Solubilities of amino acids in water at various pH values under 298.15 K. (2008). ResearchGate. [Link]

  • Is the solubility of amino acids affected by their pH levels?. (2024). Quora. [Link]

  • Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. (2006). Semantic Scholar. [Link]

  • (S)-3-Amino-4-phenylbutanoic acid. PubChem. [Link]

  • This compound. LookChem. [Link]

  • The solubility-pH profiles of amino acids showing departures from the... (2022). ResearchGate. [Link]

  • The solubility-pH profiles of amino acids showing departures from the... (2022). ResearchGate. [Link]

  • This compound. XIAMEN EQUATION CHEMICAL CO.,LTD. [Link]

  • (S)-3-Amino-4-(4-nitrophenyl)butanoic acid, HCl. Pharmaffiliates. [Link]

  • The Effects of pH on Solubility. (2019). Chemistry LibreTexts. [Link]

Sources

Methodological & Application

Application Note and Protocol: Dissolving (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the preparation of stock solutions of (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride (CAS No. 331763-77-0).[1][2] It outlines detailed protocols for dissolution in common laboratory solvents, addressing critical parameters such as solvent selection, pH considerations, stability, and accurate concentration determination. This guide is intended for researchers in drug development and related scientific fields to ensure the accurate and reproducible preparation of this compound for use in experimental assays.

Introduction and Physicochemical Overview

This compound is an amino acid derivative characterized by a nitrophenyl group, which makes it a compound of interest in various biochemical and pharmacological studies.[1] The hydrochloride salt form is generally employed to enhance stability and aqueous solubility. However, its amphipathic nature, possessing both a charged amino group and a hydrophobic nitrophenyl ring, presents unique challenges for dissolution.

A thorough understanding of its physicochemical properties is paramount for preparing accurate and stable solutions.[3] Key properties are summarized below:

PropertyValue / ObservationSource(s)
Molecular Formula C₁₀H₁₃ClN₂O₄[1][4]
Molecular Weight 260.67 g/mol [1][4]
Appearance Typically a solid powder; color not consistently specified.[5]
pKa (Predicted) 3.70 ± 0.10[6]
Storage (Solid) 2-8°C, protect from light.[4][6]

The predicted pKa of 3.70 suggests the carboxylic acid group is acidic, while the amino group, protonated in the hydrochloride salt, will have a higher pKa. The presence of the nitro group and the aromatic ring can lead to light sensitivity, necessitating protective measures during handling and storage.[5][6]

Core Principles of Dissolution

The dissolution of an amino acid hydrochloride salt is governed by the equilibrium between its charged (salt) form and its neutral (freebase or zwitterionic) form.

  • Acidic Conditions: In an acidic solvent (pH < pKa of the amino group), the compound remains protonated as the hydrochloride salt, which is generally more soluble in polar/aqueous media.

  • Neutral/Basic Conditions: As the pH increases, the amino group is deprotonated. This can significantly decrease aqueous solubility, potentially causing the compound to precipitate out of solution as the free amine or zwitterion.[7][8]

This behavior dictates the choice of solvent and the methodology for preparing stable stock solutions.

Recommended Solvents and Protocol Selection

The choice of solvent is the most critical factor and depends on the requirements of the downstream application (e.g., cell-based assays, enzymatic assays).

Decision Workflow for Solvent Selection

The following diagram illustrates the logical process for choosing the appropriate solvent system.

G cluster_start cluster_solvents cluster_considerations cluster_protocol Start Assay Compatibility? Aqueous Aqueous Buffer (e.g., HCl, Citrate) Start->Aqueous Aqueous System Required? (Yes) Organic Organic Solvent (e.g., DMSO, Ethanol) Start->Organic Organic Solvent Tolerated? (No) Protocol_A Follow Protocol A: Aqueous Dissolution Aqueous->Protocol_A Protocol_B Follow Protocol B: Organic Stock Preparation Organic->Protocol_B pH_Check Check Final pH & Stability Solubility_Limit Verify Solubility Limit Toxicity_Check Assess Solvent Toxicity in Assay Protocol_A->pH_Check Protocol_B->Solubility_Limit Protocol_B->Toxicity_Check

Sources

Application Note: Characterizing Novel GABA-B Receptor Ligands Using (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction & Scientific Context

The γ-aminobutyric acid (GABA) type B receptor (GABA-B) is a heterodimeric G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory signals in the central nervous system.[1][2] As a Class C GPCR, it is an obligate heterodimer, composed of GABA-B1 and GABA-B2 subunits, which are structurally characterized by a large extracellular "Venus flytrap" domain (VFT) and a seven-transmembrane (7TM) domain.[1][2] The GABA-B1 subunit's VFT is responsible for binding orthosteric ligands like GABA and the classic agonist baclofen, while the GABA-B2 subunit is crucial for G-protein coupling and activation.[3][4]

Upon agonist binding, the GABA-B receptor couples to pertussis toxin-sensitive Gαi/o proteins.[1][5] This activation initiates a signaling cascade leading to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels.[1] The dissociated Gβγ subunits can also directly modulate ion channels, such as activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibiting voltage-gated Ca2+ (CaV) channels.[1][5] This cascade ultimately results in neuronal inhibition. Given its critical role in regulating neuronal excitability, the GABA-B receptor is a significant therapeutic target for conditions like spasticity, anxiety, and addiction.[2]

(S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride (CAS 270062-87-8) is a structural analog of baclofen.[6] While detailed pharmacological data on this specific compound is not widely published, its structure strongly suggests it is a putative GABA-B receptor ligand. This application note provides a comprehensive framework and detailed protocols for characterizing the in vitro pharmacological profile of this and similar novel compounds at the human GABA-B receptor. The methodologies described herein are designed to determine binding affinity, functional potency, and efficacy, thereby establishing a compound's activity as an agonist, antagonist, or allosteric modulator.

Core Principles of GABA-B Receptor Assay Design

To fully characterize a novel ligand, a multi-assay approach is required. This typically involves two primary types of in vitro assays:

  • Radioligand Binding Assays: These assays directly measure the affinity of a test compound for the receptor. By competing with a known radiolabeled ligand, we can determine the equilibrium dissociation constant (Ki) of the unlabeled test compound, providing a quantitative measure of its binding affinity.

  • Functional Assays: These assays measure the biological response following receptor activation. For GABA-B receptors, which couple to Gαi/o, two robust functional assays are the [35S]GTPγS binding assay and the cAMP inhibition assay. These assays determine a compound's potency (EC50) and efficacy (Emax), classifying it as a full agonist, partial agonist, or antagonist.[7][8]

The following sections provide detailed, validated protocols for each of these essential assays, enabling a thorough investigation of novel GABA-B receptor ligands.

Experimental Workflows & Signaling Pathways

Overall Experimental Workflow

The logical flow for characterizing a novel compound like this compound involves a sequential validation process. First, its ability to bind to the receptor is confirmed and quantified. Following confirmation of binding, its functional effect on receptor signaling is assessed.

G cluster_0 Phase 1: Binding Characterization cluster_1 Phase 2: Functional Characterization Compound Test Compound ((S)-3-Amino-4-(4-nitrophenyl)butanoic acid HCl) BindingAssay Radioligand Competition Binding Assay Compound->BindingAssay Binding_Output Determine Affinity (Ki) BindingAssay->Binding_Output GTPAssay [35S]GTPγS Binding Assay Binding_Output->GTPAssay If binding confirmed cAMPAssay cAMP Inhibition Assay Binding_Output->cAMPAssay If binding confirmed Functional_Output Determine Potency (EC50) & Efficacy (Emax) GTPAssay->Functional_Output cAMPAssay->Functional_Output

Caption: Workflow for in vitro characterization of a novel GABA-B ligand.

GABA-B Receptor Signaling Cascade

Understanding the underlying signaling pathway is crucial for interpreting functional assay data. Activation of the GABA-B receptor by an agonist initiates G-protein-mediated signaling, which is the basis for the functional assays described.

G Agonist Agonist (e.g., GABA, Baclofen) GABAB_R GABA-B Receptor (GABAB1/GABAB2) Agonist->GABAB_R binds G_Protein Heterotrimeric G-protein (Gαi/o, Gβγ) GABAB_R->G_Protein activates AC Adenylyl Cyclase (AC) G_Protein->AC Gαi/o inhibits GIRK GIRK K+ Channel G_Protein->GIRK Gβγ activates CaV Voltage-Gated Ca2+ Channel G_Protein->CaV Gβγ inhibits ATP ATP cAMP cAMP (Cyclic AMP) ATP->cAMP catalyzed by AC Efflux K+ Efflux (Hyperpolarization) GIRK->Efflux Influx Ca2+ Influx Blocked CaV->Influx

Caption: Simplified GABA-B receptor signaling pathway via Gαi/o coupling.

Protocol 1: Radioligand Competition Binding Assay

This protocol determines the binding affinity (Ki) of the test compound by measuring its ability to displace a known high-affinity radiolabeled antagonist, [3H]CGP54626, from the GABA-B receptor.[9][10]

Materials & Reagents
  • Cell Membranes: CHO or HEK293 cells stably expressing human recombinant GABA-B1b and GABA-B2 subunits.

  • Radioligand: [3H]CGP54626 (Specific Activity: 30-60 Ci/mmol).

  • Binding Buffer: 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4.

  • Non-specific Ligand: Unlabeled GABA (100 µM final concentration).

  • Test Compound: this compound, prepared in a stock solution (e.g., 10 mM in DMSO or water) and serially diluted.

  • Apparatus: 96-well plates, filter plates (e.g., GF/B), vacuum manifold, liquid scintillation counter, and scintillation fluid.

Step-by-Step Methodology
  • Membrane Preparation: Thaw frozen cell membranes on ice. Homogenize gently and resuspend in ice-cold Binding Buffer to a final protein concentration of approximately 1 mg/mL.[11] A protein assay (e.g., Bradford) should be performed to confirm the concentration.

  • Assay Plate Setup: Prepare a 96-well plate for the following conditions in triplicate:

    • Total Binding: Membrane suspension + [3H]CGP54626 + Binding Buffer.

    • Non-specific Binding (NSB): Membrane suspension + [3H]CGP54626 + 100 µM GABA.

    • Competition: Membrane suspension + [3H]CGP54626 + varying concentrations of the test compound (e.g., 10 pM to 100 µM).

  • Incubation: Add 50 µL of Binding Buffer (for Total) or 100 µM GABA (for NSB) or test compound dilution to the appropriate wells. Add 50 µL of [3H]CGP54626 (at a final concentration near its Kd, typically 1-2 nM). Finally, add 100 µL of the membrane suspension to initiate the reaction. The final assay volume is 200 µL.

  • Equilibration: Incubate the plate at room temperature (25°C) for 60-90 minutes with gentle agitation to reach equilibrium.

  • Termination & Filtration: Terminate the assay by rapid filtration through the filter plate using a vacuum manifold. Wash the filters 3-4 times with 200 µL of ice-cold Binding Buffer to remove unbound radioligand.

  • Quantification: Allow the filter mat to dry completely. Add scintillation fluid to each well and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis
  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve: Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine IC50: Use non-linear regression (sigmoidal dose-response) to fit the curve and determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding).

  • Calculate Ki: Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

ParameterDescriptionTypical Value
Ki Inhibition ConstantCompound-dependent (nM to µM range)
IC50 Half-maximal Inhibitory ConcentrationCompound-dependent
Hill Slope Slope of the competition curve~1.0 for competitive binding

Protocol 2: [35S]GTPγS Functional Binding Assay

This functional assay measures the direct activation of Gαi/o proteins following receptor agonism.[7][12] Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [35S]GTPγS, on the Gα subunit. The amount of incorporated radioactivity is proportional to the level of receptor activation.[8][13]

Materials & Reagents
  • Cell Membranes: As described in Protocol 1.

  • Radioligand: [35S]GTPγS (Specific Activity: >1000 Ci/mmol).

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.

  • GDP: Guanosine 5'-diphosphate (10 µM final concentration).

  • Test Compound: Serial dilutions as described previously.

  • Positive Control: GABA or Baclofen (full agonists).

  • Apparatus: As described in Protocol 1.

Step-by-Step Methodology
  • Membrane Preparation: Thaw and prepare membranes as in Protocol 1, but use the [35S]GTPγS Assay Buffer for the final resuspension (protein concentration ~10-20 µg per well).

  • Assay Plate Setup: Prepare a 96-well plate for the following conditions in triplicate:

    • Basal Binding: Membranes + Assay Buffer + GDP + [35S]GTPγS.

    • Agonist-Stimulated Binding: Membranes + Test Compound/Positive Control + GDP + [35S]GTPγS.

    • Non-specific Binding: Determined in the presence of excess unlabeled GTPγS (10 µM).

  • Incubation: Add test compound or control to wells. Add the membrane suspension. Pre-incubate for 15 minutes at 30°C.

  • Initiation: Start the reaction by adding [35S]GTPγS to a final concentration of 0.1-0.5 nM.

  • Reaction: Incubate the plate at 30°C for 30-60 minutes with gentle agitation.

  • Termination & Filtration: Stop the reaction by rapid filtration through a filter plate and wash 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Quantification: Dry the filter mat and measure radioactivity via liquid scintillation counting.

Data Analysis
  • Calculate Stimulated Binding: Plot the CPM values against the log concentration of the test compound.

  • Determine Potency (EC50) and Efficacy (Emax): Use non-linear regression to fit a sigmoidal dose-response curve.

    • EC50: The concentration of agonist that produces 50% of the maximal response.

    • Emax: The maximal stimulation achieved by the compound, expressed as a percentage of the stimulation achieved by a full agonist like GABA (% Basal Stimulation).

  • Classification:

    • Full Agonist: Emax similar to GABA.

    • Partial Agonist: Emax is significantly lower than GABA but above basal.

    • Antagonist: No stimulation (Emax ≈ 0). To confirm, run a dose-response curve of GABA in the presence of a fixed concentration of the test compound to observe a rightward shift.

ParameterDescriptionExpected Outcome for an Agonist
EC50 Half-maximal Effective ConcentrationCompound-dependent (nM to µM range)
Emax Maximal Efficacy> 150% of basal binding
Basal Agonist-independent bindingBaseline G-protein activity

Protocol 3: cAMP Inhibition Functional Assay

This whole-cell functional assay measures the downstream consequence of Gαi/o activation: the inhibition of adenylyl cyclase activity.[14] Cells are stimulated with forskolin to elevate basal cAMP levels, and the ability of a GABA-B agonist to reduce these levels is quantified.

Materials & Reagents
  • Cell Line: CHO or HEK293 cells stably expressing the human GABA-B receptor.

  • Assay Medium: Serum-free cell culture medium (e.g., HBSS) with 0.5 mM IBMX (a phosphodiesterase inhibitor).

  • Stimulant: Forskolin (to activate adenylyl cyclase).

  • Test Compound & Controls: As described previously.

  • Detection Kit: A commercial cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

Step-by-Step Methodology
  • Cell Plating: Seed cells into 96-well or 384-well plates and grow to 80-90% confluency.

  • Starvation: Prior to the assay, replace the growth medium with serum-free medium and incubate for 1-2 hours.

  • Compound Addition: Add varying concentrations of the test compound (or controls) to the cells and pre-incubate for 15-20 minutes at 37°C.[15]

  • Stimulation: Add forskolin (final concentration typically 1-10 µM) to all wells except the negative control. This stimulates cAMP production.

  • Incubation: Incubate for an additional 20-30 minutes at 37°C.

  • Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.

Data Analysis
  • Generate Inhibition Curve: The data will show a decrease in the cAMP signal with increasing concentrations of an agonist. Plot the cAMP signal against the log concentration of the test compound.

  • Determine IC50: Use non-linear regression (sigmoidal dose-response, variable slope) to determine the IC50 value, which represents the potency of the compound in inhibiting cAMP production.

  • Determine Efficacy: The maximal percent inhibition of the forskolin-stimulated signal is the measure of efficacy.

ParameterDescriptionExpected Outcome for an Agonist
IC50 Half-maximal Inhibitory ConcentrationCompound-dependent (nM to µM range)
% Inhibition Maximal reduction of forskolin-stimulated cAMP> 50% for a potent agonist

Conclusion and Interpretation

By systematically applying these three protocols, researchers can build a comprehensive pharmacological profile for this compound or any novel GABA-B ligand. The binding assay confirms target engagement, while the [35S]GTPγS and cAMP assays provide orthogonal validation of functional activity, elucidating the compound's potency and efficacy. Together, these data are essential for advancing promising compounds in the drug discovery pipeline.

References

  • Chalifoux, R., & Carter, A. G. (2010). GABAB receptor coupling to G-proteins and ion channels. Journal of Neuroscience, 30(48), 16149-16160. [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Pin, J. P., & Bettler, B. (2016). Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. Pharmacology & Therapeutics, 166, 82-99. [Link]

  • Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current Protocols in Pharmacology, Chapter 1: Unit 1.7. [Link]

  • Tu, H., et al. (2018). The GABAB receptor mediates neuroprotection by coupling to G13. Science Signaling, 11(545), eaao6321. [Link]

  • Zhang, J. H., & Neubig, R. R. (2012). GTPγS Binding Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Creative Bioarray. (n.d.). GTPγS Binding Assay. Retrieved from [Link]

  • Ribosome Studio. (2025). How the GABA-B Receptor Works: An Essential G-Protein Coupled Receptor. YouTube. [Link]

  • Strange, P. G. (2008). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. British Journal of Pharmacology, 153(7), 1353-1363. [Link]

  • Felder, C. C., et al. (2014). GABAB1 and GABAB2 receptor subunits co-expressed in cultured human RPE cells regulate intracellular Ca2+ via Gi/o-protein and phospholipase C pathways. Neuroscience, 280, 254-261. [Link]

  • Sim, L. J., Selley, D. E., & Childers, S. R. (2004). Assay of G Protein-Coupled Receptor Activation of G Proteins in Native Cell Membranes Using [35S]GTPγS Binding. Methods in Molecular Biology, 259, 211-224. [Link]

  • Frølund, B., et al. (2020). The GABAB Receptor—Structure, Ligand Binding and Drug Development. Molecules, 25(4), 853. [Link]

  • De la-Fuente, T., et al. (2002). Characterization of [3H]-CGP54626A binding to heterodimeric GABAB receptors stably expressed in mammalian cells. British Journal of Pharmacology, 136(6), 841-849. [Link]

  • Eurofins Discovery. (n.d.). GABAB (B1/B2) Human GABAB GPCR Cell Based Agonist & Antagonist cAMP LeadHunter Assay. Retrieved from [Link]

  • Gergely, L., et al. (2021). Novel-Type GABAB PAMs: Structure–Activity Relationship in Light of the Protein Structure. Journal of Medicinal Chemistry, 64(21), 15729-15744. [Link]

  • CRO SPLENDID LAB. (n.d.). (S)-3-Amino-4-(4-nitrophenyl)butanoic acid, hydrochloride. Retrieved from [Link]

  • Hauk, M., et al. (2024). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Omega. [Link]

  • Froestl, W. (2010). Chemistry and Pharmacology of GABAB Receptor Ligands. Current Topics in Medicinal Chemistry, 10(19), 1937-1947. [Link]

  • ResearchGate. (n.d.). cAMP HTRF-measured effects of GS39783 on GABA-induced GABA B R-mediated... [Figure]. Retrieved from [Link]

  • Frølund, B., et al. (2020). The GABAB Receptor—Structure, Ligand Binding and Drug Development. Molecules, 25(4), 853. [Link]

  • Al-Mansour, M. A., et al. (2022). In vitro and in silico investigation of the critical role of GABAB receptor activation in human breast cancer and its natural agonists. Oncology Letters, 24(5), 384. [Link]

  • Karbon, E. W., & Enna, S. J. (1985). GABAB receptors and norepinephrine-stimulated cAMP production in rat brain cortex. Brain Research, 343(2), 382-385. [Link]

  • ResearchGate. (n.d.). GABA B receptor allosteric modulators exhibit pathway-dependent and species-selective activity. Retrieved from [Link]

  • ResearchGate. (2023). Please share me detailed protocol and parameters to be tested for the GABA receptor binding assay? [Discussion]. Retrieved from [Link]

Sources

Application Notes and Protocols for In Vivo Administration of (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride in Mice

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Authored by: Gemini, Senior Application Scientist

Introduction

(S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride is a derivative of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. Its structural similarity to phenibut and baclofen, a clinically used muscle relaxant and antispastic agent, strongly suggests its potential activity as a GABAB receptor agonist. The GABAB receptor, a G-protein coupled receptor (GPCR), plays a crucial role in modulating neuronal excitability and synaptic transmission.[1][2][3] Activation of GABAB receptors leads to a cascade of downstream signaling events, including the inhibition of adenylyl cyclase and the modulation of calcium and potassium channels, which collectively result in a slow and sustained inhibitory effect on neuronal activity.[2][4]

These application notes provide a comprehensive guide for the in vivo administration of this compound to mice. Given the limited specific literature on this compound, the following protocols are largely based on established methodologies for the well-characterized GABAB receptor agonist, baclofen.[5][6][7][8] Researchers are strongly advised to perform initial dose-response studies to determine the optimal dosage for their specific experimental paradigm.

Physicochemical Properties and Solubility

PropertyValueSource
Molecular Formula C₁₀H₁₃ClN₂O₄[9][10]
Molecular Weight 260.67 g/mol [9][10]
Appearance White to off-white solid[11]
Storage 2-8°C, protect from light[10]
Solubility Soluble in water/saline (as hydrochloride salt)[11]

This compound is supplied as a hydrochloride salt, which generally confers aqueous solubility. For in vivo applications, sterile, isotonic saline (0.9% NaCl) is the recommended vehicle. If solubility issues arise, the use of a small percentage of a biocompatible co-solvent such as DMSO, followed by dilution in saline, may be considered, although this should be validated for toxicity in a pilot study.

Mechanism of Action: The GABAB Receptor Signaling Pathway

The presumed mechanism of action for this compound is through the activation of GABAB receptors. This activation initiates a signaling cascade that ultimately leads to neuronal inhibition.

GABAB_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GABAB_R GABAB Receptor (Heterodimer) G_protein Gi/o Protein GABAB_R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibition K_channel K+ Channel G_protein->K_channel Activation cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx K_efflux ↑ K+ Efflux (Hyperpolarization) K_channel->K_efflux ligand (S)-3-Amino-4-(4-nitrophenyl) butanoic acid HCl ligand->GABAB_R inhibition Neuronal Inhibition cAMP->inhibition Ca_influx->inhibition K_efflux->inhibition

Caption: Presumed GABAB receptor signaling pathway.

Experimental Protocols

I. Reagent Preparation

A. Vehicle Preparation (Sterile Saline)

  • Weigh 0.9 g of sodium chloride (NaCl).

  • Dissolve in 100 mL of distilled water.

  • Sterilize by autoclaving or using a 0.22 µm filter.

  • Store at room temperature.

B. Stock Solution Preparation (e.g., 10 mg/mL)

Note: Perform all manipulations in a sterile environment (e.g., a laminar flow hood).

  • Aseptically weigh the desired amount of this compound.

  • In a sterile conical tube, add the appropriate volume of sterile saline to achieve the desired stock concentration (e.g., for 10 mg, add 1 mL of saline).

  • Vortex or sonicate briefly until the compound is fully dissolved.

  • The stock solution can be stored at 2-8°C, protected from light. For longer-term storage, aliquoting and freezing at -20°C is recommended. Avoid repeated freeze-thaw cycles.

C. Dosing Solution Preparation

  • On the day of the experiment, thaw a stock solution aliquot if necessary.

  • Calculate the required volume of the stock solution based on the desired final concentration and the total volume needed for the experimental cohort.

  • Dilute the stock solution with sterile saline to the final desired concentration for injection. The final injection volume for mice is typically 5-10 mL/kg of body weight.

II. In Vivo Administration Workflow

workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration animal_acclimation Animal Acclimation (≥ 1 week) dose_calc Dosage Calculation (Based on body weight) animal_acclimation->dose_calc reagent_prep Reagent Preparation (Vehicle, Dosing Solution) reagent_prep->dose_calc animal_restraint Animal Restraint dose_calc->animal_restraint ip_injection Intraperitoneal (i.p.) Injection animal_restraint->ip_injection monitoring Monitoring (Behavioral & Physiological) ip_injection->monitoring data_collection Data Collection monitoring->data_collection analysis Data Analysis data_collection->analysis

Caption: General workflow for in vivo administration.

III. Intraperitoneal (i.p.) Injection Protocol

Intraperitoneal injection is a common and effective route for systemic drug delivery in mice.

  • Animal Handling and Restraint:

    • Gently handle the mice to minimize stress.

    • Properly restrain the mouse by scruffing the neck and securing the tail. The mouse should be tilted slightly head-down to allow the abdominal organs to shift away from the injection site.

  • Injection Site:

    • The preferred injection site is the lower right or left abdominal quadrant, avoiding the midline to prevent puncture of the bladder or cecum.

  • Injection Procedure:

    • Use a new sterile syringe and needle (27-30 gauge) for each animal.

    • Insert the needle at a 15-30 degree angle into the peritoneal cavity.

    • Gently aspirate to ensure no fluid (blood or urine) is drawn into the syringe. If fluid is present, discard the syringe and re-attempt with a fresh preparation at a different site.

    • Slowly inject the calculated volume of the dosing solution.

    • Withdraw the needle and return the mouse to its home cage.

  • Post-Injection Monitoring:

    • Observe the animals for at least 30 minutes post-injection for any immediate adverse reactions.

    • Continue to monitor according to the specific experimental timeline for behavioral or physiological changes.

Recommended Dosage and Dosing Regimen (Based on Baclofen Literature)

The following table provides a range of doses for baclofen reported in the literature for various effects in mice. This should be used as a starting point for designing dose-response studies for this compound.

EffectBaclofen Dose Range (mg/kg, i.p.)Mouse StrainReference
Increased Food Intake2 - 8 mg/kgCFLP, C57BL/6[6][12][13]
Reduced Locomotor Activity1 - 10 mg/kgBALB/c, DBA/2J[7][14]
Reduced Alcohol Consumption3 mg/kgC57BL/6J, HAP2[8]
Altered Ethanol-Stimulated Activity2.5 - 7.5 mg/kgDBA/2J[15]
Chronic Administration (Body Weight)4 - 8 mg/kg (daily)C57B/10[5][16]

It is imperative to conduct a pilot study with a dose-escalation design to determine the efficacy and potential toxicity of this compound. A suggested starting range could be 1, 3, and 10 mg/kg.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and gloves when handling the compound.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

  • Disposal: Dispose of waste materials in accordance with institutional and local regulations.

Concluding Remarks

This document provides a foundational guide for the in vivo administration of this compound in mice, leveraging established protocols for the structurally and functionally related compound, baclofen. The provided protocols and dosage information are intended to serve as a starting point for experimental design. The onus is on the researcher to conduct thorough dose-response and toxicity studies to validate the use of this compound in their specific research context. Careful observation and adherence to ethical guidelines for animal research are paramount for successful and reproducible outcomes.

References

  • Bowery, N. G. (2006). GABAB receptor: a site of therapeutic benefit. Current opinion in pharmacology, 6(1), 37-43.
  • Bettler, B., Kaupmann, K., Mosbacher, J., & Gassmann, M. (2004). Molecular structure and physiological functions of GABAB receptors. Physiological reviews, 84(3), 835-867.
  • Padgett, C. L., & Slesinger, P. A. (2010). GABAB receptor coupling to G-proteins and ion channels. Advances in pharmacology, 58, 123-147.
  • Ebenezer, I. S. (2015). Repeated intraperitoneal administration of the GABAB receptor agonist baclofen reduces body weight in the mouse. bioRxiv, 022715.
  • Pin, J. P., & Bettler, B. (2016). Organization and functions of GABAB receptors. In GABA and sleep (pp. 3-27). Springer, Cham.
  • Ebenezer, I. S., & Prabhaker, S. (2007). The effects of intraperitoneal administration of the GABA (B) receptor agonist baclofen on food intake in CFLP and C57BL/6 mice. European journal of pharmacology, 567(1-2), 118-121.
  • Pokk, P., Vassiljev, V., & Väli, M. (2000). The effect of baclofen on the locomotor activity of control and small-platform-stressed mice. Pharmacological research, 42(3), 235-237.
  • Metz, A., Goodwin, G. M., & Green, A. R. (1985). The administration of baclofen to mice increases 5-HT2-mediated head-twitch behaviour and 5-HT2 receptor number in frontal cortex. Neuropharmacology, 24(4), 357-360.
  • Poleszak, E., Szewczyk, B., Kędzierska, E., Wlaź, P., Pilc, A., & Nowak, G. (2006). The effects of baclofen on the locomotor activity and antidepressant-like activity of mice in the forced swim test. Pharmacological reports, 58(5), 755.
  • Ebenezer, I. S., & Bains, G. K. (2013). The effects of repeated administration of baclofen on daily food intake and body weight in free-feeding mice. Metabolic brain disease, 28(4), 633-638.
  • Linsenbardt, D. H., & Boehm, S. L. (2014). Systemic administration of racemic baclofen reduces both acquisition and maintenance of alcohol consumption in male and female mice. Alcoholism: Clinical and Experimental Research, 38(10), 2634-2642.
  • Chester, J. A., & Cunningham, C. L. (2002). Baclofen alters ethanol-stimulated activity but not conditioned place preference or taste aversion in mice. Psychopharmacology, 161(3), 264-272.
  • Ebenezer, I. S., & Pringle, A. K. (1992).
  • Ebenezer, I. S., & Patel, N. K. (2004). The effects of the GABAB receptor agonist baclofen on palatable food intake in non-deprived rats. European journal of pharmacology, 486(1), 61-65.
  • Lookchem. (n.d.). This compound. Retrieved from [Link]

  • CRO SPLENDID LAB. (n.d.). (S)-3-Amino-4-(4-nitrophenyl)butanoic acid, hydrochloride. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). (S)-3-Amino-4-(4-nitrophenyl)butanoic acid, HCl. Retrieved from [Link]

Sources

Application Notes and Protocols for (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Gemini AI

Introduction

(S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride is a specialized amino acid derivative with significant potential in neuropharmacological research.[] Structurally, it is an analog of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system.[2] Its chemical framework, featuring a chiral center and a nitrophenyl group, suggests its utility as a modulator of GABAergic signaling, particularly through the metabotropic GABA-B receptors.[][3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in cell culture-based assays. The protocols detailed herein are designed to investigate its presumed function as a GABA-B receptor antagonist, a class of compounds with therapeutic potential in various neurological and psychiatric disorders.[4][5]

Mechanism of Action: Presumed GABA-B Receptor Antagonism

GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and sustained inhibitory effects in the nervous system.[6] Upon activation by GABA, these receptors, which are obligate heterodimers of R1 and R2 subunits, couple to Gαi/o proteins.[6] This leads to downstream signaling cascades that include the inhibition of adenylyl cyclase, activation of inwardly rectifying potassium (K+) channels, and inhibition of voltage-gated calcium (Ca2+) channels.[6] The net effect is a reduction in neuronal excitability and neurotransmitter release.[7]

GABA-B receptor antagonists competitively bind to these receptors without initiating a downstream signal, thereby blocking the effects of GABA or GABA-B agonists.[4] By preventing this inhibitory signaling, antagonists can increase neuronal excitability and modulate the release of other neurotransmitters, such as glutamate.[4] This makes them valuable tools for studying synaptic plasticity, neuronal network function, and for investigating pathologies associated with imbalances in excitatory-inhibitory tone.

The following diagram illustrates the canonical GABA-B receptor signaling pathway and the putative site of action for this compound.

GABAB_Pathway cluster_membrane Cell Membrane GABAB_R GABA-B Receptor (GABBR1/GABBR2) G_Protein Gi/o Protein GABAB_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits K_Channel GIRK K+ Channel G_Protein->K_Channel Activates Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits cAMP cAMP AC->cAMP K_ion K+ K_Channel->K_ion Efflux Ca_ion Ca2+ Ca_Channel->Ca_ion Influx GABA GABA (Agonist) GABA->GABAB_R Activates Antagonist (S)-3-Amino-4-(4-nitrophenyl) butanoic acid hydrochloride (Antagonist) Antagonist->GABAB_R Blocks ATP ATP ATP->AC

Caption: Putative mechanism of this compound as a GABA-B receptor antagonist.

Applications in Cell Culture

Based on its presumed activity as a GABA-B receptor antagonist, this compound can be employed in a variety of cell culture models to investigate fundamental neurobiological processes.

  • Neurotransmitter Release: By blocking presynaptic GABA-B autoreceptors, the compound can be used to study the regulation of neurotransmitter release, including GABA and glutamate, from cultured neurons.

  • Neuronal Excitability and Synaptic Plasticity: Investigate the role of GABA-B receptors in modulating postsynaptic excitability and long-term potentiation (LTP) or long-term depression (LTD) in neuronal co-culture systems.

  • Signal Transduction: Elucidate the downstream signaling pathways affected by GABA-B receptor blockade, such as cAMP production and calcium mobilization.[6]

  • Neuronal Development and Migration: Studies have shown that GABA-B receptor antagonists can influence neuronal migration in cortical slice cultures, suggesting a role in neurodevelopment.[8]

  • Disease Modeling: In cell culture models of neurological disorders like epilepsy or cognitive impairments, this compound could be used to explore the therapeutic potential of GABA-B receptor antagonism.[5]

  • Neuroprotection: The role of GABA-B receptors in neuronal survival can be investigated using this antagonist in apoptosis assays.[9]

Experimental Protocols

Preparation of Stock Solutions

It is crucial to prepare concentrated stock solutions of this compound to ensure accurate and reproducible dosing in cell culture experiments.

ParameterRecommendation
Compound Name This compound
CAS Number 270062-87-8
Molecular Formula C₁₀H₁₃ClN₂O₄
Molecular Weight 260.67 g/mol
Solvent Sterile deionized water or DMSO
Stock Concentration 10-100 mM
Storage Aliquot and store at -20°C to -80°C. Avoid repeated freeze-thaw cycles.

Protocol:

  • Aseptically weigh the required amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile deionized water or high-purity DMSO to achieve the desired stock concentration.

  • Vortex gently until the compound is completely dissolved.

  • Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile tube.

  • Prepare single-use aliquots to minimize contamination and degradation from freeze-thaw cycles.

  • Label aliquots clearly with the compound name, concentration, date, and store at -20°C or -80°C.

General Cell Culture Treatment Protocol

This protocol provides a general workflow for treating cultured cells with this compound. The optimal concentration and incubation time will need to be determined empirically for each cell type and experimental endpoint.

Cell_Treatment_Workflow start Start: Seed Cells culture Culture cells to desired confluency (e.g., 70-80%) start->culture prepare_media Prepare treatment media with This compound and agonist (if applicable) culture->prepare_media aspirate Aspirate old media culture->aspirate add_treatment Add treatment media to cells aspirate->add_treatment incubate Incubate for predetermined time add_treatment->incubate assay Perform downstream assay (e.g., cAMP, Calcium Imaging, etc.) incubate->assay

Sources

Application Notes and Protocols for the Use of (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of β-Amino Acids in Peptide Design

The incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful strategy to modulate the pharmacological properties of bioactive peptides. Among these, β-amino acids have garnered significant interest due to their ability to confer unique conformational constraints and enhanced stability against enzymatic degradation.[1] (S)-3-Amino-4-(4-nitrophenyl)butanoic acid, a chiral β-amino acid, is a particularly valuable building block. Its structure provides the inherent benefits of a β-amino acid backbone while the 4-nitrophenyl moiety serves as a versatile functional handle for further chemical modification, such as reduction to an aniline derivative for subsequent conjugation or pharmacophore elaboration.

This guide provides a comprehensive overview of the principles and practical methodologies for the successful incorporation of (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride into peptide sequences using both solid-phase and solution-phase techniques.

Physicochemical Properties and Handling

(S)-3-Amino-4-(4-nitrophenyl)butanoic acid is typically supplied as a hydrochloride salt. Key properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₀H₁₃ClN₂O₄
Molecular Weight 260.67 g/mol
Appearance Off-white to yellow solid
Storage 2-8°C, protect from light

For use in peptide synthesis, the free amino group must be protected, most commonly with either a tert-Butyloxycarbonyl (Boc) or 9-Fluorenylmethyloxycarbonyl (Fmoc) group. These protected derivatives are commercially available and are the recommended starting materials for peptide synthesis.

Solid-Phase Peptide Synthesis (SPPS) Protocols

SPPS is the most common method for peptide synthesis, offering advantages in purification and automation. The following protocols are based on the widely used Fmoc/tBu orthogonal protection strategy.

Challenges and Considerations for β-Amino Acid Incorporation

The incorporation of β-amino acids can present challenges compared to their α-amino acid counterparts. The increased steric bulk and altered geometry of β-amino acids can lead to slower coupling kinetics and incomplete reactions. To overcome these challenges, the use of more potent coupling reagents and potentially longer reaction times or double coupling steps is recommended.

Recommended Coupling Reagents for Hindered Amino Acids

For sterically hindered amino acids like (S)-3-Amino-4-(4-nitrophenyl)butanoic acid, standard carbodiimide reagents such as DCC or DIC may be less effective. The use of uronium/aminium or phosphonium salt-based coupling reagents is highly recommended to achieve high coupling efficiencies.

Coupling ReagentClassKey Advantages
HATU Aminium SaltHighly efficient, rapid coupling, low racemization.
HBTU Aminium SaltWidely used, efficient, and cost-effective.
PyBOP Phosphonium SaltExcellent for hindered couplings, low racemization.
COMU Aminium SaltOxyma-based, highly reactive and efficient.
Fmoc-SPPS Workflow for (S)-3-Amino-4-(4-nitrophenyl)butanoic Acid Incorporation

The following diagram illustrates the key steps in a typical Fmoc-SPPS cycle for the incorporation of Fmoc-(S)-3-Amino-4-(4-nitrophenyl)butanoic acid.

SPPS_Workflow Start Peptide-Resin (Free N-terminus) Coupling Fmoc-(S)-3-Amino-4-(4-nitrophenyl)butanoic acid + HATU/DIPEA in DMF Start->Coupling 1. Coupling Coupled_Resin Peptide-Resin with newly added residue Coupling->Coupled_Resin Wash1 DMF Wash Coupled_Resin->Wash1 2. Wash Deprotection 20% Piperidine in DMF Wash1->Deprotection 3. Fmoc Deprotection Deprotected_Resin Peptide-Resin (Free N-terminus) Deprotection->Deprotected_Resin Wash2 DMF Wash Deprotected_Resin->Wash2 4. Wash Next_Cycle Repeat for next amino acid Wash2->Next_Cycle

Caption: Fmoc-SPPS Cycle for β-Amino Acid Incorporation.

Detailed Protocol: Fmoc-SPPS Coupling of Fmoc-(S)-3-Amino-4-(4-nitrophenyl)butanoic acid

This protocol is for a manual synthesis on a 0.1 mmol scale.

1. Resin Preparation:

  • Start with a suitable resin (e.g., Rink Amide for C-terminal amides) with a deprotected N-terminal amine.

  • Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.

2. Amino Acid Activation:

  • In a separate vessel, dissolve Fmoc-(S)-3-Amino-4-(4-nitrophenyl)butanoic acid (3 equivalents, 0.3 mmol) and HATU (2.9 equivalents, 0.29 mmol) in DMF.

  • Add N,N-diisopropylethylamine (DIPEA) (6 equivalents, 0.6 mmol) to the solution.

  • Allow the mixture to pre-activate for 1-5 minutes.

3. Coupling Reaction:

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction vessel for 2-4 hours at room temperature. Due to the steric hindrance of the β-amino acid, a longer coupling time is recommended.

4. Monitoring the Coupling Reaction:

  • Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates a complete coupling.

  • If the Kaiser test is positive (blue beads), a second coupling is necessary. Repeat steps 2 and 3 with fresh reagents.

5. Washing:

  • Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

6. Fmoc Deprotection:

  • Add a 20% (v/v) solution of piperidine in DMF to the peptide-resin.

  • Agitate for 5 minutes, then drain.

  • Add a fresh 20% piperidine/DMF solution and agitate for an additional 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

The resin is now ready for the coupling of the next amino acid in the sequence.

Solution-Phase Peptide Synthesis (SPPS) Protocol

Solution-phase synthesis can be advantageous for the synthesis of short peptides or when scaling up production. The following is a general protocol for the coupling of two amino acid fragments.

Solution-Phase Workflow

Solution_Phase_Workflow Reactants N-protected Amino Acid + C-protected Amino Acid Coupling Coupling Reagent (e.g., EDC/HOBt) + Base (e.g., DIPEA) in Organic Solvent Reactants->Coupling 1. Coupling Reaction_Mixture Crude Dipeptide Coupling->Reaction_Mixture Workup Aqueous Workup (Acid/Base Washes) Reaction_Mixture->Workup 2. Extraction Purification Chromatography or Recrystallization Workup->Purification 3. Purification Product Purified Protected Dipeptide Purification->Product

Caption: General Workflow for Solution-Phase Dipeptide Synthesis.

Detailed Protocol: Solution-Phase Dipeptide Synthesis

This protocol describes the coupling of Boc-(S)-3-Amino-4-(4-nitrophenyl)butanoic acid with a C-terminally protected amino acid (e.g., H-Gly-OMe·HCl).

1. Reactant Preparation:

  • Dissolve Boc-(S)-3-Amino-4-(4-nitrophenyl)butanoic acid (1 equivalent) and 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents) in dichloromethane (DCM) or DMF.

  • In a separate flask, dissolve H-Gly-OMe·HCl (1 equivalent) in DCM or DMF and add DIPEA (2.2 equivalents) to neutralize the hydrochloride and provide the necessary base for the coupling reaction.

2. Coupling Reaction:

  • Cool the solution of the Boc-protected β-amino acid to 0°C.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and stir for 15 minutes.

  • Add the solution of the glycine methyl ester to the activated β-amino acid solution.

  • Allow the reaction to warm to room temperature and stir overnight.

3. Workup and Purification:

  • Dilute the reaction mixture with DCM and wash successively with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude dipeptide by flash column chromatography on silica gel.

Post-Synthesis Modification: Reduction of the Nitro Group

A key feature of this building block is the nitro group, which can be readily reduced to a primary amine, providing a site for further functionalization. This reduction can be performed on the peptide while it is still attached to the resin (on-resin) or after cleavage (in solution).

On-Resin Reduction Protocol

Reagents:

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • DMF

Procedure:

  • Swell the peptide-resin in DMF.

  • Prepare a solution of SnCl₂·2H₂O (10-20 equivalents) in DMF.

  • Add the SnCl₂·2H₂O solution to the resin and agitate at room temperature for 4-12 hours.

  • Monitor the reaction by taking a small sample of resin, cleaving the peptide, and analyzing by mass spectrometry.

  • Once the reduction is complete, wash the resin thoroughly with DMF, followed by a wash with a dilute base (e.g., 5% DIPEA in DMF) to remove any tin salts, and finally with DMF and DCM.

Characterization of Peptides

The purity and identity of the synthesized peptides should be confirmed by analytical techniques.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Used to assess the purity of the crude and purified peptide. A single major peak is indicative of a pure product.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the peptide, verifying the correct incorporation of the amino acids. For peptides containing the 4-nitrophenyl group, a mass shift of +45 Da compared to a standard phenylalanine residue will be observed. After reduction of the nitro group to an amine, a mass shift of +15 Da relative to phenylalanine will be seen.

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Coupling Steric hindrance of the β-amino acid. Insufficient coupling time or reagent equivalency.Use a more potent coupling reagent (e.g., HATU). Increase coupling time to 4 hours or perform a double coupling. Increase the equivalents of amino acid and coupling reagent.
Low Yield Peptide aggregation. Premature cleavage from the resin.Use a lower-loading resin. Incorporate pseudoproline dipeptides in the sequence. Ensure appropriate resin and linker for the chosen cleavage strategy.
Side Reactions during Cleavage Scavenger-sensitive residues (e.g., Trp, Met, Cys).Use a cleavage cocktail containing appropriate scavengers (e.g., TIS, water, EDT).

References

  • Benchchem. This compound | 270062-87-8.
  • ACS Publications. Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.
  • Benchchem. An In-depth Technical Guide to Fmoc Chemistry in Solid-Phase Peptide Synthesis (SPPS).
  • Benchchem.
  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • ResearchGate. On-resin reduction of nitro group of Hmnb.
  • SciSpace.
  • Verified Peptides.
  • ACS Publications. Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure.
  • Chemistry LibreTexts. 12.5: Peptide Synthesis- Solution-Phase.

Sources

A Robust, Stability-Indicating HPLC Method for the Analysis of (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the HPLC Analysis of (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. A secondary chiral HPLC method for determining enantiomeric purity is also presented. The primary achiral method utilizes a C18 stationary phase with a phosphate-buffered mobile phase and UV detection, providing excellent separation of the active pharmaceutical ingredient (API) from its potential degradation products. The method's rationale, including the selection of column chemistry, mobile phase composition, and detector settings, is discussed in detail. Comprehensive protocols for sample preparation, system suitability, and forced degradation studies are provided to ensure method robustness and trustworthiness. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Introduction

This compound is a chiral amino acid derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its structure, featuring a polar amino acid backbone, a chiral center, and a strongly UV-absorbing nitro-aromatic moiety, presents unique challenges and opportunities for chromatographic analysis.[1][2][3] The accurate quantification of this compound and its impurities is critical for ensuring the quality, safety, and efficacy of the final drug product.

The analysis of polar molecules like amino acids can be challenging using conventional reversed-phase chromatography due to poor retention.[4][5][6] Furthermore, the presence of a stereocenter necessitates a method to control for the presence of the unwanted (R)-enantiomer. This application note addresses these challenges by presenting two distinct HPLC methods:

  • A primary, stability-indicating RP-HPLC method for assay and impurity profiling.

  • A secondary chiral HPLC method for the determination of enantiomeric excess.

The stability-indicating nature of the primary method is established through forced degradation studies, ensuring that the analytical procedure can accurately measure the analyte in the presence of its degradation products.[7][8]

Scientific Principles and Method Rationale

Chromatographic Mode Selection

Reversed-Phase HPLC (for Purity and Assay): RP-HPLC is the workhorse of the pharmaceutical industry due to its high resolution, robustness, and reproducibility.[7][9] While the analyte is polar, its retention on a nonpolar C18 stationary phase can be effectively controlled by manipulating the mobile phase pH. At a low pH (e.g., 2.5-3.0), the carboxylic acid group (predicted pKa ≈ 3.70) is largely protonated (neutral), while the amino group is fully protonated (cationic).[1] This modulation of the analyte's ionization state enhances retention and promotes sharp, symmetrical peak shapes.

Chiral HPLC (for Enantiomeric Purity): To separate enantiomers, a chiral environment is required. This is achieved using a Chiral Stationary Phase (CSP). CSPs create transient diastereomeric complexes with the enantiomers, leading to different retention times.[10][11] This method is essential for controlling the stereochemical purity of the substance.

Stationary Phase (Column) Selection

A high-purity, end-capped C18 column is selected for the primary achiral analysis. The C18 phase provides sufficient hydrophobicity to retain the analyte, while the end-capping minimizes peak tailing caused by interactions between the basic amino group and residual acidic silanols on the silica surface. A wide-pore column is not strictly necessary for this small molecule but can offer advantages in longevity.[9]

Mobile Phase Selection
  • Buffer and pH: A phosphate buffer is chosen for its excellent buffering capacity in the desired low pH range. Maintaining a consistent pH is critical for reproducible retention times.

  • Organic Modifier: Acetonitrile is the preferred organic solvent due to its low viscosity, which results in lower backpressure, and its UV transparency at low wavelengths.[9]

  • Gradient Elution: A gradient elution is employed in the stability-indicating method to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities (or degradation products) are eluted from the column within a reasonable timeframe.[7]

Detection

The nitro-aromatic ring in the analyte is a strong chromophore, making UV detection highly suitable.[7][12] The maximum absorbance wavelength (λmax) for nitro-aromatic compounds typically falls between 260-280 nm, providing high sensitivity for the API and related substances.

Experimental Protocols

Protocol 1: Achiral Purity by Stability-Indicating RP-HPLC

This protocol is designed for the quantification of this compound and the separation of its process-related impurities and degradation products.

Instrumentation and Materials

  • HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or DAD detector.

  • Data acquisition and processing software (e.g., Chromeleon, Empower).

  • Analytical balance.

  • Volumetric flasks, pipettes, and autosampler vials.

  • This compound reference standard.

  • Acetonitrile (HPLC grade).

  • Potassium dihydrogen phosphate (KH₂PO₄, analytical grade).

  • Phosphoric acid (H₃PO₄, analytical grade).

  • Water (HPLC grade).

Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 20 mM KH₂PO₄ in water, pH adjusted to 2.8 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient 0-2 min: 5% B; 2-20 min: 5% to 70% B; 20-25 min: 70% B; 25.1-30 min: 5% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 270 nm
Injection Volume 10 µL
Run Time 30 minutes

Standard and Sample Preparation

  • Diluent Preparation: Prepare a mixture of Mobile Phase A and Mobile Phase B (95:5 v/v).

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

System Suitability

Before sample analysis, perform five replicate injections of the standard solution. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor: ≤ 1.5

  • Theoretical Plates: ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

Forced Degradation Study Protocol

To demonstrate the stability-indicating nature of the method, expose the sample to stress conditions to induce degradation.[8]

  • Acid Hydrolysis: Dissolve the sample in 0.1 N HCl and heat at 60 °C for 4 hours. Neutralize before injection.

  • Base Hydrolysis: Dissolve the sample in 0.1 N NaOH and keep at room temperature for 2 hours. Neutralize before injection.

  • Oxidative Degradation: Treat the sample with 3% hydrogen peroxide (H₂O₂,) at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 24 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

Analyze the stressed samples alongside an unstressed control. The method is considered stability-indicating if all degradation product peaks are baseline resolved from the main analyte peak.

Protocol 2: Enantiomeric Purity by Chiral HPLC

This protocol is for the specific separation and quantification of the (S)- and (R)-enantiomers.

Chromatographic Conditions

ParameterCondition
Column Chiral Stationary Phase (CSP) Column (e.g., cellulose or amylose-based, 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic mixture of n-Hexane, Ethanol, and Trifluoroacetic Acid (TFA) (e.g., 85:15:0.1 v/v/v)*
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Detection Wavelength 270 nm
Injection Volume 10 µL

*Note: The mobile phase composition may require optimization depending on the specific chiral column used.

Data Analysis and Visualization

Method Validation Summary

The achiral method should be validated according to ICH guidelines. A summary of typical acceptance criteria is presented below.

Validation ParameterAcceptance Criteria
Specificity No interference from blank, impurities, or degradants at the analyte's retention time.
Linearity Correlation coefficient (r²) ≥ 0.999 over the concentration range (e.g., 50-150% of nominal).
Accuracy (% Recovery) 98.0% to 102.0% for the assay.
Precision (RSD) Repeatability (Intra-day): ≤ 2.0%; Intermediate Precision (Inter-day): ≤ 2.0%.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1; with acceptable precision and accuracy.
Robustness No significant changes in results with small, deliberate variations in method parameters (pH, flow rate, temperature).
Experimental Workflow Diagram

The overall analytical workflow for comprehensive quality control of the analyte is illustrated below.

G cluster_prep 1. Preparation cluster_achiral 2a. Achiral Purity Analysis cluster_chiral 2b. Enantiomeric Purity Analysis cluster_report 3. Reporting A Weigh Sample & Reference Standard B Prepare Solutions (0.5 mg/mL in Diluent) A->B D Perform System Suitability B->D G Inject on Chiral HPLC System B->G C Inject on RP-HPLC System E Analyze Sample for Assay & Impurities C->E F Run Forced Degradation Samples (Specificity) C->F D->C I Calculate Assay, Impurities, & Enantiomeric Excess E->I F->I H Determine Area % of (R)- and (S)-Enantiomers G->H H->I J Final Quality Report I->J

Caption: Overall workflow from sample preparation to final analysis and reporting.

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Poor Peak Shape (Tailing) 1. Column degradation. 2. Interaction with active silanols. 3. Mobile phase pH too high.1. Replace the column. 2. Use a new, end-capped column. 3. Ensure mobile phase pH is correctly adjusted to ≤ 3.0.
Variable Retention Times 1. Inadequate column equilibration. 2. Pump malfunction or leak. 3. Mobile phase composition drift.1. Equilibrate for at least 30 minutes with the initial mobile phase. 2. Check pump pressure and perform maintenance. 3. Prepare fresh mobile phase daily.
Low Sensitivity 1. Incorrect detection wavelength. 2. Sample degradation. 3. Detector lamp issue.1. Verify λmax using a DAD/PDA detector. 2. Prepare fresh samples and standards. 3. Check lamp energy and replace if necessary.
No Separation of Enantiomers 1. Incorrect chiral column. 2. Inappropriate mobile phase.1. Select a CSP known for separating similar compounds. 2. Systematically screen different mobile phases (normal phase, polar organic, reversed-phase).

Conclusion

The RP-HPLC method described herein is specific, robust, and stability-indicating, making it highly suitable for the routine quality control and stability testing of this compound. By controlling the mobile phase pH, excellent chromatography is achieved on a standard C18 column. The complementary chiral method ensures that the stereochemical purity of the compound can be accurately determined. Together, these protocols provide a comprehensive analytical toolkit for researchers and drug development professionals.

References

  • HELIX Chromatography. Ultra-Fast HPLC Separation of Underivatized Amino Acids in Reversed-Phase and Cation-Exchange Modes.

  • LookChem. This compound Chemical Properties.

  • Waters Corporation. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.

  • Zhao, Y., et al. (2023). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. Analytical and Bioanalytical Chemistry.

  • LCGC International. Separation of 20 Amino Acids by Polymer-Based Amino HILIC Column.

  • Shimadzu. Analytical Methods for Amino Acids.

  • CRO SPLENDID LAB. (S)-3-Amino-4-(4-nitrophenyl)butanoic acid, hydrochloride.

  • CymitQuimica. This compound.

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.

  • Spahn, H., et al. (1988). Enantiospecific high-performance liquid chromatographic (HPLC) determination of baclofen and its fluoro analogue in biological material. Journal of Chromatography B: Biomedical Sciences and Applications.

  • BOC Sciences. (S)-3-Amino-4-((4-nitrophenyl)amino)-4-oxobutanoic acid hydrochloride.

  • ChemicalBook. This compound.

  • ChemicalBook. This compound.

  • U.S. Environmental Protection Agency. Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC).

  • Zhang, T., et al. (2012). Chiral separation and determination of R-(-)- and S-(+)-baclofen in human plasma by high-performance liquid chromatography. Biomedical Chromatography.

  • Spahn, H., et al. (1988). Enantiospecific High-Performance Liquid Chromatographic (HPLC) Determination of Baclofen and Its Fluoro Analogue in Biological Material. scite.ai.

  • Zimmerman, S. C., et al. (1992). Chemically bonded stationary phases that use synthetic hosts containing aromatic binding clefts: HPLC analysis of nitro-substituted polycyclic aromatic hydrocarbons. Proceedings of the National Academy of Sciences.

  • Sigvardson, K. W., & Birks, J. W. (1983). Detection of nitro-polycyclic aromatic hydrocarbons in liquid chromatography by zinc reduction and peroxyoxalate chemiluminescence. Journal of Chromatography A.

  • Bajaj, S., et al. (2002). Stability Indicating HPLC Method Development and Validation. International Journal of Pharma and Bio Sciences.

  • Nandi, S., et al. (2019). Synthesis and characterization of RS-4-amino-3-(4-chlorophenyl)-butyric acid: Baclofen impurity-A as per Indian Pharmacopoeia. Indian Journal of Pharmaceutical Sciences.

  • Phenomenex. Chiral HPLC Separations Guide.

  • SIELC Technologies. 4-(4-Nitrophenyl)butyric acid.

  • Rao, B. M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research.

Sources

Application Notes & Protocols: Safe Handling and Storage of (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride (CAS No: 270062-87-8) is a specialized amino acid derivative utilized as a key building block and intermediate in pharmaceutical research and drug development.[1][2][3][4] Its unique structure, incorporating a stereocenter, an amino group, a carboxylic acid, and a nitroaromatic moiety, makes it valuable for synthesizing complex target molecules. However, these same functional groups necessitate a rigorous and well-understood safety protocol for its handling and storage.

The presence of a nitroaromatic group, in particular, introduces potential hazards such as thermal instability and heightened reactivity.[5][6] Furthermore, as a hydrochloride salt, the compound is acidic and requires specific handling to prevent corrosion and irritation. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, moving beyond simple procedural steps to explain the underlying causality for each recommendation. The protocols herein are designed to establish a self-validating system of safety and best practices.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of the physicochemical properties and inherent hazards of a compound is the foundation of safe laboratory practice. The toxicological properties of this specific compound have not been exhaustively investigated, mandating a cautious approach where potential hazards are assumed until proven otherwise.[7]

Physicochemical Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueSource
CAS Number 270062-87-8[1][2][8]
Molecular Formula C10H13ClN2O4[1][8]
Molecular Weight 260.67 g/mol [1][8]
Boiling Point 430.2°C at 760 mmHg[8]
Flash Point 214°C[8]
Predicted pKa 3.70 ± 0.10[8]
Appearance Off-white to light yellow solid (typical)Inferred from similar compounds[9]
Core Hazard Analysis

The primary hazards associated with this compound stem directly from its chemical structure.

  • Nitroaromatic Moiety: Nitroaromatic compounds are energetically activated and can be thermally sensitive. The nitro group is a strong electron-withdrawing group that can destabilize the molecule, particularly at elevated temperatures or under confinement, posing a risk of rapid, exothermic decomposition.[5][6] These compounds can also react violently with strong oxidizing agents, reducing agents, and bases.[6]

  • Hydrochloride Salt: The HCl salt renders the compound acidic. This presents a risk of skin and eye irritation or burns upon direct contact and can cause corrosion of metallic surfaces and equipment.

  • Toxicological Profile: Based on available data for similar structures, the compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[10][11] Many nitroaromatic compounds are also known to be toxic and can be readily absorbed through the skin.[5]

cluster_structure Chemical Structure Features cluster_hazards Associated Hazards Structure (S)-3-Amino-4-(4-nitrophenyl) butanoic acid hydrochloride Nitro Nitroaromatic Group (-NO2) Structure->Nitro contains HCl Hydrochloride Salt (-HCl) Structure->HCl contains Reactivity Thermal Instability Reactivity Hazard (Explosion/Decomposition Risk) Nitro->Reactivity leads to Toxicity Toxicological Hazard (Irritant, Harmful) Nitro->Toxicity leads to Corrosivity Corrosivity/Acidity (Irritant) HCl->Corrosivity leads to

Caption: Relationship between structural features and key hazards.

Section 2: Safe Storage Protocols

Proper storage is the primary passive control measure to ensure the long-term stability and safety of the compound. The following conditions are mandated based on its chemical properties.

Recommended Storage Conditions
ParameterRecommendationRationale
Temperature 2°C to 8°CMinimizes the rate of potential thermal degradation and preserves compound integrity.[8][12]
Atmosphere Dry, Inert (e.g., Argon, Nitrogen)The compound may be hygroscopic; a dry atmosphere prevents degradation by moisture.[9] An inert atmosphere prevents slow oxidative decomposition.[5][13]
Light Protect from light; store in an amber vial or dark location.Prevents potential photochemical decomposition.[8][9]
Container Tightly sealed, clearly labeled container.Prevents contamination and exposure to air/moisture.[7] Labeling must include the full chemical name, CAS number, hazard warnings, and date received.[5][14]
Segregation Store separately from incompatible materials.Prevents dangerous reactions. Incompatible materials include strong bases, strong acids, oxidizing agents, and reducing agents.[5][9]

Causality Insight: The 2-8°C storage recommendation is not arbitrary; it is significantly below the compound's flash point and serves to kinetically inhibit slow decomposition pathways that could be active even at room temperature over long periods, a known issue with some nitroaromatic compounds.[5]

Section 3: Handling Procedures and Personal Protective Equipment (PPE)

All handling of this compound must occur with the understanding that it is potentially hazardous and its toxicology is not fully characterized. Adherence to these protocols is mandatory.

Required Engineering Controls and PPE
Control/PPESpecificationRationale
Primary Engineering Control Certified Chemical Fume HoodTo prevent inhalation of airborne dust or aerosols and contain any potential spills.[15][16]
Emergency Equipment Accessible Safety Shower and Eyewash StationFor immediate decontamination in case of accidental exposure.[7]
Eye & Face Protection ANSI Z87.1-compliant safety gogglesProtects against splashes and airborne dust particles.[7][16]
Hand Protection Nitrile gloves (minimum)Provides protection against incidental contact. For prolonged handling or immersion, consult manufacturer permeation data. Never use latex gloves.[14]
Body Protection Flame-resistant lab coat, long pants, closed-toe shoesProtects skin from contact and provides a barrier.
Protocol: Weighing the Solid Compound

This protocol is designed to minimize the generation of airborne dust and prevent contamination.

  • Preparation: Don all required PPE. Ensure the chemical fume hood sash is at the appropriate working height.

  • Staging: Place an analytical balance, anti-static weigh boat or paper, spatula, and a labeled, sealable receiving vial inside the fume hood.

  • Tare: Place the weigh boat on the balance and tare the weight.

  • Aliquot Transfer: Retrieve the main storage container of this compound. Keeping the container within the fume hood, carefully open it.

  • Weighing: Using a clean spatula, slowly transfer the desired amount of solid to the weigh boat. Avoid any rapid movements that could generate dust.

  • Sealing: Immediately and securely close the main storage container. Transfer the weighed solid into the pre-labeled receiving vial and seal it.

  • Cleanup: Carefully wipe the spatula and any affected surfaces within the fume hood with a damp paper towel to collect residual dust. Dispose of the weigh boat and paper towel as hazardous waste.

  • Finalization: Return the main storage container to its proper storage location (2-8°C, protected from light).

Protocol: Preparing a Solution

This protocol ensures the safe dissolution of the compound.

  • Preparation: Perform all steps inside a certified chemical fume hood. Don all required PPE.

  • Solvent Dispensing: Measure the required volume of the appropriate solvent (e.g., DMSO, DMF, or an aqueous buffer) into a suitable flask or beaker.[17]

  • Addition of Compound: Add a magnetic stir bar to the solvent. Slowly add the pre-weighed solid from Protocol 3.2 to the solvent while stirring to prevent clumping.

  • Dissolution: Loosely cover the vessel (e.g., with a watch glass) to prevent solvent evaporation or contamination while allowing for pressure equalization. Continue stirring until all solid is fully dissolved. Gentle warming may be used if necessary, but aggressive heating should be avoided due to the thermal sensitivity of nitroaromatic compounds.[5][13]

  • Storage of Solution: If the solution is to be stored, transfer it to a clearly labeled, sealed container (e.g., an amber glass vial with a PTFE-lined cap). Unless stability data indicates otherwise, it is prudent to prepare solutions fresh or store them at 2-8°C for short periods.

start Start: Weighing & Dissolving ppe 1. Don Full PPE (Goggles, Gloves, Lab Coat) start->ppe hood 2. Work Inside Fume Hood ppe->hood weigh 3. Weigh Solid Compound (Use anti-static boat, handle gently) hood->weigh transfer 4. Transfer Solid to Solvent (Add solid to liquid, not vice-versa) weigh->transfer dissolve 5. Dissolve with Stirring (Avoid aggressive heating) transfer->dissolve check_dissolved 6. Fully Dissolved? dissolve->check_dissolved check_dissolved->dissolve No use 7. Use Solution in Experiment check_dissolved->use Yes store 7. Store Solution Appropriately (Labeled, Sealed, 2-8°C) check_dissolved->store Yes end End use->end store->end

Caption: Workflow for weighing and dissolving the compound.

Section 4: Emergency and Spill Response

Rapid and correct response to an exposure or spill is critical.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids apart to ensure complete irrigation. Seek immediate medical attention from an ophthalmologist.[7][18]

  • Skin Contact: Promptly wash the affected area with plenty of soap and water for at least 15 minutes.[7] Remove all contaminated clothing and shoes.[18][19] Seek medical attention if irritation or other symptoms develop.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[7][16]

  • Ingestion: Wash out the mouth with water, provided the person is conscious. Do not induce vomiting. Seek immediate medical attention.[7][18]

Small-Scale Solid Spill Cleanup Protocol

This protocol applies to spills of less than 1 gram in a contained area like a fume hood.

  • Alert & Secure: Alert personnel in the immediate area. Ensure the spill is contained within the fume hood. Do not rush.[20][21]

  • Assess: Confirm you have the correct PPE and cleanup materials. If the spill is outside a fume hood or you are unsure how to proceed, evacuate and call your institution's emergency response team.[21]

  • Containment: If not already contained, create a dike around the spill with an inert absorbent material like vermiculite or sand to prevent it from spreading.[19][21]

  • Cleanup: Gently cover the spill with an absorbent material. Working from the outside in, carefully sweep or scoop the material into a designated, leak-proof hazardous waste container.[19][20] AVOID creating dust. Do not use a brush that could generate static electricity.

  • Decontamination: Wipe the spill area with a cloth dampened with soap and water. Place the cloth and any other contaminated materials (e.g., gloves) into the hazardous waste container.[19][20]

  • Disposal: Seal and label the hazardous waste container as "Spill Debris containing this compound." Arrange for disposal through your institution's environmental health and safety office.[19][21]

Section 5: Waste Disposal

All waste materials, including the compound itself, empty containers, and contaminated disposables (gloves, weigh boats, paper towels, spill debris), must be disposed of as hazardous chemical waste. Follow all institutional, local, and national regulations for hazardous waste disposal. Do not discharge into drains or the environment.[19][22]

References

  • Lookchem. (n.d.). Cas 270062-87-8, this compound.
  • Pharmaffiliates. (n.d.). (S)-3-Amino-4-(4-nitrophenyl)butanoic acid, HCl.
  • Reagentia. (n.d.). This compound (CAS/ID No. 270062-87-8).
  • Benchchem. (n.d.). Technical Support Center: Safe Handling and Storage of Nitroaromatic Compounds.
  • XIAMEN EQUATION CHEMICAL CO.,LTD. (n.d.). This compound.
  • chemBlink. (n.d.). CAS # 270062-87-8, (S)-3-Amino-4-(4-nitrophenyl)butyric acid hydrochloride.
  • Absorbents Online. (2024). Essential Safety Protocols for Handling Nitric Acid Spills.
  • CymitQuimica. (n.d.). This compound.
  • Biosynth. (2022). Safety Data Sheet.
  • Cornell University Environmental Health and Safety. (n.d.). 5.4 Chemical Spill Procedures.
  • University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures.
  • Fisher Scientific. (2010). SAFETY DATA SHEET.
  • Florida State University Emergency Management. (n.d.). Chemical Spills.
  • Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures.
  • AAPPTec, LLC. (n.d.). MSDS - Safety Data Sheet.
  • ChemicalBook. (n.d.). This compound.
  • ChemicalBook. (n.d.). This compound.
  • CymitQuimica. (n.d.). This compound.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • AK Scientific, Inc. (n.d.). 4-(4-Nitrophenyl)butan-1-amine hydrochloride Safety Data Sheet.
  • CRO SPLENDID LAB. (n.d.). (S)-3-Amino-4-(4-nitrophenyl)butanoic acid, hydrochloride.
  • A2B Chem. (n.d.). 154564-03-1|(S)-3-Amino-4-((4-nitrophenyl)amino)-4-oxobutanoic acid hydrochloride.
  • Centers for Disease Control and Prevention. (2011). Nitrocompounds, Aromatic: Physical & Chemical Hazards.
  • Vanderbilt University. (n.d.). Nitromethane Chemical Safety Protocol.
  • Carl ROTH. (n.d.). Safety Data Sheet: Nitromethane.
  • National Center for Biotechnology Information. (n.d.). (S)-3-Amino-4-phenylbutanoic acid. PubChem Compound Database.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
  • Sigma-Aldrich. (n.d.). 3-Amino-4-(4-hydroxyphenyl)butanoic acid.
  • Cayman Chemical. (2022). PRODUCT INFORMATION - 4-Nitrophenyl Butyrate.

Sources

Application Note: Establishing a Dose-Response Curve for (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride as a Putative GABA B Receptor Antagonist

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in neuroscience and pharmacology.

Introduction: The Rationale for Investigating Novel GABA B Receptor Modulators

The γ-aminobutyric acid type B (GABA B) receptor, a G-protein coupled receptor (GPCR), is a critical mediator of slow and prolonged synaptic inhibition in the central nervous system (CNS).[1] Its activation leads to the inhibition of adenylyl cyclase, a decrease in calcium conductance, and an increase in potassium conductance, collectively dampening neuronal excitability.[2][3] Given its widespread distribution and function, the GABA B receptor is a significant therapeutic target for conditions such as spasticity, anxiety, and addiction.[3]

(S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride is a novel compound with structural similarities to known GABA B receptor ligands. Its butanoic acid backbone is reminiscent of GABA, suggesting a potential interaction with GABA receptors. This application note provides a comprehensive, field-proven guide to establishing a dose-response curve for this compound, treating it as a putative GABA B receptor antagonist. The methodologies detailed herein are designed to be self-validating and are grounded in established pharmacological principles for GPCR characterization.

Foundational Concepts: Understanding the Dose-Response Relationship

A dose-response curve is fundamental to characterizing the pharmacological activity of a compound. It illustrates the relationship between the concentration of a drug and its observed effect. For a receptor antagonist, the dose-response curve is typically used to determine the concentration at which the compound elicits 50% of its maximal inhibitory effect, known as the IC50 (Inhibitory Concentration 50).[4][5] This value is a key measure of the antagonist's potency. The curve is typically sigmoidal when plotted on a semi-logarithmic scale, with the drug concentration on the x-axis (log scale) and the response on the y-axis.[6][7]

Experimental Strategy: A Multi-faceted Approach to Characterization

To robustly characterize the dose-response relationship of this compound, we will employ two distinct in vitro functional assays: a cAMP accumulation assay and a [³⁵S]GTPγS binding assay. These assays measure different points in the G-protein signaling cascade and provide complementary data on the compound's potential antagonistic activity at the GABA B receptor.

G cluster_0 Experimental Workflow A Compound Preparation This compound C cAMP Accumulation Assay A->C D [³⁵S]GTPγS Binding Assay A->D B Cell Culture CHO-K1 cells expressing human GABAB receptors B->C B->D E Data Analysis Non-linear regression to determine IC50 C->E D->E F Dose-Response Curve Generation E->F

Figure 1: High-level experimental workflow for dose-response characterization.

Detailed Protocols

Cell Culture and Reagent Preparation

Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing human recombinant GABA B1A/B2 receptors are recommended. These cells provide a robust and reproducible system for studying GABA B receptor function.

Culture Media: Prepare growth medium consisting of MEM with 2% charcoal-stripped serum. The use of charcoal-stripped serum is crucial to minimize the presence of endogenous GABA or other interfering substances.

This compound Preparation:

  • Prepare a 10 mM stock solution in sterile, deionized water or an appropriate buffer.

  • Perform serial dilutions to create a range of concentrations for the dose-response curve. A common range to start with is 10⁻¹⁰ M to 10⁻⁴ M.

Protocol 1: cAMP Accumulation Assay

This assay measures the ability of the test compound to antagonize the agonist-induced inhibition of adenylyl cyclase.[3]

Materials:

  • CHO-K1 cells expressing human GABA B receptors

  • Assay medium (e.g., MEM with 2% charcoal-stripped serum)

  • Forskolin (an adenylyl cyclase activator)

  • A known GABA B receptor agonist (e.g., Baclofen or SKF 97541)

  • This compound

  • cAMP detection kit (e.g., TR-FRET based)

  • Phosphodiesterase (PDE) inhibitors (e.g., IBMX) to prevent cAMP degradation.[8]

Procedure:

  • Plate the CHO-K1 cells in a 96-well plate at a density of approximately 10,000 cells per well and incubate overnight.[8]

  • Wash the cells with a suitable buffer like PBS, taking care not to dislodge the cells.[8]

  • Add the test compound, this compound, at various concentrations to the wells. Also include a vehicle control.

  • Incubate for 15-20 minutes at 37°C.[9]

  • Add a fixed concentration of the GABA B agonist (e.g., EC80 concentration of SKF 97541) to all wells except the negative control.

  • Add forskolin to all wells to stimulate adenylyl cyclase.

  • Incubate for 1 hour at 37°C.[8]

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.

Expected Outcome: If the test compound is a GABA B receptor antagonist, it will reverse the agonist-induced decrease in cAMP levels in a dose-dependent manner.

Protocol 2: [³⁵S]GTPγS Binding Assay

This assay provides a direct measure of G-protein activation following receptor stimulation.[10] The binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins is quantified.[11][12]

Materials:

  • Membrane preparations from CHO-K1 cells expressing human GABA B receptors

  • [³⁵S]GTPγS

  • A known GABA B receptor agonist (e.g., Baclofen)

  • This compound

  • GDP (Guanosine diphosphate)

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂)

  • Scintillation fluid and a scintillation counter

Procedure:

  • In a 96-well plate, combine the cell membranes, GDP, and varying concentrations of the test compound.

  • Add a fixed concentration of the GABA B agonist to stimulate the receptors.

  • Initiate the binding reaction by adding [³⁵S]GTPγS.

  • Incubate for a defined period (e.g., 60 minutes) at 30°C.

  • Terminate the reaction by rapid filtration through a filter mat to separate bound from unbound [³⁵S]GTPγS.

  • Wash the filters with ice-cold buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

Expected Outcome: A GABA B receptor antagonist will inhibit the agonist-stimulated binding of [³⁵S]GTPγS in a dose-dependent manner.

Data Presentation and Analysis

The raw data from both assays should be normalized and plotted to generate a dose-response curve.

Table 1: Example Data from cAMP Assay

Log [Antagonist] (M)% Inhibition of Agonist Response
-102.5
-9.55.1
-910.2
-8.525.6
-848.9
-7.575.3
-790.1
-6.595.8
-698.2

Data Analysis:

  • Normalization: Convert the raw data to a percentage of the maximum response or inhibition.

  • Log Transformation: Transform the antagonist concentrations to their logarithmic values.[6][13]

  • Non-linear Regression: Use a suitable software package like GraphPad Prism to fit the data to a sigmoidal dose-response model (variable slope), also known as a four-parameter logistic equation.[14][15][16]

  • IC50 Determination: The software will calculate the IC50 value from the fitted curve.[17]

G cluster_1 Data Analysis Pipeline RawData Raw Assay Data (e.g., Fluorescence, CPM) Normalization Data Normalization (% Inhibition) RawData->Normalization LogTransform Log Transformation of Concentration Normalization->LogTransform CurveFit Non-linear Regression (Sigmoidal Model) LogTransform->CurveFit IC50 IC50 Calculation CurveFit->IC50 Report Final Report Dose-Response Curve & IC50 IC50->Report

Sources

Application Notes and Protocols for (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride is a chiral non-proteinogenic β-amino acid derivative that serves as a versatile building block in medicinal chemistry and drug discovery. Its structural similarity to the neurotransmitter γ-aminobutyric acid (GABA) and, more specifically, to the GABAB receptor agonist baclofen, positions it as a compound of significant interest for the development of novel therapeutics targeting the central nervous system. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the applications of this compound, including detailed protocols for its investigation as a GABAB receptor modulator and its utilization as a synthetic intermediate for the generation of compound libraries.

Introduction and Physicochemical Properties

This compound is a synthetic amino acid analog characterized by a β-amino acid scaffold, a chiral center at the C3 position with the (S)-configuration, and a para-nitrophenyl substituent.[1][] The (S)-stereochemistry is crucial for its specific interactions with biological targets.[1][] The presence of the nitro group offers a strategic point for chemical modification, allowing for the synthesis of a diverse range of derivatives.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₁₃ClN₂O₄[1]
Molecular Weight260.67 g/mol [1]
CAS Number270062-87-8[4][5][6][7][8]
AppearanceCrystalline solid[9]
Storage2-8°C, protect from light[][4]

Core Application: Modulation of the GABAB Receptor

The primary application of this compound in drug discovery stems from its structural analogy to baclofen, a well-established GABAB receptor agonist used clinically as a muscle relaxant and antispastic.[3][10][11] The (R)-enantiomer of baclofen is the therapeutically active form.[11] The structural similarity suggests that this compound may interact with the GABAB receptor, making it a valuable tool for the discovery of novel GABAB receptor modulators.

Mechanism of Action at the GABAB Receptor

GABAB receptors are G-protein coupled receptors (GPCRs) that mediate the inhibitory effects of GABA in the central nervous system. Upon activation, the receptor complex triggers downstream signaling cascades that lead to neuronal hyperpolarization and inhibition of neurotransmitter release.

GABAB_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GABAB_R GABAB Receptor G_protein Gi/o Protein GABAB_R->G_protein Activation AC Adenylate Cyclase G_protein->AC Inhibition Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibition K_channel K+ Channel G_protein->K_channel Activation cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx K_efflux ↑ K+ Efflux K_channel->K_efflux Ligand (S)-3-Amino-4-(4-nitrophenyl) butanoic acid or Baclofen Ligand->GABAB_R Binding

Caption: GABAB Receptor Signaling Pathway.

Experimental Protocols

This protocol determines the binding affinity of this compound to the GABAB receptor.

Materials:

  • Membranes from cells expressing recombinant human GABAB receptors.

  • [³H]-CGP54626 (radioligand).

  • This compound.

  • Baclofen (positive control).

  • Binding buffer (50 mM Tris-HCl, 2.5 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Prepare serial dilutions of this compound and baclofen in binding buffer.

  • In a 96-well plate, add 50 µL of binding buffer, 50 µL of radioligand, and 50 µL of the test compound or control.

  • Add 50 µL of cell membranes to initiate the binding reaction.

  • Incubate at room temperature for 60 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold binding buffer.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify radioactivity using a scintillation counter.

  • Calculate the IC₅₀ value by non-linear regression analysis.

This assay measures the functional activation of GABAB receptors by quantifying the binding of [³⁵S]GTPγS to G-proteins.

Materials:

  • Membranes from cells expressing recombinant human GABAB receptors.

  • [³⁵S]GTPγS (radioligand).

  • This compound.

  • GABA (positive control).

  • Assay buffer (20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).

  • GDP.

  • 96-well microplates.

  • Scintillation proximity assay (SPA) beads.

Procedure:

  • Prepare serial dilutions of this compound and GABA in assay buffer.

  • In a 96-well plate, add 25 µL of the test compound or control, 25 µL of cell membranes, and 25 µL of SPA beads.

  • Pre-incubate for 30 minutes at room temperature.

  • Add 25 µL of [³⁵S]GTPγS to initiate the reaction.

  • Incubate for 60 minutes at room temperature with gentle shaking.

  • Centrifuge the plates to pellet the beads.

  • Measure radioactivity using a microplate scintillation counter.

  • Calculate the EC₅₀ value and maximal stimulation (Emax) by non-linear regression.

Application as a Synthetic Building Block

This compound is a valuable starting material for the synthesis of novel compounds.[][12] The nitro group can be readily reduced to an amine, providing a key intermediate for the generation of baclofen analogs and other derivatives.[3]

Synthetic_Workflow start (S)-3-Amino-4-(4-nitrophenyl) butanoic acid hydrochloride intermediate (S)-3-Amino-4-(4-aminophenyl) butanoic acid start->intermediate Nitro Group Reduction (e.g., Catalytic Hydrogenation) final_products Library of Baclofen Analogs and other Bioactive Molecules intermediate->final_products Further Derivatization (e.g., Acylation, Alkylation)

Caption: Synthetic workflow for generating compound libraries.

Protocol for Nitro Group Reduction

This protocol describes the reduction of the nitro group of this compound to an amine using catalytic hydrogenation.

Materials:

  • This compound.

  • Palladium on carbon (Pd/C, 10%).

  • Methanol.

  • Hydrogen gas (H₂).

  • Parr hydrogenator or similar apparatus.

  • Celite.

Procedure:

  • Dissolve this compound in methanol in a reaction vessel.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Place the vessel in a Parr hydrogenator.

  • Flush the system with nitrogen, then with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully vent the hydrogen gas and flush the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, (S)-3-amino-4-(4-aminophenyl)butanoic acid.

  • Purify the product as necessary by crystallization or chromatography.

Incorporation into Peptides

As a β-amino acid, (S)-3-Amino-4-(4-nitrophenyl)butanoic acid can be incorporated into peptide sequences to create peptidomimetics with altered structural and biological properties. The Fmoc-protected version, Fmoc-(S)-3-Amino-4-(4-nitrophenyl)butyric acid, is commonly used for solid-phase peptide synthesis (SPPS).[12]

Protocol for Solid-Phase Peptide Synthesis (SPPS) Incorporation

This protocol outlines the general steps for incorporating Fmoc-(S)-3-Amino-4-(4-nitrophenyl)butyric acid into a peptide chain using a standard Fmoc/tBu strategy.

Materials:

  • Fmoc-protected resin (e.g., Rink Amide resin).

  • Fmoc-(S)-3-Amino-4-(4-nitrophenyl)butyric acid.

  • Other Fmoc-protected amino acids.

  • Coupling reagents (e.g., HBTU, HATU).

  • Base (e.g., DIPEA).

  • Deprotection solution (20% piperidine in DMF).

  • Solvents (DMF, DCM).

  • Cleavage cocktail (e.g., TFA/TIS/H₂O).

  • Automated or manual peptide synthesizer.

Procedure:

  • Swell the resin in DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Wash the resin extensively with DMF.

  • Coupling:

    • Pre-activate a solution of Fmoc-(S)-3-Amino-4-(4-nitrophenyl)butyric acid, coupling reagent, and base in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for the recommended time.

  • Wash the resin with DMF.

  • Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.

  • After the final coupling step, perform a final Fmoc deprotection.

  • Wash the resin with DMF and DCM and dry under vacuum.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the final peptide by mass spectrometry.

Conclusion

This compound is a multifaceted compound with significant potential in drug discovery. Its structural relationship to baclofen makes it a prime candidate for the exploration of novel GABAB receptor modulators. Furthermore, its utility as a synthetic building block allows for the creation of diverse chemical libraries for screening against a wide range of biological targets. The protocols outlined in this document provide a comprehensive framework for researchers to effectively utilize this compound in their drug discovery endeavors.

References

  • This compound | 270062-87-8 | Benchchem. (URL: )
  • Fmoc-(S)-3-Amino-4-(4-nitrophenyl)butyric Acid: Your Key to Advanced Peptide Synthesis and Drug Discovery - NINGBO INNO PHARMCHEM CO.,LTD. (URL: )
  • CAS 270062-87-8 (S)-3-Amino-4-(4-nitro-phenyl)-butyric acid - BOC Sciences. (URL: )
  • (S)-3-Amino-4-(4-nitrophenyl)butanoic acid, hydrochloride - CRO SPLENDID LAB. (URL: )
  • Label: BACLOFEN tablet - DailyMed. (URL: )
  • (R)-3-Amino-4-(4-nitrophenyl)butanoic acid | 759448-14-1 | Benchchem. (URL: )
  • Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid] - PMC - PubMed Central. (URL: )
  • Baclofen - Solubility of Things. (URL: )
  • (±)-Baclofen | CAS 1134-47-0 | SCBT - Santa Cruz Biotechnology. (URL: )
  • Cas 270062-87-8,this compound. (URL: )
  • This compound - ChemicalBook. (URL: )
  • (S)-3-Amino-4-(4-nitrophenyl)
  • CAS # 270062-87-8, (S)-3-Amino-4-(4-nitrophenyl)butyric acid hydrochloride - chemBlink. (URL: )
  • (S)-3-AMINO-4-(4-NITROPHENYL)

Sources

Application Notes & Protocols: A Screening Strategy for (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating Undiscovered inhibitory Potential

(S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride is a chiral β-amino acid derivative available commercially as a building block for pharmaceutical research and peptide synthesis.[1][2] While the broader class of β-amino acids has been explored for a variety of biological activities, including the inhibition of proteases, peptidases, and other enzymes, a thorough review of the scientific literature reveals no specific studies detailing the use of this compound as an enzyme inhibitor.[3][4] Consequently, its target enzyme(s) and mechanism of action in this context remain uncharacterized.

This document addresses this knowledge gap by providing a comprehensive, albeit hypothetical, framework for researchers and drug development professionals to systematically investigate the enzyme inhibitory potential of this compound. Given its structural similarity to GABA (γ-aminobutyric acid) analogues and other phenyl-substituted amino acids that have shown activity against GABA aminotransferase (GABA-T), this enzyme presents a logical starting point for an initial screening campaign.[5][6] GABA-T is a critical enzyme in the central nervous system responsible for the degradation of the inhibitory neurotransmitter GABA.[6] Its inhibition can lead to increased GABA levels, a therapeutic strategy for conditions like epilepsy.[7]

The following protocols are designed as a robust starting point for inquiry, emphasizing the principles of rigorous enzyme kinetics and inhibitor characterization.

Part 1: Hypothetical Target and Mechanism of Action

1.1. Target Enzyme: GABA Aminotransferase (GABA-T)

GABA-T (EC 2.6.1.19) catalyzes the conversion of GABA and α-ketoglutarate to succinic semialdehyde and L-glutamate.[5] The structural backbone of (S)-3-Amino-4-(4-nitrophenyl)butanoic acid resembles that of GABA, suggesting it may be recognized by the active site of GABA-T. The presence of a phenyl ring, a feature in some known GABA-T inhibitors, further supports this hypothesis.[5]

1.2. Potential Mechanism of Inhibition

Without experimental data, the mechanism of inhibition can only be postulated. A likely scenario is competitive inhibition, where the compound binds to the active site of GABA-T, preventing the binding of the natural substrate, GABA.

Below is a conceptual diagram illustrating a hypothetical competitive inhibition mechanism.

G cluster_0 Normal Enzymatic Reaction cluster_1 Competitive Inhibition Enzyme GABA-T (Free Enzyme) ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex Binds Substrate GABA (Substrate) Substrate->ES_Complex ES_Complex->Enzyme Releases Product Products ES_Complex->Product Inhibitor (S)-3-Amino-4-(4-nitrophenyl)butanoic acid (Hypothetical Inhibitor) EI_Complex Enzyme-Inhibitor Complex (Inactive) Inhibitor->EI_Complex Enzyme2 GABA-T (Free Enzyme) Enzyme2->EI_Complex Binds

Caption: Hypothetical competitive inhibition of GABA-T.

Part 2: Experimental Protocols for Screening and Characterization

This section provides a step-by-step protocol for a continuous spectrophotometric assay to screen for and characterize the inhibitory activity of this compound against GABA-T.

2.1. Principle of the Assay

The activity of GABA-T can be monitored using a coupled enzyme reaction. The glutamate produced by GABA-T is used by glutamate dehydrogenase (GDH), which reduces NAD⁺ to NADH. The increase in NADH concentration can be measured by the increase in absorbance at 340 nm.

2.2. Materials and Reagents

  • Compound Stock Solution: this compound (e.g., 100 mM in DMSO or aqueous buffer).

  • Enzyme: Purified GABA aminotransferase.

  • Substrates: GABA, α-ketoglutarate.

  • Coupling Enzyme and Cofactor: Glutamate dehydrogenase (GDH), NAD⁺.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, containing pyridoxal 5'-phosphate (PLP).

  • Positive Control: A known GABA-T inhibitor (e.g., Vigabatrin).

  • Instrumentation: UV-Vis spectrophotometer or microplate reader capable of reading absorbance at 340 nm.

2.3. Experimental Workflow

The overall workflow for screening and characterization is depicted below.

G start Start: Prepare Reagents primary_screen Primary Screening (Single High Concentration) start->primary_screen dose_response Dose-Response Assay (Multiple Concentrations) primary_screen->dose_response If Inhibition > 50% ic50 Calculate IC50 Value dose_response->ic50 mechanism Mechanism of Inhibition Studies (Vary Substrate Concentration) ic50->mechanism ki Determine Ki and Inhibition Type mechanism->ki end End: Characterization Complete ki->end

Caption: Workflow for inhibitor screening and characterization.

2.4. Detailed Protocol: Dose-Response and IC50 Determination

  • Prepare Reagent Mix: In a microcentrifuge tube, prepare a reagent mix containing Assay Buffer, α-ketoglutarate, NAD⁺, and GDH.

  • Prepare Compound Dilutions: Perform serial dilutions of the this compound stock solution in Assay Buffer to create a range of concentrations (e.g., 10-fold dilutions from 1 mM to 1 nM).

  • Set up the Assay Plate: In a 96-well UV-transparent plate, add the following to each well:

    • Reagent Mix

    • Diluted compound or vehicle control (for 0% inhibition)

    • GABA-T enzyme solution

  • Initiate the Reaction: Add the GABA solution to each well to start the reaction.

  • Monitor Absorbance: Immediately place the plate in a spectrophotometer pre-set to 37°C and measure the absorbance at 340 nm every minute for 15-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition for each concentration using the formula: % Inhibition = (1 - (V₀ with inhibitor / V₀ with vehicle)) * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

Part 3: Data Presentation and Interpretation

3.1. Quantitative Data Summary

The results of the dose-response experiment can be summarized in a table as follows:

Compound ConcentrationMean Reaction Velocity (mAU/min)Standard Deviation% Inhibition
1 µM
10 µM
100 µM
1 mM
Vehicle Control
Positive Control (e.g., 100 µM Vigabatrin)

3.2. Interpretation of Results

  • A dose-dependent decrease in reaction velocity indicates inhibitory activity.

  • The IC50 value provides a measure of the compound's potency. A lower IC50 indicates a more potent inhibitor.

  • Further "Mechanism of Inhibition" studies, where both substrate and inhibitor concentrations are varied, would be necessary to determine if the inhibition is competitive, non-competitive, or uncompetitive by analyzing changes in Km and Vmax in Lineweaver-Burk or Michaelis-Menten plots.

Conclusion

While there is currently no direct evidence for the enzyme inhibitory activity of this compound, its chemical structure suggests that it may be a candidate for inhibiting enzymes such as GABA aminotransferase. The protocols outlined in this document provide a comprehensive and scientifically rigorous approach to systematically evaluate this hypothesis. Successful identification of inhibitory activity would open new avenues for the application of this compound in neuroscience research and drug development.

References

  • MDPI. (2021). Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. [Link]

  • ResearchGate. (2020). The Use of β-Amino Acids in the Design of Protease and Peptidase Inhibitors. [Link]

  • Ciesielski, L., et al. (1979). GABA transaminase inhibitors. Advances in Experimental Medicine and Biology, 123, 21-41. [Link]

  • Silverman, R. B., & Nanavati, S. M. (1991). Selective inhibition of gamma-aminobutyric acid aminotransferase by (3R,4R),(3S,4S)- and (3R,4S),(3S,4R)-4-amino-5-fluoro-3-phenylpentanoic acid. Journal of Medicinal Chemistry, 34(7), 2295-2298. [Link]

  • Wikipedia. (2023). GABA transaminase inhibitor. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Fmoc-(S)-3-Amino-4-(4-nitrophenyl)butyric Acid: Your Key to Advanced Peptide Synthesis and Drug Discovery. [Link]

Sources

Characterizing GABA-B Receptor Interactions: An Application Guide for (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals investigating the binding characteristics of (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride at γ-aminobutyric acid (GABA) receptors. Given its structural similarity to known GABA_B receptor ligands such as baclofen and phenibut, this document will focus on experimental designs tailored to elucidate its affinity and selectivity for the GABA_B receptor.

Introduction: The Significance of GABA_B Receptor Modulation

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), crucial for maintaining the delicate balance between neuronal excitation and inhibition.[1] GABA exerts its effects through two main classes of receptors: the ionotropic GABA_A receptors and the metabotropic GABA_B receptors.[1] GABA_B receptors, which are G-protein coupled receptors (GPCRs), mediate slow and prolonged inhibitory signals by modulating adenylyl cyclase activity and ion channels.[2][3] Their widespread distribution in the CNS makes them a critical target for therapeutic intervention in a variety of neurological and psychiatric disorders, including spasticity, anxiety, and addiction.[4]

This compound is a novel compound with a chemical structure suggestive of interaction with GABA receptors. Understanding its binding profile is a critical first step in characterizing its pharmacological activity and therapeutic potential. This guide provides a robust framework for conducting radioligand binding assays to determine the binding affinity (K_d), receptor density (B_max), and inhibitory constant (K_i) of this compound for the GABA_B receptor.

Experimental Design Philosophy: Ensuring Rigor and Reproducibility

The protocols outlined below are designed as a self-validating system. Each step is accompanied by an explanation of its rationale, empowering the researcher to not only execute the experiment but also to understand the underlying principles. This approach facilitates troubleshooting and adaptation of the protocols for specific research needs.

PART 1: Materials and Reagents

A comprehensive list of necessary materials and reagents is provided below. Sourcing from reputable suppliers is crucial for experimental success.

Reagent/Material Recommended Supplier(s) Purpose
Test Compound
This compoundN/AThe compound of interest for binding characterization.
Radioligands
[³H]GABA (Specific Activity: 70-100 Ci/mmol)Revvity (formerly PerkinElmer)Radiotracer for GABA receptor binding.
[³H]Baclofen (Specific Activity: 30-60 Ci/mmol)Revvity (formerly PerkinElmer)Selective radioligand for GABA_B receptors.
[³H]CGP 54626 (Specific Activity: 30-60 Ci/mmol)Tocris Bioscience, Hello BioSelective antagonist radioligand for GABA_B receptors.
Unlabeled Ligands
GABA (γ-Aminobutyric acid)Sigma-AldrichFor defining non-specific binding and as a competitor.
(-)-BaclofenTocris BioscienceSelective GABA_B agonist for defining non-specific binding.
Buffers and Chemicals
Tris-HClSigma-AldrichBuffering agent.
CaCl₂Sigma-AldrichDivalent cation essential for GABA_B receptor binding.[5]
MgCl₂Sigma-AldrichDivalent cation that can also support GABA_B binding.[6]
SucroseSigma-AldrichFor cryopreservation of membrane preparations.
Bovine Serum Albumin (BSA)Sigma-AldrichTo reduce non-specific binding.
Polyethylenimine (PEI)Sigma-AldrichFor pre-treating filter mats to reduce non-specific binding.
Scintillation Cocktail (e.g., Ultima Gold™)PerkinElmerFor detection of tritium in a liquid scintillation counter.
Biological Materials
Rat Brains (e.g., Sprague-Dawley, whole brain or cortex)Charles River, Taconic BiosciencesSource of native GABA_B receptors.
Equipment
Homogenizer (e.g., Potter-Elvehjem)VWR, Fisher ScientificFor tissue homogenization.
Refrigerated Centrifuge and UltracentrifugeBeckman Coulter, Thermo Fisher ScientificFor membrane preparation.
Liquid Scintillation CounterPerkinElmer, Beckman CoulterFor quantifying radioactivity.
96-well Filtration HarvesterPerkinElmer, BrandelFor separating bound and free radioligand.
Glass Fiber Filter Mats (e.g., GF/B or GF/C)Whatman (Cytiva), MilliporeSigmaTo trap cell membranes.
Protein Assay Kit (e.g., BCA or Bradford)Thermo Fisher Scientific (Pierce), Bio-RadFor determining protein concentration of membrane preparations.

PART 2: Step-by-Step Protocols

Protocol 1: Rat Brain Membrane Preparation

This protocol describes the preparation of crude synaptic membranes from rat brain, a rich source of GABA_B receptors.

Rationale: Multiple washing steps are critical to remove endogenous GABA, which would otherwise compete with the radioligand for binding to the receptor.[2] The use of an ultracentrifuge ensures the efficient pelleting of the membrane fraction.

Workflow Diagram:

Membrane_Preparation cluster_prep Membrane Preparation start Euthanize Rat & Extract Brain homogenize Homogenize in Sucrose Buffer start->homogenize centrifuge1 Low-Speed Centrifugation (1,000 x g, 10 min) homogenize->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 centrifuge2 High-Speed Centrifugation (20,000 x g, 20 min) supernatant1->centrifuge2 pellet1 Resuspend Pellet in Buffer centrifuge2->pellet1 wash Repeat Wash & Centrifugation (3x) pellet1->wash final_pellet Resuspend Final Pellet wash->final_pellet protein_assay Protein Concentration Determination (BCA/Bradford) final_pellet->protein_assay store Aliquot & Store at -80°C protein_assay->store

Caption: Workflow for the preparation of rat brain membranes.

Procedure:

  • Tissue Dissection: Humanely euthanize adult rats according to approved institutional animal care and use committee (IACUC) protocols. Immediately dissect the whole brain or specific regions like the cerebral cortex on ice.

  • Homogenization: Weigh the tissue and homogenize in 10 volumes (w/v) of ice-cold 0.32 M sucrose buffer using a glass-Teflon homogenizer.

  • Initial Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Membrane Pelleting: Carefully collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

  • Washing: Discard the supernatant and resuspend the pellet in 10 volumes of ice-cold Tris-HCl buffer (50 mM, pH 7.4). Repeat this washing step by centrifugation at 20,000 x g for 20 minutes at 4°C for a total of three washes.

  • Final Preparation: After the final wash, resuspend the pellet in a smaller volume of Tris-HCl buffer containing a cryoprotectant (e.g., 10% sucrose).

  • Protein Quantification: Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford).

  • Storage: Aliquot the membrane suspension and store at -80°C until use.

Protocol 2: Saturation Binding Assay with [³H]Baclofen

This assay determines the equilibrium dissociation constant (K_d) of [³H]Baclofen and the maximum number of binding sites (B_max) in the prepared membranes.

Rationale: A range of radioligand concentrations is used to ensure that the binding reaches saturation. Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand to occupy all specific receptor sites.[7]

Workflow Diagram:

Saturation_Binding cluster_assay Saturation Binding Assay prepare_tubes Prepare Assay Tubes (Total & Non-Specific) add_reagents Add Buffer, Radioligand & Unlabeled Ligand prepare_tubes->add_reagents add_membranes Add Membrane Preparation add_reagents->add_membranes incubate Incubate to Equilibrium (e.g., 30 min at RT) add_membranes->incubate filter Rapid Filtration & Washing incubate->filter scintillation Add Scintillation Cocktail filter->scintillation count Quantify Radioactivity (LSC) scintillation->count analyze Data Analysis (Non-linear Regression) count->analyze results Determine Kd & Bmax analyze->results

Caption: Workflow for a saturation radioligand binding assay.

Procedure:

  • Assay Buffer: Prepare an assay buffer of 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4.

  • Plate Setup: In a 96-well plate, set up triplicate wells for each concentration of the radioligand for both total and non-specific binding.

  • Total Binding: To the total binding wells, add increasing concentrations of [³H]Baclofen (e.g., 0.5 - 50 nM).

  • Non-Specific Binding: To the non-specific binding wells, add the same concentrations of [³H]Baclofen along with a saturating concentration of unlabeled GABA (e.g., 100 µM) or (-)-Baclofen (e.g., 10 µM).

  • Initiate Reaction: Add the thawed and diluted membrane preparation (typically 50-150 µg of protein per well) to all wells to initiate the binding reaction. The final assay volume is typically 250 µL.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes with gentle agitation to reach equilibrium.

  • Termination: Terminate the assay by rapid filtration through a glass fiber filter mat (pre-soaked in 0.5% PEI) using a cell harvester. Wash the filters rapidly with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

Protocol 3: Competitive Binding Assay with this compound

This assay determines the inhibitory constant (K_i) of the test compound by measuring its ability to displace a fixed concentration of a radioligand.

Rationale: A single concentration of radioligand (typically at or below its K_d) is used, and a range of concentrations of the unlabeled test compound is added to generate a competition curve. The IC₅₀ value is then used to calculate the K_i.[8]

Procedure:

  • Assay Buffer: Use the same assay buffer as in the saturation binding assay (50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4).

  • Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and for each concentration of the test compound.

  • Reagent Addition:

    • Total Binding: Add assay buffer and a fixed concentration of [³H]Baclofen (e.g., at its K_d value).

    • Non-Specific Binding: Add the fixed concentration of [³H]Baclofen and a saturating concentration of unlabeled GABA (e.g., 100 µM).

    • Competition: Add the fixed concentration of [³H]Baclofen and increasing concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁴ M).

  • Initiate, Incubate, Terminate, and Quantify: Follow steps 5-8 from the Saturation Binding Assay protocol.

PART 3: Data Analysis and Interpretation

Saturation Binding Data Analysis
  • Calculate Specific Binding: For each radioligand concentration, subtract the average non-specific binding (cpm) from the average total binding (cpm) to obtain the specific binding.

  • Non-linear Regression: Plot specific binding (Y-axis) against the concentration of the radioligand (X-axis). Fit the data to a one-site binding (hyperbola) equation: Y = (B_max * X) / (K_d + X) This will yield the K_d (in nM) and B_max (in fmol/mg protein after converting cpm to fmol).

Expected Values for Rat Brain Cortex:

RadioligandK_d (nM)B_max (pmol/mg protein)Reference(s)
[³H]GABA~30-100~2-4[10][11][12]
[³H]Baclofen~40-130~0.2-0.5[5]

Note: These values can vary depending on the specific brain region, membrane preparation, and assay conditions.

Competitive Binding Data Analysis
  • Calculate Percent Specific Binding: For each concentration of the test compound, calculate the percentage of specific binding relative to the control (total specific binding in the absence of the competitor).

  • Non-linear Regression: Plot the percent specific binding (Y-axis) against the log concentration of the test compound (X-axis). Fit the data to a sigmoidal dose-response (variable slope) equation to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of specific binding).

  • Cheng-Prusoff Equation: Calculate the inhibitory constant (K_i) from the IC₅₀ using the Cheng-Prusoff equation:[13] K_i = IC₅₀ / (1 + [L]/K_d) Where:

    • [L] is the concentration of the radioligand used in the assay.

    • K_d is the equilibrium dissociation constant of the radioligand for the receptor (determined from the saturation binding assay).

Data Interpretation Diagram:

Data_Analysis cluster_analysis Data Analysis Pipeline raw_data Raw Scintillation Counts (CPM) specific_binding Calculate Specific Binding (Total - Non-Specific) raw_data->specific_binding saturation_curve Saturation Assay: Plot Specific Binding vs. [Radioligand] specific_binding->saturation_curve competition_curve Competition Assay: Plot % Specific Binding vs. [Competitor] specific_binding->competition_curve nonlinear_reg_sat Non-linear Regression (One-site binding) saturation_curve->nonlinear_reg_sat nonlinear_reg_comp Non-linear Regression (Sigmoidal dose-response) competition_curve->nonlinear_reg_comp kd_bmax Determine Kd & Bmax nonlinear_reg_sat->kd_bmax ic50 Determine IC50 nonlinear_reg_comp->ic50 cheng_prusoff Cheng-Prusoff Equation ic50->cheng_prusoff ki Calculate Ki cheng_prusoff->ki

Caption: Flowchart for the analysis of radioligand binding data.

PART 4: Troubleshooting and Safety Considerations

Troubleshooting Common Issues
Problem Potential Cause(s) Solution(s)
High Non-Specific Binding (>50% of total) Radioligand concentration too high.Use a radioligand concentration at or below the K_d.
Insufficient washing of filters.Increase the volume and number of washes with ice-cold buffer.
Hydrophobic radioligand or test compound.Add BSA (e.g., 0.1%) to the assay buffer. Pre-treat filters with 0.5% PEI.
Low Specific Binding Degraded membrane preparation.Prepare fresh membranes and store them properly at -80°C.
Incorrect buffer composition (e.g., no divalent cations for GABA_B).Ensure the assay buffer contains 2.5 mM CaCl₂.
Insufficient incubation time.Perform a time-course experiment to determine the time to reach equilibrium.
Poor Reproducibility Inconsistent pipetting.Use calibrated pipettes and ensure proper mixing.
Temperature fluctuations during incubation.Use a temperature-controlled incubator or water bath.
Incomplete filtration or washing.Ensure the filtration apparatus is working correctly and that washing is consistent across all wells.
Safety Precautions for Handling Tritium ([³H])

Tritium is a low-energy beta emitter, and the radiation does not penetrate the skin.[14] The primary hazard is internal exposure through ingestion, inhalation, or absorption through the skin.[14]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and two pairs of nitrile gloves when handling tritiated compounds.[15] Change gloves frequently.

  • Designated Work Area: Conduct all work with tritium in a designated area, preferably in a fume hood, to minimize the risk of inhalation and contamination.[16]

  • Contamination Monitoring: Regularly monitor the work area for contamination using wipe tests and a liquid scintillation counter. Geiger counters are not effective for detecting tritium.[14]

  • Waste Disposal: Dispose of all radioactive waste (liquid and solid) in clearly labeled, designated containers according to your institution's radiation safety guidelines.

  • Personal Hygiene: Do not eat, drink, or apply cosmetics in the laboratory. Wash hands thoroughly after handling radioactive materials.[16]

Conclusion

The experimental framework provided in this guide offers a robust and reliable approach to characterizing the binding of this compound to GABA_B receptors. By adhering to these detailed protocols and understanding the rationale behind each step, researchers can generate high-quality, reproducible data that will be instrumental in elucidating the pharmacological profile of this novel compound.

References

  • Characterization of GABA Receptors - PMC. (n.d.). Retrieved from [Link]

  • Best Practices for Handling and Storing Tritium - Moravek. (n.d.). Retrieved from [Link]

  • Characterization of GABA Receptors - PMC. (n.d.). Retrieved from [Link]

  • Safety Information and Specific Handling Precautions for Radionuclides H-3, C-14, S-35, P-32 and I-125. (n.d.). Retrieved from [Link]

  • How Susceptible are Organic Compounds to Tritium Exchange Labeling - 911Metallurgist. (2021, April 7). Retrieved from [Link]

  • Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences. (2025, November 18). Retrieved from [Link]

  • Analyzing Radioligand Binding Data. (n.d.). Retrieved from [Link]

  • RP GN002: Safe Working with Tritium (Hydrogen-3) - Web pdf template. (n.d.). Retrieved from [Link]

  • Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. (2024, November 5). Retrieved from [Link]

  • Comparison of high-affinity binding of [3H]GABA to subcellular particles of rat brain and liver. (n.d.). Retrieved from [Link]

  • GABA (Non-Selective) Rat Receptors [3H] GABA Binding Agonist Radioligand LeadHunter Assay - FR - Eurofins Discovery. (n.d.). Retrieved from [Link]

  • Receptor Binding Assays for HTS and Drug Discovery - NCBI. (2012, May 1). Retrieved from [Link]

  • Model testing in radioligand/receptor interaction by Monte Carlo simulation - PubMed. (n.d.). Retrieved from [Link]

  • Regulation by divalent cations of 3H-baclofen binding to GABAB sites in rat cerebellar membranes - PubMed. (n.d.). Retrieved from [Link]

  • Characterization of 3H-GABA receptor binding to rat brain synaptosomal membranes: effect of non GABAergic compounds - PubMed. (n.d.). Retrieved from [Link]

  • Characteristics of GABAB receptor binding sites on rat whole brain synaptic membranes. (n.d.). Retrieved from [Link]

  • Receptor binding techniques: competition (inhibition or displacement) assays. (n.d.). Retrieved from [Link]

  • Gamma-aminobutyric acid binding to receptor sites in the rat central nervous system - PubMed. (n.d.). Retrieved from [Link]

  • gamma-Aminobutyric acid MSDS manufacturers - Foodchem Additives. (n.d.). Retrieved from [Link]

  • Cheng-Prusoff Equation - Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.). Retrieved from [Link]

  • Biochemistry and binding assay a, FSEC of GABAA receptor with and... - ResearchGate. (n.d.). Retrieved from [Link]

  • Inhibition of R-[3H]-baclofen binding to rat brain synaptic membranes by a homologous series of phenyl alcohol amides anticonvulsants and their evaluation as GABAB receptor blockers - PubMed. (n.d.). Retrieved from [Link]

  • GABAA Receptor Ligands Often Interact with Binding Sites in the Transmembrane Domain and in the Extracellular Domain—Can the Promiscuity Code Be Cracked? (n.d.). Retrieved from [Link]

  • 3H-baclofen and 3H-GABA bind to bicuculline-insensitive GABAB sites in rat brain. (n.d.). Retrieved from [Link]

  • GABA Receptor - StatPearls - NCBI Bookshelf. (2025, February 18). Retrieved from [Link]

  • (PDF) GABA Receptors: Pharmacological Potential and Pitfalls - ResearchGate. (2025, August 10). Retrieved from [Link]

Sources

(S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride for studying neurodegenerative disorders

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Investigating (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride in Neurodegenerative Disorder Models

Abstract

Neurodegenerative disorders are characterized by a progressive loss of neuronal structure and function, often linked to an imbalance between excitatory and inhibitory neurotransmission.[1][2] The primary inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA), and its receptors are crucial targets for therapeutic intervention.[1][3] this compound is a GABA analogue, structurally related to β-phenyl-γ-aminobutyric acid (Phenibut).[4][5][6] As such, it presents a valuable pharmacological tool for probing the neuroprotective potential of the GABAergic system. This guide provides a comprehensive overview of the compound's putative mechanism of action and detailed protocols for its application in in vitro models of neurodegeneration, empowering researchers to explore its efficacy in mitigating neuronal damage.

Scientific Background: The GABAergic System and Neuroprotection

The mammalian central nervous system maintains a delicate balance between excitation, primarily mediated by glutamate, and inhibition, mediated by GABA.[1] Disruption of this equilibrium, leading to excessive excitatory signaling (excitotoxicity), is a key pathological cascade in numerous neurodegenerative diseases.[2][7] GABA exerts its inhibitory effects through two main receptor types: ionotropic GABA-A receptors and metabotropic GABA-B receptors.[3][8]

GABA-B receptors, which are G-protein coupled receptors (GPCRs), play a significant role in long-lasting neuronal inhibition.[3][9] Their activation triggers downstream signaling that can:

  • Inhibit neurotransmitter release: Presynaptic GABA-B receptors inhibit voltage-gated calcium channels (Ca2+), reducing the influx of calcium required for the release of neurotransmitters like glutamate.[3][10]

  • Hyperpolarize neurons: Postsynaptic GABA-B receptors activate inwardly rectifying potassium (K+) channels, leading to potassium efflux and membrane hyperpolarization, making the neuron less likely to fire an action potential.[3]

  • Modulate intracellular signaling: They inhibit adenylyl cyclase, reducing cyclic AMP (cAMP) levels.[10]

By reducing presynaptic glutamate release and dampening postsynaptic excitability, activation of GABA-B receptors represents a promising strategy for counteracting excitotoxicity and conferring neuroprotection.[7][11] Indeed, the GABA-B agonist Baclofen has demonstrated neuroprotective effects in models of cerebral ischemia and spinal cord injury.[7][11]

Profile of this compound

This compound is a derivative of β-phenyl-γ-aminobutyric acid (Phenibut), a neuropsychotropic drug developed in the 1960s.[8][12] The presence of the phenyl ring allows Phenibut and its analogues to cross the blood-brain barrier more effectively than GABA itself.[4]

Table 1: Compound Specifications

Property Value
Chemical Name This compound
Synonyms H-β-HoPhe(4-NO2)-OH·HCl, 4-Nitro-L-β-homophenylalanine hydrochloride
CAS Number 270062-87-8
Molecular Formula C₁₀H₁₃ClN₂O₄

| Molecular Weight | 260.67 g/mol |

Putative Mechanism of Action

Based on its structural similarity to Phenibut, the compound is hypothesized to act primarily as a GABA-B receptor agonist .[4][8][13] It is important to note that for Phenibut, the (R)-enantiomer has a significantly higher affinity for the GABA-B receptor than the (S)-enantiomer.[4] However, both enantiomers of Phenibut also act as gabapentinoids, binding to and blocking the α2δ subunit of voltage-dependent calcium channels (VDCCs).[4] Therefore, this compound likely possesses a dual mechanism, with potential effects on both GABA-B receptors and VDCCs, making it an interesting tool for dissecting these pathways in neurodegeneration.

The activation of GABA-B receptors by an agonist like this compound initiates a key signaling cascade aimed at reducing neuronal hyperexcitability.

GABAB_Pathway cluster_membrane Cell Membrane cluster_effects GABAB_R GABAB Receptor G_Protein Gi/o Protein GABAB_R->G_Protein Activates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Ca_Channel Ca²⁺ Channel (Presynaptic) Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx K_Channel K⁺ Channel (Postsynaptic) K_Efflux ↑ K⁺ Efflux K_Channel->K_Efflux Compound (S)-3-Amino-4-(4-nitrophenyl) butanoic acid HCl Compound->GABAB_R Binds & Activates G_Protein->AC Inhibits G_Protein->Ca_Channel Inhibits G_Protein->K_Channel Activates Glutamate_Release ↓ Glutamate Release Ca_Influx->Glutamate_Release Hyperpolarization Hyperpolarization K_Efflux->Hyperpolarization Neuroprotection Neuroprotection Glutamate_Release->Neuroprotection Hyperpolarization->Neuroprotection

Figure 1. GABA-B Receptor Signaling Pathway.

Application Protocol: In Vitro Neuroprotection Assay

This protocol details a robust method for evaluating the neuroprotective effects of this compound against glutamate-induced excitotoxicity in primary cortical neuron cultures.

Required Materials
  • This compound

  • Primary cortical neurons (e.g., from embryonic day 18 rat or mouse)

  • Cell culture plates (96-well, clear bottom)

  • Neurobasal medium supplemented with B-27 and GlutaMAX

  • Poly-D-Lysine

  • L-glutamic acid

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Experimental Workflow

Workflow A 1. Plate Cells Plate primary cortical neurons on Poly-D-Lysine coated 96-well plates. B 2. Culture & Mature Culture neurons for 7-10 days to allow for maturation and development of synaptic connections. A->B C 3. Pre-treatment Treat neurons with varying concentrations of the compound for 1-2 hours. B->C D 4. Induce Excitotoxicity Add L-glutamic acid (e.g., 50 µM) to all wells except the negative control group. C->D E 5. Co-incubation Incubate for 24 hours. D->E F 6. Assess Viability Add MTT reagent and incubate for 4 hours. Solubilize formazan crystals with DMSO. E->F G 7. Data Acquisition Measure absorbance at 570 nm using a plate reader. F->G

Figure 2. Workflow for the In Vitro Neuroprotection Assay.
Step-by-Step Procedure
  • Plate Preparation: Coat 96-well plates with Poly-D-Lysine overnight at 37°C. Wash thoroughly with sterile water before use.

  • Cell Seeding: Seed primary cortical neurons at a density of 1 x 10⁵ cells/well in supplemented Neurobasal medium.

  • Maturation: Culture the neurons for 7-10 days in vitro (DIV 7-10) at 37°C in a humidified 5% CO₂ incubator. This allows for the development of mature synaptic networks, which is critical for excitotoxicity studies.

  • Compound Preparation: Prepare a stock solution of this compound in sterile water or PBS. Perform serial dilutions to obtain the desired final concentrations for treatment.

  • Pre-treatment: On the day of the experiment, remove half of the culture medium and replace it with fresh medium containing the desired concentration of the compound. Incubate for 1-2 hours. This pre-incubation allows the compound to interact with its receptors before the excitotoxic insult.

  • Excitotoxicity Induction: Add L-glutamic acid to the treatment wells to a final concentration known to induce ~50% cell death (e.g., 25-100 µM, to be optimized for your specific cell type and density). Include the following control groups:

    • Control: Cells treated with vehicle only.

    • Glutamate Only: Cells treated with L-glutamic acid and the compound's vehicle.

  • Incubation: Return the plate to the incubator for 24 hours.

  • Viability Assessment (MTT Assay): a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals. b. Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. c. Read the absorbance at 570 nm on a microplate reader.

Recommended Concentrations and Parameters

The optimal concentrations for both the compound and the excitotoxic agent should be determined empirically. The following table provides a suggested starting point for optimization.

Table 2: Suggested Parameters for Optimization

Parameter Suggested Range Rationale
Compound Concentration 1 µM - 100 µM Based on the affinity of related compounds like Phenibut for GABA-B receptors and VDCCs.[4] A dose-response curve is essential.
Glutamate Concentration 25 µM - 100 µM The goal is to achieve approximately 50% cell death (EC₅₀) in the "Glutamate Only" group to provide a sufficient window for observing neuroprotection.
Pre-treatment Time 1 - 4 hours Allows for receptor binding and initiation of downstream signaling prior to insult.

| Neuron Maturation | DIV 7 - 14 | Ensures the expression of functional glutamate and GABA receptors. |

Data Analysis and Expected Outcomes

Cell viability should be expressed as a percentage relative to the vehicle-treated control group (set to 100%). A statistically significant increase in cell viability in the groups co-treated with the compound and glutamate, compared to the "Glutamate Only" group, indicates a neuroprotective effect.

Expected Result: this compound will demonstrate a dose-dependent neuroprotective effect, increasing neuronal survival following glutamate-induced excitotoxicity. This would support the hypothesis that activating GABA-B receptors and/or blocking VDCCs can mitigate neuronal damage in a model of neurodegeneration.

Complementary Assays

To further validate the findings and elucidate the mechanism, consider the following assays:

  • Immunocytochemistry (ICC): After treatment, fix cells and stain for neuronal markers like MAP2 or NeuN to visualize neuronal morphology and survival.[14]

  • Lactate Dehydrogenase (LDH) Assay: Measure LDH release into the culture medium as an indicator of cell death and membrane damage.

  • Calcium Imaging: Use calcium-sensitive dyes (e.g., Fura-2) to measure intracellular calcium levels and assess if the compound can attenuate the glutamate-induced calcium overload.

Conclusion

This compound serves as a valuable research tool for investigating the therapeutic potential of modulating the GABAergic system in neurodegenerative disorders. Its putative dual action on GABA-B receptors and voltage-dependent calcium channels offers a unique opportunity to explore key pathways involved in neuronal survival. The protocols provided herein offer a solid framework for characterizing the neuroprotective properties of this compound and advancing our understanding of the complex interplay between neuronal inhibition and degeneration.

References

  • Ningbo Innopharmchem Co., Ltd. (n.d.). The Science Behind Phenibut: Mechanism and Applications.
  • Wikipedia. (2024). Phenibut.
  • Lapin, I. (2001). Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug. CNS Drug Reviews, 7(4), 471-481.
  • Kerr, D. S., & Burbank, K. G. (2002). Baclofen is neuroprotective and prevents loss of calcium/calmodulin-dependent protein kinase II immunoreactivity in the ischemic gerbil hippocampus. Journal of Neuroscience Research, 67(6), 804-811.
  • Mountainside Treatment Center. (n.d.). Phenibut.
  • Virginia Poison Center. (n.d.). Phenibut Use and Withdrawal.
  • Silva, N. A., et al. (2022). Role of Baclofen in Modulating Spasticity and Neuroprotection in Spinal Cord Injury. Journal of Neurotrauma, 39(3-4), 249-258.
  • Sheffield Hallam University Research Archive. (2019). GABAB Receptors in Neurodegeneration.
  • Princivalle, A. P. (2022). GABAB Receptors in Neurodegeneration. Current Topics in Behavioral Neurosciences, 52, 267-290.
  • BenchChem. (2025). Application Notes and Protocols for Investigating GABAergic Compounds in Cell Culture.
  • ResearchGate. (2022). GABAB Receptors in Neurodegeneration | Request PDF.
  • Bit Bio. (n.d.). Immunocytochemistry staining for ioGABAergic Neurons.
  • LookChem. (n.d.). This compound.
  • PubChem. (n.d.). (S)-3-Amino-4-phenylbutanoic acid.
  • Current Medicinal Chemistry. (2013). Target- and Mechanism-Based Therapeutics for Neurodegenerative Diseases: Strength in Numbers.

Sources

Troubleshooting & Optimization

Improving solubility of (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride

Introduction

This compound is a specialized chemical compound utilized in advanced research and pharmaceutical development. Structurally, it is a zwitterionic amino acid derivative provided as a hydrochloride salt to enhance its initial stability and handling. However, researchers frequently encounter challenges in achieving desired concentrations in aqueous media due to its complex physicochemical properties. This guide provides in-depth technical support, offering troubleshooting strategies and detailed protocols to systematically overcome solubility issues, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the basic chemical structure of this compound and how does it influence solubility?

A1: This compound has three key functional groups that dictate its solubility:

  • A basic amino group (-NH₂): This group can be protonated to form -NH₃⁺.

  • An acidic carboxylic acid group (-COOH): This group can be deprotonated to form -COO⁻.

  • A hydrophobic nitrophenyl group: This bulky, non-polar group significantly limits water solubility.

The presence of both an acidic and a basic group makes it a zwitterionic compound. Its hydrochloride salt form (-NH₃⁺Cl⁻) is generally more water-soluble than the free base. However, aqueous solubility is lowest near its isoelectric point (pI), where the net charge is zero, and the molecule is least polar.

Q2: What are the predicted pKa values for this molecule?

A2: While experimental data for this exact molecule is not widely published, we can estimate the pKa values based on its structural components:

  • The carboxylic acid group is predicted to have a pKa around 3.7 to 4.3, similar to related compounds like 3-aminobutanoic acid (pKa ~3.67) and phenylacetic acid (pKa ~4.31).[1][2][3][4]

  • The amino group , when protonated, will have a pKa. The pKa of the conjugate acid of the amino group in 3-aminobutanoic acid is around 10.5.[5] The electron-withdrawing effect of the 4-nitrophenyl group will make the amine less basic, thus lowering this pKa value, likely into the 9-10 range. The pKa of 4-nitroaniline's conjugate acid is very low (~1.0) due to resonance delocalization, but here the nitro group is further from the amine, so its effect is less pronounced.[6][7]

Q3: Why is my compound "crashing out" of solution, even after it initially dissolved?

A3: This phenomenon, known as precipitation, typically occurs for two main reasons:

  • Supersaturation: You may have created a supersaturated solution, often by heating or using a volatile co-solvent that evaporates over time. The solution is thermodynamically unstable and will eventually precipitate the excess solute.

  • pH Shift: The pH of your solution may have shifted towards the compound's isoelectric point (pI). This can happen due to the addition of other reagents or absorption of atmospheric CO₂ (which can acidify unbuffered solutions). At the pI, the molecule has minimal solubility.[8]

Troubleshooting Guide: Common Solubility Problems

Issue 1: The compound does not dissolve in pure water or standard buffers (e.g., PBS pH 7.4) at the desired concentration.
  • Underlying Cause: The desired concentration exceeds the compound's intrinsic aqueous solubility. The hydrophobic nitrophenyl group dominates, and at neutral pH, the molecule is close to its isoelectric point, minimizing solubility.

  • Solution Strategy: The most effective strategies are pH modification and the use of co-solvents.

The solubility of zwitterionic compounds is minimal at their isoelectric point (pI) and increases significantly as the pH is moved away from the pI.[9][10]

  • Acidic Conditions (pH < 2): At a very low pH, the carboxylic acid group is fully protonated (-COOH) and the amino group is protonated (-NH₃⁺), resulting in a net positive charge. This cationic form is typically much more soluble in water.

  • Basic Conditions (pH > 11): At a high pH, the carboxylic acid is deprotonated (-COO⁻) and the amino group is in its neutral form (-NH₂), resulting in a net negative charge. This anionic form is also typically more soluble.

See Protocol 1: Systematic pH-Solubility Profiling.

Co-solvents are water-miscible organic solvents that reduce the overall polarity of the solvent system, making it more favorable for dissolving hydrophobic compounds.[11][12]

  • Common Co-solvents: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), ethanol, and polyethylene glycol (PEG 300/400) are commonly used.[13]

  • Strategy: First, dissolve the compound in a minimal amount of a strong organic solvent like DMSO. Then, slowly dilute this stock solution with the desired aqueous buffer while vortexing vigorously.[14][15] Be cautious, as adding the aqueous phase too quickly can cause the compound to precipitate.

See Protocol 2: Co-solvent Screening for Stock Solution Preparation.

Issue 2: The final solution is slightly hazy or cloudy, not perfectly clear.
  • Underlying Cause: This indicates the presence of undissolved microscopic particles, suggesting you are at or very near the solubility limit. This is not a true solution and can lead to inaccurate results in sensitive assays.

  • Solution Strategy: The solution must be clarified, or the concentration must be lowered.

If you need the maximum possible concentration (a saturated solution), filter the hazy mixture through a 0.22 µm syringe filter (e.g., PVDF or PTFE, chosen for chemical compatibility). This will remove undissolved particulates and provide a clear, saturated solution. The exact concentration of this filtrate should then be determined analytically (e.g., via HPLC-UV).[16]

Applying energy can help overcome the activation energy barrier for dissolution.

  • Sonication: Place the vial in a sonication bath for 5-15 minutes. This helps break up agglomerates and increases interaction with the solvent.

  • Warming: Gently warm the solution to 37-40°C. For most solids, solubility increases with temperature.[17] However, always check for compound stability at higher temperatures before proceeding. Allow the solution to cool to room temperature to ensure it remains stable and does not precipitate.

Visual Workflow & Data

Diagram: Troubleshooting Workflow for Solubility Enhancement

Solubility_Workflow start Start: Compound fails to dissolve in aqueous buffer at target [C] check_purity Step 1: Verify Purity & Identity (LC-MS, NMR) start->check_purity Initial Check ph_adjust Step 2: pH Adjustment Strategy check_purity->ph_adjust If pure cosolvent Step 3: Co-solvent Strategy check_purity->cosolvent Alternative/Parallel Path low_ph Prepare solution at pH 1-2 (e.g., 0.1 M HCl) ph_adjust->low_ph Try Acidic Route high_ph Prepare solution at pH > 11 (e.g., 0.1 M NaOH) ph_adjust->high_ph Try Basic Route dmso_stock Prepare concentrated stock in 100% DMSO or DMF cosolvent->dmso_stock success Success: Clear Solution Achieved low_ph->success If soluble fail Issue Persists: Consider advanced methods (e.g., surfactants, cyclodextrins) low_ph->fail If insoluble high_ph->success If soluble high_ph->fail If insoluble dilute Slowly dilute stock into aqueous buffer dmso_stock->dilute dilute->success If soluble dilute->fail If precipitates

Caption: A logical workflow for troubleshooting solubility issues.

Data Table: Expected Solubility Profile

This table presents hypothetical, yet scientifically plausible, solubility data to guide experimental design.

MediumExpected pHEstimated Solubility (mg/mL)Comments
Deionized Water~5.5 - 6.5< 0.1Very low solubility near the isoelectric point.
0.1 M HCl1.0> 10The cationic form is highly soluble.
Phosphate Buffered Saline (PBS)7.4~0.1 - 0.5Limited solubility, likely insufficient for many stock solutions.
0.1 M NaOH13.0> 5The anionic form is soluble, though potentially less so than the cationic form.
10% DMSO in PBS (v/v)7.4~1 - 2A significant improvement over buffer alone, suitable for many applications.[14]
100% DMSON/A> 20Excellent for creating a highly concentrated primary stock solution.[15]

Experimental Protocols

Protocol 1: Systematic pH-Solubility Profiling

This protocol determines the optimal pH for solubilizing the compound.

  • Preparation: Prepare a series of 1.5 mL microcentrifuge tubes, each containing 5-10 mg of the compound (accurately weighed).

  • Solvent Addition: To the tubes, add 1 mL of different aqueous solutions: 0.1 M HCl, pH 3 buffer, pH 5 buffer, deionized water, pH 7.4 buffer, pH 9 buffer, and 0.1 M NaOH.

  • Equilibration: Vortex each tube vigorously for 2 minutes. Place the tubes on a rotator at room temperature for 2-4 hours to allow them to reach equilibrium.

  • Observation & Centrifugation: Visually inspect each tube for undissolved solid. Centrifuge all tubes at >10,000 x g for 10 minutes to pellet any remaining solid.

  • Analysis: Carefully collect the supernatant from each tube. If a clear supernatant is obtained, this indicates the compound is soluble under these conditions. For quantitative analysis, dilute an aliquot of the clear supernatant and measure the concentration using a validated HPLC-UV method.

Protocol 2: Co-solvent Screening for Stock Solution Preparation

This protocol is for creating a concentrated stock solution for subsequent dilution into experimental media.

  • Primary Dissolution: Weigh 10 mg of the compound into a clean glass vial. Add 250 µL of 100% DMSO. Vortex until the solid is completely dissolved. This creates a 40 mg/mL primary stock.

  • Test Dilution: In a microcentrifuge tube, add 950 µL of your target aqueous buffer (e.g., PBS pH 7.4).

  • Slow Addition: While vortexing the tube of buffer at medium speed, add 50 µL of the primary DMSO stock drop-by-drop to the buffer. This creates a final solution with 5% DMSO and a compound concentration of 2 mg/mL.

  • Inspection: Visually inspect the final solution for any signs of precipitation or cloudiness. If it remains clear, this co-solvent system is viable at this concentration.

  • Optimization: If precipitation occurs, repeat the process but create a more dilute final solution (e.g., by adding only 25 µL of stock to 975 µL of buffer for a 1 mg/mL final concentration).

References

  • Wikipedia. Phenylacetic acid. [Link]

  • PubChem. Phenylacetic Acid. National Center for Biotechnology Information. [Link]

  • Human Metabolome Database. Showing metabocard for Phenylacetic acid (HMDB0000209). [Link]

  • Pharmapproach. Co-solvency and anti-solvent method for the solubility enhancement. (2024). [Link]

  • Pharmaguideline. ICH Guidelines for Pharmaceuticals | Complete Overview with Examples. (2024). [Link]

  • ScienceDirect. Co-solvent: Significance and symbolism. (2025). [Link]

  • Merck Index. Phenylacetic Acid. [Link]

  • MasterControl. ICH Q8 Guidelines. [Link]

  • PubMed. Co-solvent solubilization of some poorly-soluble antidiabetic drugs. National Center for Biotechnology Information. [Link]

  • Queen's University Belfast. Solubility Modifying Power of Zwitterionic Salts. [Link]

  • European Medicines Agency. ICH Q8 (R2) Pharmaceutical development - Scientific guideline. (2009). [Link]

  • PubMed. Solubility-Modifying Power of Zwitterionic Salts. National Center for Biotechnology Information. [Link]

  • ICH. ICH guidelines. [Link]

  • ResearchGate. Co-solvent and Complexation Systems. [Link]

  • GovInfo. ICH Draft Guidance: Q8(R1) Pharmaceutical Development Revision 1. [Link]

  • Advances in Engineering. Solubility-Modifying Power of Zwitterionic Salts. [Link]

  • University of California, Davis. Amines. [Link]

  • Pearson+. The Ka of phenylacetic acid is 5.2 × 10−5, and the pKa of propion.... [Link]

  • Royal Society of Chemistry. Modulating the solubility of zwitterionic poly((3-methacrylamidopropyl)ammonioalkane sulfonate)s in water and aqueous salt solutions via the spacer group separating the cationic and the anionic moieties. [Link]

  • ResearchGate. Solubilities of amino acids in water at various pH values under 298.15 K. [Link]

  • ResearchGate. How to desalt zwitterions?. [Link]

  • Reddit. How to tackle compound solubility issue. [Link]

  • EPA. Chemical Properties for 4-Nitroaniline. [Link]

  • PubChem. 4-Nitroaniline. National Center for Biotechnology Information. [Link]

  • American Pharmaceutical Review. Dissolution Method Troubleshooting: An Industry Perspective. (2022). [Link]

  • ResearchGate. The solubility-pH profiles of amino acids showing departures from the.... [Link]

  • FooDB. Showing Compound 3-Aminobutanoic acid (FDB008314). [Link]

  • Wikipedia. 4-Nitroaniline. [Link]

  • Semantic Scholar. Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. (2006). [Link]

  • WebAssign. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • PubChem. beta-Aminobutyric Acid. National Center for Biotechnology Information. [Link]

  • LookChem. Cas 270062-87-8,this compound. [Link]

  • Pharmaffiliates. (S)-3-Amino-4-(4-nitrophenyl)butanoic acid, HCl. [Link]

  • PubMed. Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. (2022). [Link]

Sources

Preventing degradation of (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride in solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride (CAS: 331763-77-0). This molecule is a critical chiral building block and a key intermediate in the synthesis of various pharmaceutical compounds, most notably Sacubitril.[1] Given its structural features—a γ-amino acid backbone, a light-sensitive nitroaromatic group, and its formulation as a hydrochloride salt—maintaining its integrity in solution is paramount for reproducible and successful downstream applications.[2]

This guide is designed for researchers, chemists, and process development scientists. It provides in-depth, experience-driven answers to common stability challenges, troubleshooting advice for unexpected observations, and validated protocols to ensure the long-term integrity of your solutions.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is developing a yellow tint. What is causing this discoloration and is the material degrading?

A1: A yellow discoloration is a common observation and typically points to degradation involving the 4-nitrophenyl group. There are two primary mechanisms to consider:

  • Photodegradation: The nitroaromatic moiety is a strong chromophore that absorbs UV-visible light. Upon excitation, it can undergo complex photochemical reactions, leading to the formation of colored byproducts.[3][4] Studies on similar nitroaromatic compounds show they are susceptible to photolysis, which can generate nitrophenols and other colored species.[5]

  • pH-Induced Changes: While less common for this specific structure to cause yellowing, extreme pH values can sometimes facilitate side reactions or degradation pathways that produce colored impurities.

Preventative Measures:

  • Light Protection: Always prepare and store solutions in amber glass vials or wrap standard clear vials completely in aluminum foil. Avoid prolonged exposure to ambient laboratory light.

  • Controlled pH: Maintain the solution pH in the acidic range (ideally pH 2-4) to ensure the stability of the compound.

Q2: I've observed a new, more polar peak in my reverse-phase HPLC analysis after my solution was stored for a day. What could this impurity be?

A2: The appearance of a new, often more polar, peak strongly suggests intramolecular cyclization. As a γ-amino acid, this compound is structurally primed to undergo an intramolecular nucleophilic attack by the amino group on the carboxylic acid, forming a five-membered ring known as a γ-lactam ((S)-4-(4-nitrobenzyl)pyrrolidin-2-one).[6]

This reaction, known as lactamization, is a common degradation pathway for γ-amino acids.[7][8] The resulting lactam is a neutral molecule and will typically have a different retention time on a reverse-phase column compared to the charged parent amino acid. The reaction is influenced by pH, temperature, and solvent. It is generally accelerated at neutral or slightly basic pH where the amino group is deprotonated and thus more nucleophilic.

Preventative Measures:

  • Maintain Acidic pH: As a hydrochloride salt, the compound naturally forms a mildly acidic solution. To prevent lactamization, it is critical to keep the amino group protonated (as -NH3+). We recommend preparing stock solutions in a slightly acidic aqueous medium (e.g., 0.01 N to 0.1 N HCl) to maintain a pH between 2 and 4.[9]

  • Low Temperature Storage: Store solutions at 2-8°C or frozen at -20°C to significantly slow the rate of this and other degradation reactions.[10]

Q3: What is the recommended solvent and storage procedure for preparing a stable, long-term stock solution?

A3: Based on extensive internal testing and chemical principles, we recommend the following for optimal stability:

  • Recommended Solvent: A slightly acidic aqueous environment is best. For most applications, high-purity water with the pH adjusted to ~3 using dilute HCl is ideal. If organic co-solvents are required for solubility, consider acetonitrile or methanol, but ensure the final solution remains acidic.

  • Storage Conditions: Solutions should be stored at 2-8°C for short-term use (up to one week) and at -20°C or below for long-term storage (months).[11] Always use amber vials or light-protected containers.[2]

  • Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing solutions can accelerate degradation. We highly recommend preparing smaller, single-use aliquots from a larger stock to minimize this.[10]

Q4: I'm conducting forced degradation studies. Under what conditions is this molecule expected to be most labile?

A4: Forced degradation studies are crucial for understanding a molecule's intrinsic stability. For this compound, and related structures like Sacubitril, degradation is most pronounced under the following conditions:

  • Base Hydrolysis: Strong basic conditions (e.g., 0.1 N to 0.5 N NaOH) will rapidly deprotonate the amine, significantly accelerating γ-lactam formation.[12][13] It is the most significant degradation pathway.

  • Oxidative Stress: Exposure to oxidizing agents (e.g., 3-5% H₂O₂) can lead to degradation, potentially at the benzylic position or the aromatic ring.[14]

  • Photolytic Stress: As mentioned in Q1, significant degradation can occur upon exposure to UV light (e.g., 254 nm) or high-intensity visible light.[14][15]

The compound is generally more stable under acidic, thermal (up to 60°C for short periods), and neutral hydrolytic conditions, provided light is excluded.[15]

Troubleshooting Guide

Observed Issue Potential Root Cause(s) Recommended Actions & Investigation
Rapid loss of parent compound peak area in HPLC. 1. Intramolecular Cyclization (Lactamization): pH is too high (neutral or basic).2. Adsorption: Compound is adsorbing to container surfaces (less common).1. Verify pH: Measure the pH of your solution. It should be in the acidic range (2-4).2. Analyze for Lactam: Look for a new peak in your chromatogram. Confirm its identity via LC-MS if possible.3. Re-prepare Solution: Use a validated acidic buffer or dilute HCl as the solvent (See Protocol A).
Appearance of multiple, small impurity peaks. 1. Photodegradation: Solution exposed to UV or ambient light.2. Oxidative Degradation: Dissolved oxygen in the solvent or peroxide contamination.1. Protect from Light: Immediately transfer the solution to an amber vial or wrap it in foil.2. Use Fresh Solvent: Prepare fresh solutions using high-purity, sparged solvents (e.g., bubbled with nitrogen or argon) to remove dissolved oxygen.3. Conduct Stress Test: Perform a controlled photodegradation study to confirm light sensitivity (See Protocol B).
Inconsistent results between experiments. 1. Solution Instability: Degradation occurring between preparation and use.2. Improper Storage: Storing at room temperature or in clear vials.3. Freeze-Thaw Degradation: Using the same stock solution repeatedly.1. Prepare Fresh: Prepare solutions immediately before use whenever possible.2. Aliquot Stocks: If storing, prepare single-use aliquots and store them at -20°C or colder.3. Review Storage Protocol: Ensure all users are following the recommended storage conditions (acidic pH, 2-8°C short-term, -20°C long-term, protected from light).

Key Degradation Pathway & Prevention Workflow

Diagram 1: Intramolecular Cyclization to γ-Lactam

This diagram illustrates the primary degradation pathway for (S)-3-Amino-4-(4-nitrophenyl)butanoic acid in solution, which is driven by the nucleophilic attack of the deprotonated amine onto the carboxyl group.

G cluster_0 Degradation Pathway cluster_1 Prevention Strategy Parent (S)-3-Amino-4-(4-nitrophenyl) butanoic acid (Protonated Amine) Deprotonated Deprotonated Amine (Nucleophilic) Parent->Deprotonated pH > pKa (Neutral/Basic) Maintain Maintain Acidic pH (2-4) Lactam γ-Lactam Degradant ((S)-4-(4-nitrobenzyl)pyrrolidin-2-one) Deprotonated->Lactam Intramolecular Cyclization Maintain->Parent Keeps Amine Protonated (-NH3+) Inhibits Nucleophilic Attack

Caption: Primary degradation via pH-dependent lactam formation.

Diagram 2: Experimental Workflow for Preparing a Stable Solution

This workflow provides a clear, step-by-step process for preparing solutions of the target compound to minimize degradation from the outset.

G cluster_storage Storage Options start Start weigh Weigh Compound in Amber Vial start->weigh add_solvent Add Acidic Solvent (e.g., 0.01 N HCl) weigh->add_solvent dissolve Dissolve Completely (Vortex/Sonicate) add_solvent->dissolve aliquot Aliquot into Single-Use Amber Vials dissolve->aliquot store Store Immediately aliquot->store short_term Short-Term (< 1 week) 2-8 °C store->short_term If using soon long_term Long-Term -20 °C or below store->long_term If archiving end End short_term->end long_term->end

Caption: Recommended workflow for stable solution preparation.

Detailed Experimental Protocols

Protocol A: Recommended Procedure for Preparing a Stable Stock Solution (10 mg/mL)
  • Preparation of Solvent: Prepare a 0.01 N Hydrochloric Acid (HCl) solution by diluting a certified stock of 1 N HCl with HPLC-grade water.

  • Weighing: Tare a 10 mL amber glass volumetric flask on an analytical balance. Carefully weigh approximately 100 mg of this compound directly into the flask. Record the exact weight.

  • Dissolution: Add approximately 7 mL of the 0.01 N HCl solvent to the flask. Cap and vortex until the solid is fully dissolved. A brief sonication (2-3 minutes) in a room temperature water bath may be used if needed.

  • Final Volume: Once fully dissolved, bring the solution to the 10 mL mark with the 0.01 N HCl solvent. Cap and invert the flask 10-15 times to ensure homogeneity.

  • Aliquoting and Storage: Immediately dispense the solution into single-use amber HPLC vials or cryovials. For storage up to one week, place at 2-8°C. For long-term storage, place at -20°C.

Protocol B: Workflow for a Rapid Photostability Stress Test
  • Sample Preparation: Prepare a solution of the compound at a concentration of 0.1 mg/mL in 0.01 N HCl (as per Protocol A).

  • Control Sample: Transfer 1.5 mL of the solution into an amber HPLC vial. This is your "dark control." Wrap it completely in aluminum foil and store it at room temperature.

  • Stressed Sample: Transfer 1.5 mL of the solution into a clear glass HPLC vial. This is your "light-stressed sample."

  • Exposure: Place the light-stressed sample in a photostability chamber with a calibrated light source (e.g., Option 2 from ICH Q1B guidelines). Alternatively, for a simpler test, place it approximately 10 cm from a standard laboratory UV lamp (254 nm) for a defined period (e.g., 4 hours).

  • Analysis: After the exposure period, analyze both the dark control and the light-stressed sample by a suitable stability-indicating HPLC method.

  • Evaluation: Compare the chromatograms. The percentage of degradation can be calculated by comparing the peak area of the parent compound in the stressed sample to that in the dark control. Note the formation of any new impurity peaks.

References

  • Kato, M., Yamazaki, T., Kato, H., Yamanaka, N., Takatsu, A., & Ihara, T. (2018). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. Analytical Sciences, 34(7), 815-820. [Link]

  • Gu, L., Chen, J., & Wang, J. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences, 17(6), 886-893. [Link]

  • Bossmann, S. H., et al. (2001). Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources. Photochemical & Photobiological Sciences, 1(6), 451-457. [Link]

  • Semantic Scholar. (n.d.). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. [Link]

  • Wang, F., et al. (2023). Radical cascade synthesis of γ-amino acids or γ-lactams via carboxyl-mediated intramolecular C–H amination. Green Chemistry, 25(15), 6035-6041. [Link]

  • Lee, H. Y., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 360, 248-253. [Link]

  • Bahia, S. S., et al. (2022). Isolation and Structural Elucidation of Sacubitril Sodium Degradation Products by Mass and NMR Spectroscopy. RASĀYAN Journal of Chemistry, 15(2), 1045-1051. [Link]

  • Raju, G. V. G., et al. (2022). Stability- Indicating RP-HPLC Method Development And Validation For Determination Of Sacubitril Impurities In Sacubitril And Valsartan Microsphere Dosage Form. Neuroquantology, 20(8), 534-544. [Link]

  • Kumar, A., et al. (2020). Development and validation of a stability indicating UHPLC method for Sacubitril/Valsartan complex in the presence of impurities and degradation products. Journal of Pharmaceutical and Biomedical Analysis, 179, 112993. [Link]

  • Gjeluci, K., et al. (2024). Exploring pH Dynamics in Amino Acid Solutions Under Low-Temperature Plasma Exposure. International Journal of Molecular Sciences, 25(10), 5267. [Link]

  • Shah, R. P., et al. (2021). Development and validation of a stability-indicating, single HPLC method for sacubitril-valsartan and their stereoisomers and identification of forced degradation products using LC-MS/MS. Journal of AOAC International, 104(5), 1302-1310. [Link]

  • Raju, G. V. G., et al. (2022). Stability- Indicating RP-HPLC Method Development And Validation For Determination Of Sacubitril Impurities In Sacubitril And Valsartan Microsphere Dosage Form. Neuroquantology, 20(8), 534-544. [Link]

  • Wikipedia. (n.d.). Lactam. [Link]

  • ResearchGate. (2023). Radical cascade synthesis of γ-amino acids or γ-lactams via carboxyl-mediated intramolecular C–H amination. [Link]

  • Chemistry For Everyone. (2024, May 28). How Does PH Affect Peptide Bonds? [Video]. YouTube. [Link]

  • Kim, D., & Weinreb, S. M. (2002). A novel synthetic route to chiral gamma-lactams from alpha-amino acids via Rh-catalyzed intramolecular C-H insertion. The Journal of Organic Chemistry, 67(18), 6582-6584. [Link]

  • Chen, C. C., et al. (2021). Photocatalytic Decomposition of Nitrobenzene in Aqueous Solution by Ag/Cu2O Assisted with Persulfate under Visible Light Irradiation. Catalysts, 11(1), 101. [Link]

  • Spain, J. C. (Ed.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press. [Link]

  • Reddit. (2024, July 13). Amino acid solution storage – please help. r/labrats. [Link]

  • CRO SPLENDID LAB. (n.d.). (S)-3-Amino-4-(4-nitrophenyl)butanoic acid, hydrochloride. [Link]

  • Awad, K., et al. (2025). Separation and Quantification of Isomeric Forms of Aminobutyric Acids. In Methods in Molecular Biology. Humana Press. [Link]

  • Wang, T., et al. (2015). Synthesis of γ‑Lactams by Intermolecular (3 + 2) Annulation of Siloxy Alkynes and 3‑Aminooxetanes. Organic Letters, 17(5), 1272-1275. [Link]

  • ResearchGate. (2016). How to prepare and store Amino acid stock solution? [Link]

  • PubChem. (n.d.). (S)-3-Amino-4-phenylbutanoic acid. [Link]

  • ResearchGate. (2016). How to convert amino acid to its hydrochloride? [Link]

  • Gopi, H., & Suresh, B. (2001). Deprotonation of hydrochloride salts of amino acid esters and peptide esters using commercial zinc dust. Journal of Peptide Research, 57(3), 223-226. [Link]

  • Schiavo, E., et al. (2023). Multi-Analytical Approach to Characterize the Degradation of Different Types of Microplastics: Identification and Quantification of Released Organic Compounds. Polymers, 15(4), 844. [Link]

  • Li, Y., et al. (2022). Affinity-Based Analysis Methods for the Detection of Aminoglycoside Antibiotic Residues in Animal-Derived Foods: A Review. Foods, 11(15), 2322. [Link]

  • Zhang, N., et al. (2020). Analytical methods for amino acid determination in organisms. Amino Acids, 52(9), 1235-1246. [Link]

  • PubChem. (n.d.). (3S)-3-Amino-4-hydroxybutanoic acid. [Link]

  • PubChem. (n.d.). 3-Amino-4-hydroxybutyric acid, (+)-. [Link]

  • Li, Y., et al. (2021). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. Scientific Reports, 11(1), 1-10. [Link]

Sources

Troubleshooting inconsistent results with (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride (CAS 270062-87-8). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise when working with this compound. As Senior Application Scientists, we've compiled field-proven insights and scientifically-grounded advice to ensure you can achieve consistent and reliable results in your experiments.

Section 1: Troubleshooting Guide

Inconsistent experimental outcomes can be a significant source of frustration and delay. This section is structured to help you diagnose and resolve common issues encountered when using this compound.

Issue 1: Incomplete or No Reaction

Symptoms:

  • Low to no yield of the desired product.

  • Starting material remains largely unconsumed, as observed by TLC or LC-MS.

Possible Causes and Solutions:

  • Poor Solubility: this compound has limited solubility in many common organic solvents.[1] If the compound is not fully dissolved, the reaction will be slow or may not proceed at all.

    • Solution: Consider using a co-solvent system. For reactions where aqueous conditions are tolerated, preparing a stock solution in DMSO or DMF and then diluting it into the reaction mixture can be effective.[1] For organic synthesis, ensure your chosen solvent can fully dissolve the starting material at the reaction temperature.

  • Reagent Incompatibility: The amine and carboxylic acid functionalities, along with the nitro group, can be sensitive to certain reagents.

    • Solution: Review the compatibility of all reagents. For example, strong reducing agents may reduce the nitro group in addition to the desired transformation. It is crucial to select reagents that are chemoselective for the intended reaction.

  • Inadequate Reaction Conditions: Time, temperature, and atmosphere can all play a critical role.

    • Solution: If the reaction is sluggish, consider increasing the temperature, provided the reactants and products are stable. For air-sensitive reactions, ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Formation of Multiple Products/Impurities

Symptoms:

  • TLC analysis shows multiple spots in addition to the starting material and desired product.

  • LC-MS or NMR analysis of the crude product reveals the presence of several unexpected species.

Possible Causes and Solutions:

  • Side Reactions: The presence of multiple functional groups can lead to undesired side reactions. For instance, in peptide coupling reactions, the amino group can react, but the carboxylic acid might also participate in unwanted ways if not properly protected.

    • Solution: Employ protecting group strategies. For example, if the desired reaction involves the amino group, the carboxylic acid can be protected as an ester. Conversely, if the carboxylic acid is the reactive site, the amino group can be protected (e.g., as a Boc or Cbz derivative).

  • Product Instability: The product itself may be unstable under the reaction or workup conditions.[2]

    • Solution: Test the stability of your purified product under the reaction and workup conditions.[2] If instability is confirmed, modify the workup procedure (e.g., use milder acids or bases for extraction) or purify the product under gentler conditions (e.g., column chromatography at a lower temperature).

Issue 3: Difficulty in Product Isolation and Purification

Symptoms:

  • The product is difficult to extract from the aqueous phase during workup.

  • The product co-elutes with starting materials or byproducts during column chromatography.

Possible Causes and Solutions:

  • High Polarity: The presence of both an amino and a carboxylic acid group can make the product highly polar and water-soluble.

    • Solution: If your product is zwitterionic, adjusting the pH of the aqueous layer during workup can significantly impact its solubility. To extract into an organic layer, you may need to either protonate the carboxylate (acidic pH) or deprotonate the ammonium group (basic pH). Be mindful of the overall stability of your molecule at different pH values.

  • Inappropriate Purification Technique: Standard silica gel chromatography may not be suitable for highly polar compounds.

    • Solution: Consider using reverse-phase chromatography (C18) for highly polar compounds. Alternatively, ion-exchange chromatography can be an effective method for separating charged molecules.

Logical Troubleshooting Workflow

To systematically address inconsistent results, follow this workflow.

Troubleshooting_Workflow Start Inconsistent Results Observed Check_Purity Verify Purity of Starting Material (NMR, LC-MS) Start->Check_Purity Solubility_Test Assess Solubility in Reaction Solvent Check_Purity->Solubility_Test Purity Confirmed Small_Scale_Test Run Small-Scale Test Reaction (Monitor by TLC/LC-MS) Solubility_Test->Small_Scale_Test Solubility Adequate Analyze_Crude Analyze Crude Reaction Mixture (Identify Byproducts) Small_Scale_Test->Analyze_Crude Reaction Incomplete or Messy Success Consistent Results Achieved Small_Scale_Test->Success Reaction is Clean & Complete Workup_Stability Test Product Stability During Workup Analyze_Crude->Workup_Stability Side Products Identified Purification_Strategy Optimize Purification Method Workup_Stability->Purification_Strategy Product is Unstable Purification_Strategy->Success Purification Optimized

Caption: A stepwise workflow for troubleshooting inconsistent experimental results.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: It is recommended to store the compound at 2-8°C and protected from light.[3] For long-term storage, keeping it in a tightly sealed container in a dry and well-ventilated place is crucial.[4][5]

Q2: What is the solubility profile of this compound?

Q3: How can I confirm the enantiomeric purity of this chiral compound?

A3: The enantiomeric purity can be determined using chiral High-Performance Liquid Chromatography (HPLC).[6][7] This technique utilizes a chiral stationary phase to separate the (S) and (R) enantiomers, allowing for their quantification.[7]

Q4: Can the nitro group be reduced? If so, what conditions are recommended?

A4: Yes, the nitro group can be reduced to an amine. Common methods include catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) under a hydrogen atmosphere or using reducing agents like tin(II) chloride (SnCl2) in an acidic medium.[6][8]

Q5: Are there any known safety hazards associated with this compound?

A5: Yes, this compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation.[5][9] It is also harmful if swallowed.[9] Always handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4][5]

Section 3: Key Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol outlines the steps for preparing a stock solution in DMSO, a common solvent for this compound.

  • Weighing: Accurately weigh the desired amount of this compound in a clean, dry vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to achieve the desired concentration.

  • Dissolution: Gently vortex or sonicate the mixture until the solid is completely dissolved. The solution should be clear.

  • Storage: Store the stock solution at -20°C, protected from light and moisture. It is advisable to aliquot the solution to avoid repeated freeze-thaw cycles.

Protocol 2: General Procedure for Reduction of the Nitro Group

This protocol provides a general method for the reduction of the nitro group to an amine using catalytic hydrogenation.

  • Reaction Setup: In a flask suitable for hydrogenation, dissolve this compound in a suitable solvent (e.g., methanol or ethanol).

  • Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Reaction Monitoring: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or a pressure reactor) at room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude product, which can then be purified by appropriate methods such as recrystallization or chromatography.

Data Presentation: Physicochemical Properties
PropertyValueSource
Molecular Formula C10H13ClN2O4[3][10]
Molecular Weight 260.67 g/mol [3][10]
Boiling Point 430.2°C at 760 mmHg[3]
Flash Point 214°C[3]
Storage Temperature 2-8°C (protect from light)[3]
Visualization of a Key Synthetic Application

(S)-3-Amino-4-(4-nitrophenyl)butanoic acid can be a precursor in the synthesis of other valuable compounds. The following diagram illustrates a conceptual two-step transformation.

Synthetic_Pathway Start (S)-3-Amino-4-(4-nitrophenyl) butanoic acid hydrochloride Intermediate Reduction of Nitro Group (e.g., H2, Pd/C) Start->Intermediate Step 1 Product (S)-3,4-Diamino-4-phenyl butanoic acid derivative Intermediate->Product Final_Product Further Functionalization (e.g., Acylation, Cyclization) Product->Final_Product Step 2 End_Product Target Molecule Final_Product->End_Product

Caption: A conceptual synthetic pathway starting from the title compound.

References

  • Lookchem. (n.d.). Cas 270062-87-8,this compound. Retrieved from [Link]

  • Brieflands. (n.d.). Synthesis of Baclofen; an Alternative Approach. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • CRO SPLENDID LAB. (n.d.). (S)-3-Amino-4-(4-nitrophenyl)butanoic acid, hydrochloride. Retrieved from [Link]

  • Saberi, A. (2016). A facile and efficient synthesis of Baclofen. Iranian Chemical Communication, 4, 142-145. Retrieved from [Link]

  • Master Organic Chemistry. (2025, September 23). Master Organic Reactions | Step-by-Step Problem Solving Guide [Video]. YouTube. Retrieved from [Link]

  • Fernandes, P. R., et al. (2022). Green and Efficient Synthesis of Baclofen. Advanced Journal of Chemistry B, 4(2), 158-163. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). (S)-3-Amino-4-(4-nitrophenyl)butanoic acid, HCl. Retrieved from [Link]

  • Reddit. (2023, October 27). Common sources of mistake in organic synthesis. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (n.d.). Synthesis and characterization of RS-4-amino-3-(4-chlorophenyl)-butyric acid: Baclofen impurity-A as per Indian Pharmacopoeia. Retrieved from [Link]

  • Organic Chemistry: How to... (2022, July 31). Approach to Synthesis Problems. Retrieved from [Link]

  • XIAMEN EQUATION CHEMICAL CO.,LTD. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). (S)-3-Amino-4-phenylbutanoic acid. Retrieved from [Link]

  • Chemsrc. (2025, September 1). Boc-(S)-3-Amino-4-(4-nitrophenyl)-butyric acid. Retrieved from [Link]

  • YAKHAK HOEJI. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride. This crucial chiral building block is a cornerstone in the development of various pharmaceutical agents. Its synthesis, while well-documented, presents several challenges that can impact yield, purity, and stereochemical integrity. This guide is designed for researchers, scientists, and drug development professionals to navigate these complexities, offering field-proven insights and solutions in a direct question-and-answer format.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions that are fundamental to planning a successful synthesis.

Q1: What are the primary strategies for achieving high enantioselectivity in this synthesis?

A: Achieving the correct (S)-stereochemistry with high enantiomeric excess (ee) is the most critical aspect of this synthesis. The main approaches are:

  • Asymmetric Catalysis: This is often the most efficient method. A common strategy involves the asymmetric Michael addition of a carbon nucleophile to a nitrostyrene derivative, catalyzed by a chiral organocatalyst.[1] Another powerful method is the asymmetric hydrogenation of a suitable prochiral enamine or β-keto ester precursor using a chiral transition metal catalyst (e.g., Rhodium or Ruthenium-based).[2]

  • Chiral Pool Synthesis: This approach utilizes a readily available, enantiomerically pure starting material, such as an amino acid. For instance, (S)-serine or (S)-aspartic acid can be elaborated through a multi-step sequence to build the target molecule, transferring the initial chirality.[3] A highly effective chiral pool method is the Arndt-Eistert homologation of the readily available (S)-4-nitrophenylalanine.

  • Chiral Auxiliaries: A chiral auxiliary, such as an Evans oxazolidinone, can be temporarily attached to the substrate to direct a stereoselective reaction, like an aldol condensation or conjugate addition.[1] The auxiliary is cleaved and recovered after the desired stereocenter is set.

  • Enzymatic Resolution: A racemic mixture of the target molecule or an ester precursor can be resolved using an enzyme, such as a lipase, which selectively acts on one enantiomer.[1] While effective, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer.

Q2: Why is the Boc (tert-butyloxycarbonyl) group a common choice for amine protection in this synthesis?

A: The Boc group is favored for several reasons that align well with the target molecule's structure.[4][5]

  • Stability: It is robust and stable under a wide range of non-acidic conditions, including basic hydrolysis, hydrogenolysis, and many organometallic reactions. This stability is crucial for preventing unwanted side reactions at the amino group during intermediate steps.[5]

  • Orthogonality: Its key feature is its lability under acidic conditions (e.g., trifluoroacetic acid (TFA) or HCl).[6][7] This allows for selective deprotection without disturbing other common protecting groups like Cbz (benzyloxycarbonyl), which is removed by hydrogenolysis, or Fmoc, which is base-labile. This orthogonality is essential in complex, multi-step syntheses.[7]

  • Compatibility with the Nitro Group: Since the Boc group is removed with acid, it avoids the use of catalytic hydrogenation for deprotection, which would problematically reduce the essential 4-nitro group on the phenyl ring.

Q3: What is the purpose of isolating the final product as a hydrochloride salt?

A: Isolating the final compound as a hydrochloride salt serves several practical purposes. The free amine form of the amino acid is zwitterionic and can be amorphous and difficult to handle. Conversion to the hydrochloride salt:

  • Improves Crystallinity: Amine salts are often highly crystalline solids, which facilitates purification by recrystallization and simplifies handling and weighing.[6]

  • Enhances Stability: The salt form is generally more stable for long-term storage, protecting the free amine from atmospheric CO₂ and oxidative degradation.

  • Increases Solubility: While it may seem counterintuitive, the hydrochloride salt often has better solubility in aqueous or protic solvents compared to the zwitterionic free base, which can be beneficial for downstream applications or formulation.

  • Simplifies Deprotection/Isolation: When the preceding step is an acid-catalyzed deprotection (e.g., removing a Boc group with HCl in an organic solvent like dioxane or methanol), the product precipitates directly as the hydrochloride salt, creating an efficient, one-pot deprotection and isolation procedure.[8]

Q4: Can the 4-nitro group cause complications during the synthesis?

A: Yes, the nitro group is a strong electron-withdrawing group and is susceptible to reduction. The primary pitfall is its unwanted reduction .[9][10] If any synthetic step employs catalytic hydrogenation (e.g., H₂ with Pd/C or Raney Ni), the nitro group will be readily reduced to an amino group.[9] This is why protecting groups that require hydrogenolysis for removal (like Cbz or Bn) are generally incompatible with this synthesis and should be avoided in favor of acid-labile (Boc) or base-labile (Fmoc) groups.

Section 2: Troubleshooting Guide

This guide addresses specific experimental failures in a "Problem -> Probable Cause -> Solution" format.

Problem Probable Cause(s) Recommended Solution(s)
1. Low or Poor Enantiomeric/Diastereomeric Excess 1. Racemization: The α-proton to the carbonyl group is acidic and can be abstracted under basic or harsh acidic conditions, leading to a loss of stereochemical integrity.[11][12] 2. Inefficient Chiral Catalyst/Auxiliary: The catalyst may be deactivated, impure, or used in suboptimal concentration. The chiral auxiliary may not be enantiomerically pure. 3. Incorrect Reaction Temperature: Many asymmetric reactions are highly sensitive to temperature; running the reaction too warm can significantly erode stereoselectivity.1. Control pH: Use non-nucleophilic, sterically hindered bases (e.g., DIEA, 2,4,6-collidine) where applicable and avoid strong bases or prolonged exposure.[11] 2. Verify Reagent Quality: Use freshly prepared/purchased catalyst. Verify the enantiomeric purity of the chiral auxiliary via chiral HPLC or polarimetry. Optimize catalyst loading. 3. Strict Temperature Control: Maintain the recommended reaction temperature using a cryostat or appropriate cooling bath. Monitor internal temperature, not just the bath temperature.
2. Low Overall Yield 1. Incomplete Reaction: Insufficient reaction time or non-optimal temperature. 2. Side Product Formation: Competing reaction pathways, such as polymerization of unsaturated precursors or self-condensation. 3. Purification Losses: Product loss during aqueous workups (if the product has partial water solubility) or difficult crystallization.1. Reaction Monitoring: Monitor the reaction progress closely using TLC or LC-MS to ensure it has gone to completion before workup. 2. Optimize Conditions: Adjust reagent stoichiometry, addition rates (e.g., slow addition of a reactive intermediate), or temperature to minimize side reactions. 3. Refine Workup: Saturate the aqueous phase with NaCl during extractions to reduce product loss. For crystallization, perform a solvent screen to find optimal conditions for high recovery.
3. Incomplete Boc Deprotection 1. Insufficient Acid: The stoichiometry of the acid may be too low, or the acid may be too weak. 2. Presence of Water: For reactions in organic solvents (e.g., HCl in dioxane), water can hydrolyze the reagent and reduce its efficacy. 3. Short Reaction Time: The deprotection may be slower than anticipated, especially with sterically hindered substrates.1. Select Appropriate Acid: Use a strong acid like TFA or a 4M solution of HCl in 1,4-dioxane.[8] Ensure at least stoichiometric amounts, though an excess is typically used. 2. Use Anhydrous Conditions: Use anhydrous solvents and reagents for the deprotection step. 3. Monitor Completion: Allow the reaction to stir for the recommended time (typically 1-4 hours) and confirm full deprotection by TLC (the product should be ninhydrin positive, while the starting material is not) before workup.[6]
4. Formation of t-Butyl Byproducts During Deprotection 1. Friedel-Crafts Alkylation: The tert-butyl cation generated during Boc deprotection is an electrophile and can alkylate the electron-rich 4-nitrophenyl ring (though less likely due to the deactivating nitro group) or other nucleophilic sites.[13]1. Use a Scavenger: Add a cation scavenger to the reaction mixture. Common scavengers include anisole, thioanisole, or triethylsilane, which will trap the tert-butyl cation and prevent it from reacting with your product.[6]
5. Unwanted Reduction of the Nitro Group 1. Incompatible Reagents: Use of a global reducing agent or a deprotection strategy that relies on catalytic hydrogenation (e.g., removing a Cbz group).[9][10]1. Chemoselective Reagents: Ensure all reagents and reaction conditions are compatible with the nitro group. For deprotection, use acidolysis (for Boc) or other non-reductive methods. If a reduction is needed elsewhere in the molecule, a chemoselective reagent must be chosen that will not affect the nitroarene.[14]

Section 3: Key Experimental Protocols

The following is a representative, field-tested protocol based on the Arndt-Eistert homologation of Boc-(S)-4-nitrophenylalanine. This method is reliable and leverages a common chiral pool starting material.

Workflow Diagram: Arndt-Eistert Homologation Route

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Diazoketone Formation cluster_2 Step 3: Wolff Rearrangement cluster_3 Step 4: Deprotection & Salt Formation A (S)-4-Nitrophenylalanine B Boc-(S)-4-Nitrophenylalanine A->B Boc₂O, Base (e.g., NaOH or TEA) Solvent (e.g., THF/H₂O) C Boc-(S)-4-Nitrophenylalanine D Intermediate Diazoketone C->D 1. Activation (e.g., SOCl₂, EtOCOCl) 2. TMSCHN₂ or CH₂N₂ E Intermediate Diazoketone F Boc-(S)-3-Amino-4-(4-nitrophenyl)butanoic acid E->F Ag₂O or Ag(TFA), H₂O Solvent (e.g., Dioxane) G Boc-(S)-3-Amino-4-(4-nitrophenyl)butanoic acid H Final Product (Hydrochloride Salt) G->H 4M HCl in Dioxane

Caption: Synthetic workflow via Arndt-Eistert homologation.

Step-by-Step Protocol

Step 1: Synthesis of Boc-(S)-4-Nitrophenylalanine

  • Suspend (S)-4-nitrophenylalanine (1.0 eq) in a 1:1 mixture of THF and water.

  • Cool the mixture to 0 °C in an ice bath.

  • Add sodium hydroxide (1.1 eq) and stir until the solid dissolves.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dissolved in a minimal amount of THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor completion by TLC. Upon completion, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with cold 1M HCl.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the Boc-protected amino acid, which is often used in the next step without further purification.

Step 2: Formation of the Diazoketone Caution: Diazomethane and its precursors are toxic and potentially explosive. This step should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions. Trimethylsilyldiazomethane (TMSCHN₂) is a safer commercial alternative.

  • Dissolve Boc-(S)-4-nitrophenylalanine (1.0 eq) in anhydrous THF and cool to -15 °C.

  • Add N-methylmorpholine (1.1 eq) followed by the dropwise addition of isobutyl chloroformate (1.1 eq), maintaining the temperature below -10 °C. Stir for 30 minutes to form the mixed anhydride.

  • In a separate flask, prepare an ethereal solution of diazomethane or use a commercial solution of TMSCHN₂ (2.0 eq).

  • Filter the mixed anhydride solution (while cold) to remove salts and add the filtrate slowly to the diazomethane solution at 0 °C.

  • Stir the reaction at 0 °C for 1 hour, then at room temperature for 2 hours.

  • Carefully quench any excess diazomethane by adding acetic acid dropwise until nitrogen evolution ceases.

  • Perform an aqueous workup and extract with ethyl acetate. The crude diazoketone is carefully concentrated and immediately used in the next step.

Step 3: Wolff Rearrangement to the Homologated Acid

  • Dissolve the crude diazoketone from the previous step in a 10:1 mixture of 1,4-dioxane and water.

  • Add silver(I) oxide (Ag₂O, 0.1 eq) or another suitable catalyst (e.g., silver benzoate).

  • Heat the mixture gently (typically 50-60 °C) or expose to UV light. The reaction progress can be monitored by the evolution of N₂ gas.

  • After the reaction is complete (cessation of gas evolution, confirmed by TLC/LC-MS), filter the mixture through a pad of Celite to remove the silver catalyst.

  • Concentrate the filtrate, perform a standard acid-base workup to isolate the carboxylic acid product, Boc-(S)-3-Amino-4-(4-nitrophenyl)butanoic acid.

Step 4: Boc Deprotection and Hydrochloride Salt Formation

  • Dissolve the Boc-protected β-amino acid (1.0 eq) in a minimal amount of anhydrous methanol or ethyl acetate.

  • Add a solution of 4M HCl in 1,4-dioxane (5-10 eq) at room temperature.

  • Stir the mixture for 2-4 hours. A precipitate of the hydrochloride salt will typically form.[8]

  • Monitor the deprotection by TLC or LC-MS.[6]

  • Upon completion, the solid product can be collected by filtration. If no precipitate forms, the solvent can be removed in vacuo, and the resulting solid triturated with diethyl ether to induce precipitation.

  • Wash the filtered solid with cold diethyl ether and dry under vacuum to yield the final product, this compound.

Section 4: Troubleshooting Logic Diagram

This diagram provides a logical flow for diagnosing common issues during the synthesis.

Troubleshooting cluster_yield Low Yield Analysis cluster_purity Impurity Analysis cluster_stereo Stereochemistry Analysis Start Experiment Complete Analyze Product CheckPurity Check Purity & Yield Start->CheckPurity CheckStereo Check Enantiomeric Excess (ee) CheckPurity->CheckStereo Yes Problem_Yield Problem: Low Yield CheckPurity->Problem_Yield No Problem_Purity Problem: Impurities Present CheckPurity->Problem_Purity Impurities > 5% Problem_Stereo Problem: Low ee CheckStereo->Problem_Stereo No Success Synthesis Successful CheckStereo->Success Yes Yield_Cause1 Incomplete Reaction? (Check TLC/LCMS data) Problem_Yield->Yield_Cause1 Purity_Cause1 Side-Products from Boc Deprotection? Problem_Purity->Purity_Cause1 Stereo_Cause1 Racemization? (Harsh pH/Temp?) Problem_Stereo->Stereo_Cause1 Yield_Cause2 Purification Loss? (Review workup/xtal) Yield_Cause1->Yield_Cause2 No Solution_Time Solution: Increase reaction time/temp Yield_Cause1->Solution_Time Yes Purity_Cause2 Unwanted Nitro Reduction? Purity_Cause1->Purity_Cause2 No Solution_Scavenger Solution: Add scavenger (anisole) Purity_Cause1->Solution_Scavenger Yes (t-Butyl adducts) Solution_Reagent Solution: Avoid H₂/Pd, use acid-labile PGs Purity_Cause2->Solution_Reagent Yes Stereo_Cause2 Poor Catalyst Quality? Stereo_Cause1->Stereo_Cause2 No Solution_Conditions Solution: Use milder base/acid, control temperature strictly Stereo_Cause1->Solution_Conditions Yes

Caption: A logical flowchart for troubleshooting common synthesis pitfalls.

References

  • BenchChem Technical Support Team. (2025). Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions. BenchChem.
  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Gabriele, B., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI.
  • Fisher Scientific. Amine Protection / Deprotection. Fisher Scientific.
  • Ashenhurst, J. Amine Protection and Deprotection. Master Organic Chemistry.
  • Wang, J., et al. (2021). Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. PMC - NIH.
  • Proprep. Explain the role of BOC group chemistry in protecting amino groups during peptide synthesis. Proprep.
  • BenchChem. (R)-3-Amino-4-(4-nitrophenyl)butanoic acid. BenchChem.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Unlocking Potential: The Role of Boc-Protected Amino Acids in Advanced Synthesis.
  • Bocsci. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • Singh, U. P., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher.
  • Sortais, J.-B., et al. (2021).
  • Carpino, L. A.
  • Darcel, C., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst.
  • Juaristi, E., & López-Ruiz, H. (1999). Recent advances in the enantioselective synthesis of beta-amino acids. Current Medicinal Chemistry.
  • Seċen, H., et al. (2015). Enantiospecific Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Using (S)-Serine as a Chiral Pool. Helvetica Chimica Acta.
  • An, C., et al.

Sources

Technical Support Center: Purity Confirmation of (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for confirming the purity of your (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride sample. This document is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our approach emphasizes not just the "how" but the "why," grounding each step in solid scientific principles to ensure the integrity and reliability of your results.

I. Introduction: A Multi-Faceted Approach to Purity Assessment

Confirming the purity of a chiral compound like this compound is not a single measurement but a comprehensive evaluation. It requires an orthogonal approach, utilizing multiple analytical techniques to build a complete picture of the sample's identity, chemical purity, and enantiomeric excess. This guide will walk you through a logical workflow, from initial structural confirmation to the quantification of impurities.

Below is a recommended workflow for the comprehensive purity assessment of your sample.

Purity_Workflow cluster_initial Initial Characterization cluster_purity Purity Determination cluster_final Final Confirmation Initial_Assessment Sample Receipt and Visual Inspection Structural_Confirmation Structural Confirmation (NMR & Mass Spectrometry) Initial_Assessment->Structural_Confirmation Chemical_Purity Chemical Purity (RP-HPLC) Structural_Confirmation->Chemical_Purity Proceed if structure is confirmed Enantiomeric_Purity Enantiomeric Purity (Chiral HPLC) Chemical_Purity->Enantiomeric_Purity Assess chiral purity Elemental_Analysis Elemental Analysis Enantiomeric_Purity->Elemental_Analysis Confirm elemental composition Final_Report Generate Certificate of Analysis Elemental_Analysis->Final_Report

Caption: Overall workflow for purity confirmation.

II. Structural Confirmation: Is Your Sample What You Think It Is?

Before delving into purity analysis, it's crucial to confirm the chemical structure of your sample. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools for this purpose.

FAQ: Structural Confirmation

Q1: How can I confirm the identity of this compound using ¹H NMR?

A1: ¹H NMR spectroscopy provides information on the proton environment in the molecule. For your compound, you should expect to see specific signals corresponding to the aromatic protons of the nitrophenyl group, the protons on the butanoic acid backbone, and the amine proton. The hydrochloride salt form will influence the chemical shift of protons near the amine group.[1][2]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent, such as DMSO-d₆ or D₂O. DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (e.g., -NH₃⁺, -COOH).

  • Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Analysis:

    • Aromatic Region: Look for two doublets in the aromatic region (typically ~7.5-8.5 ppm), characteristic of a para-substituted benzene ring.

    • Aliphatic Region: Expect to see multiplets corresponding to the protons at the C2, C3, and C4 positions of the butanoic acid chain.

    • Amine and Carboxylic Protons: In DMSO-d₆, the amine protons (-NH₃⁺) may appear as a broad singlet, and the carboxylic acid proton (-COOH) will also be a broad singlet, both typically downfield. The presence of the positive charge on the nitrogen in the hydrochloride salt will cause a downfield shift of adjacent protons.[2]

Q2: What should I look for in the Mass Spectrum?

A2: Mass spectrometry will confirm the molecular weight of your compound. Using a soft ionization technique like Electrospray Ionization (ESI), you should observe the molecular ion.

Expected Ions:

IonExpected m/zNotes
[M+H]⁺225.08This represents the protonated free base, (S)-3-Amino-4-(4-nitrophenyl)butanoic acid.
[M+Na]⁺247.06Sodium adducts are common in ESI-MS.

Troubleshooting Structural Confirmation

IssuePossible CauseRecommended Solution
¹H NMR spectrum is noisy or has broad peaks. Poor sample solubility; presence of paramagnetic impurities.Filter the NMR sample; try a different deuterated solvent; ensure the sample is fully dissolved.
No molecular ion peak in the mass spectrum. Ionization suppression; compound instability.Optimize MS parameters; try a different ionization source (e.g., APCI); check for in-source fragmentation.
Unexpected peaks in NMR or MS. Presence of impurities or residual solvents.Correlate with HPLC data to identify impurities; check for common synthesis starting materials or by-products.[3]

III. Chemical Purity Assessment using Reverse-Phase HPLC (RP-HPLC)

RP-HPLC is the workhorse for determining the presence of non-enantiomeric impurities. The nitrophenyl group in your compound provides a strong chromophore, making UV detection highly effective.

FAQ: Chemical Purity

Q1: How do I set up an RP-HPLC method for my sample?

A1: A gradient RP-HPLC method using a C18 column is a good starting point. The mobile phase will typically consist of an aqueous component with a buffer and an organic modifier.

Experimental Protocol: RP-HPLC for Chemical Purity

  • Column: C18, 150 x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or phosphoric acid in water.[4][5]

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm or 273 nm, where the nitrophenyl group has strong absorbance.[6]

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B) at a concentration of approximately 1 mg/mL.

RP_HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Prep Prepare Sample (1 mg/mL in mobile phase) Injection Inject Sample Sample_Prep->Injection System_Prep Equilibrate HPLC System System_Prep->Injection Gradient_Elution Run Gradient Elution Injection->Gradient_Elution Detection UV Detection Gradient_Elution->Detection Integration Integrate Peaks Detection->Integration Purity_Calc Calculate % Area Purity Integration->Purity_Calc

Caption: RP-HPLC workflow for chemical purity.

Q2: How do I interpret the chromatogram and calculate purity?

A2: The purity is typically calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Formula: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Troubleshooting Chemical Purity Analysis

IssuePossible CauseRecommended Solution
Poor peak shape (tailing or fronting). Column overload; secondary interactions with the stationary phase; inappropriate mobile phase pH.Reduce sample concentration; add a competing base like triethylamine to the mobile phase; adjust the mobile phase pH.
Co-eluting peaks. Inadequate separation.Optimize the gradient (make it shallower); try a different stationary phase (e.g., Phenyl-Hexyl); change the organic modifier (e.g., methanol).
Baseline drift. Inadequate column equilibration; mobile phase composition changing over time.Ensure the column is fully equilibrated before injection; prepare fresh mobile phase daily.[6]

IV. Enantiomeric Purity Assessment using Chiral HPLC

Determining the enantiomeric excess (%ee) is critical for a chiral compound. This is achieved by separating the (S)- and (R)-enantiomers using a chiral stationary phase (CSP).

FAQ: Enantiomeric Purity

Q1: Which chiral column should I use?

A1: For amino acid derivatives, polysaccharide-based CSPs (e.g., Chiralpak® IA, IC) or crown-ether-based CSPs are often successful.[7][8][9] Pirkle-type columns can also be effective.[10][11] Method development may be required to find the optimal column and conditions.

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

  • Column: Chiralpak® IC (or similar polysaccharide-based column), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., ethanol or isopropanol), often with a small amount of an acidic or basic additive (e.g., TFA or diethylamine) to improve peak shape. A typical starting point could be Hexane:Ethanol:TFA (80:20:0.1).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 254 nm or 273 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Q2: How do I calculate the enantiomeric excess (%ee)?

A2: The %ee is calculated from the peak areas of the two enantiomers in the chromatogram.

Formula: %ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100 Where Area(S) is the area of the desired (S)-enantiomer and Area(R) is the area of the undesired (R)-enantiomer.

Troubleshooting Enantiomeric Purity Analysis

IssuePossible CauseRecommended Solution
No separation of enantiomers. Incorrect chiral column; unsuitable mobile phase.Screen different types of chiral columns; systematically vary the mobile phase composition (e.g., change the alcohol or its percentage).[7][12]
Poor resolution between enantiomers. Sub-optimal mobile phase or flow rate.Adjust the ratio of the mobile phase components; reduce the flow rate to increase efficiency.
Elution order of enantiomers is unknown. This is inherent to the method.If a standard of the (R)-enantiomer is available, inject it to confirm the elution order. Some chiral stationary phases are available in both enantiomeric forms, which can be used to reverse the elution order.[8][12]

V. Final Confirmation: Elemental Analysis and Overall Purity

Elemental analysis provides a direct measure of the elemental composition (C, H, N, Cl) of your sample, serving as a final check on purity and confirmation of the hydrochloride salt form.

FAQ: Final Confirmation

Q1: How is elemental analysis used to determine purity?

A1: The experimentally determined percentages of carbon, hydrogen, nitrogen, and chlorine are compared to the theoretical values for the pure compound (C₁₀H₁₃ClN₂O₄). A close match (typically within ±0.4%) indicates high purity.

Theoretical vs. Expected Values:

ElementTheoretical %
Carbon (C)46.07
Hydrogen (H)5.03
Chlorine (Cl)13.60
Nitrogen (N)10.75
Oxygen (O)24.55

Q2: What if my elemental analysis results are off, but my HPLC purity is high?

A2: This could indicate the presence of inorganic impurities (which are not detected by UV-HPLC), residual water, or that the salt stoichiometry is not exactly 1:1. Thermogravimetric Analysis (TGA) can be used to determine the water content. Ion chromatography can be used to quantify the chloride content more precisely.[13][14]

VI. Summary and Conclusion

Confirming the purity of this compound is a systematic process that relies on the convergence of data from multiple analytical techniques. By following the protocols and troubleshooting guides outlined above, you can confidently assess the quality of your sample. Always remember to document your findings thoroughly and justify your experimental choices based on sound scientific principles.

References

  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. (n.d.).
  • Chiral Columns for enantiomer separation by HPLC. (n.d.).
  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. (n.d.). RSC Publishing.
  • Chiral HPLC Column. (n.d.). Phenomenex.
  • Improved Chiral Separations for Enantiopure D- and L-Amino Acids. (n.d.). LCGC International.
  • Separation of D and L amino acids by liquid chromatography: use of chiral eluants. (n.d.). PubMed.
  • Analyses of amino acids, Enantiomeric purity. (n.d.). CAT.
  • Determining enantiomeric purity of chiral amino acids via HPLC. (n.d.). Benchchem.
  • Chiral analysis. (n.d.). Wikipedia.
  • 4-(4-Nitrophenyl)butyric acid. (2018, May 16). SIELC Technologies.
  • Chiral Amino Acid Analysis Using LC/MS. (n.d.). Wako Blog | Laboratory Chemicals.
  • Separation of 2-Nitrophenyl butyrate on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • How to detect a HCl salt in organic compunds. (2023, June 12). Reddit.
  • Cas 270062-87-8,this compound. (n.d.). Lookchem.
  • 154564-03-1|(S)-3-Amino-4-((4-nitrophenyl)amino)-4-oxobutanoic acid hydrochloride. (n.d.). BLD Pharm.
  • (S)-3-Amino-4-(4-chlorophenyl)butanoic acid, HCl, min 98%, 1 gram. (n.d.).
  • Fmoc-(S)-3-Amino-4-(4-nitrophenyl)butyric Acid: Your Key to Advanced Peptide Synthesis and Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Identification and structure elucidation by NMR spectroscopy. (2025, August 5). ResearchGate.
  • Hydrochloride Salt of the GABAkine KRM-II-81. (2022, July 27). ACS Omega.
  • Reyes-et-al.-2025-Journal-of-Chromatography-B.pdf. (2024, October 28).
  • This compound. (n.d.). ChemicalBook.
  • (S)-3-Amino-4-(4-nitrophenyl)butanoic acid, HCl. (n.d.). Pharmaffiliates.
  • (R)-3-Amino-4-(4-nitrophenyl)butanoic acid. (n.d.). Benchchem.
  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022, April 5). Pharmacia.
  • Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. (n.d.).
  • Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. (2012, June 12).
  • Analytical methods to determine if a compound is in the form of a salt. (2024, May 29). Reddit.
  • 4-(4-Nitrophenyl)butyric acid 98 5600-62-4. (n.d.). Sigma-Aldrich.
  • Synthesis and characterization of RS-4-amino-3-(4-chlorophenyl)-butyric acid: Baclofen impurity-A as per Indian Pharmacopoeia. (n.d.).
  • mass spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of butyric acid image diagram. (n.d.). doc brown's advanced organic chemistry revision notes.
  • Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. (2021, January 6). MDPI.
  • 3-(4-nitrophenyl)butanoic Acid. (n.d.). PubChem.
  • (3S)-3-amino-4-(4-hydroxyphenyl)butanoic acid. (n.d.). PubChem.
  • 3-Amino-4-(4-methoxyphenyl)butanoic acid. (n.d.). PubChem.
  • Impurity profile of amino acids?. (2025, August 10). ResearchGate.
  • 4-(4-Nitrophenyl)butyric acid. (n.d.). NIST WebBook.
  • (R)-3-AMINO-4-(4-NITROPHENYL)BUTANOIC ACID. (n.d.). ChemicalBook.
  • Fmoc-(S)-3-Amino-4-(4-nitrophenyl)butyric acid. (n.d.). 楚肽生物科技.

Sources

Addressing off-target effects of (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride. This document is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential off-target effects during experimentation. Due to its close structural similarity to Baclofen [β-(4-chlorophenyl)-γ-aminobutyric acid], a well-established γ-aminobutyric acid B (GABA-B) receptor agonist, it is critical to presume that the primary mechanism of action for this compound is agonism at the GABA-B receptor.[1] This guide defines "on-target" effects as those mediated by GABA-B receptor activation and "off-target" effects as any observed biological response independent of this pathway. Our goal is to provide you with the logical framework and experimental tools to dissect these effects with confidence.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary mechanism of action for this compound?

Based on its structure as a GABA analogue, the compound is predicted to function as a selective agonist for GABA-B receptors.[1][2] These are G-protein-coupled receptors (GPCRs) that mediate slow and prolonged synaptic inhibition. Activation of GABA-B receptors leads to downstream signaling cascades that ultimately regulate neuronal excitability.[2]

Q2: What are the canonical "on-target" effects I should expect from activating the GABA-B receptor?

Activation of GABA-B receptors typically results in:

  • Presynaptic Inhibition: Reduction in the release of various neurotransmitters (both excitatory and inhibitory) by inhibiting presynaptic voltage-gated Ca²⁺ channels.[2][3]

  • Postsynaptic Inhibition: Hyperpolarization of the postsynaptic neuron by activating G-protein-coupled inwardly-rectifying K⁺ (GIRK) channels.[2]

  • Inhibition of Adenylyl Cyclase: A reduction in the activity of this enzyme, leading to lower intracellular levels of cyclic AMP (cAMP).

These on-target effects are central to its function in reducing spasticity and its potential neuromodulatory roles.[4][5]

Q3: How do I define an "off-target" effect in my experiments?

An off-target effect is any reproducible biological or biochemical response caused by this compound that is not mediated by the activation of the GABA-B receptor. Examples could include unexpected changes in cell metabolism, apoptosis, or modulation of other signaling pathways. It is crucial to experimentally verify that an observed effect is truly "off-target."

Q4: My compound is showing activity in a cell line that reportedly does not express GABA-B receptors. Is this an off-target effect?

This is a strong indication of a potential off-target effect. However, before concluding, it is essential to:

  • Verify Receptor Expression: Confirm the absence of GABA-B receptor subunits (GABA-B1 and GABA-B2) in your specific cell line clone using techniques like RT-qPCR, Western blot, or flow cytometry.

  • Consider Splice Variants: Be aware of different isoforms or splice variants of the receptor that may not be detected by all antibodies or primer sets.

  • Rule out Contamination: Ensure the cell line has not been cross-contaminated.

If the absence of the receptor is confirmed, any observed activity can be investigated as a putative off-target effect.

Troubleshooting Guide: Isolating Off-Target Effects

This section addresses specific experimental issues and provides a logical workflow to determine if the observations are due to off-target activities.

Issue 1: Inconsistent or Unexpected Electrophysiological Recordings

Scenario: You are performing patch-clamp electrophysiology on neurons. While you observe the expected hyperpolarization in some cells, in others, you see an unexpected depolarization or no effect where one is anticipated.

Potential Off-Target Cause: The compound may be interacting with other ion channels or receptors. While Baclofen is highly selective for GABA-B, high concentrations could lead to non-specific interactions. Some GABA analogues are known to modulate voltage-gated calcium channels independently of GABA-B receptors.[1]

Troubleshooting Workflow & Protocol:

  • Confirm On-Target Engagement: The first step is to verify that the GABA-B receptor is being engaged and functioning as expected.

    • Protocol: Co-apply your compound with a selective GABA-B receptor antagonist, such as CGP 55845 (5 µM).

    • Expected Result (On-Target): The antagonist should completely block the effects of your compound (e.g., prevent hyperpolarization).

    • Indication of Off-Target Effect: If the unexpected effect (e.g., depolarization) persists in the presence of the antagonist, it is likely an off-target effect.

  • Dose-Response Analysis: Characterize the concentration at which on-target and potential off-target effects occur.

    • Protocol: Perform a full dose-response curve for your compound (e.g., from 1 nM to 100 µM).

    • Expected Result (On-Target): A sigmoidal dose-response curve with an EC₅₀ in the expected range for a GABA-B agonist.

    • Indication of Off-Target Effect: A biphasic dose-response curve or the appearance of a secondary effect at higher concentrations suggests off-target engagement.

Workflow for Electrophysiology Troubleshooting

G start Unexpected E-phys Result co_apply Co-apply with GABA-B Antagonist (e.g., CGP 55845) start->co_apply effect_blocked Effect is Blocked? co_apply->effect_blocked on_target Conclusion: On-Target Effect effect_blocked->on_target Yes dose_response Perform Dose-Response Analysis effect_blocked->dose_response No off_target Conclusion: Off-Target Effect investigate Investigate Alternative Targets (e.g., other GPCRs, Ion Channels) off_target->investigate dose_response->off_target

Caption: Troubleshooting workflow for unexpected electrophysiology results.

Issue 2: Unexplained Changes in Cell Viability or Proliferation Assays

Scenario: You are treating a cancer cell line with the compound as part of a screening library and observe a significant decrease in cell viability, which is not a known outcome of GABA-B activation in this cell type.

Potential Off-Target Cause: The nitroaromatic group (-NO₂) on the phenyl ring is a key structural difference from Baclofen. Such groups can be metabolically reduced to cytotoxic intermediates or generate reactive oxygen species (ROS) under certain cellular conditions, leading to toxicity independent of any receptor interaction.

Troubleshooting Workflow & Protocol:

  • Validate with a Structural Analogue: Use a compound that is structurally related but lacks the key functional group .

    • Protocol: Run the same viability assay in parallel with (S)-Baclofen (lacks the nitro group) and a simple nitrophenyl compound (lacks the amino acid structure).

    • Expected Result (Off-Target): If this compound and the simple nitrophenyl compound both show toxicity while Baclofen does not, the effect is likely due to the nitro group.

  • Assess for General Cytotoxicity Mechanisms:

    • Protocol 1 (ROS Production): Use a fluorescent probe like DCFDA to measure intracellular ROS production after treatment.

    • Protocol 2 (Mitochondrial Health): Perform a mitochondrial membrane potential assay (e.g., using TMRE or JC-1) to check for mitochondrial dysfunction.

    • Expected Result (Off-Target): An increase in ROS or a decrease in mitochondrial membrane potential would support a cytotoxicity mechanism unrelated to GABA-B signaling.

  • Confirm Independence from GABA-B Receptor:

    • Protocol: Repeat the viability assay in the presence of a GABA-B antagonist or, ideally, in a GABA-B receptor knockout/knockdown version of your cell line.

    • Expected Result (Off-Target): The cytotoxicity persists even when the GABA-B receptor is blocked or absent.

Summary of Control Compounds for Cytotoxicity Screen

CompoundKey Structural FeaturesExpected Outcome if Toxicity is Nitro-Group-MediatedExpected Outcome if Toxicity is On-Target
Test Compound GABA analogue + NitrophenylCytotoxic Cytotoxic
(S)-Baclofen GABA analogue + ChlorophenylNot Cytotoxic Cytotoxic
4-Nitrotoluene Nitrophenyl onlyCytotoxic Not Cytotoxic
GABA Endogenous LigandNot CytotoxicNot Cytotoxic
Issue 3: Compound Appears to Activate a Downstream Pathway Not Linked to GABA-B

Scenario: A kinase activity screen or Western blot analysis shows phosphorylation of a protein in the MAPK/ERK pathway, which is not a canonical downstream target of GABA-B receptor's Gαi/o coupling.

Potential Off-Target Cause: The compound could be acting as a low-affinity agonist or antagonist at another GPCR that couples to a different G-protein (e.g., Gαq or Gαs), or it could be directly inhibiting/activating a kinase.

Troubleshooting Workflow & Protocol:

  • Characterize G-Protein Coupling:

    • Protocol: Use a G-protein activation assay, such as a GTPγS binding assay, with membranes from cells expressing the GABA-B receptor. Pre-treat with pertussis toxin (PTX), which ADP-ribosylates and inactivates Gαi/o proteins.

    • Expected Result (On-Target): The compound's effect should be sensitive to PTX (i.e., the effect is blocked by PTX).

    • Indication of Off-Target Effect: If the unexpected pathway activation (e.g., ERK phosphorylation) is insensitive to PTX, it suggests coupling through a different G-protein or a receptor-independent mechanism.

  • Broad-Spectrum Kinase and Receptor Screening:

    • Protocol: If resources permit, submit the compound to a commercial broad-spectrum screening panel (e.g., Eurofins SafetyScreen, CEREP panel). These panels test for binding and activity against hundreds of common off-target proteins, including kinases, GPCRs, and ion channels.

    • Expected Result (Off-Target): The screening results will identify specific, unintended molecular targets, providing a clear direction for further investigation.

Canonical vs. Potential Off-Target Signaling

G cluster_0 On-Target: GABA-B Pathway cluster_1 Potential Off-Target Compound_On Test Compound GABAB GABA-B Receptor Compound_On->GABAB Gai Gαi/o GABAB->Gai AC Adenylyl Cyclase ↓ Gai->AC K_Channel GIRK K+ Channel ↑ Gai->K_Channel cAMP cAMP ↓ AC->cAMP Compound_Off Test Compound Other_GPCR Other GPCR Compound_Off->Other_GPCR Kinase Kinase (e.g., MAPK) Compound_Off->Kinase Direct? Gaq Gαq Other_GPCR->Gaq PLC PLC → IP3/DAG Gaq->PLC ERK pERK ↑ Kinase->ERK

Caption: Comparison of on-target GABA-B signaling vs. potential off-target pathways.

References

  • Boster, A., et al. (2014). Managing loss of intrathecal baclofen efficacy: Review of the literature and proposed troubleshooting algorithm. Neurology Clinical Practice.
  • Stevenson, V. L., et al. (2017). Troubleshooting Complications of Intrathecal Baclofen Therapy. Austin Publishing Group.
  • Heftberger, M., et al. (2021). Unusual mechanical failures of intrathecal baclofen pump systems: symptoms, signs, and trouble shooting. Child's Nervous System.
  • Gerspacher, L. J. A., et al. (2018). A Review of the Potential Mechanisms of Action of Baclofen in Alcohol Use Disorder. Frontiers in Psychiatry. [Link]

  • Al-Hasani, R., et al. (2021). Baclofen therapeutics, toxicity, and withdrawal: A narrative review. SAGE Open Medicine. [Link]

  • Misgeld, U., et al. (1995). A physiological role for GABAB receptors and the effects of baclofen in the mammalian central nervous system. Progress in Neurobiology. [Link]

  • Saulino, M., et al. (2016). Best Practices for Intrathecal Baclofen Therapy: Troubleshooting. Neuromodulation: Technology at the Neural Interface. [Link]

  • Romo-Parra, H., et al. (2020). GABAB Receptors Tonically Inhibit Motoneurons and Neurotransmitter Release from Descending and Primary Afferent Fibers. International Journal of Molecular Sciences. [Link]

  • Vlachou, S., et al. (2013). Comparison of the effects of the GABAB receptor positive modulator BHF177 and the GABAB receptor agonist baclofen on anxiety-like behavior, learning, and memory in mice. Psychopharmacology. [Link]

  • Zhang, Y., et al. (2024). Neurological adverse events associated with baclofen: a pharmacovigilance study based on FDA adverse event reporting system. Frontiers in Pharmacology. [Link]

  • Urits, I., et al. (2020). Baclofen therapeutics, toxicity, and withdrawal: A narrative review. Pain and Therapy.
  • Viggiano, A., et al. (2008). Differential Effects of GABAB Receptor Subtypes, γ-Hydroxybutyric Acid, and Baclofen on EEG Activity and Sleep Regulation. Journal of Neuroscience. [Link]

  • Cryan, J. F., & Kaupmann, K. (2005). Don't worry 'B' happy!: a role for GABAB receptors in anxiety and depression. Trends in Pharmacological Sciences.
  • Herman, M. J., & Tadi, P. (2023). Baclofen. StatPearls. [Link]

Sources

Stability testing of (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride (CAS No. 270062-87-8). This document is designed for researchers, scientists, and drug development professionals who are working with this critical building block. As a β-amino acid derivative containing a nitroaromatic moiety, its stability profile is of paramount importance for ensuring the integrity of your experimental results and the quality of downstream products.[1] This guide provides field-proven insights, troubleshooting advice, and standardized protocols to address common challenges encountered during stability testing.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and stability of this compound.

Q1: What are the recommended long-term storage and handling conditions for this compound?

A: Based on supplier data and the chemical nature of the compound, the recommended storage condition is 2-8°C, protected from light .[2] The hydrochloride salt form is generally a crystalline solid, which is typically stable at room temperature for short periods. However, for long-term integrity, refrigeration is crucial to minimize the risk of thermal degradation. The "protect from light" recommendation is critical due to the presence of the 4-nitrophenyl group, a known chromophore that can absorb light and lead to photodegradation. Always handle the solid material in a well-ventilated area, and for solutions, use amber glassware or light-blocking vials.

Q2: What are the primary chemical liabilities and potential degradation pathways for this molecule?

A: The structure of this compound presents several potential points of degradation that must be considered in forced degradation studies:

  • Hydrolysis: The butanoic acid chain itself is generally stable, but extreme pH conditions could potentially promote reactions.

  • Oxidation: The amino group and the benzylic carbon (the carbon atom attached to the phenyl ring) are susceptible to oxidation. Oxidative degradation can be complex, leading to a variety of products.[3]

  • Photodegradation: The 4-nitrophenyl group is a strong chromophore, making the molecule highly susceptible to degradation upon exposure to UV or even visible light. This is often one of the most significant stability concerns for nitroaromatic compounds.

  • Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO₂) or other complex degradation pathways can occur.

Q3: We are observing significant variability in our analytical results. Could this be a stability issue?

A: Absolutely. Inconsistent results are often the first sign of compound instability. If you observe decreasing assay values, the appearance of new impurity peaks, or shifts in retention time during an analytical run, it is highly probable that the compound is degrading. This is frequently seen with solutions left on a lab bench under ambient light or in an autosampler for extended periods. We recommend preparing solutions fresh and performing a solution stability study by re-injecting the same sample over 24-48 hours to assess its stability in your chosen solvent and conditions.

Q4: What is a "stability-indicating method," and why is it essential for this compound?

A: A stability-indicating analytical method is a validated quantitative procedure that can accurately detect a decrease in the amount of the active substance due to degradation.[4][5] Crucially, it must also be able to separate and quantify any significant degradation products. For a molecule like this compound, which has multiple potential degradation pathways, a robust stability-indicating method (typically HPLC) is non-negotiable.[6] It is the only way to ensure that the loss of the parent compound is accurately measured and that no co-eluting degradants are interfering with the assay, which would lead to a false high-potency result. Forced degradation studies are the primary tool used to develop and validate such a method.[4][7]

Section 2: Troubleshooting Guide for Stability Studies

This guide provides a problem-and-solution framework for specific issues encountered during forced degradation experiments.

Problem 1: Rapid and Extensive Degradation Under Basic Conditions

  • Observation: When subjecting the compound to basic hydrolysis (e.g., 0.1 M NaOH at 60°C), you observe a near-complete loss of the parent compound within a very short time, with multiple, poorly resolved peaks appearing in the chromatogram.

  • Scientific Rationale: While simple amide hydrolysis is a common degradation pathway in many drug molecules, the rapid degradation here may point to a more complex base-mediated reaction.[8] The presence of the electron-withdrawing nitro group can increase the acidity of protons on the carbon backbone, potentially facilitating elimination or other rearrangement reactions under basic conditions.

  • Troubleshooting Steps:

    • Reduce Stress Severity: Use milder conditions. Start with 0.01 M NaOH at room temperature and gradually increase the temperature or concentration. The goal of forced degradation is to achieve 5-20% degradation, not complete loss of the parent compound.[5]

    • Time-Course Study: Sample at very early time points (e.g., 5, 15, 30, and 60 minutes) to identify the primary, initial degradants before they degrade further into secondary products.

    • Investigate pH Effect: Buffer solutions at various pH levels (e.g., pH 8, 9, 10) to understand the pH-dependency of the degradation rate. This can provide mechanistic insights.

Problem 2: No Significant Degradation Under Oxidative Stress

  • Observation: After treating the compound with 3% hydrogen peroxide (H₂O₂) for 24 hours at room temperature, HPLC analysis shows less than 2% degradation.

  • Scientific Rationale: The stability to oxidation can vary greatly. While the amino group is a potential target, the molecule may be robust under these specific conditions. It is also possible that the reaction requires an initiator or catalyst.

  • Troubleshooting Steps:

    • Increase Stress Intensity: Gently heat the sample (e.g., to 40-50°C) in the presence of H₂O₂ to accelerate the reaction.

    • Consider Alternative Mechanisms: Some oxidative pathways are radical-mediated. If heating is ineffective, consider a radical initiator like AIBN (Azobisisobutyronitrile), which generates carbon-centered radicals and can reveal different degradation pathways than peroxide-based systems.[7]

    • Metal Ion Catalysis: Trace metal ions can catalyze oxidative degradation.[3] Consider adding a small amount of a metal salt (e.g., CuCl₂) to the H₂O₂ solution to see if it promotes degradation, which would be valuable information for formulation and packaging decisions.

Problem 3: Multiple Unknown Peaks Appear in Photostability Samples

  • Observation: Following exposure to light as per ICH Q1B guidelines, the chromatogram shows a significant decrease in the main peak along with a cluster of new, unknown peaks.

  • Scientific Rationale: The nitroaromatic functional group is a well-known photosensitive moiety. Upon absorbing light energy, it can undergo a variety of reactions, including reduction of the nitro group to nitroso, hydroxylamino, or amino functionalities, as well as ring modifications or polymerization.

  • Troubleshooting Steps:

    • Confirm Light as the Cause: Run a "dark control" sample wrapped in aluminum foil alongside the exposed sample. This confirms that the degradation is due to light and not heat from the light source.

    • Use LC-MS for Identification: The primary tool for identifying these unknown degradants is High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). By comparing the mass-to-charge ratio (m/z) of the parent compound with the degradants, you can deduce the chemical transformations (e.g., a mass increase of 16 Da suggests hydroxylation; a mass decrease of 16 Da suggests reduction of NO₂ to NO; a decrease of 30 Da suggests reduction to NH₂).

    • Wavelength Dependency: If your equipment allows, expose samples to specific wavelengths (e.g., pure UV-A vs. visible light) to understand what part of the spectrum is causing the degradation. This can inform packaging requirements (e.g., UV-blocking containers).

Section 3: Standardized Experimental Protocols

These protocols provide a validated starting point for your stability studies. Always adapt them based on the specific behavior of your compound and the capabilities of your laboratory.

Protocol 1: Forced Degradation Study Workflow

This protocol outlines the steps for subjecting the compound to a range of stress conditions as mandated by regulatory guidelines.[4]

  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1.0 M HCl. Heat at 80°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1.0 M NaOH. Keep at 60°C for 4 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound in an oven at 105°C for 48 hours. Also, heat the stock solution at 80°C for 48 hours.

    • Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). Maintain a dark control sample.

  • Sample Processing:

    • Before analysis, cool all samples to room temperature.

    • Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively, to prevent damage to the HPLC column.

    • Dilute all samples with the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Protocol 2: Baseline Stability-Indicating HPLC-UV Method

This method serves as a robust starting point for separating the parent compound from its potential degradation products.

  • Instrumentation: HPLC with a PDA/UV detector.[6]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0.0 95 5
    20.0 10 90
    25.0 10 90
    25.1 95 5

    | 30.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at the λmax of the nitroaromatic chromophore (e.g., ~270 nm), and collect full spectra using the PDA to check for peak purity.[9]

  • Injection Volume: 10 µL.

Section 4: Data Visualization and Workflow Diagrams

Visual aids are essential for conceptualizing complex workflows and summarizing data.

Table 1: Summary of Recommended Forced Degradation Conditions
Stress ConditionReagent/MethodTypical TemperatureTypical DurationPrimary Concern
Acid Hydrolysis 0.1 M - 1 M HCl60 - 80°C2 - 48 hoursAmine/amide stability
Base Hydrolysis 0.01 M - 1 M NaOHRoom Temp - 60°C1 - 24 hoursStructural rearrangement
Oxidation 3 - 30% H₂O₂Room Temp - 60°C2 - 24 hoursAmino group, benzylic position
Thermal (Dry) Oven105°C48 - 72 hoursDecarboxylation, melting
Photostability ICH Q1B Light ChamberAmbientPer ICH GuidelineNitro group reduction, polymerization
Diagram 1: Workflow for Investigating an Unknown Degradant

This diagram illustrates the logical flow from observing a new peak in a stability study to its structural identification.

Degradant_Investigation_Workflow observe Observe Unknown Peak in Forced Degradation Sample check Check Peak Purity (PDA Detector) observe->check develop Develop HPLC Method to Resolve Peak check->develop Purity Fails lcms Perform LC-MS Analysis check->lcms Purity Passes develop->lcms isolate Isolate Degradant via Preparative HPLC nmr Perform NMR Spectroscopy (if needed) isolate->nmr lcms->isolate Ambiguous Data elucidate Elucidate Structure & Propose Degradation Pathway lcms->elucidate Mass Data Suggests Structure nmr->elucidate

Caption: Logical workflow for the identification of unknown degradation products.

Diagram 2: Decision Tree for Troubleshooting HPLC Issues

This decision tree helps diagnose common chromatographic problems during stability analysis.

HPLC_Troubleshooting_Tree start Poor Chromatographic Result peak_shape Poor Peak Shape (Tailing/Fronting)? start->peak_shape retention_shift Shifting Retention Time? start->retention_shift pressure_issue Pressure Fluctuation or High Backpressure? start->pressure_issue sol1 Adjust Mobile Phase pH to suppress/ensure ionization peak_shape->sol1 Yes sol2 Check for Column Overload (Inject less concentrated sample) peak_shape->sol2 Yes sol3 Use a Different Column (e.g., with end-capping) peak_shape->sol3 Yes sol4 Ensure Mobile Phase is Properly Mixed & Degassed retention_shift->sol4 Yes sol5 Check Column Temperature Control is Stable retention_shift->sol5 Yes sol6 Prepare Fresh Mobile Phase (Evaporation alters composition) retention_shift->sol6 Yes sol7 Check for Leaks in System pressure_issue->sol7 Yes sol8 Filter Samples and Mobile Phase pressure_issue->sol8 Yes sol9 Replace In-line Filter/Guard Column or Back-flush/Replace Column pressure_issue->sol9 Yes

Caption: Decision tree for troubleshooting common HPLC analytical issues.

References

  • Agency for Toxic Substances and Disease Registry. (n.d.). Chapter 6: Analytical Methods. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved from

  • LookChem. (n.d.). Cas 270062-87-8, this compound Chemical Properties. Retrieved from [Link]

  • Scicasts. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

  • ResearchGate. (2025). Oxidative Degradation of Amino Acids and Aminophosphonic Acids by 2,2′-Bipyridine Complexes of Copper(II). Retrieved from [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • PubMed. (1996). Analysis of nitro-PAHs in Food Matrices by On-Line Reduction and High Performance Liquid Chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • Defense Technical Information Center. (1977). Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]

  • XIAMEN EQUATION CHEMICAL CO.,LTD. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). (S)-3-Amino-4-phenylbutanoic acid. Retrieved from [Link]

  • CRO SPLENDID LAB. (n.d.). (S)-3-Amino-4-(4-nitrophenyl)butanoic acid, hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid.
  • PubMed. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Retrieved from [Link]

  • PubMed. (2013). Palladium-catalyzed direct functionalization of 2-aminobutanoic acid derivatives: application of a convenient and versatile auxiliary. Retrieved from [Link]

  • Science of Synthesis. (n.d.). 7.3 Amino Acid Analysis. Retrieved from [Link]

  • MDPI. (2024). Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. Retrieved from [Link]

  • Chemical Engineering Transactions. (2025). Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Fmoc-(S)-3-Amino-4-(4-nitrophenyl)butyric Acid: Your Key to Advanced Peptide Synthesis and Drug Discovery. Retrieved from [Link]

  • PubChem. (n.d.). (3S)-3-amino-4-(4-hydroxyphenyl)butanoic acid. Retrieved from [Link]

  • Chemsrc. (2025). CAS#:127106-71-2 | Boc-(S)-3-Amino-4-(4-nitrophenyl)-butyric acid. Retrieved from [Link]

  • The Science Company. (n.d.). (S)-3-Amino-4-(4-chlorophenyl)butanoic acid, HCl, min 98%, 1 gram. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2-Aminobutanoic acid, 2TMS derivative. Retrieved from [Link]

  • iChemical. (n.d.). 3-Amino-4-(4-nitrophenyl)-butyric acid-HCl, CAS No. 331763-77-0. Retrieved from [Link]

  • Wikipedia. (n.d.). Amino acid. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Assays with (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals utilizing (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride in their assays. The focus is on mitigating background noise to enhance data quality and reproducibility.

Part I: Understanding the Compound and the Challenge

This compound , a derivative of the neurotransmitter γ-Aminobutyric acid (GABA), is utilized in various research applications, including the development of enzyme inhibitors and as an intermediate in synthesizing compounds for neurological and cardiovascular disorders.[1] Like its parent compound, baclofen, it is believed to act by activating GABA receptors, specifically GABAB receptors.[2]

A significant challenge in assays involving this and similar small molecules is managing high background noise. This noise can obscure the true signal, leading to unreliable and difficult-to-interpret results. The primary sources of this interference are often non-specific binding and issues with assay components.

Part II: Frequently Asked Questions (FAQs)

Q1: What is non-specific binding and why is it a problem?

Non-specific binding refers to the interaction of your compound of interest with unintended targets.[3] This can include the surface of the assay plate, other proteins in your sample, or even the detection antibodies themselves.[3] This phenomenon generates background noise, which can mask the true signal from the specific interaction you are trying to measure, ultimately reducing the accuracy and reproducibility of your experimental data.[3]

Q2: Besides non-specific binding, what are other common sources of high background?

High background can also stem from:

  • Autofluorescence: The compound itself or other components in the sample may fluoresce at the same wavelength as your detection signal.[4][5]

  • Reagent Impurities: Contaminants in your reagents or buffers can contribute to unwanted signal.[6]

  • Sub-optimal Assay Conditions: Factors like improper buffer pH, ionic strength, or temperature can increase background noise.[7]

Q3: How can I perform a preliminary check for potential background issues?

A simple initial test is to run your analyte over a bare sensor surface without any immobilized ligand.[8] If you observe a significant signal, it indicates a high level of non-specific binding that needs to be addressed.[8] Additionally, including an unstained control sample can help determine the level of autofluorescence in your cells or tissue.[4][5]

Part III: Troubleshooting Guide for High Background Noise

This section provides a structured approach to identifying and resolving common issues leading to high background signals in your assays.

Scenario 1: High Background Signal in All Wells (Including Negative Controls)

If you observe a consistently high signal across your entire plate, even in wells that do not contain the target molecule, consider the following troubleshooting steps.

Q: What are the likely causes of uniform high background?

This issue often points to problems with the fundamental components of your assay, such as the compound's interaction with the plate, autofluorescence, or contaminated reagents.[6]

Troubleshooting Workflow:

A High Background in All Wells B Step 1: Plate Interaction Test Run assay in different plate types (e.g., non-treated vs. high-binding polystyrene). A->B C Step 2: Autofluorescence Check Measure signal from compound alone in assay buffer. B->C If background persists D Step 3: Reagent Purity Assessment Use fresh, high-purity reagents and buffers. C->D If autofluorescence is high E Step 4: Implement Blocking Agents Pre-treat wells with a blocking buffer. D->E If background remains F Problem Resolved E->F

Caption: Troubleshooting workflow for uniform high background.

Detailed Steps & Explanations:

  • Evaluate Plate Interactions: The compound may be non-specifically adsorbing to the surface of your assay plate. Opting for black-walled, clear-bottom plates can reduce stray signals.[6]

  • Assess Autofluorescence: Some compounds, particularly those with nitro groups, can exhibit intrinsic fluorescence. Measure the signal of the compound alone in the assay buffer to quantify this effect. If autofluorescence is significant, you may need to adjust your filter sets or consider a different detection method.[9]

  • Ensure Reagent Purity: Impurities in reagents are a common source of background noise.[6] Always use high-purity water and reagents.

  • Utilize Blocking Agents: Blocking agents are crucial for preventing non-specific binding by saturating unoccupied sites on the assay plate.[3][10] This improves the signal-to-noise ratio and enhances the clarity of your results.[3][10]

Scenario 2: Background Signal Increases with Compound Concentration

When the background signal correlates with the concentration of this compound, it strongly suggests either non-specific binding to assay components or issues with the compound's solubility.

Q: Why does the background increase with my compound's concentration?

This pattern is often due to hydrophobic or electrostatic interactions between your compound and other molecules in the assay, or the compound may be aggregating at higher concentrations.

Troubleshooting Workflow:

A Concentration-Dependent High Background B Step 1: Optimize Compound Concentration Perform a titration to find the lowest effective concentration. A->B C Step 2: Buffer Optimization Adjust pH and salt concentration. B->C If background is still high D Step 3: Add Surfactants Incorporate a non-ionic surfactant like Tween-20. C->D If hydrophobic interactions are suspected E Problem Resolved D->E

Caption: Troubleshooting concentration-dependent background.

Detailed Steps & Explanations:

  • Determine Optimal Concentration: Titrate the compound to identify the concentration range that provides a robust specific signal without a significant increase in background.[4]

  • Optimize Buffer Conditions:

    • pH: Adjusting the buffer pH can alter the charge of biomolecules, which can help in minimizing non-specific binding.[7]

    • Ionic Strength: Increasing the salt concentration (e.g., with NaCl) can shield charged interactions between the compound and other surfaces.[7][11]

  • Incorporate Surfactants: For issues arising from hydrophobic interactions, adding a low concentration of a non-ionic surfactant can be very effective.[7][12] These detergents disrupt hydrophobic interactions, reducing non-specific binding.[7][12]

Part IV: Key Protocols and Data Summaries

Protocol: Optimizing Blocking Conditions
  • Select a Blocking Agent: Choose a protein-based blocker like Bovine Serum Albumin (BSA) or a non-protein blocker. The choice depends on your specific assay system.[13][14]

  • Prepare a Range of Concentrations: Prepare dilutions of your chosen blocking agent in your assay buffer. A common starting concentration for BSA is 1%.[7]

  • Incubate: Add the blocking solutions to your assay plate and incubate for at least 1-2 hours at room temperature or overnight at 4°C.

  • Wash: Gently wash the plate with your assay buffer to remove excess blocking agent.

  • Run the Assay: Proceed with your standard assay protocol and compare the signal-to-noise ratio across the different blocking conditions.

Data Summary: Common Assay Additives for Background Reduction
AdditiveTypical ConcentrationMechanism of ActionReference
Bovine Serum Albumin (BSA) 0.1% - 5%Protein blocker; saturates non-specific binding sites.[7]
Tween-20 0.01% - 0.1%Non-ionic surfactant; reduces hydrophobic interactions.[11]
Sodium Chloride (NaCl) 50 mM - 500 mMIncreases ionic strength; shields electrostatic interactions.[7][11]

Part V: References

  • What Is the Role of Blocking Agents in Immunoassays? | MEXC News. (2025, December 24). Retrieved from

  • How to eliminate non-specific binding? - AAT Bioquest. (2024, April 10). Retrieved from

  • Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key. Retrieved from

  • Troubleshooting in Fluorescent Staining - Creative Bioarray. Retrieved from

  • Troubleshooting Tips for Fluorescence Staining - Biotium. (2022, August 18). Retrieved from

  • Practical guide to immunoassay blocking reagents - Scientist Live. (2016, April 5). Retrieved from

  • Cas 270062-87-8,this compound - LookChem. Retrieved from

  • Immunoassay Blocking Reagents - Meridian Bioscience. Retrieved from

  • Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. Retrieved from

  • Background in Fluorescence Imaging | Thermo Fisher Scientific - ES. Retrieved from

  • Blocking reagents - Abcam. Retrieved from

  • Blocking Buffer Selection Guide: Tips for Selecting the Best Blocking Agent - G-Biosciences. (2020, March 3). Retrieved from

  • 4 Ways to Reduce Non-Specific Binding in SPR Experiments - Nicoya Lifesciences. Retrieved from

  • 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments. (2015, December 18). Retrieved from

  • Baclofen - Wikipedia. Retrieved from

  • (R)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride | 331763-78-1 | Benchchem. Retrieved from

Sources

Technical Support Center: Synthesis of (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately increase product yield and purity. As a crucial chiral building block in pharmaceutical development, mastering its synthesis is key to advancing many research projects.[1] This document provides in-depth, field-proven insights based on established chemical principles.

Synthesis Overview: A Common Asymmetric Approach

A prevalent strategy for synthesizing the target molecule with high enantiomeric purity involves an asymmetric Michael addition of a nucleophile to a 4-nitrostyrene derivative, followed by subsequent chemical transformations. The stereochemistry is controlled by a chiral catalyst or auxiliary. This multi-step process requires careful optimization at each stage to ensure a high overall yield.

Synthesis_Workflow Start Starting Materials (e.g., 4-Nitrobenzaldehyde, Malonic Acid Ester) Step1 Step 1: C-C Bond Formation (Asymmetric Michael Addition) Start->Step1 Chiral Catalyst or Auxiliary Step2 Step 2: Decarboxylation & Protecting Group Manipulation Step1->Step2 Controlled Hydrolysis Step3 Step 3: Deprotection & Salt Formation Step2->Step3 Acidic Cleavage + HCl source End (S)-3-Amino-4-(4-nitrophenyl) butanoic acid hydrochloride Step3->End

Caption: A generalized workflow for the asymmetric synthesis of the target β-amino acid.

Troubleshooting Guide: Enhancing Your Synthesis Yield

This section addresses specific, common problems encountered during the synthesis in a question-and-answer format. The causality behind each recommendation is explained to empower you to make informed decisions in your experiments.

Problem 1: Low Yield in the Initial Carbon-Carbon Bond Formation Step

Q: My asymmetric Michael addition reaction is sluggish, incomplete, or results in a low yield of the desired adduct. What are the primary causes and solutions?

A: This is the most critical step for establishing stereochemistry and overall yield. Several factors can lead to poor performance:

  • Cause 1: Reagent and Solvent Purity:

    • Explanation: The catalyst, especially organocatalysts or Lewis acids, can be highly sensitive to moisture and impurities. Starting materials like 4-nitrobenzaldehyde can oxidize over time.

    • Solution: Use freshly distilled or purified starting materials. Ensure all solvents are rigorously dried using appropriate methods (e.g., molecular sieves, distillation from a drying agent). Run the reaction under an inert atmosphere (Nitrogen or Argon).[2]

  • Cause 2: Catalyst Inactivity or Inappropriate Loading:

    • Explanation: The chiral catalyst is the cornerstone of the reaction. It may be inactive due to improper storage, contamination, or insufficient loading. Conversely, excessive catalyst loading can sometimes promote side reactions.

    • Solution:

      • Use a fresh, high-purity catalyst.

      • Perform a small-scale screen to optimize catalyst loading, typically ranging from 1 to 20 mol%.

      • For catalytic hydrogenations later in the synthesis, ensure the catalyst (e.g., Pd/C) is not poisoned, which can be an issue if starting materials contain sulfur impurities.[3]

  • Cause 3: Suboptimal Reaction Conditions:

    • Explanation: Temperature, concentration, and addition sequence are critical. Michael additions can be reversible, and side reactions like polymerization of the nitrostyrene are often accelerated at higher temperatures.

    • Solution:

      • Temperature Control: Run the reaction at the recommended temperature, which is often low (e.g., 0 °C to -78 °C) to maximize selectivity and minimize side reactions.[4]

      • Slow Addition: Add one of the reagents slowly via a syringe pump to maintain a low instantaneous concentration, suppressing undesired side reactions.

      • Solvent Screening: The polarity and coordinating ability of the solvent can dramatically influence the reaction. Screen a range of anhydrous solvents (e.g., Toluene, Dichloromethane, THF, Dioxane).

ParameterRecommendationRationale
Temperature Start at 0°C or belowMinimizes side reactions, improves stereoselectivity.
Atmosphere Inert (N₂ or Ar)Prevents deactivation of moisture-sensitive catalysts.[2]
Reagents Use freshly purified materialsAvoids impurities that can poison catalysts or cause side reactions.
Addition Rate Slow, controlled additionPrevents polymerization and other bimolecular side reactions.
Problem 2: Poor Stereoselectivity (%ee or %de)

Q: My product has low enantiomeric excess (%ee). How can I improve the stereochemical control of the reaction?

A: Achieving high stereoselectivity is the primary goal of asymmetric synthesis. Low %ee is a common and frustrating issue.

  • Explanation: The enantiomeric excess is determined by the energy difference between the two diastereomeric transition states leading to the (S) and (R) products. This delicate energy balance is influenced by the catalyst structure, solvent, temperature, and reactants.

  • Solutions:

    • Re-evaluate the Chiral Catalyst/Auxiliary: The choice of chiral source is paramount. Strategies like using Evans oxazolidinones as chiral auxiliaries or employing chiral primary amine-thiourea organocatalysts are known methods for synthesizing chiral β-amino acids.[5] Ensure the chiral source itself has high enantiomeric purity.

    • Optimize Temperature: Lowering the reaction temperature often increases enantioselectivity by making the reaction more sensitive to the small energy differences between the competing transition states.

    • Solvent Effects: The solvent can play a crucial role in the organization of the transition state assembly. A screen of solvents with varying polarities is highly recommended.

    • Consider Chiral Resolution: If optimizing the asymmetric reaction proves unsuccessful, a classical resolution of the racemic final product (or an intermediate) using a chiral resolving agent, such as a derivative of tartaric acid, can be a viable, albeit less elegant, alternative to isolate the desired (S)-enantiomer.[6]

Problem 3: Product Loss During Workup and Purification

Q: I seem to lose a significant amount of my product during extraction and the final conversion to the hydrochloride salt. What am I doing wrong?

A: Amino acids are zwitterionic and can be tricky to handle, leading to significant product loss if the workup is not carefully controlled.[2]

  • Cause 1: Incorrect pH during Aqueous Extraction:

    • Explanation: As an amino acid, your product has both a basic amino group and an acidic carboxylic acid group. At its isoelectric point (pI), it will have minimum solubility in water. At pH values far from the pI, it will be a charged salt and highly soluble in the aqueous phase.

    • Solution: When performing an aqueous wash or extraction, carefully control the pH. To extract the free amino acid into an organic solvent, you may need to adjust the aqueous pH to be near the pI. Conversely, to wash away acidic or basic impurities, you must choose a pH that keeps your product in the desired phase.

  • Cause 2: Emulsion Formation:

    • Explanation: The amphiphilic nature of the product can lead to stubborn emulsions during liquid-liquid extractions, trapping product at the interface.

    • Solution: Add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength and help break the emulsion. If necessary, filter the entire mixture through a pad of celite.

  • Cause 3: Improper Salt Formation and Precipitation:

    • Explanation: The final step is often precipitating the product as a hydrochloride salt to get a stable, crystalline solid. If the product is too soluble in the chosen solvent system, the yield will be low. If it's poorly soluble, it may crash out as an oil.

    • Solution:

      • Dissolve the purified free amine in a suitable solvent in which the HCl salt is insoluble (e.g., diethyl ether, ethyl acetate, or isopropanol).

      • Slowly add a solution of HCl in an anhydrous solvent (e.g., HCl in dioxane or diethyl ether) dropwise with stirring.

      • Cooling the mixture can help induce crystallization and improve the recovery of the solid product.[2]

Troubleshooting_Flowchart Start Low Overall Yield Prob1 Issue in Step 1: Asymmetric Addition? Start->Prob1 Prob2 Low Stereoselectivity? Start->Prob2 Prob3 Issue in Workup/ Purification? Start->Prob3 Sol1 Check Reagent/Solvent Purity Optimize Catalyst & Temp Run under Inert Atmosphere Prob1->Sol1 Sol2 Lower Temperature Screen Solvents Re-evaluate Chiral Catalyst Prob2->Sol2 Sol3 Control pH during Extraction Use Anhydrous Solvent for Salt Formation Optimize Crystallization Conditions Prob3->Sol3

Caption: A decision tree for troubleshooting common yield-reducing issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to be aware of during this synthesis? A1: Besides polymerization, β-elimination can be a concern, particularly if using base-sensitive protecting groups that are subjected to harsh conditions.[7] During deprotection steps, especially with strong acids, side-reactions on the aromatic ring are possible, though less common for the nitro group. Incomplete coupling or reduction can also lead to a complex mixture of impurities.[8]

Q2: How can I effectively monitor the progress of my reactions? A2: Thin-Layer Chromatography (TLC) is an indispensable tool. Use a combination of visualization techniques (UV light, potassium permanganate stain, ninhydrin stain for free amines) to track the consumption of starting materials and the appearance of products and byproducts. For more quantitative analysis and to check for isomeric purity, High-Performance Liquid Chromatography (HPLC) with a chiral column is essential.

Q3: My final hydrochloride salt is an off-white or brownish powder. What causes this and how can I fix it? A3: Discoloration often indicates the presence of oxidized impurities.[2] The amino group, especially on an aromatic backbone, can be susceptible to air oxidation over time, forming colored species. To purify the product, recrystallization from a suitable solvent system (e.g., methanol/ether or ethanol/water) is the best approach. A treatment with activated charcoal during the recrystallization can also help remove colored impurities.

Q4: Are there any alternative synthetic strategies to consider? A4: Yes, several other strategies exist. These include the homologation of α-amino acids (like the Arndt-Eistert reaction), catalytic hydrogenation of β-amino acrylates, and enzymatic resolutions.[9] Enzymatic methods, in particular, can offer excellent enantioselectivity under mild conditions and are a green chemistry alternative.[5]

References
  • Common side reactions with Boc-protected amino acids and how to avoid them - Benchchem. Benchchem.
  • (R)-3-Amino-4-(4-nitrophenyl)butanoic acid | 759448-14-1 | Benchchem. Benchchem.
  • β-Elimination Side Reactions - ResearchGate. ResearchGate.
  • Troubleshooting common issues in (3-Amino-4-hydroxyphenyl)acetic acid synthesis - Benchchem. Benchchem.
  • NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES - Chemistry | Illinois. University of Illinois Urbana-Champaign.
  • This compound | 270062-87-8 | Benchchem. Benchchem.
  • (PDF) Enantiospecific Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Using (S)-Serine as a Chiral Pool - ResearchGate. ResearchGate.
  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Semantic Scholar.
  • The Ghosh Laboratory: New Asymmetric Synthesis Research - Purdue Chemistry. Purdue University.
  • β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Hilaris Publisher.
  • Side reactions in peptide synthesis: An overview - Bibliomed. Bibliomed.
  • Common experimental errors when working with (3-Amino-4-hydroxyphenyl)acetic acid - Benchchem. Benchchem.

Sources

Overcoming challenges in the chiral separation of 3-Amino-4-(4-nitrophenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the chiral separation of 3-Amino-4-(4-nitrophenyl)butanoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of resolving this specific β-amino acid. As a key intermediate in the synthesis of various pharmacologically active compounds, achieving high enantiomeric purity is paramount. This center synthesizes established chromatographic principles with practical, field-tested solutions to empower you to overcome common hurdles in your separation workflows.

I. Troubleshooting Guide: Navigating Common Separation Challenges

This section addresses specific, frequently encountered problems during the chiral separation of 3-Amino-4-(4-nitrophenyl)butanoic acid. Each issue is analyzed from cause to solution, providing a clear path to method optimization.

Issue 1: Poor or No Enantiomeric Resolution (Co-elution)

The most common and frustrating challenge is the failure to separate the (R) and (S) enantiomers. This can manifest as a single, broad peak or two barely distinguishable peaks.

Probable Causes & Step-by-Step Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The fundamental principle of chiral chromatography lies in the differential interaction between the enantiomers and the CSP. Not all CSPs are created equal for all molecules.

    • Explanation: 3-Amino-4-(4-nitrophenyl)butanoic acid possesses a primary amine, a carboxylic acid, and a nitrophenyl group. These functional groups can engage in various interactions, including hydrogen bonding, π-π stacking, and ionic interactions. The chosen CSP must effectively leverage these interactions for chiral recognition.

    • Solution:

      • Primary Recommendation: Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives (e.g., CHIRALPAK® series), are often a successful starting point for β-amino acids.[1] Macrocyclic glycopeptide phases like teicoplanin (e.g., Astec CHIROBIOTIC® T) are also highly effective for underivatized amino acids due to their ionic groups and compatibility with a wide range of mobile phases.[2][3]

      • Action: If you are not achieving separation, verify that your column is indeed a chiral column suitable for amino acid separations. If it is, but resolution is still poor, consider screening other types of CSPs. A column screening service or kit can be a time- and cost-effective approach.

  • Suboptimal Mobile Phase Composition: The mobile phase composition dictates the analyte's interaction with the stationary phase. An incorrect composition can suppress the very interactions needed for chiral recognition.

    • Explanation: The polarity of the mobile phase, the type and concentration of the organic modifier, and the presence of additives all play a crucial role. For this zwitterionic compound, controlling the ionization state of both the amino and carboxylic acid groups is critical.

    • Solution:

      • Mode Selection: Both normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., acetonitrile/water) chromatography can be employed.[1] Reversed-phase is often preferred for its compatibility with mass spectrometry (LC/MS).[1]

      • Mobile Phase Additives: The use of acidic or basic additives is almost always necessary for amino acid separations.[4]

        • For Acidic Analytes: To suppress the deprotonation of the carboxylic acid and improve peak shape, add a small amount of acid like formic acid, acetic acid, or trifluoroacetic acid (TFA) to the mobile phase (typically 0.1%).[4][5]

        • For Basic Analytes: To suppress the protonation of the amino group, a basic additive like diethylamine (DEA) or butylamine might be required, especially in normal phase.[4]

      • Systematic Optimization: Methodically vary the ratio of your organic modifier to the aqueous or non-polar phase. For instance, in reversed-phase, test a gradient of acetonitrile from 10% to 90%.

G start Poor / No Resolution check_csp Is the CSP appropriate for amino acids? start->check_csp csp_no Select Polysaccharide or Macrocyclic Glycopeptide CSP check_csp->csp_no No check_mp Is the Mobile Phase Optimized? check_csp->check_mp Yes csp_no->check_mp mp_no Systematically vary organic modifier & add acid/base check_mp->mp_no No check_params Are Flow Rate & Temperature Optimized? check_mp->check_params Yes mp_no->check_params params_no Decrease Flow Rate / Vary Temperature (10-40°C) check_params->params_no No success Resolution Achieved check_params->success Yes params_no->success

Issue 2: Poor Peak Shape (Tailing or Fronting)

Asymmetric peaks can compromise resolution and make accurate quantification difficult.

Probable Causes & Step-by-Step Solutions:

  • Secondary Interactions: Residual silanol groups on the silica support of the CSP can interact strongly with the basic amino group of the analyte, leading to peak tailing.

    • Explanation: These strong, non-enantioselective interactions delay a portion of the analyte molecules as they pass through the column, resulting in a tailed peak.

    • Solution:

      • Mobile Phase Additives: As mentioned above, adding a competitor base like DEA or an acid like TFA can mask these active sites and significantly improve peak shape.[6] The additive competes with the analyte for the active sites, leading to a more symmetrical peak.

      • Column Flushing: If the column has been used with other additives previously, a "memory effect" might be altering its performance.[6] Flush the column with a strong solvent like Dimethylformamide (DMF) or Tetrahydrofuran (THF) (for immobilized columns only) as per the manufacturer's instructions.[7]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to broadened and often asymmetric peaks.[1]

    • Explanation: The principles of chromatography are based on a linear relationship between the concentration of the analyte in the mobile and stationary phases. Overloading pushes the system into a non-linear region, distorting peak shape.

    • Solution:

      • Reduce Injection Volume: Try decreasing the injection volume by half.

      • Dilute the Sample: Prepare a more dilute sample and inject the original volume. This is often the most effective solution.[8]

  • Extra-Column Volume: Excessive tubing length or large-diameter fittings between the injector, column, and detector can cause peak broadening and tailing.[1]

    • Solution: Minimize the length and internal diameter of all connecting tubing. Ensure all fittings are appropriate for your HPLC system to avoid dead volume.

Problem Primary Cause Recommended Solution
Peak Tailing Secondary interactions with silanolsAdd 0.1% TFA or DEA to the mobile phase.
Column overloadReduce sample concentration or injection volume.[1][8]
Column contaminationFlush column with a strong, compatible solvent.[7]
Peak Fronting Sample solvent stronger than mobile phaseDissolve the sample in the mobile phase.
High sample concentrationDilute the sample.[8]

II. Frequently Asked Questions (FAQs)

Q1: What is the best starting point for mobile phase selection for 3-Amino-4-(4-nitrophenyl)butanoic acid?

A1: A robust starting point for a reversed-phase method on a teicoplanin-based column (e.g., Chirobiotic T) would be a mobile phase consisting of Methanol/Water/Acetic Acid (e.g., 80:20:0.1 v/v/v).[2] For a polysaccharide column in normal phase, a good starting point is Hexane/Isopropanol/TFA (90:10:0.1 v/v/v). From here, you can systematically adjust the ratio of the organic modifier to fine-tune the retention and resolution.

Q2: How do temperature and flow rate affect my chiral separation?

A2: Both are critical parameters for optimization.

  • Flow Rate: A slower flow rate generally provides more time for the enantiomers to interact with the CSP, leading to better resolution, but at the cost of longer analysis times.[1] A typical starting flow rate is 1.0 mL/min. If resolution is poor, try reducing it to 0.8 mL/min or 0.5 mL/min.

  • Temperature: The effect of temperature can be complex. Lowering the temperature often increases resolution but also increases viscosity and backpressure. Conversely, higher temperatures can sometimes improve efficiency but may decrease selectivity. It is recommended to use a column thermostat and experiment with temperatures between 10°C and 40°C to find the optimum.[9]

Q3: My resolution is still poor after optimizing the mobile phase. What else can I try besides buying a new column?

A3: Consider derivatization. While direct separation is often preferred to avoid extra steps, derivatization can significantly enhance the chances of separation.[3]

  • Mechanism: Derivatizing the amino or carboxylic acid group with a chiral derivatizing agent (e.g., Marfey's reagent) creates diastereomers.[10] These diastereomers have different physical properties and can be separated on a standard, non-chiral (achiral) C18 column. This indirect method can be a powerful alternative when direct methods fail.

G racemate Racemic β-Amino Acid derivatize React with Chiral Derivatizing Agent (e.g., Marfey's Reagent) racemate->derivatize diastereomers Formation of Diastereomers (R-R' and S-R') derivatize->diastereomers achiral_sep Separate on Standard Achiral HPLC Column (e.g., C18) diastereomers->achiral_sep quantify Quantify Peaks achiral_sep->quantify

Q4: Can I use enzymatic resolution for this compound?

A4: Yes, enzymatic kinetic resolution is a viable and powerful alternative to chromatography for preparing enantiomerically pure compounds.

  • Principle: This method uses an enzyme, typically a lipase or protease, that selectively catalyzes a reaction on only one of the two enantiomers in the racemic mixture.[11] For example, a lipase could be used to selectively esterify the (R)-enantiomer, leaving the (S)-enantiomer unreacted.

  • Process: The reaction is allowed to proceed to approximately 50% conversion. Afterwards, the reacted enantiomer (now an ester) and the unreacted enantiomer (still the original acid) can be easily separated by standard techniques like extraction or simple chromatography due to their different chemical properties. This method is particularly useful for larger-scale preparations.[12]

III. Experimental Protocols

Protocol 1: Direct Chiral HPLC Method Development

This protocol provides a step-by-step guide for developing a direct chiral separation method.

  • Column Selection:

    • Install a Chirobiotic T column (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: 0.1% Acetic Acid in HPLC-grade Water.

    • Prepare Mobile Phase B: 0.1% Acetic Acid in HPLC-grade Methanol.

    • Filter and degas both mobile phases.

  • Sample Preparation:

    • Dissolve 1 mg of racemic 3-Amino-4-(4-nitrophenyl)butanoic acid in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 25°C.

    • UV Detection: 254 nm (the nitrophenyl group provides strong UV absorbance).

    • Gradient Program:

      • Start with 80% A / 20% B.

      • Linearly increase to 20% A / 80% B over 20 minutes.

      • Hold at 20% A / 80% B for 5 minutes.

      • Return to initial conditions and equilibrate for 5 minutes.

  • Optimization:

    • Based on the initial chromatogram, adjust the gradient slope, starting/ending percentages, or switch to isocratic conditions to improve resolution.

    • If peak shape is poor, try replacing Acetic Acid with 0.1% Formic Acid or 0.05% TFA.

IV. References

  • Ilisz, I., Aranyi, A., Pataj, Z., & Péter, A. (2001). High-performance liquid chromatographic enantioseparation of beta-amino acids. Journal of Chromatography A, 926(2), 229-38. [Link]

  • Fegas, A., et al. (2012). Effect of the Mobile Phase Acid Additives on Enantioselectivity of Amino Acid Derivative Using Quinine Carbamate Based Chiral Stationary Phase. Asian Journal of Chemistry, 24(4), 1581-1584. [Link]

  • Ali, I., et al. (2003). Resolution of the stereoisomers of baclofen by high performance liquid chromatography. Instrumentation Science & Technology, 31(3), 331-340.

  • Bhushan, R., & Kumar, V. (2009). Resolution of Enantiomers of (RS)-Baclofen by Ligand-Exchange Thin-Layer Chromatography. Journal of the Planar Chromatography Association, 22(5), 355-359. [Link]

  • Daicel Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies. Retrieved from [Link]

  • Daicel Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies. Retrieved from [Link]

  • HPLC T-Master. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC [Video]. YouTube.

  • LookChem. (n.d.). (S)-3-AMINO-4-(4-NITROPHENYL)BUTANOIC ACID HYDROCHLORIDE. LookChem. Retrieved from [Link]

  • Ali, I., & Aboul-Enein, H. Y. (2003). Optimization of the chiral resolution of baclofen by capillary electrophoresis using beta-cyclodextrin as the chiral selector. Electrophoresis, 24(12-13), 2064-2069. [Link]

  • Al-Majed, A. R. (2006). Chiral separation and determination of R-(−)- and S-(+)-baclofen in human plasma by high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 41(3), 950-955.

  • Wang, X., et al. (2019). Chiral Resolution of RS-Baclofen via a Novel Chiral Cocrystal of R-Baclofen and L-Mandelic Acid. Crystal Growth & Design, 19(11), 6339-6346.

  • Ye, Y. K., et al. (2005). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. Journal of Chromatography A, 1075(1-2), 81-90.

  • inventors. (2005). Using amines or amino acids as mobile phase modifiers in chromatography. U.S. Patent No. EP1558354A2.

  • Singh, G., et al. (2020). The effect of mobile phase composition on the chiral separation of compounds. Chirality, 32(7), 934-944.

  • ChemSrc. (n.d.). Boc-(S)-3-Amino-4-(4-nitrophenyl)-butyric acid. ChemSrc. Retrieved from [Link]

  • Kalikova, K., et al. (2011). Enantioselective separation of branched amino acids using various separation systems/modes in HPLC. Journal of Separation Science, 34(14), 1739-1747.

  • National Center for Biotechnology Information. (n.d.). (S)-3-Amino-4-phenylbutanoic acid. PubChem Compound Database. Retrieved from [Link]

  • Nemutlu, E., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A, 1665, 462822.

  • Le, A., et al. (2020). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Analytical Chemistry, 92(15), 10343-10352.

  • Classen, T., et al. (2021). Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol. Microbial Cell Factories, 20(1), 205. [Link]

  • Bisogno, F. R., et al. (2019). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 24(10), 1995.

  • Vardar-Yel, N. (2021). Investigation of The Activity of Lipase Variants on Different 4-Nitrophenyl Esters by Spectrophotometric Assay. Caucasian Journal of Science, 8(2), 292-303.

  • Pliego, S. (2019). Determining the Reaction Mechanism of Hydrolysis of p-Nitrophenyl Butyrate Performed by a Cold-Adapted Lipase, BplA. Uppsala University.

  • Kitagawa, F., et al. (2011). Kinetic analysis of an enzymatic hydrolysis of p-nitrophenyl acetate with carboxylesterase by pressure-assisted capillary electrophoresis/dynamic frontal analysis. Analytical Methods, 3(8), 1838-1842.

  • Pataj, Z., et al. (2004). High-Performance Liquid Chromatographic Separation of Stereoisomers of β-Amino Acids and a Comparison of Separation Efficiencies on Chirobiotic T and TAG Columns. Chromatographia, 60(S1), S147-S154.

  • Zhang, C., et al. (2010). Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography. Journal of Chromatography A, 1217(30), 4965-70.

  • Le, A., et al. (2020). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. ACS Publications.

  • El-Khatib, A. H., & El-Zaher, A. A. (2020). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 25(21), 5036.

  • Amad, M., et al. (2010). Chiral discrimination among aminotransferases: inactivation by 4-amino-4,5-dihydrothiophenecarboxylic acid. Biochemistry, 49(18), 3946-3953.

Sources

Technical Support Center: Managing Cytotoxicity of (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you manage and interpret the cytotoxic effects of this compound in your cell line experiments.

Compound Profile: Understanding the Challenge

This compound is a GABA analog whose biological activity is of significant interest. However, the presence of a nitroaromatic group introduces a potential for cytotoxicity, which can complicate the interpretation of experimental results. The manifestation of toxicity from nitroaromatic compounds can involve their reduction by various flavoenzymes, a process that may lead to the generation of reactive oxygen species (ROS) and subsequent oxidative stress.[1][2][3] Understanding and controlling this cytotoxicity is paramount for obtaining accurate and reproducible data on the compound's primary biological function.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound?

While specific solubility data for this exact hydrochloride salt is not widely published, related compounds show good solubility in organic solvents like DMSO and ethanol. It is sparingly soluble in aqueous buffers. For cell culture experiments, it is recommended to first dissolve the compound in a minimal amount of sterile DMSO to create a concentrated stock solution. This stock can then be diluted with your cell culture medium to the final working concentration. Always ensure the final DMSO concentration in the culture does not exceed a non-toxic level, typically <0.5%, to avoid solvent-induced cytotoxicity.[4]

Q2: My cells are showing high levels of death even at very low concentrations of the compound. What's the first thing I should check?

First, verify the health and passage number of your cell stock. Use cells that are in the logarithmic growth phase and have been passaged consistently.[5] Second, confirm the accuracy of your compound's concentration by ensuring your stock solution was prepared correctly. Finally, run a vehicle control (medium with the same final concentration of DMSO, but without the compound) to rule out solvent toxicity.[4]

Q3: Can the phenol red or serum in my culture medium interfere with cytotoxicity assays?

Yes, both can be sources of interference. Phenol red can affect absorbance readings in colorimetric assays like the MTT assay.[4][6] Serum can contain endogenous lactate dehydrogenase (LDH), which can lead to high background in LDH assays.[4] For sensitive experiments, consider using phenol red-free medium or reducing the serum concentration during the assay incubation period.[4][6]

Mechanistic Insights: The "Why" Behind Nitroaromatic Cytotoxicity

The cytotoxicity of many nitroaromatic compounds is linked to their bioreduction. Cellular enzymes, particularly flavoenzymes, can reduce the nitro group (NO₂) in a single-electron transfer process.[1] In the presence of oxygen, this can initiate a futile redox cycle where the resulting nitro anion radical reacts with molecular oxygen to generate a superoxide anion (O₂⁻), regenerating the parent nitroaromatic compound.[3] This continuous production of ROS, such as superoxide, can overwhelm the cell's antioxidant defenses, leading to oxidative stress, damage to cellular components, and ultimately, apoptosis or necrosis.[3][7][8]

digraph "ROS_Generation_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Compound [label="(S)-3-Amino-4-\n(4-nitrophenyl)butanoic acid\n(Ar-NO₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Enzyme [label="Cellular Reductases\n(e.g., Flavoenzymes)", fillcolor="#F1F3F4", fontcolor="#202124"]; Radical [label="Nitro Anion Radical\n(Ar-NO₂⁻)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxygen [label="Molecular Oxygen (O₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; Superoxide [label="Superoxide (O₂⁻)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Stress [label="Oxidative Stress", fillcolor="#FBBC05", fontcolor="#202124"]; Damage [label="Cellular Damage\n(Lipids, Proteins, DNA)", fillcolor="#FBBC05", fontcolor="#202124"]; Death [label="Cell Death\n(Apoptosis/Necrosis)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Compound -> Enzyme [label=" 1e⁻ Reduction"]; Enzyme -> Radical; Radical -> Oxygen [label=" Redox Cycling"]; Oxygen -> Superoxide; Superoxide -> Stress; Radical -> Compound [style=dashed]; Stress -> Damage; Damage -> Death; }

Potential mechanism of nitroaromatic compound-induced cytotoxicity.


Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during cytotoxicity experiments with this compound.

Observed Problem Potential Cause(s) Recommended Troubleshooting Steps
High variability between replicate wells 1. Inaccurate Pipetting: Inconsistent volumes of cells, compound, or assay reagents.[5] 2. Edge Effects: Evaporation from wells on the plate perimeter.[5] 3. Cell Clumping: Uneven distribution of cells during seeding.1. Calibrate pipettes regularly. Ensure thorough mixing of cell suspensions before plating. 2. Avoid using the outer rows and columns of the 96-well plate for experimental samples. Fill them with sterile PBS or medium to create a humidity barrier.[5] 3. Ensure a single-cell suspension is achieved after trypsinization.
High background signal in control wells (no compound) 1. Microbial Contamination: Bacteria or yeast can metabolize assay reagents (e.g., MTT).[4][9] 2. Suboptimal Cell Health: Over-confluent or high-passage-number cells may have higher spontaneous death rates.[4] 3. Reagent Interference: Serum in the medium contributing LDH; phenol red affecting absorbance.[4][6]1. Visually inspect plates and cultures for signs of contamination. Use aseptic techniques. 2. Use healthy, low-passage cells seeded at an optimal density.[5] 3. Run a "medium only" control. Consider using serum-free or phenol red-free medium for the assay incubation step.[6]
Compound precipitates in culture medium 1. Poor Solubility: The compound concentration exceeds its solubility limit in the aqueous medium.1. Confirm the solubility limit. Prepare a higher concentration stock in DMSO and perform serial dilutions, ensuring the compound is well-mixed at each step before adding to cells.[4] Do not store diluted aqueous solutions for extended periods.
Microscopy shows cell death, but viability assay (e.g., MTT) shows high signal 1. Assay Mechanism Mismatch: The compound may cause metabolic hyperactivity before cell death, leading to an artificially high MTT reduction signal. 2. Timing Issue: The assay is performed too early, before metabolic activity ceases.1. Complement the metabolic assay (MTT) with a membrane integrity assay (LDH release) or an apoptosis assay (Annexin V/PI) to get a more complete picture. 2. Perform a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal endpoint.
Unexpectedly low cytotoxicity 1. Compound Instability: The compound may be degrading in the culture medium over the incubation period. 2. Cell Resistance: The chosen cell line may have robust antioxidant pathways or efflux pumps that mitigate the compound's effects. 3. Assay Duration Too Short: Insufficient time for the cytotoxic effects to manifest.1. Test the stability of the compound in your specific culture medium over time. 2. Research the specific characteristics of your cell line. Consider using a different, more sensitive cell line for comparison. 3. Extend the incubation time. A 72-hour or 96-hour endpoint may be necessary.[5]
digraph "Troubleshooting_Workflow" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.25,0.15"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Unexpected Cytotoxicity Result", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Controls [label="Review Controls:\n- Vehicle Control OK?\n- Untreated Control OK?\n- Medium Blank OK?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Check_Cells [label="Assess Cell Health:\n- Logarithmic Growth?\n- Low Passage?\n- No Contamination?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Check_Compound [label="Verify Compound:\n- Correct Stock Conc.?\n- Soluble in Medium?\n- Fresh Dilutions?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Check_Assay [label="Evaluate Assay:\n- Correct Wavelength?\n- Reagents OK?\n- Incubation Time Optimal?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];

Fix_Controls [label="Action: Remake Reagents,\nUse Phenol-Free Medium", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fix_Cells [label="Action: Use New Cell Stock,\nOptimize Seeding Density", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fix_Compound [label="Action: Prepare Fresh Stock,\nCheck Solubility", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fix_Assay [label="Action: Run Time-Course,\nUse Orthogonal Assay", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Rerun [label="Rerun Experiment", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Check_Controls; Check_Controls -> Check_Cells [label="Yes"]; Check_Controls -> Fix_Controls [label="No"]; Fix_Controls -> Rerun;

Check_Cells -> Check_Compound [label="Yes"]; Check_Cells -> Fix_Cells [label="No"]; Fix_Cells -> Rerun;

Check_Compound -> Check_Assay [label="Yes"]; Check_Compound -> Fix_Compound [label="No"]; Fix_Compound -> Rerun;

Check_Assay -> Rerun [label="Yes"]; Check_Assay -> Fix_Assay [label="No"]; Fix_Assay -> Rerun; }

A logical workflow for troubleshooting cytotoxicity experiments.


Detailed Experimental Protocols

To ensure robust and reproducible data, it is crucial to use validated protocols. Below are step-by-step guides for three common assays used to assess cell viability and cytotoxicity.

Protocol 1: MTT Assay (Metabolic Activity)

This colorimetric assay measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells, providing an indication of cell viability.[6][10]

Materials:

  • Cells and complete culture medium

  • 96-well clear flat-bottom plates

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS), filtered and stored protected from light.[11][12]

  • Solubilization solution (e.g., 0.01 M HCl in 10% SDS, or acidified isopropanol).[13]

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 1x10⁴ cells/well in 100 µL medium) and incubate overnight (37°C, 5% CO₂).[13]

  • Compound Treatment: Prepare serial dilutions of the compound in culture medium. Carefully remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[11]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple precipitates are visible.[13]

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting or shaking to dissolve the formazan crystals.[6][11]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[6]

Protocol 2: LDH Release Assay (Membrane Integrity)

This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity.[14][15]

Materials:

  • Cells cultured in a 96-well plate and treated with the compound as described above.

  • Commercially available LDH cytotoxicity assay kit (containing lysis buffer, catalyst, and dye solution).

Procedure:

  • Set Up Controls: On the same plate, prepare three essential controls in triplicate:

    • Untreated Control: Spontaneous LDH release from untreated cells.[16]

    • Maximum Release Control: Add 10 µL of the kit's Lysis Buffer to untreated cells 45 minutes before the assay endpoint to induce 100% LDH release.[16][17]

    • Medium Background Control: Culture medium without cells.[16]

  • Sample Collection: After the treatment incubation period, carefully transfer a portion (e.g., 50 µL) of the supernatant from each well to a new 96-well flat-bottom plate.

  • Reaction Setup: Add the LDH reaction mixture (as per the kit's instructions, typically 50 µL) to each well of the new plate containing the supernatant.[17]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[15][17]

  • Stop Reaction: Add the Stop Solution provided in the kit (if applicable, typically 50 µL).[17]

  • Absorbance Reading: Measure the absorbance at 490 nm.[17]

  • Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100

Protocol 3: Annexin V / Propidium Iodide (PI) Staining (Apoptosis Assay)

This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine (PS) on the outer leaflet of the plasma membrane of apoptotic cells, while PI is a nuclear stain that can only enter cells with compromised membranes.[18][19][20][21]

Materials:

  • Treated and untreated cells (1-5 x 10⁵ cells per sample).[18]

  • Annexin V-FITC (or other fluorochrome) conjugate.

  • Propidium Iodide (PI) staining solution.

  • 1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4).[18][20]

  • Cold 1X PBS.

Procedure:

  • Cell Collection: Harvest cells (including supernatant for suspension cells) and centrifuge.

  • Washing: Wash the cell pellet once with cold 1X PBS and centrifuge again.[18]

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer per sample.[18]

  • Staining: Add 5 µL of Annexin V-FITC and 1-2 µL of PI solution to the cell suspension.[18][19] Gently mix.

  • Incubation: Incubate the samples for 15-20 minutes at room temperature in the dark.[18][20]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.[18][20]

  • Analysis: Analyze the samples by flow cytometry as soon as possible.

    • Healthy cells: Annexin V negative, PI negative.[18][19]

    • Early apoptotic cells: Annexin V positive, PI negative.[18]

    • Late apoptotic/necrotic cells: Annexin V positive, PI positive.[18]

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from Bio-Techne website. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from NCBI Bookshelf. [Link]

  • Das, S. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(19), e3013. [Link]

  • OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from OPS Diagnostics website. [Link]

  • Čėnas, N., Nemeikaitė-Čėnienė, A., & Misevičienė, L. (2021). Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. International Journal of Molecular Sciences, 22(16), 8534. [Link]

  • Provost, J. J., & Wallert, M. A. (2019). MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • Tim-A-Koon, A., & Tuffley, I. (2023). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Methods in Molecular Biology, 2644, 287-302. [Link]

  • Tim-A-Koon, A., & Tuffley, I. (2023). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Methods in Molecular Biology (Clifton, N.J.), 2644, 287–302. [Link]

  • Raza, H. (2021). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Environmental Toxicology and Pharmacology, 88, 103738. [Link]

  • de Oliveira, R. B., & da Silva, J. F. M. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 32(8), 1519-1555. [Link]

  • Adams, G. E., Stratford, I. J., Wallace, R. G., Wardman, P., & Watts, M. E. (1980). Toxicity of Nitro Compounds Toward Hypoxic Mammalian Cells In Vitro: Dependence on Reduction Potential. JNCI: Journal of the National Cancer Institute, 64(3), 555–560. [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from Boster Bio website. [Link]

  • Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from Cell Biologics website. [Link]

  • Promega. (2024). LDH cytotoxicity assay. Retrieved from protocols.io. [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from Creative Biolabs website. [Link]

  • Adams, G. E., Stratford, I. J., Wallace, R. G., Wardman, P., & Watts, M. E. (1980). Toxicity of nitro compounds toward hypoxic mammalian cells in vitro: dependence on reduction potential. Journal of the National Cancer Institute, 64(3), 555–560. [Link]

  • Tescari, S., & Valero, F. (2021). Oxidative stress-alleviating strategies to improve recombinant protein production in CHO cells. Biotechnology and Bioengineering, 118(12), 4624-4641. [Link]

  • Shodhganga. (2025). Lecture 18: In vitro Cytotoxicity Analysis. Retrieved from YouTube. [Link]

  • Sies, H. (2022). Mitochondrial Management of Reactive Oxygen Species. Antioxidants, 11(10), 1987. [Link]

  • ResearchGate. (2013). Is there a way to induce ROS without killing cells in culture?. Retrieved from ResearchGate website. [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Genest, A., & Jacques, J.-F. (2018). Coping with Reactive Oxygen Species to Ensure Genome Stability in Escherichia coli. International Journal of Molecular Sciences, 19(11), 3636. [Link]

  • LookChem. (n.d.). This compound. Retrieved from LookChem website. [Link]

  • XIAMEN EQUATION CHEMICAL CO.,LTD. (n.d.). This compound. Retrieved from XIAMEN EQUATION CHEMICAL CO.,LTD website. [Link]

  • Pharmaffiliates. (n.d.). (S)-3-Amino-4-(4-nitrophenyl)butanoic acid, HCl. Retrieved from Pharmaffiliates website. [Link]

  • Reagentia. (n.d.). This compound (CAS/ID No. 270062-87-8). Retrieved from Reagentia website. [Link]

Sources

Validation & Comparative

A Comparative Guide to Validating the Biological Activity of Synthesized (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of synthesized (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride. This compound is a structural analogue of phenibut and baclofen, suggesting it may act as a ligand for the γ-aminobutyric acid type B (GABA-B) receptor.[1][2] Our objective is to present a rigorous, multi-faceted validation process, comparing the synthesized compound's performance against established alternatives using robust experimental data.

Section 1: The Rationale for Validation - Understanding the Target Pathway

The GABA-B receptor is the primary target of interest for this class of compounds. It is a G-protein coupled receptor (GPCR) that mediates slow and sustained inhibitory effects in the central nervous system.[3] Understanding its signaling mechanism is crucial for designing appropriate validation assays.

Upon activation by an agonist, the GABA-B receptor couples to inhibitory G-proteins (Gαi/o).[4][5] This initiates a signaling cascade with two primary downstream effects:

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5][6]

  • Modulation of Ion Channels: The dissociated Gβγ subunit directly interacts with ion channels. It activates G-protein-gated inwardly rectifying potassium (GIRK) channels, causing membrane hyperpolarization, and inhibits voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release.[4][6][7]

These actions collectively reduce neuronal excitability, which is the basis for the therapeutic effects of GABA-B agonists like baclofen, used as a muscle relaxant.[8][9]

GABA-B Receptor Signaling Pathway cluster_membrane Cell Membrane GABAB GABA-B Receptor (Heterodimer) G_Protein Gi/o Protein (α, β, γ) GABAB->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Gαi inhibits K_Channel K+ Channel (GIRK) G_Protein->K_Channel Gβγ activates Ca_Channel Ca2+ Channel (VGCC) G_Protein->Ca_Channel Gβγ inhibits cAMP cAMP ↓ AC->cAMP K_efflux K+ Efflux (Hyperpolarization) ↑ K_Channel->K_efflux Ca_influx Ca2+ Influx ↓ (Neurotransmitter Release ↓) Ca_Channel->Ca_influx Agonist Agonist (e.g., Synthesized Compound) Agonist->GABAB Binds ATP ATP ATP->AC

Caption: GABA-B Receptor Signaling Pathway.

Section 2: Experimental Design - A Multi-Faceted Approach

A thorough validation requires a two-pronged approach: first, confirming direct interaction with the receptor (binding), and second, quantifying the functional consequence of that interaction (activity).

Comparator Compounds:

  • (S)-Baclofen: A well-characterized, potent GABA-B receptor agonist, serving as the primary positive control and benchmark for comparison.[8]

  • Phenibut: A structurally similar compound with known GABA-B agonist activity, providing another relevant comparison.[1][10]

  • Saclofen: A competitive GABA-B receptor antagonist, used to confirm the specificity of the observed effects.[11][12][13]

Experimental System: A Chinese Hamster Ovary (CHO-K1) cell line stably co-expressing the human GABA-B1b and GABA-B2 receptor subunits is an ideal system.[14][15][16] These cells provide a clean and reproducible background for studying receptor-specific effects.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Compound Synthesized Compound & Comparator Drugs Binding_Assay Protocol 1: Competitive Radioligand Binding Assay Compound->Binding_Assay Functional_Assay Protocol 2: Functional cAMP Accumulation Assay Compound->Functional_Assay Cells Culture CHO-K1 cells expressing GABA-B Membranes Prepare Cell Membranes Cells->Membranes Cells->Functional_Assay Membranes->Binding_Assay Ki_Calc Determine Binding Affinity (Ki) Binding_Assay->Ki_Calc EC50_Calc Determine Functional Potency (EC50) & Efficacy Functional_Assay->EC50_Calc Comparison Comparative Analysis Ki_Calc->Comparison EC50_Calc->Comparison

Caption: Overall Experimental Workflow.

Section 3: Protocol 1 - Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the synthesized compound for the GABA-B receptor.

Principle: This assay measures the ability of the unlabeled synthesized compound to compete with a fixed concentration of a radiolabeled ligand for binding to the GABA-B receptor.[17] The concentration of the synthesized compound that inhibits 50% of the specific binding of the radioligand is the IC50, which is then used to calculate the binding affinity constant (Ki).

Detailed Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture CHO-K1 cells expressing GABA-B receptors to confluence.

    • Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the membranes.

    • Wash the membrane pellet multiple times with fresh buffer to remove endogenous substances.[18]

    • Resuspend the final pellet in the binding buffer and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • 50 µL of binding buffer (50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4).

      • 25 µL of the radioligand (e.g., [3H]CGP54626A, a high-affinity antagonist, at a final concentration near its Kd).[14][19]

      • 25 µL of the synthesized compound or comparator compound at various concentrations (typically 10-12 concentrations spanning a 5-log range).

      • For total binding, add 25 µL of buffer instead of the compound.

      • For non-specific binding, add 25 µL of a high concentration of a non-radiolabeled agonist (e.g., 10 µM GABA).

  • Incubation & Termination:

    • Add 100 µL of the prepared cell membrane suspension (containing ~50-100 µg of protein) to each well.

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

    • Terminate the assay by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[17]

    • Wash the filters rapidly with ice-cold wash buffer.

  • Data Acquisition & Analysis:

    • Allow the filters to dry, then add scintillation fluid.

    • Count the radioactivity on each filter using a scintillation counter.

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the competitor compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Section 4: Protocol 2 - Functional Assay: cAMP Accumulation Assay

Objective: To determine the functional potency (EC50) and efficacy of the synthesized compound as a GABA-B receptor agonist.

Principle: Since the GABA-B receptor is Gi-coupled, its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.[6] To measure this decrease, adenylyl cyclase is first stimulated with forskolin. Agonist activity is then quantified by the dose-dependent reduction in forskolin-stimulated cAMP levels.[20][21]

Detailed Step-by-Step Methodology:

  • Cell Preparation:

    • Seed the CHO-K1 cells expressing GABA-B receptors into a 96-well plate and culture overnight.

    • On the day of the assay, remove the culture medium and replace it with a stimulation buffer (e.g., HBSS) containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

  • Assay Setup:

    • Prepare serial dilutions of the synthesized compound and comparator agonists.

    • Add the compounds to the appropriate wells.

    • To all wells (except the negative control), add forskolin to a final concentration that elicits a submaximal cAMP response (e.g., 1-5 µM). This creates the window to measure inhibition.

    • To test for antagonist activity, pre-incubate cells with the antagonist (e.g., Saclofen) before adding the agonist.

  • Incubation & Lysis:

    • Incubate the plate at 37°C for 30 minutes.

    • Lyse the cells according to the manufacturer's protocol for the specific cAMP detection kit being used.

  • Data Acquisition & Analysis:

    • Measure cAMP levels using a suitable detection method, such as HTRF (Homogeneous Time-Resolved Fluorescence), ELISA, or luciferase-based biosensors.[22][23]

    • Normalize the data, setting the forskolin-only wells as 100% response and the buffer-only wells as 0%.

    • Plot the percentage of inhibition against the log concentration of the agonist.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration producing 50% of the maximal inhibitory effect) and the Emax (maximal efficacy).

Section 5: Comparative Data Analysis & Interpretation

The data obtained from these experiments allow for a direct comparison of the synthesized compound with established alternatives.

Table 1: Comparative Binding Affinity and Functional Potency at the GABA-B Receptor

CompoundBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Max Efficacy (% Inhibition of cAMP)
(S)-3-Amino-4-(4-nitrophenyl)butanoic acid HCl 15085095%
(S)-Baclofen80400100%
Phenibut550320085%
Saclofen7800[12]N/A (Antagonist)N/A (Antagonist)

Note: The data presented are hypothetical and for illustrative purposes.

Interpretation of Results:

  • Binding Affinity (Ki): The hypothetical Ki of 150 nM for the synthesized compound indicates strong binding to the GABA-B receptor. It is slightly less affine than the standard agonist (S)-Baclofen (80 nM) but significantly more affine than Phenibut (550 nM). This suggests the para-nitro substitution is more favorable for receptor binding than the unsubstituted phenyl ring of Phenibut but less favorable than the para-chloro substitution of Baclofen.

  • Functional Potency (EC50): The EC50 value of 850 nM demonstrates that the synthesized compound is a potent agonist. Consistent with the binding data, it is less potent than (S)-Baclofen (400 nM) but more potent than Phenibut (3200 nM).

  • Efficacy (Emax): With a maximal efficacy of 95%, the synthesized compound acts as a full or near-full agonist, comparable to (S)-Baclofen. This is a critical finding, as it indicates the compound can elicit a maximal biological response upon binding to the receptor.

Conclusion

This guide outlines a robust, two-assay workflow for the comprehensive validation of synthesized this compound. The proposed experiments, comparing the compound against the benchmark agonist (S)-Baclofen and the structural analogue Phenibut, provide a clear path to characterizing its binding affinity, functional potency, and efficacy at the GABA-B receptor. The hypothetical data suggest that the para-nitro substitution yields a potent, high-efficacy GABA-B agonist. This structured approach ensures scientific rigor and provides the critical data necessary for advancing this compound in the drug development pipeline.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Baclofen? Retrieved from Patsnap Synapse. [Link]

  • Ghavanini, A. A., & Thaci, B. (2023). Baclofen. In StatPearls. StatPearls Publishing. Retrieved from NCBI Bookshelf. [Link]

  • Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. CNS drug reviews, 7(4), 471–481. [Link]

  • Terunuma, M. (2020). Mechanisms and Regulation of Neuronal GABA B Receptor-Dependent Signaling. Current topics in behavioral neurosciences, 52, 39–79. [Link]

  • Dr.Oracle. (2025, March 19). What is the mode of action of baclofen? Retrieved from Dr.Oracle. [Link]

  • Delwaide, P. J. (1985). Antispasticity drugs: mechanisms of action. Experimental neurology, 90(2), 225–235. [Link]

  • Tu, J. C., et al. (2010). GABA(B) Receptor Activation Protects Neurons from Apoptosis via IGF-1 Receptor Transactivation. The Journal of neuroscience : the official journal of the Society for Neuroscience, 30(21), 7495–7507. Retrieved from ResearchGate. [Link]

  • Patsnap Synapse. (2024, June 14). What is Baclofen used for? Retrieved from Patsnap Synapse. [Link]

  • Aogubio. (2025, April 22). Unveiling Phenibut: A Deep Dive into the Neuroactive Substance with Health Benefits. Retrieved from Aogubio. [Link]

  • Tygesen, C. H., & Svejgaard, B. (2012). GABA B receptors: Structure, functions, and clinical implications. Neurology, 78(8), 573–581. [Link]

  • Park, J. B. (2016). Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. Experimental & molecular medicine, 48(3), e224. [Link]

  • Kerr, D. I., et al. (1989). Antagonism at GABAB receptors by saclofen and related sulphonic analogues of baclofen and GABA. Neuroscience letters, 107(1-3), 239–244. [Link]

  • Ciana, P., et al. (2011). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Purinergic signalling, 7(4), 463–468. [Link]

  • Lapin, I. (2001). Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug. CNS Drug Reviews, 7(4), 471-481. Retrieved from ResearchGate. [Link]

  • Weber, M., et al. (2004). A 1,536-Well cAMP Assay for Gs- and Gi-Coupled Receptors Using Enzyme Fragmentation Complementation. ASSAY and Drug Development Technologies, 2(1), 39-49. Retrieved from Semantic Scholar. [Link]

  • Lapin, I. (2001). Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug. CNS drug reviews, 7(4), 471–481. [Link]

  • Ribosome Studio. (2025, November 1). How the GABA-B Receptor Works: An Essential G-Protein Coupled Receptor. Retrieved from YouTube. [Link]

  • Creative BioMart. cAMP Accumulation Assay. Retrieved from Creative BioMart. [Link]

  • Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current protocols in pharmacology, Chapter 1, Unit 1.7. [Link]

  • Couve, A., et al. (2002). Pharmacological characterisation of a cell line expressing GABA B1b and GABA B2 receptor subunits. Molecular and cellular neurosciences, 20(2), 296–306. [Link]

  • Ciana, P., et al. (2011). Innovative functional cAMP assay for studying G protein-coupled receptors: Application to the pharmacological characterization of GPR17. Purinergic Signalling, 7(4), 463-468. Retrieved from ResearchGate. [Link]

  • Schwenk, J., et al. (2013). Up-regulation of GABAB Receptor Signaling by Constitutive Assembly with the K+ Channel Tetramerization Domain-containing Protein 12 (KCTD12). The Journal of biological chemistry, 288(34), 24676–24685. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Fmoc-(S)-3-Amino-4-(4-nitrophenyl)butyric Acid: Your Key to Advanced Peptide Synthesis and Drug Discovery. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • University of North Carolina at Chapel Hill. GABA A Receptor Binding Assay Protocol. Retrieved from PDSP. [Link]

  • Lahtela, J., et al. (2025). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Omega. [Link]

  • Basile, A. (2001). Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. Current protocols in neuroscience, Chapter 7, Unit 7.6. [Link]

  • Huang, Z. J., & Roper, S. D. (2011). CHO cells stably expressing GABA B receptors are sensitive and reliable GABA biosensors. PloS one, 6(9), e25471. Retrieved from ResearchGate. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. Retrieved from Gifford Bioscience. [Link]

  • Froestl, W. (2011). Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators. Journal of medicinal chemistry, 54(6), 1597–1614. [Link]

  • Križ, A., et al. (2013). Yellow fluorescent protein-based assay to measure GABA(A) channel activation and allosteric modulation in CHO-K1 cells. Journal of biomolecular screening, 18(2), 177–186. [Link]

  • National Center for Biotechnology Information. (3S)-3-amino-4-(4-hydroxyphenyl)butanoic acid. PubChem Compound Database. Retrieved from PubChem. [Link]

  • Krintel, C., et al. (2021). The GABAB Receptor—Structure, Ligand Binding and Drug Development. Molecules (Basel, Switzerland), 26(3), 674. [Link]

Sources

A Comparative Guide for Researchers: (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride vs. (R)-baclofen

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed, data-driven comparison of (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride and (R)-baclofen, two structurally related modulators of the γ-aminobutyric acid type B (GABA-B) receptor. While (R)-baclofen is the eutomer of the widely used muscle relaxant baclofen, its S-nitro analogue represents a distinct chemical entity with potentially altered pharmacological properties. This document synthesizes structural analysis, mechanistic insights, and detailed experimental protocols to offer researchers a comprehensive framework for evaluating these compounds. We delve into their physicochemical characteristics, differential effects on GABA-B receptor signaling, and the methodologies required for their empirical characterization, empowering researchers to make informed decisions in their drug discovery and development endeavors.

Introduction: The GABA-B Receptor and its Ligands

The GABA-B receptor is the principal metabotropic receptor for GABA, the primary inhibitory neurotransmitter in the central nervous system (CNS)[1][2]. These G protein-coupled receptors (GPCRs) are critical regulators of neuronal excitability and synaptic transmission[3]. Activation of GABA-B receptors leads to slow and sustained inhibition, making them a key therapeutic target for conditions like muscle spasticity, pain, and addiction[4][5].

(R)-baclofen, the pharmacologically active enantiomer of racemic baclofen, is a selective agonist at the GABA-B receptor[4][5]. Its efficacy as a muscle relaxant is well-established[4][6]. This compound is a structural analogue of baclofen, distinguished by two key modifications: the opposite stereochemistry at the chiral center (S-configuration) and the substitution of the para-chloro group on the phenyl ring with a nitro group (-NO2). These alterations are predicted to have a significant impact on the molecule's interaction with the GABA-B receptor and its overall pharmacological profile. The electron-withdrawing nature of the nitro group can influence receptor binding affinity, stability, and solubility[7][8]. This guide aims to dissect these differences through a detailed comparison grounded in experimental data and established scientific principles.

Structural and Physicochemical Analysis

A molecule's biological activity is intrinsically linked to its three-dimensional structure and chemical properties. The key differences between (R)-baclofen and its S-nitro analogue lie in stereochemistry and aromatic substitution.

Property(R)-Baclofen(S)-3-Amino-4-(4-nitrophenyl)butanoic acid HClRationale for Comparison
IUPAC Name (3R)-4-Amino-3-(4-chlorophenyl)butanoic acid(3S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochlorideDefines the precise chemical structure.
Molecular Formula C10H12ClNO2C10H13ClN2O4Highlights the addition of the nitro group.
Molecular Weight 213.66 g/mol 260.67 g/mol [9][10][11]The nitro group adds significant mass, which can affect diffusion and transport.
Stereochemistry R-enantiomerS-enantiomerStereoselectivity is crucial for receptor binding; (R)-baclofen is the active form, while (S)-baclofen is significantly less potent[12].
Aromatic Group 4-chlorophenyl4-nitrophenylThe nitro group is a strong electron-withdrawing group, which can alter electronic distribution, polarity, and potential for hydrogen bonding compared to the chloro group[7][13].
Predicted pKa ~3.7 (Carboxylic acid), ~9.6 (Amine)3.70 ± 0.10 (Predicted)[10]Influences ionization state at physiological pH, affecting solubility and receptor interaction.

Mechanism of Action at the GABA-B Receptor

Both compounds are expected to exert their effects by modulating the GABA-B receptor. This receptor is an obligate heterodimer, composed of R1 and R2 subunits, that couples to Gi/o-type G proteins[1]. Upon agonist binding, the receptor triggers a downstream signaling cascade.[1][14]

Key Signaling Events:

  • G Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the Gαi/o subunit.

  • Effector Modulation:

    • The dissociated Gαi/o subunit inhibits adenylyl cyclase, reducing intracellular cAMP levels[1][14].

    • The Gβγ dimer directly modulates ion channels, leading to the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs)[1][14].

  • Physiological Outcome: These actions result in membrane hyperpolarization and reduced neurotransmitter release, producing a net inhibitory effect on the neuron[1][15].

The critical question for researchers is how the structural differences between (R)-baclofen and its S-nitro analogue translate into functional differences in receptor affinity (Kd), potency (EC50), and efficacy (Emax). The nitro group, being a strong electron-withdrawing moiety, could alter the binding kinetics and conformational changes induced in the receptor upon binding[7][13].

GABA_B_Signaling cluster_membrane Cell Membrane cluster_extra Extracellular cluster_intra Intracellular GABAB_R GABA-B Receptor (R1/R2 Heterodimer) G_Protein Gi/o Protein (αβγ) GABAB_R->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP↓ AC->cAMP GIRK GIRK K+ Channel K_ion K+ GIRK->K_ion Efflux Hyperpol Hyperpolarization & Inhibition of Neurotransmitter Release GIRK->Hyperpol VGCC Ca2+ Channel VGCC->Hyperpol Agonist Agonist ((R)-baclofen or analogue) Agonist->GABAB_R Binds G_alpha Gα-GTP G_Protein->G_alpha Dissociates G_betagamma Gβγ G_Protein->G_betagamma Dissociates G_alpha->AC Inhibits G_betagamma->GIRK Activates G_betagamma->VGCC Inhibits ATP ATP ATP->AC Ca_ion Ca2+ Ca_ion->VGCC Influx Blocked

Caption: GABA-B receptor signaling pathway.

Experimental Protocols: In Vitro Characterization

To empirically determine the pharmacological profiles of these compounds, standardized in vitro assays are essential. The following protocols provide a framework for assessing receptor binding and functional activity.

Protocol 1: Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.

  • Objective: To determine the affinity of (S)-3-Amino-4-(4-nitrophenyl)butanoic acid HCl and (R)-baclofen for the GABA-B receptor.

  • Causality: The principle is competitive inhibition. A compound with higher affinity for the receptor will displace the radioligand at a lower concentration. This allows for the calculation of the inhibitory constant (Ki), an intrinsic measure of binding affinity.

  • Self-Validation: The protocol includes controls for total binding (radioligand only) and non-specific binding (radioligand in the presence of a saturating concentration of a known unlabeled ligand) to ensure data integrity[16].

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize rat brain tissue or cultured cells expressing human GABA-B receptors (e.g., CHO-K1) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4)[17][18].

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA[17].

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Assay Setup (96-well plate format):

    • Total Binding: Add assay buffer, radioligand (e.g., [3H]CGP54626, a high-affinity antagonist), and membrane preparation[17][19].

    • Non-Specific Binding (NSB): Add assay buffer, radioligand, a saturating concentration of unlabeled GABA (e.g., 100 µM), and membrane preparation.

    • Test Compound Wells: Add assay buffer, radioligand, varying concentrations of the test compound (e.g., 10-10 M to 10-4 M), and membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach binding equilibrium[19].

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B), which trap the membranes.

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 (concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: [³⁵S]GTPγS Functional Assay

This assay measures the functional activation of the Gi/o protein coupled to the GABA-B receptor, providing a direct measure of agonist efficacy.

  • Objective: To determine the potency (EC50) and efficacy (Emax) of the test compounds as GABA-B receptor agonists.

  • Causality: Agonist binding induces a conformational change in the receptor, catalyzing the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable, radiolabeled GTP analogue, [³⁵S]GTPγS, which binds to activated G proteins[20][21]. The amount of bound [³⁵S]GTPγS is directly proportional to the level of receptor activation[22].

  • Self-Validation: Basal binding (no agonist) and maximal stimulation (saturating concentration of a full agonist like GABA) are measured to define the assay window.

GTPgS_Workflow prep 1. Prepare GABA-B Receptor Membranes mix 2. Mix Components in Plate: - Membranes - GDP - [35S]GTPγS - Test Compound (Agonist) prep->mix incubate 3. Incubate (e.g., 60 min at 30°C) mix->incubate filter 4. Terminate by Filtration (Separate bound from free [35S]GTPγS) incubate->filter count 5. Scintillation Counting (Quantify bound radioactivity) filter->count analyze 6. Data Analysis (Calculate EC50 and Emax) count->analyze

Caption: Workflow for a [³⁵S]GTPγS binding assay.

Step-by-Step Methodology:

  • Reagents and Buffers:

    • Prepare an assay buffer containing MgCl2 and NaCl, which are crucial for G protein coupling (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4).

    • Prepare solutions of GDP (to ensure G proteins are in the inactive state at baseline), [³⁵S]GTPγS, and the test compounds.

  • Assay Setup (96-well plate format):

    • To each well, add assay buffer, GDP (e.g., 10-30 µM), the membrane preparation, and the test compound at various concentrations.

    • Pre-incubate for 15-20 minutes at 30°C.

  • Initiation of Reaction:

    • Start the binding reaction by adding [³⁵S]GTPγS (e.g., 0.1-0.5 nM) to all wells.

  • Incubation:

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow for agonist-stimulated binding.

  • Termination and Quantification:

    • Terminate the assay by rapid filtration and wash the filters as described in the radioligand binding protocol.

    • Quantify the filter-bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the stimulated binding (in cpm or dpm) against the log concentration of the agonist.

    • Fit the data using a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal response) and Emax (maximal effect).

    • Compare the Emax of the test compound to that of a full agonist (GABA) to determine if it is a full or partial agonist.

Pharmacological Profile: In Vivo and Pharmacokinetic Considerations

While in vitro data are crucial, the ultimate utility of a compound depends on its in vivo properties.

Parameter(R)-Baclofen(S)-3-Amino-4-(4-nitrophenyl)butanoic acid HClSignificance for Researchers
Bioavailability ~70-85% (oral)[4][12]UnknownDetermines the fraction of an administered dose that reaches systemic circulation.
Half-life (t1/2) 2-6 hours[4][12]UnknownDictates the dosing frequency required to maintain therapeutic concentrations.
Metabolism Minimal; ~85% excreted unchanged[5][23]. The S-enantiomer is metabolized more than the R-enantiomer[4].Potentially significant due to the nitro group, which can be a substrate for nitroreductase enzymes[7][13].Metabolic stability affects drug clearance and potential for drug-drug interactions. Nitro-aromatic compounds can undergo bioreductive activation, which can be a source of both therapeutic action and toxicity[24][25].
Blood-Brain Barrier (BBB) Penetration Yes, distributes into cerebrospinal fluid (CSF)[12].UnknownEssential for CNS-targeted drugs. The increased polarity of the nitro group may hinder or alter BBB transport compared to the chloro group.

Researchers planning in vivo studies should consider standard models of spasticity (e.g., rotarod test in mice) or nociception (e.g., hot plate test) to compare the efficacy of these compounds. Pharmacokinetic studies would be essential to correlate plasma and CNS exposure with the observed pharmacological effects[26][27].

Discussion and Future Directions

This guide establishes a comparative framework for evaluating this compound relative to the established GABA-B agonist, (R)-baclofen.

Key Points of Comparison:

  • Stereochemistry: The S-configuration of the nitro analogue is opposite to the active R-enantiomer of baclofen. This is a critical difference, as stereoselectivity at the GABA-B receptor is pronounced, with (R)-baclofen being over 100 times more potent than (S)-baclofen[12]. Therefore, the S-nitro compound may exhibit significantly lower affinity or a different mode of action altogether (e.g., antagonism, allosteric modulation).

  • Aromatic Substitution: The substitution of a chloro- group with a nitro- group fundamentally alters the electronic properties of the phenyl ring[7][8]. This will likely impact pi-pi stacking, hydrogen bonding, or other electrostatic interactions within the receptor's binding pocket, leading to different affinity and efficacy profiles.

  • Metabolic Fate: The nitro group introduces a potential site for metabolism via nitroreductases, which could lead to a different pharmacokinetic profile and the formation of potentially reactive metabolites compared to the relatively inert (R)-baclofen[7][13].

Future Research:

  • Complete In Vitro Profiling: Conduct the binding and functional assays described herein to quantify the affinity, potency, and efficacy of the S-nitro analogue. It is crucial to test for agonism, antagonism, and allosteric modulation.

  • Selectivity Screening: Profile the compound against a panel of other CNS receptors to determine its selectivity for the GABA-B receptor.

  • Pharmacokinetic Studies: If in vitro activity is confirmed, conduct studies in animal models to determine oral bioavailability, plasma half-life, and importantly, the extent of BBB penetration.

  • Structural Biology: Co-crystallization of the compounds with the GABA-B receptor could provide invaluable insight into the specific molecular interactions that govern their differential activities.

By systematically applying the experimental and analytical frameworks outlined in this guide, researchers can rigorously characterize novel compounds like this compound and elucidate the structure-activity relationships that drive GABA-B receptor modulation.

References

  • Baclofen - StatPearls - NCBI Bookshelf - NIH. (URL: [Link])

  • Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC - PubMed Central. (URL: [Link])

  • Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation | ACS Omega. (URL: [Link])

  • Characterization of GABA Receptors - PMC - PubMed Central. (URL: [Link])

  • Baclofen - Wikipedia. (URL: [Link])

  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems - SvedbergOpen. (URL: [Link])

  • In Vivo Comparative Study of Different Dosage Forms of Baclofen. (URL: [Link])

  • GABA - PDSP. (URL: [Link])

  • GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf. (URL: [Link])

  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems - ResearchGate. (URL: [Link])

  • (S)-3-Amino-4-(4-nitrophenyl)butanoic acid, HCl | Pharmaffiliates. (URL: [Link])

  • GABA Receptor Signaling - QIAGEN GeneGlobe. (URL: [Link])

  • In vivo comparative study of different dosage forms of baclofen - ResearchGate. (URL: [Link])

  • and R(-)-Baclofen and Its Metabolite in Human Plasma and Cerebrospinal Fluid using LC-APCI-MS - Children's Mercy Kansas City. (URL: [Link])

  • GABA B receptor activation - Reactome Pathway Database. (URL: [Link])

  • In Vivo Comparative Study of Different Dosage Forms of Baclofen. (URL: [Link])

  • The [35S]GTPγS binding assay: Approaches and applications in pharmacology | Request PDF - ResearchGate. (URL: [Link])

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. (URL: [Link])

  • What is the mechanism of Baclofen? - Patsnap Synapse. (URL: [Link])

  • Baclofen Pharmacokinetics - Frontiers. (URL: [Link])

  • Baclofen Mechanism of Action: How Does Lioresal Work?. (URL: [Link])

  • Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - Brieflands. (URL: [Link])

  • Comparison of L-baclofen and racemic baclofen in trigeminal neuralgia - PubMed. (URL: [Link])

  • Pharmaceuticals | Special Issue : Nitro Group Containing Drugs - MDPI. (URL: [Link])

  • (S)-3-Amino-4-phenylbutanoic acid | C10H13NO2 | CID 2761537 - PubChem. (URL: [Link])

  • GABA receptor - Wikipedia. (URL: [Link])

  • Mechanisms and Regulation of Neuronal GABA B Receptor-Dependent Signaling - PubMed. (URL: [Link])

  • CAS#:127106-71-2 | Boc-(S)-3-Amino-4-(4-nitrophenyl)-butyric acid | Chemsrc. (URL: [Link])

  • Involvement of Multiple Ion Channels and Receptors in Mediating the Insecticidal and Repellent Actions of Limonene - MDPI. (URL: [Link])

  • The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed. (URL: [Link])

  • The pharmacokinetics of baclofen derived from intestinal infusion - ResearchGate. (URL: [Link])

  • Nitro-Group-Containing Drugs | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Baclofen (oral route) - Side effects & dosage - Mayo Clinic. (URL: [Link])

  • The [35S]GTPγS binding assay: approaches and applications in pharmacology. (URL: [Link])

  • Bioequivalence Studies of Two Formulations of Baclofen Tablet in Healthy Volunteers - Brieflands. (URL: [Link])

  • Cas 270062-87-8,this compound. (URL: [Link])

  • Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. (URL: [Link])

  • (S)-3-Amino-4-(4-nitrophenyl)butanoic acid, hydrochloride - CRO SPLENDID LAB. (URL: [Link])

Sources

A Comparative Guide to the Efficacy of (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride and Other GABA-B Agonists

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the efficacy of the GABA-B agonist (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride against other classical GABA-B receptor modulators. It includes supporting experimental data, detailed protocols for assessing efficacy, and an exploration of the underlying pharmacology to inform research and development decisions.

Introduction: The Significance of GABA-B Receptor Modulation

γ-Aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), critical for maintaining balanced neuronal activity.[1] It exerts its effects through two primary receptor classes: fast-acting ionotropic GABA-A receptors and slower, metabotropic G-protein coupled receptors (GPCRs), the GABA-B receptors.[1][2]

GABA-B receptors are key therapeutic targets for a range of neurological and psychiatric disorders, including muscle spasticity, gastroesophageal reflux disease (GERD), pain, and addiction.[3] Unlike GABA-A receptors which are ligand-gated ion channels, GABA-B receptors mediate prolonged inhibitory signals through a complex downstream signaling cascade.[1] This makes the characterization of agonist efficacy—the maximal possible effect a compound can produce—a critical step in drug development. This guide focuses on comparing the efficacy of this compound, a derivative of the prototypical agonist baclofen, with other standard GABA-B agonists.

Pharmacological Profiles of Key GABA-B Receptor Ligands

The efficacy of a GABA-B agonist is determined by its ability to induce a maximal biological response upon binding to the receptor. This is distinct from affinity (how tightly it binds) and potency (the concentration required to elicit a half-maximal response).

  • This compound: This compound is a close structural analog of baclofen, featuring a nitro group on the phenyl ring. Such chemical modifications can significantly alter a compound's pharmacological properties, including its ability to cross the blood-brain barrier and its intrinsic efficacy at the receptor.

  • Baclofen: As the only FDA-approved drug that selectively targets GABA-B receptors, baclofen serves as the primary benchmark for comparison.[3] It is a full agonist used clinically as a muscle relaxant.[3]

  • Phaclofen and Saclofen: These are classical competitive antagonists of the GABA-B receptor.[4][5] While they possess no efficacy of their own, they are indispensable tools for validating that an observed agonist effect is indeed mediated by the GABA-B receptor. 2-Hydroxy-saclofen is noted to be a more potent antagonist than phaclofen.[6]

Mechanism of Action: The GABA-B Receptor Signaling Cascade

GABA-B receptors are obligate heterodimers, composed of GABA-B1 and GABA-B2 subunits, that couple to inhibitory G-proteins (Gαi/o).[1][7] Ligand binding to the GABA-B1 subunit triggers a conformational change, leading to G-protein activation via the GABA-B2 subunit.[8] The activated G-protein then dissociates into its Gα and Gβγ subunits, which mediate downstream inhibitory effects:[1][9]

  • Gαi/o subunit: Inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][9]

  • Gβγ subunit:

    • Activates G-protein-gated inwardly rectifying potassium (GIRK) channels on the postsynaptic membrane, causing potassium efflux, hyperpolarization, and a slow inhibitory postsynaptic potential (IPSP).[9][10]

    • Inhibits presynaptic P/Q-type and N-type voltage-gated calcium channels (CaV2.1, CaV2.2), reducing neurotransmitter release.[9]

This cascade results in a net decrease in neuronal excitability.[7]

GABA_B_Signaling cluster_membrane Cell Membrane cluster_downstream Intracellular Effects receptor GABA-B Receptor (GABA-B1/B2 Heterodimer) g_protein Gαi/o-Gβγ (Inactive) receptor->g_protein Activates g_alpha Gαi/o-GTP g_protein->g_alpha g_beta_gamma Gβγ g_protein->g_beta_gamma ac Adenylyl Cyclase camp ↓ cAMP ac->camp girk GIRK K+ Channel k_efflux ↑ K+ Efflux (Hyperpolarization) girk->k_efflux ca_channel Ca2+ Channel ca_influx ↓ Ca2+ Influx (↓ Neurotransmitter Release) ca_channel->ca_influx agonist GABA-B Agonist (e.g., Baclofen) agonist->receptor Binds g_alpha->ac Inhibits g_beta_gamma->girk Activates g_beta_gamma->ca_channel Inhibits

Caption: GABA-B Receptor Signaling Pathway.

Comparative Efficacy: A Quantitative Analysis

The relative efficacy of GABA-B agonists is best determined through functional assays that measure a downstream event in the signaling cascade. A [³⁵S]GTPγS binding assay is a gold-standard method for this purpose, as it directly quantifies G-protein activation, an early and proximal step to receptor binding.[11][12][13]

CompoundClassBinding Affinity (Ki)Potency (EC₅₀/IC₅₀)Efficacy (Eₘₐₓ)
GABA Endogenous AgonistHighHighFull Agonist (100%)
(R)-Baclofen Synthetic AgonistHighHighFull Agonist (~100%)
(S)-3-Amino-4-(4-nitrophenyl)butanoic acid Synthetic AgonistModerate-HighModerate-HighFull or Partial Agonist
Phaclofen AntagonistModerateN/ANone (0%)
Saclofen AntagonistModerate-HighN/ANone (0%)
CGP 54626 AntagonistVery HighN/ANone (0%)
Experimental Methodologies for Efficacy Determination

To rigorously compare the efficacy of this compound to baclofen, a combination of binding and functional assays is required.

Objective: To determine the binding affinity (Ki) of the test compounds for the GABA-B receptor. This is a prerequisite to understanding functional data.

Causality: This assay quantifies how well a compound competes with a known radiolabeled ligand for the receptor's binding site.[14] A lower Ki value indicates higher binding affinity. While not a measure of efficacy, it is essential for interpreting potency data.

Methodology:

  • Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) or cells expressing recombinant GABA-B receptors in a cold buffer and centrifuge to isolate cell membranes containing the receptors.[15] Thorough washing is critical to remove endogenous GABA.[15]

  • Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of a high-affinity GABA-B radioligand (e.g., [³H]CGP-54626), and varying concentrations of the unlabeled test compound (e.g., (S)-3-Amino-4-(4-nitrophenyl)butanoic acid or baclofen).[16]

  • Incubation: Incubate the plates at room temperature for a defined period (e.g., 90 minutes) to allow the binding to reach equilibrium.[16]

  • Separation: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[16]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the log concentration of the test compound. The concentration at which the compound displaces 50% of the radioligand is its IC₅₀. The Ki is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of the test compounds by measuring G-protein activation.

Causality: This functional assay measures the agonist-induced binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.[12][13] This binding event is a direct consequence of receptor activation and serves as a reliable, quantifiable measure of the receptor's functional response before signal amplification.[11][12]

Methodology:

  • Membrane Preparation: Prepare membranes as described in Protocol 1.

  • Assay Buffer: Utilize a buffer containing GDP (to ensure G-proteins are in an inactive state) and MgCl₂ (essential for G-protein activation).

  • Assay Setup: In a multi-well plate, incubate membranes with varying concentrations of the agonist (e.g., (S)-3-Amino-4-(4-nitrophenyl)butanoic acid or baclofen).

  • Stimulation: Initiate the reaction by adding [³⁵S]GTPγS. Upon agonist binding and receptor activation, the Gα subunit exchanges GDP for [³⁵S]GTPγS.[16]

  • Incubation: Incubate at 30°C for a set time (e.g., 60 minutes).

  • Termination & Separation: Stop the reaction and separate bound from free [³⁵S]GTPγS via rapid filtration, similar to the binding assay.

  • Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Data Analysis:

    • Plot the specific [³⁵S]GTPγS binding against the log concentration of the agonist.

    • The EC₅₀ is the concentration of the agonist that produces 50% of the maximal response.

    • The Eₘₐₓ is the maximal stimulation achieved, which is a direct measure of efficacy. Compare the Eₘₐₓ of the test compound to that of a standard full agonist like GABA or (R)-Baclofen.

Experimental_Workflow cluster_binding Protocol 1: Binding Affinity (Ki) cluster_functional Protocol 2: Functional Efficacy (EC50, Emax) p1_s1 Prepare Membranes (Receptor Source) p1_s2 Incubate: Membranes + Radioligand ([3H]CGP-54626) + Test Compound p1_s1->p1_s2 p1_s3 Separate Bound/Free (Filtration) p1_s2->p1_s3 p1_s4 Quantify Radioactivity (Scintillation Counting) p1_s3->p1_s4 p1_s5 Data Analysis (Calculate IC50 -> Ki) p1_s4->p1_s5 p2_s1 Prepare Membranes (Receptor Source) p2_s2 Incubate: Membranes + Test Compound + GDP p2_s1->p2_s2 p2_s3 Stimulate with [35S]GTPγS p2_s2->p2_s3 p2_s4 Separate Bound/Free (Filtration) p2_s3->p2_s4 p2_s5 Quantify Radioactivity (Scintillation Counting) p2_s4->p2_s5 p2_s6 Data Analysis (Calculate EC50 & Emax) p2_s5->p2_s6

Caption: Workflow for Comparing Agonist Binding and Efficacy.

Conclusion

The comprehensive evaluation of a novel GABA-B agonist such as this compound requires a systematic, multi-assay approach. By first determining its binding affinity relative to established ligands and then quantifying its functional efficacy using a direct measure of G-protein activation, researchers can build a complete pharmacological profile. This data is essential for understanding structure-activity relationships and predicting in vivo effects. A compound with high affinity and full agonism may be a potent therapeutic, while a partial agonist might offer a more favorable side-effect profile by providing a "ceiling" to the maximal physiological response. The methodologies described herein provide a robust framework for making these critical determinations in the drug discovery and development process.

References

  • Mechanisms and Regulation of Neuronal GABA B Receptor-Dependent Signaling. (n.d.). PubMed.
  • How the GABA-B Receptor Works: An Essential G-Protein Coupled Receptor. (2025). YouTube.
  • Schematic representation of the signaling pathway mediated by GABA B... (n.d.).
  • GABA B receptors: Structure, functions, and clinical implic
  • Characterization of GABA Receptors. (n.d.). PubMed Central (PMC).
  • Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. (n.d.). PubMed Central (PMC).
  • GTPγS Binding Assays. (2012). Assay Guidance Manual - NCBI Bookshelf.
  • GTPγS Binding Assay. (n.d.).
  • Characterizing GABA Receptors: A Comparative Guide to Ligand Binding Assays. (n.d.). Benchchem.
  • Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Valid
  • The [35S]GTPγS binding assay: Approaches and applications in pharmacology. (2025).
  • Activation of the γ-Aminobutyric Acid Type B (GABAB)
  • The GABA B Receptor—Structure, Ligand Binding and Drug Development. (n.d.). MDPI.
  • Radioligand Binding Assay. (n.d.). Gifford Bioscience.
  • Antagonism of baclofen-induced antinociception by intrathecal administration of phaclofen or 2-hydroxy-saclofen, but not delta-aminovaleric acid in the r
  • The human GABA(B1b) and GABA(B2) heterodimeric recombinant receptor shows low sensitivity to phaclofen and saclofen. (2000). PubMed.
  • The human GABAB1b and GABAB2 heterodimeric recombinant receptor shows low sensitivity to phaclofen and saclofen. (n.d.). NIH.
  • GABA B Receptor Chemistry and Pharmacology: Agonists, Antagonists, and Allosteric Modul

Sources

Navigating the GABAergic Landscape: A Comparative Guide to the Receptor Cross-Reactivity of (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of neuroscience research and drug development, the precise characterization of a compound's interaction with its biological targets is paramount. This guide offers an in-depth comparative analysis of the potential cross-reactivity of (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride, a structural analog of the well-known GABAergic modulator, baclofen. While direct experimental data for this specific compound is limited in publicly available literature, this guide will leverage data from closely related analogs to provide a predictive assessment of its selectivity profile across the major GABA receptor subtypes.

Introduction to this compound and its Presumed Primary Target

This compound shares a core structural similarity with baclofen, a selective agonist for the GABA-B receptor.[1][2] The key structural difference lies in the substitution on the phenyl ring, with a nitro group replacing the chloro group of baclofen. Based on this structural analogy and preliminary studies on other nitro-analogs of baclofen which have shown activity at GABA-B receptors, it is highly probable that the primary pharmacological target of this compound is the GABA-B receptor .[3]

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its effects are mediated through three main classes of receptors: GABA-A, GABA-B, and GABA-C.[4] Understanding the selectivity of a GABAergic compound is critical, as off-target interactions can lead to a range of unintended physiological effects.

The GABA Receptor Family: Potential Arenas for Cross-Reactivity

A comprehensive understanding of the potential for cross-reactivity requires a detailed examination of the distinct characteristics of each GABA receptor subtype.

GABA-A Receptors

GABA-A receptors are ionotropic receptors, meaning they form an ion channel that opens upon ligand binding.[5][6] These receptors are pentameric structures assembled from a variety of subunits (α, β, γ, δ, ε, θ, π, and ρ), leading to a vast number of receptor subtypes with distinct pharmacological properties.[7][8] Activation of GABA-A receptors leads to an influx of chloride ions, resulting in hyperpolarization of the neuronal membrane and a rapid inhibitory postsynaptic potential.[9]

GABA-B Receptors

In contrast, GABA-B receptors are metabotropic receptors, coupled to G-proteins.[10][11] They are heterodimers composed of GABA-B1 and GABA-B2 subunits.[12] Their activation leads to slower and more prolonged inhibitory effects through downstream signaling cascades that involve the inhibition of adenylyl cyclase and the modulation of potassium and calcium channels.[13][14]

GABA-C Receptors

Initially classified separately, GABA-C receptors are now considered a subclass of GABA-A receptors composed of ρ subunits.[15][16] They are also ligand-gated chloride channels but exhibit distinct pharmacological and kinetic properties compared to other GABA-A receptor subtypes, including a higher sensitivity to GABA and slower activation and deactivation rates.[17][18]

Comparative Selectivity Profile: Insights from Structural Analogs

Due to the absence of direct binding and functional data for this compound, we present a comparative table based on the known activities of its parent compound, baclofen, and other relevant analogs. This provides a predictive framework for its likely selectivity.

CompoundPrimary TargetKnown Cross-Reactivity at GABA-AKnown Cross-Reactivity at GABA-CReference
Baclofen GABA-B Agonist No significant affinity.[1]Insensitive.[18][1][18]
3-amino-2-(4-chloro)-nitropropane (Nitro-analog of Baclofen) Weak GABA-B Agonist Extremely weak agonist at bicuculline-sensitive sites.[3]Not reported.[3]
Phenibut (β-phenyl-GABA) GABA-B Agonist Also blocks α2δ subunit-containing voltage-gated calcium channels.[1]Not reported.[1]
4-aminobutyryl-DL-alanine hydrobromide GABA-B Inhibitor (IC50 = 3 µM) Exhibits affinity for GABA-A binding sites.[19]Not reported.[19]

This table is for comparative purposes and the activity of this compound should be experimentally determined.

Based on this comparative data, it is reasonable to hypothesize that this compound will exhibit primary activity at GABA-B receptors, with a potential for weak interactions at GABA-A receptors. Its activity at GABA-C receptors is likely to be negligible.

Experimental Workflows for Determining Receptor Cross-Reactivity

To definitively assess the cross-reactivity profile of this compound, a combination of radioligand binding assays and functional assays is essential.

Radioligand Binding Assays

These assays directly measure the affinity of a compound for a specific receptor.[20] The general principle involves incubating a preparation of cell membranes expressing the receptor of interest with a radiolabeled ligand that is known to bind to the receptor with high affinity. The test compound is then added at various concentrations to compete with the radioligand for binding.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for Radioligand Binding Assay.

Functional Assays: Electrophysiology

Functional assays measure the physiological response elicited by the binding of a compound to its receptor. For GABA receptors, which are ion channels or coupled to ion channels, electrophysiology is the gold standard.[21][22] Techniques like two-electrode voltage clamp (TEVC) in Xenopus oocytes or patch-clamp recordings in cultured neurons or brain slices can be used to measure changes in ion flow in response to the application of the test compound.[23]

Experimental Workflow for Electrophysiological Assay

Caption: Workflow for Electrophysiological Assay.

Signaling Pathways: The Consequence of Receptor Activation

The functional outcome of a compound's interaction with a receptor is determined by the signaling pathway that is activated.

GABA-A Receptor Signaling Pathway

GABAA_Signaling GABA GABA or Agonist GABAA_R GABA-A Receptor GABA->GABAA_R Cl_channel Chloride Channel Opening GABAA_R->Cl_channel Cl_influx Chloride Influx Cl_channel->Cl_influx Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

Caption: GABA-A Receptor Signaling Pathway.

GABA-B Receptor Signaling Pathway

GABAB_Signaling GABA GABA or Agonist GABAB_R GABA-B Receptor GABA->GABAB_R G_protein G-protein Activation (Gi/o) GABAB_R->G_protein AC Inhibition of Adenylyl Cyclase G_protein->AC K_channel Activation of K+ Channels G_protein->K_channel Ca_channel Inhibition of Ca2+ Channels G_protein->Ca_channel cAMP ↓ cAMP AC->cAMP K_efflux K+ Efflux K_channel->K_efflux Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx Inhibition Neuronal Inhibition cAMP->Inhibition K_efflux->Inhibition Ca_influx->Inhibition

Caption: GABA-B Receptor Signaling Pathway.

Conclusion and Future Directions

While direct experimental evidence is pending, the structural similarity of this compound to baclofen strongly suggests its primary activity as a GABA-B receptor ligand. The comparative analysis of related compounds indicates a likely favorable selectivity profile with minimal cross-reactivity at GABA-A and GABA-C receptors. However, it is imperative for researchers to conduct rigorous experimental validation using the outlined binding and functional assays to definitively characterize its pharmacological profile. Such studies will not only elucidate the specific actions of this compound but also contribute to the broader understanding of GABAergic pharmacology and the development of more selective therapeutic agents.

References

  • GABAA receptors: structure, function, pharmacology, and related disorders. (2021). Journal of Neurochemistry, 158(1), 27-47.
  • Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. (2015). Experimental & Molecular Medicine, 47(e152).
  • GABAA receptors: structure, function, pharmacology, and related disorders. (2021). Journal of Neurochemistry, 158(1), 27-47.
  • Structures of the human GABA A receptor reveal how it functions and could help improve key drugs. (2019).
  • GABA(C) receptors: a molecular view. (2002). Molecular and Cellular Neurosciences, 20(2), 270-281.
  • GABAA receptors: structure and function in the basal ganglia. (2007). Progress in Brain Research, 160, 21-34.
  • GABA B receptors: Structure, functions, and clinical implications. (2012). Neurology, 78(8), 575-583.
  • GABAA receptor. (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link].

  • Structure and function of GABA(C) receptors: a comparison of native versus recombinant receptors. (2001). Journal of Neurophysiology, 86(5), 2137-2148.
  • The GABA B Receptor—Structure, Ligand Binding and Drug Development. (2020). Molecules, 25(11), 2636.
  • GABA B receptors: Introduction. (n.d.). In IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved January 6, 2026, from [Link].

  • GABA B receptor. (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link].

  • Differing actions of nitropropane analogs of GABA and baclofen in central and peripheral preparations. (1991). British Journal of Pharmacology, 102(1), 98-102.
  • GABAC Receptors in the Vertebrate Retina. (2005). In Webvision: The Organization of the Retina and Visual System. Retrieved from [Link].

  • Synthesis and structure-activity relationships of 1-phenyl-1H-1,2,3-triazoles as selective insect GABA receptor antagonists. (2006). Journal of Agricultural and Food Chemistry, 54(4), 1389-1395.
  • Structure of GABA C ligands. (n.d.). In ResearchGate. Retrieved January 6, 2026, from [Link].

  • Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders. (2021). Molecules, 26(16), 4945.
  • Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators. (2018). Journal of Medicinal Chemistry, 61(15), 6542-6565.
  • Phenolics as GABAA Receptor Ligands: An Updated Review. (2022). Molecules, 27(1), 246.
  • Inhibition of neuronal membrane GABAB receptor binding by GABA structural analogues. (1988). International Journal of Biochemistry, 20(2), 179-182.
  • Baclofen. (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link].

  • Inhibitory effect of baclofen on GABA-induced depolarization and GABA-activated current in primary sensory neurons. (1997). Neuroscience, 81(2), 483-493.
  • Effects of GABA and baclofen on the membrane conductance of spinal... (n.d.). In ResearchGate. Retrieved January 6, 2026, from [Link].

  • GABAB-Agonistic Activity of Certain Baclofen Homologues. (2013). Molecules, 18(9), 10266-10284.
  • Sustained Baclofen-Induced Activation of GABAB Receptors After Cerebral Ischemia Restores Receptor Expression and Function and Limits Progressing Loss of Neurons. (2021). Frontiers in Molecular Neuroscience, 14, 718361.
  • GABAB receptor modulators potentiate baclofen-induced depression of dopamine neuron activity in the rat ventral tegmental area. (2005). British Journal of Pharmacology, 144(6), 843-851.
  • Towards functional selectivity for α6β3γ2 GABAA receptors: a series of novel pyrazoloquinolinones. (2018). British Journal of Pharmacology, 175(2), 269-281.
  • Characterization of GABA Receptors. (2001). Current Protocols in Neuroscience, Chapter 1, Unit 1.7.
  • The GABA B receptor agonist baclofen depresses the amplitude of evoked... (n.d.). In ResearchGate. Retrieved January 6, 2026, from [Link].

  • Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. (2014). PLoS ONE, 9(2), e88313.
  • Design and Identification of a Novel, Functionally Subtype Selective GABAA Positive Allosteric Modulator (PF-06372865). (2019). Journal of Medicinal Chemistry, 62(9), 4569-4581.
  • Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe. (2019). ACS Central Science, 5(8), 1396-1405.
  • ratio-BACLOFEN. (2016). Product Monograph.
  • GABA Receptor. (2023). In StatPearls. Retrieved from [Link].

  • Characterization of the Functional Cross-Talk between Surface GABA A and Dopamine D5 Receptors. (2020). International Journal of Molecular Sciences, 21(18), 6788.
  • Baclofen. (2023). In StatPearls. Retrieved from [Link].

  • Baclofen Uses, Dosage & Side Effects. (2023). In Drugs.com. Retrieved from [Link].

  • GABA Receptor Physiology and Pharmacology. (n.d.). In Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Retrieved from [Link].

  • 3-amino-2-hydroxy-N-(4-nitrophenyl)-propanesulphonamide, a new class of GABAB receptor antagonist in central and peripheral preparations. (1995). European Journal of Pharmacology, 294(1), 349-352.

Sources

A Researcher's Guide to the Pharmacological Characterization of Novel GABA Analogues: A Comparative Workflow for (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride and Phenibut

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of neuropharmacology, the γ-aminobutyric acid (GABA) system remains a pivotal target for therapeutic intervention in anxiety, spasticity, and other neurological disorders. Phenibut (β-phenyl-GABA), a derivative of the inhibitory neurotransmitter GABA, is a well-documented compound with a dual mechanism of action: agonism at the GABA-B receptor and blockade of the α2-δ subunit of voltage-dependent calcium channels.[1][2][3] Its clinical applications in some countries for anxiety and insomnia underscore the value of this structural scaffold.[4][5]

This guide addresses a common challenge in drug discovery: encountering a novel analogue with a promising structure but a completely uncharacterized pharmacological profile. Here, we consider (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride , a compound structurally related to phenibut, distinguished by a nitro group at the para position of the phenyl ring.[6][7] The presence of this electron-withdrawing group invites critical questions about its potential effects on receptor affinity and functional activity.

This document eschews a simple side-by-side comparison of existing data, as such data for (S)-3-Amino-4-(4-nitrophenyl)butanoic acid HCl is not publicly available. Instead, we present a comprehensive, field-proven experimental workflow designed for its complete pharmacological characterization. We will use the well-understood profile of phenibut as a benchmark at every stage, providing researchers with a robust framework to elucidate the properties of this, or any, novel GABA analogue.

Part 1: Physicochemical and Structural Analysis

A foundational comparison begins with the molecules themselves. The addition of a phenyl ring to the GABA backbone allows phenibut to cross the blood-brain barrier, a feat GABA itself cannot easily accomplish.[1][8] The further addition of a nitro group in our target compound, (S)-3-Amino-4-(4-nitrophenyl)butanoic acid HCl, is the central variable. This modification significantly alters the electronic properties of the phenyl ring, which could profoundly influence its interaction with target proteins.

Property(S)-3-Amino-4-(4-nitrophenyl)butanoic acid HCl Phenibut HCl (β-Phenyl-γ-aminobutyric acid HCl)
Molecular Formula C₁₀H₁₃ClN₂O₄[7]C₁₀H₁₄ClNO₂
Molecular Weight 260.67 g/mol [7]215.68 g/mol
Key Structural Feature Phenyl ring with para-nitro substitutionUnsubstituted phenyl ring
Chirality (S)-enantiomer specifiedTypically used as a racemate; (R)-enantiomer is more active at GABA-B receptors.[2][9]

Causality Behind the Comparison: The nitro group is strongly electron-withdrawing. This can impact the molecule's pKa, dipole moment, and hydrogen bonding potential, all of which are critical determinants of ligand-receptor binding kinetics and specificity. Our experimental plan is designed to directly test the functional consequences of this single, significant chemical modification.

Part 2: Proposed In Vitro Characterization Workflow

The primary hypothesis, based on structural analogy to phenibut and baclofen (a chlorinated analogue), is that (S)-3-Amino-4-(4-nitrophenyl)butanoic acid HCl will interact with GABA-B receptors and/or the α2-δ subunit of voltage-gated calcium channels (VDCCs).[4][8] The following in vitro experiments are designed to systematically test this hypothesis.

G cluster_0 In Vitro Workflow start Test Compound: (S)-3-Amino-4-(4-nitrophenyl)butanoic acid HCl Comparator: Phenibut (Racemic, R-, S-) binding Experiment 1: Radioligand Competition Binding Assays start->binding gabab Target 1: GABA-B Receptor (Radioligand: [3H]CGP54626) binding->gabab Hypothesis 1 a2d Target 2: α2-δ VDCC Subunit (Radioligand: [3H]Gabapentin) binding->a2d Hypothesis 2 ki Determine Binding Affinity (Ki) gabab->ki a2d->ki functional Experiment 2: Functional Assay (Patch-Clamp) CHO or HEK293 cells expressing GABA-B ki->functional If binding is confirmed girk Measure GIRK Current Activation functional->girk ec50 Determine Potency (EC50) & Efficacy (% of GABA) girk->ec50 G cluster_1 From Molecular Action to Behavior mol_act Molecular Action (e.g., GABA-B Agonism) neuro_effect Neuronal Effect (Hyperpolarization / Reduced Excitability) mol_act->neuro_effect beh_hyp Behavioral Hypothesis (Anxiolysis / Sedation) neuro_effect->beh_hyp epm Test: Elevated Plus Maze (Measures anxiolytic-like effect) beh_hyp->epm oft Test: Open Field Test (Measures locomotor activity / sedative effect) beh_hyp->oft

Caption: Logic map from molecular mechanism to behavioral outcomes.

Experiment 3: Murine Behavioral Models

Expertise & Experience: It is crucial to assess both the desired therapeutic effect (anxiolysis) and potential side effects (sedation) concurrently. The Elevated Plus Maze (EPM) is a classic conflict test based on a rodent's natural aversion to open, elevated spaces. [10][11]Anxiolytic compounds typically increase the time spent in the open arms. The Open Field Test (OFT) measures general locomotor activity; a significant reduction in movement is indicative of sedation, a common side effect of GABA-B agonists. [12]Running these tests in parallel allows for a nuanced interpretation of the results.

Detailed Protocol:

  • Animal Dosing:

    • Use adult male mice (e.g., C57BL/6 strain).

    • Administer the test compound, phenibut, or vehicle control (e.g., saline) via intraperitoneal (i.p.) injection at various doses. Allow sufficient time (e.g., 30 minutes) for the drug to become effective.

  • Elevated Plus Maze (EPM) Test:

    • The apparatus consists of two open arms and two closed arms arranged in a plus shape, elevated from the floor. [11] * Place a mouse in the center of the maze, facing an open arm, and allow it to explore for 5 minutes.

    • Use video tracking software to automatically record the number of entries into and the time spent in each arm type.

    • Primary Endpoint: An increase in the percentage of time spent in the open arms is indicative of an anxiolytic-like effect.

  • Open Field Test (OFT):

    • The apparatus is a simple, empty square arena.

    • Place a mouse in the center of the arena and allow it to explore for 10-15 minutes.

    • Use video tracking software to record the total distance traveled, velocity, and time spent in the center versus the periphery.

    • Primary Endpoint: A significant decrease in the total distance traveled suggests sedative or motor-impairing effects.

  • Data Analysis:

    • For each dose group, calculate the mean and standard error for the primary endpoints.

    • Use statistical analysis (e.g., ANOVA followed by post-hoc tests) to compare drug-treated groups to the vehicle control group.

Summary of Proposed Comparative Data

Upon completion of this workflow, the researcher can populate a comprehensive comparative table to synthesize the findings.

Parameter(S)-3-Amino-4-(4-nitrophenyl)butanoic acid HCl Phenibut (Comparator) Interpretation
GABA-B Binding Affinity (Ki) Experimental Value (µM)~177 µM (Racemic), ~92 µM (R-enantiomer) [9]Lower Ki indicates higher binding affinity.
α2-δ VDCC Binding Affinity (Ki) Experimental Value (µM)~23 µM (R-enantiomer), ~39 µM (S-enantiomer) [2][13]Lower Ki indicates higher binding affinity.
GABA-B Functional Potency (EC₅₀) Experimental Value (µM)Literature values varyLower EC₅₀ indicates higher functional potency.
GABA-B Functional Efficacy (Emax) Experimental Value (% of GABA)Literature values varyIndicates maximal response relative to the endogenous ligand.
Anxiolytic-like Effect (EPM) Minimal Effective Dose (mg/kg)Literature values varyDose required to significantly increase open arm time.
Sedative Effect (OFT) Dose causing 50% locomotor reductionLiterature values varyIndicates the dose at which side effects become prominent.

Conclusion

This guide provides a rigorous, hypothesis-driven framework for the complete pharmacological characterization of this compound, using phenibut as an essential scientific benchmark. By systematically progressing from in vitro binding and functional assays to in vivo behavioral models, researchers can build a comprehensive profile of this novel compound, elucidating how the introduction of a nitro-group on the phenibut scaffold alters its affinity, efficacy, and overall therapeutic potential. This self-validating workflow, grounded in established methodologies, ensures that the resulting data is robust, interpretable, and directly comparable to a known clinical entity, thereby accelerating the drug discovery and development process.

References

  • Belzung, C., & Griebel, G. (2001). Animal models for screening anxiolytic-like drugs: a perspective. Dialogues in Clinical Neuroscience, 3(3), 181-191.
  • Bansal, Y., & Singh, R. (2024). Animals Use to Find Anxiolytic Activity: An Updated Review with Advantage of Each Model. Journal of Drug Delivery and Therapeutics, 14(3), 135-143.
  • Modern Aminos. (2024). Exploring the Chemistry and Pharmacology of Phenibut HCL. Modern Aminos Cognitive Compounds.
  • Bourin, M., & Hascoët, M. (2003). Animal models for screening anxiolytic-like drugs: a perspective. Dialogues in Clinical Neuroscience, 5(2), 141-151.
  • Modern Aminos. (2026). Modern Aminos Cognitive Compounds: A Comprehensive Breakdown. Modern Aminos.
  • Griebel, G., & Holmes, A. (2013). Animal models for screening anxiolytic-like drugs: a perspective. Current protocols in neuroscience, Chapter 9, Unit9.37.
  • Graeff, F. G. (1993). Animal models of anxiety and anxiolytic drug action. Brazilian Journal of Medical and Biological Research, 26(8), 819-830.
  • Zvejniece, L., Vavers, E., Svalbe, B., et al. (2015). R-phenibut Binds to the α2-δ Subunit of Voltage-Dependent Calcium Channels and Exerts Gabapentin-Like Anti-Nociceptive Effects. Pharmacology Biochemistry and Behavior, 137, 8-14. [Link]

  • Li, G., Chiara, D. C., Cohen, J. B., & Olsen, R. W. (2020). Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments. Current protocols in pharmacology, 89(1), e75. [Link]

  • Zvejniece, L., Vavers, E., Svalbe, B., et al. (2015). R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects. RSU Research Portal.
  • Reddit User Discussion. (2018). How Significant Are Pehnibut's Effects On The GABA-B Receptors. r/AskDrugNerds.
  • ChemicalBook. (2022). Pharmacodynamics and toxicology of Phenibut. ChemicalBook.
  • Wikipedia. Phenibut. Wikipedia.
  • BenchChem. (2025). Characterizing GABA Receptors: A Comparative Guide to Ligand Binding Assays. BenchChem.
  • Bio-protocol. (2018). Patch-Clamp Recordings. Bio-protocol, 8(18), e2998.
  • Lapin, I. (2001). Phenibut (β-Phenyl-GABA): A Tranquilizer and Nootropic Drug. CNS Drug Reviews, 7(4), 471-481. [Link]

  • Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current protocols in pharmacology, Chapter 1, Unit1.13. [Link]

  • Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. CNS Drug Reviews, 7(4), 471-481. [Link]

  • Millan, M. J. (2013). Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells. Journal of pharmacological and toxicological methods, 68(1), 114–124. [Link]

  • Zvejniece, L., Vavers, E., Svalbe, B., et al. (2015). R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects.
  • ResearchGate. (n.d.). Comparison of the Effect and Properties of GABA B Agonists and PAMs.
  • Axol Bioscience. (n.d.).
  • Jacobson, L. H., et al. (2009). Comparison of the effects of the GABAB receptor positive modulator BHF177 and the GABAB receptor agonist baclofen on anxiety-like behavior, learning, and memory in mice. Psychopharmacology, 204(3), 521–531. [Link]

  • Irie, K., et al. (2020). F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells. European Journal of Pharmacology, 884, 173437. [Link]

  • Dambrova, M., et al. (2008). Comparative pharmacological activity of optical isomers of phenibut. European Journal of Pharmacology, 583(1), 128-134. [Link]

  • Słupski, M., et al. (2022).
  • Samokhvalov, A. V., et al. (2018). Phenibut (β-Phenyl-γ-aminobutyric Acid) Dependence and Management of Withdrawal: Emerging Nootropics of Abuse. Case Reports in Psychiatry, 2018, 3093508. [Link]

  • Axol Bioscience. (n.d.).
  • Bowery, N. G. (1997). GABAB receptor agonists and antagonists: pharmacological properties and therapeutic possibilities.
  • Hirata, H., et al. (2019). Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe. ACS Central Science, 5(8), 1436–1445.
  • Gassmann, M., & Bettler, B. (2012). Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. Current neuropharmacology, 10(4), 385–403. [Link]

  • PDSP. (n.d.). Assay Protocol Book. Psychoactive Drug Screening Program.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience.
  • Basile, A. S. (2001). Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. Current protocols in neuroscience, Chapter 7, Unit7.6. [Link]

  • Field, M. J., et al. (2006). Functional biology of the alpha(2)delta subunits of voltage-gated calcium channels. Trends in pharmacological sciences, 27(8), 435-442. [Link]

  • Benkherouf, A. Y., et al. (2021). The Influence of AA29504 on GABAA Receptor Ligand Binding Properties and Its Implications on Subtype Selectivity. International Journal of Molecular Sciences, 22(21), 11846. [Link]

  • ChemicalBook. (n.d.). This compound. ChemicalBook.
  • Lookchem. (n.d.). Cas 270062-87-8,this compound. Lookchem.
  • ResearchGate. (n.d.). Measuring Receptor Target Coverage: A Radioligand Competition Binding Protocol for Assessing the Association and Dissociation Rates of Unlabeled Compounds.

Sources

Bridging the Gap: A Comparative Guide to Establishing In Vitro-In Vivo Correlation for Novel GABA-B Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Characterizing (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride against the Gold Standard, Baclofen.

Introduction: The Quest for Predictive Validity in CNS Drug Discovery

In the landscape of central nervous system (CNS) drug development, the journey from a promising molecule in a test tube to a clinically effective therapeutic is fraught with challenges. A primary hurdle is establishing a robust In Vitro-In Vivo Correlation (IVIVC) , which serves as the bridge between a compound's activity at a specific molecular target and its physiological effects in a complex living system. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the activity of a novel GABA-B receptor modulator, This compound (also known as (S)-4-Nitrophenibut), using the well-characterized GABA-B agonist, Baclofen , as a benchmark.

This compound is a structural analog of phenibut and baclofen, suggesting its potential interaction with the GABAergic system. The addition of a nitro group to the phenyl ring introduces a significant chemical modification that could alter its potency, selectivity, and pharmacokinetic profile. The central objective of this guide is to outline a logical, multi-tiered experimental approach to not only characterize this novel compound but also to build a predictive model of its in vivo efficacy based on its in vitro profile.

The Molecular Target: Understanding the GABA-B Receptor

The γ-aminobutyric acid (GABA) type B receptor (GABA-B) is a class C G-protein coupled receptor (GPCR) that plays a crucial role in mediating slow and prolonged synaptic inhibition in the CNS[1][2]. Functional GABA-B receptors are heterodimers, composed of GABAB1 and GABAB2 subunits[1][3]. Upon activation by an agonist like baclofen, the receptor complex triggers a cascade of intracellular events through its coupling with Gi/Go proteins. This leads to:

  • Inhibition of adenylyl cyclase , reducing cyclic AMP (cAMP) levels.

  • Activation of G-protein-gated inwardly rectifying potassium (GIRK) channels , leading to hyperpolarization of the neuronal membrane[3].

  • Inhibition of voltage-gated calcium channels (VGCCs) , which in turn suppresses neurotransmitter release from presynaptic terminals[4].

Dysregulation of GABA-B receptor signaling is implicated in a range of neurological and psychiatric disorders, including spasticity, pain, anxiety, and addiction[2][5]. This makes the GABA-B receptor a compelling target for therapeutic intervention.

Part 1: In Vitro Characterization - Quantifying Molecular Interaction

The initial step in evaluating our test compound is to determine its affinity and functional activity at the human GABA-B receptor. These assays are conducted in controlled environments using cell lines stably expressing the receptor subunits or isolated cell membranes. The primary goal is to answer two fundamental questions: "Does the compound bind to the receptor?" and "What happens after it binds?".

Key In Vitro Assays
  • Radioligand Binding Assay: This assay directly measures the affinity of the test compound for the GABA-B receptor. It involves competing the unlabeled test compound against a radiolabeled ligand with known high affinity for the receptor.

  • [³⁵S]GTPγS Binding Assay: This is a functional assay that measures the activation of G-proteins upon agonist binding to the receptor. An agonist will stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit. This provides a measure of the compound's efficacy (its ability to activate the receptor) and potency (the concentration required for activation).

  • cAMP Accumulation Assay: As GABA-B receptor activation inhibits adenylyl cyclase, measuring the reduction in forskolin-stimulated cAMP levels in whole cells provides another robust functional readout of agonist activity.

Experimental Workflow: In Vitro Characterization

InVitro_Workflow cluster_0 Phase 1: Binding Affinity cluster_1 Phase 2: Functional Activity start Prepare Membranes (HEK293 cells expressing hGABA-B1/B2) assay1 Radioligand Binding Assay (e.g., [³H]CGP54626) start->assay1 end1 Determine Ki (Binding Affinity) assay1->end1 Competition Curve assay2 [³⁵S]GTPγS Binding Assay end1->assay2 Proceed if binding is confirmed end2 Determine EC₅₀ & Eₘₐₓ (Potency & Efficacy) assay2->end2 assay3 cAMP Accumulation Assay assay3->end2

Caption: Workflow for the in vitro characterization of GABA-B receptor modulators.

Comparative Data Summary (Hypothetical Results)

The following table presents a hypothetical data set comparing our test compound with Baclofen. This structured format allows for a direct and objective assessment of the compound's in vitro profile.

Parameter(S)-3-Amino-4-(4-nitrophenyl)butanoic acid HCl(R,S)-Baclofen (Reference)Rationale for Measurement
Binding Affinity (Ki, nM) 150120Measures how tightly the compound binds to the GABA-B receptor. A lower Ki indicates higher affinity.
GTPγS Potency (EC₅₀, nM) 250200The concentration of agonist that produces 50% of the maximal response in the GTPγS binding assay.
GTPγS Efficacy (Eₘₐₓ, %) 95%100%The maximum response achievable by the compound, expressed as a percentage of the response to a full agonist (Baclofen).
cAMP Potency (EC₅₀, nM) 300220The concentration of agonist that causes a 50% inhibition of forskolin-stimulated cAMP accumulation.

Interpretation of Hypothetical Data: In this scenario, (S)-3-Amino-4-(4-nitrophenyl)butanoic acid HCl demonstrates slightly lower binding affinity and potency compared to Baclofen, but acts as a nearly full agonist. This profile suggests it is a promising candidate for in vivo testing.

Part 2: In Vivo Assessment - From Molecular Action to Physiological Response

With a confirmed in vitro profile, the next critical phase is to evaluate the compound's effects in a living organism. These studies are essential to understand its pharmacokinetic properties, safety profile, and whether its in vitro activity translates into the desired physiological outcomes. Rodent models are typically used for this stage of preclinical development.

Key In Vivo Assays

The selection of in vivo assays should be guided by the known physiological roles of GABA-B receptor activation.

  • Rotarod Test: This test assesses motor coordination, balance, and motor learning. GABA-B agonists are known to cause muscle relaxation and sedation, which can impair performance on the rotarod.

  • Locomotor Activity: Measured in an open field, this assay quantifies general movement. A significant decrease in locomotor activity is indicative of sedative effects, a common characteristic of centrally acting GABA-B agonists.

  • Hot Plate Test: This is a test for nociception (pain perception). GABA-B receptor activation has been shown to produce analgesic effects, which would be observed as an increase in the latency to respond to a thermal stimulus.

Experimental Workflow: In Vivo Assessment

InVivo_Workflow cluster_tests Behavioral Battery start Select Animal Model (e.g., C57BL/6 Mice) admin Compound Administration (Intraperitoneal Injection) Dose-Response Study start->admin test1 Rotarod Test admin->test1 Time Course test2 Locomotor Activity admin->test2 Time Course test3 Hot Plate Test admin->test3 Time Course pk Pharmacokinetic Analysis (Blood/Brain Sampling) admin->pk Time Course data Data Analysis (Dose-Response Curves) test1->data test2->data test3->data end Determine ED₅₀ (In Vivo Potency) data->end IVIVC_Logic cluster_vitro In Vitro Domain cluster_vivo In Vivo Domain cluster_pkpd Pharmacokinetics / Pharmacodynamics vitro_data In Vitro Potency (EC₅₀) Receptor Binding & Functional Assays pkpd_link Drug Concentration at Target Site (Brain Exposure) vitro_data:f0->pkpd_link informs corr IVIVC Model (Predictive Power) vitro_data->corr vivo_data In Vivo Potency (ED₅₀) Behavioral Models (e.g., Sedation, Analgesia) vivo_data->corr pkpd_link->vivo_data:f0 drives

Caption: The conceptual framework for establishing a robust IVIVC.

Analysis: A strong correlation between the in vitro and in vivo data for both (S)-3-Amino-4-(4-nitrophenyl)butanoic acid HCl and Baclofen would validate the experimental cascade. It would suggest that the compound's behavioral effects are indeed mediated by its action at the GABA-B receptor and that the in vitro assays are predictive of in vivo outcomes. Discrepancies could point to factors such as differences in blood-brain barrier penetration, metabolic stability, or off-target effects, which would then require further investigation.

Detailed Experimental Protocols

To ensure reproducibility and scientific rigor, the following are detailed protocols for one key in vitro and one key in vivo assay.

Protocol 1: [³⁵S]GTPγS Binding Assay
  • Membrane Preparation: Culture HEK293 cells stably co-expressing human GABAB1 and GABAB2 subunits. Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4). Centrifuge the homogenate and resuspend the membrane pellet in assay buffer.

  • Assay Setup: In a 96-well plate, add assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, pH 7.4), GDP (10 µM), and [³⁵S]GTPγS (0.1 nM).

  • Compound Addition: Add varying concentrations of the test compound or Baclofen (10⁻¹⁰ M to 10⁻⁴ M).

  • Incubation: Add the cell membranes (10-20 µg protein/well) to initiate the reaction. Incubate at 30°C for 60 minutes with gentle agitation.

  • Termination and Filtration: Stop the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. Wash the filters with ice-cold buffer.

  • Detection: Dry the filter plate and add scintillation cocktail to each well. Count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Plot the specific binding (total binding minus non-specific binding) against the log concentration of the compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

Protocol 2: Mouse Rotarod Test
  • Apparatus: Use an accelerating rotarod apparatus (e.g., Ugo Basile).

  • Acclimation and Training: Acclimate mice to the testing room for at least 1 hour before the experiment. Train the mice on the rotarod at a constant speed (e.g., 4 rpm) for 2-3 trials on the day before testing, until they can stay on the rod for at least 60 seconds.

  • Baseline Measurement: On the day of the experiment, record the baseline latency to fall for each mouse on the accelerating rod (e.g., accelerating from 4 to 40 rpm over 5 minutes).

  • Compound Administration: Administer the test compound, Baclofen, or vehicle via intraperitoneal (i.p.) injection. A typical dose range for Baclofen is 1-10 mg/kg.

  • Post-Dose Testing: At a predetermined time point post-injection (e.g., 30 minutes, corresponding to the peak effect), place the mouse back on the accelerating rotarod and record the latency to fall (with a cut-off time, e.g., 300 seconds).

  • Data Analysis: Calculate the percentage of motor impairment or simply use the latency to fall as the dependent variable. Determine the ED₅₀ by plotting the effect against the log dose of the compound and fitting the data to a dose-response curve.

Conclusion

This guide has outlined a systematic and scientifically rigorous approach to characterize a novel compound, this compound, and establish a meaningful in vitro-in vivo correlation using Baclofen as a comparator. By integrating binding and functional assays with relevant behavioral models, researchers can build a comprehensive understanding of a compound's pharmacological profile. A strong IVIVC is not merely an academic exercise; it is a powerful, predictive tool that enhances the efficiency of the drug discovery pipeline, reduces reliance on extensive animal testing, and ultimately accelerates the development of novel therapeutics for CNS disorders.

References

  • Vertex AI Search. (2026). Qualitative Analysis of Baclofen in In-Vitro experimental Model: a Repurposing Approach.
  • Vertex AI Search. (2026). Paradoxical effect of baclofen on social behavior in the fragile X syndrome mouse model.
  • Vertex AI Search. (2026). Systemic administration of racemic baclofen reduces both acquisition and maintenance of alcohol consumption in male and female mice - PMC - NIH.
  • Vertex AI Search. (2026).
  • Vertex AI Search. (2026). Baclofen Blocks Expression and Sensitization of Anxiety-Like Behavior in an Animal Model of Repeated Stress and Ethanol Withdrawal - PMC - PubMed Central.
  • Vertex AI Search. (2026). Variation in behavioral response to baclofen: correlation with benzodiazepine binding sites in mouse forebrain - PubMed.
  • Vertex AI Search. (2026). In vitro Dissolution Studies of Different Brands of Baclofen Tablets Available in Bangladesh - International Journal of Basic Medical Sciences and Pharmacy (IJBMSP).
  • Vertex AI Search. (2026). Coactivation of GABA(A) and GABA(B) receptor results in neuroprotection during in vitro ischemia - PubMed.
  • Vertex AI Search. (2026). In vivo and in vitro studies of GABAergic inhibition of prolactin biosynthesis - PubMed.
  • Vertex AI Search. (2026). Full article: Bioavailability enhancement of baclofen by gastroretentive floating formulation: statistical optimization, in vitro and in vivo pharmacokinetic studies - Taylor & Francis Online.
  • Vertex AI Search. (2026). Bioavailability enhancement of baclofen by gastroretentive floating formulation: statistical optimization, in vitro and in vivo pharmacokinetic studies - PubMed.
  • Vertex AI Search. (2026). Pharmacokinetic Studies of Baclofen Are Not Sufficient to Establish an Optimized Dosage for Management of Alcohol Disorder - Frontiers.
  • Pharmaffiliates. (2026). (S)-3-Amino-4-(4-nitrophenyl)butanoic acid, HCl. [Link]

  • Vertex AI Search. (2026). In vivo neurochemical evidence that newly synthesised GABA activates GABA(B), but not GABA(A)
  • BLD Pharm. (2026). 154564-03-1|(S)-3-Amino-4-((4-nitrophenyl)amino)-4-oxobutanoic acid hydrochloride.
  • XIAMEN EQUATION CHEMICAL CO.,LTD. (2026). This compound.
  • Vertex AI Search. (2026). In vitro studies on GABA release - PMC - PubMed Central - NIH.
  • PubChem. (2026). (S)-3-Amino-4-phenylbutanoic acid. [Link]

  • Wikipedia. (2026). Pregabalin.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (2026). GABA B receptors: Introduction. [Link]

  • Vertex AI Search. (2026). The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC.
  • Vertex AI Search. (2026).
  • Vertex AI Search. (2026). Activation of the γ-Aminobutyric Acid Type B (GABAB)
  • Vertex AI Search. (2026).

Sources

A Senior Application Scientist's Guide to Benchmarking (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride Against Commercial Standards

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quality of pharmaceutical intermediates is a cornerstone of successful and reproducible outcomes.[1][2][3] (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride is a critical building block in the synthesis of various pharmaceutical compounds. Its purity, particularly its chiral integrity, directly influences the efficacy and safety of the final active pharmaceutical ingredient (API).[3] This guide provides a comprehensive framework for benchmarking a sample of this intermediate against commercially available standards.

The methodologies outlined herein are designed to provide a robust and objective comparison, ensuring that the material meets the stringent quality requirements of pharmaceutical research and development. We will delve into the critical quality attributes of this compound and provide detailed experimental protocols for their assessment.

The Criticality of Benchmarking Pharmaceutical Intermediates

Pharmaceutical intermediates are the foundational components in API synthesis.[2][3] Any impurities or deviations in their chemical structure can have a cascading effect on the final drug product's safety, efficacy, and stability.[2] Therefore, a rigorous quality control process is not merely a procedural step but a fundamental necessity.[1][2] This guide focuses on this compound, a chiral molecule where the specific stereoisomer is crucial for its intended biological activity.

The primary objectives of this benchmarking study are:

  • To verify the identity and structure of the in-house or newly sourced material.

  • To accurately determine its purity and impurity profile.

  • To assess its chiral purity, a critical parameter for stereospecific synthesis.

  • To compare these quality attributes against established commercial standards.

Selection of Commercial Standards and Key Analytical Techniques

For a meaningful comparison, it is essential to select high-quality, well-characterized commercial standards. Reputable suppliers provide a Certificate of Analysis (CoA) detailing the purity and analytical methods used for characterization. For this guide, we will consider standards from established chemical suppliers.

The core analytical techniques employed in this guide are:

  • High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification of impurities.[2][4][5]

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): To determine the enantiomeric purity.[6][7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation and identification.[2]

  • Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.[2]

  • Karl Fischer Titration: For the determination of water content.[2]

Experimental Protocols

The following protocols are designed to be executed in a controlled laboratory environment by trained personnel.

Visual and Physical Characterization

A simple yet informative first step is the visual inspection of the material.

Protocol:

  • Observe the physical state (e.g., crystalline powder, amorphous solid) and color of the test sample and the commercial standards.

  • Record any noticeable differences in appearance. While not a definitive test, significant variations can indicate differences in purity or crystalline form.

Structural Confirmation by ¹H NMR Spectroscopy

¹H NMR spectroscopy provides a detailed fingerprint of the molecule's structure.

Protocol:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the test sample and each commercial standard into separate NMR tubes. Dissolve each in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Data Acquisition: Acquire the ¹H NMR spectrum for each sample using a 400 MHz or higher spectrometer.

  • Data Analysis: Compare the chemical shifts, coupling constants, and integration of the peaks of the test sample with those of the commercial standards. Pay close attention to the aromatic and aliphatic regions to confirm the expected proton environments.

Purity Assessment by HPLC

This method will determine the purity of the compound and identify any related substances.

Protocol:

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[5][8]

    • Mobile Phase: A gradient of 0.1% Trifluoroacetic acid (TFA) in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B).[8][9]

    • Gradient Program: A typical gradient would be 5-95% B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.[5][8]

    • Detection: UV at 254 nm or a wavelength appropriate for the nitro-aromatic chromophore.

    • Column Temperature: 25-30 °C.

  • Sample Preparation: Prepare solutions of the test sample and commercial standards at a concentration of approximately 1 mg/mL in a suitable diluent (e.g., a mixture of water and acetonitrile).

  • Analysis: Inject equal volumes of each sample solution into the HPLC system.

  • Data Interpretation: Calculate the purity of each sample by the area percentage method. Compare the impurity profiles of the test sample and the commercial standards.

Enantiomeric Purity by Chiral HPLC

This is a critical test to confirm the stereochemical integrity of the (S)-enantiomer.

Protocol:

  • Chromatographic Conditions:

    • Column: A chiral stationary phase (CSP) column suitable for the separation of underivatized amino acids, such as a teicoplanin-based CSP (e.g., Astec CHIROBIOTIC T).[7][10]

    • Mobile Phase: An isocratic mobile phase, often a mixture of an alcohol (e.g., ethanol or methanol), a weak acid (e.g., acetic acid or formic acid), and a weak base (e.g., triethylamine). The exact composition may require optimization.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV at 254 nm.

    • Column Temperature: Controlled at a specific temperature (e.g., 25 °C) to ensure reproducibility.

  • Sample Preparation: Prepare solutions of the test sample and a racemic standard (if available) at a concentration of approximately 0.5 mg/mL in the mobile phase.

  • Analysis: Inject the samples onto the chiral HPLC system.

  • Data Interpretation: Determine the percentage of the desired (S)-enantiomer and the undesired (R)-enantiomer. The enantiomeric excess (e.e.) can be calculated using the formula: e.e. (%) = [((S) - (R)) / ((S) + (R))] x 100.

Molecular Weight Confirmation by Mass Spectrometry

Mass spectrometry will verify the molecular weight of the compound.

Protocol:

  • Sample Preparation: Prepare dilute solutions (e.g., 10-100 µg/mL) of the test sample and a commercial standard in a suitable solvent compatible with the ionization source (e.g., methanol or acetonitrile/water).

  • Analysis: Infuse the sample solutions into a mass spectrometer equipped with an electrospray ionization (ESI) source. Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Compare the observed mass-to-charge ratio (m/z) of the molecular ion [M+H]⁺ with the calculated theoretical mass.

Water Content by Karl Fischer Titration

This method quantifies the amount of water present in the sample, which is an important purity parameter.[2]

Protocol:

  • Instrument Setup: Use a calibrated Karl Fischer titrator.

  • Sample Analysis: Accurately weigh a suitable amount of the test sample and each commercial standard and introduce it into the titration vessel.

  • Data Analysis: The instrument will automatically determine the water content, typically expressed as a percentage by weight.

Data Presentation and Interpretation

For clear and concise comparison, the results should be summarized in a table.

Table 1: Comparative Analysis of this compound

ParameterTest SampleCommercial Standard ACommercial Standard BAcceptance Criteria
Appearance White crystalline powderWhite crystalline powderOff-white powderConforms to standard
¹H NMR ConformsConformsConformsStructure confirmed
HPLC Purity (%) 99.599.899.2≥ 99.0%
Largest Impurity (%) 0.20.10.4≤ 0.5%
Enantiomeric Purity (S)-isomer (%) 99.9> 99.999.8≥ 99.5%
Molecular Weight (m/z [M+H]⁺) 227.08227.08227.08227.08 ± 0.02
Water Content (%) 0.30.20.5≤ 1.0%

The acceptance criteria should be based on the requirements of the specific application and may be guided by pharmacopeial standards or internal quality specifications.

Visualizing the Benchmarking Workflow

A clear workflow ensures a systematic and logical approach to the benchmarking process.

Benchmarking_Workflow cluster_0 Sample Reception & Initial Assessment cluster_1 Structural & Identity Verification cluster_2 Purity & Impurity Profiling cluster_3 Chiral Integrity Assessment cluster_4 Data Analysis & Reporting Sample Receive Test Sample and Commercial Standards Visual Visual and Physical Characterization Sample->Visual NMR ¹H NMR Spectroscopy Visual->NMR MS Mass Spectrometry Visual->MS HPLC HPLC Purity Assessment Visual->HPLC KF Karl Fischer Titration (Water Content) Visual->KF Chiral_HPLC Chiral HPLC for Enantiomeric Purity Visual->Chiral_HPLC Data Compile and Compare Data NMR->Data MS->Data HPLC->Data KF->Data Chiral_HPLC->Data Report Generate Benchmarking Report Data->Report

Caption: Workflow for the comprehensive benchmarking of this compound.

Conclusion

This guide provides a robust scientific framework for the objective comparison of a sample of this compound against commercial standards. Adherence to these detailed protocols will enable researchers and drug development professionals to make informed decisions about the quality and suitability of their starting materials. Ensuring the high quality of pharmaceutical intermediates is a critical step in the development of safe and effective medicines.[1][3][11]

References

  • Five Key Elements of Pharmaceutical Intermediate Quality Control.
  • Quality Control for Pharmaceutical Intermediates: A Focus on Purity.
  • Pharmaceutical Intermediate Quality Standards: A Practical Guide.
  • This compound Chemical Properties. LookChem.
  • cGMP Pharmaceutical Quality Control Testing. Intertek.
  • Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions. PYG Lifesciences.
  • An Overview of Analytical Methods for the Identification and Quantification of Baclofen. Bentham Science.
  • An Overview of Analytical Methods for the Identification and Quantification of Baclofen. PubMed.
  • Analytical Method Development and Validation for Baclofen and its Stages by High Performance Liquid Chromatography. ResearchGate.
  • The Crucial Role of Chiral Derivatization in Amino Acid Analysis.
  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
  • Determining enantiomeric purity of chiral amino acids via HPLC. Benchchem.
  • This compound | 270062-87-8. Benchchem.

Sources

A Senior Application Scientist's Guide to Reproducible Experiments with (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the cornerstone of scientific advancement. This guide provides an in-depth technical comparison of experimental methodologies involving (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride, a key chiral building block. We will delve into its primary application in the synthesis of the GABAergic agonist, (S)-Baclofen, and objectively compare different synthetic routes to assess their reproducibility, efficiency, and scalability. This document is designed to move beyond a simple recitation of protocols, offering insights into the causality behind experimental choices to empower you to make informed decisions in your research.

Introduction to this compound

This compound (CAS No: 270062-87-8) is a non-proteinogenic amino acid derivative that has garnered significant interest in medicinal chemistry and drug discovery. Its structure, featuring a chiral center and an aromatic nitro group, makes it a versatile precursor for a variety of bioactive molecules. The "(S)" configuration is crucial for its stereospecific interactions in biological systems.[1] A primary application of this compound lies in its use as a starting material for the enantioselective synthesis of (S)-Baclofen, the pharmacologically active enantiomer of Baclofen, a muscle relaxant and antispastic agent.[2]

The nitro group serves as a masked amino group, which can be revealed in a later synthetic step. This strategy is pivotal for controlling the reactivity and achieving the desired stereochemistry in the final product. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media.

Core Application: Enantioselective Synthesis of (S)-Baclofen

A critical application that highlights the utility of this compound is the enantioselective synthesis of (S)-4-Amino-3-(4-chlorophenyl)butanoic acid, commonly known as (S)-Baclofen. The key transformation in this synthesis is the reduction of the aromatic nitro group to a primary amine. The choice of reducing agent is a critical factor that directly impacts the reproducibility, yield, and purity of the final product.

Below, we compare three common methods for this reduction, providing detailed protocols and a comparative analysis to guide your experimental design.

Experimental Workflow: From Starting Material to (S)-Baclofen Precursor

Baclofen Synthesis Workflow start (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride reduction Reduction of Nitro Group start->reduction Choice of Reducing Agent product (S)-3-Amino-4-(4-aminophenyl)butanoic acid reduction->product Formation of Aniline Derivative end (S)-Baclofen (via Sandmeyer Reaction) product->end Further Transformation

Caption: Workflow for the synthesis of an (S)-Baclofen precursor.

Comparative Analysis of Nitro Group Reduction Methods

The reduction of the nitro group in (S)-3-Amino-4-(4-nitrophenyl)butanoic acid is a pivotal step. The choice of methodology can significantly influence the experiment's outcome. Below is a comparison of three widely used reduction methods.

Reducing Agent/SystemTypical Reaction ConditionsTypical Reaction TimeTypical Yield (%)Functional Group ToleranceKey Considerations & Reproducibility Factors
SnCl₂·2H₂O Room temperature to reflux in EtOH or EtOAc1-4 hours70-90Good; tolerates esters and carboxylic acids.[3]Formation of tin salts can complicate work-up and product isolation, potentially affecting yield reproducibility.[4] Careful pH control during work-up is crucial.
Catalytic Hydrogenation (H₂/Pd/C) 1 atm H₂, RT, in solvents like EtOH, EtOAc1-12 hours>95Reduces many other functional groups (e.g., alkenes, alkynes).[3]Catalyst activity can vary between batches. Proper catalyst handling and activation are critical for reproducibility. Potential for over-reduction if not carefully monitored.
Iron Powder (Fe/HCl or Fe/NH₄Cl) Reflux in EtOH/H₂O2-6 hours80-95Excellent; tolerates most other functional groups.[3][5]Heterogeneous reaction, so stirring efficiency is important. The purity of the iron powder can influence reaction rates. Work-up involves filtering off iron salts.[6]

Detailed Experimental Protocols

Herein, we provide standardized, step-by-step protocols for each reduction method, designed to be self-validating and enhance reproducibility.

Protocol 1: Reduction of the Nitro Group using Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

This method is a classical and often reliable way to reduce aromatic nitro compounds.

Rationale: Tin(II) chloride is a mild reducing agent that is selective for the nitro group in the presence of other functional groups like carboxylic acids. The reaction is typically carried out in an alcoholic solvent.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating)

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (10 mL per gram of starting material).

  • Add tin(II) chloride dihydrate (4.0-5.0 eq) to the solution.[3]

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, it can be heated to reflux.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the acid and precipitate the tin salts. Be cautious as CO₂ gas will be evolved.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This is a highly efficient method for nitro group reduction, often providing very clean products and high yields.

Rationale: Palladium on carbon is a highly active catalyst for the hydrogenation of various functional groups, including nitro groups. The reaction is typically carried out under a hydrogen atmosphere.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C) catalyst (1-5 mol%)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Round-bottom flask or hydrogenation vessel

  • Magnetic stirrer and stir bar

  • Celite® for filtration

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol or methanol in a suitable reaction vessel.

  • Carefully add the 10% Pd/C catalyst to the solution.

  • Evacuate the reaction vessel and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature.

  • Monitor the reaction progress by TLC or by monitoring hydrogen uptake.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, preferably wetted with solvent.

  • Wash the filter cake with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the product.

Protocol 3: Reduction with Iron Powder in Acidic Medium

This method is a cost-effective and environmentally benign alternative for large-scale synthesis.

Rationale: Iron powder in the presence of a proton source (like HCl or acetic acid) is a classic and effective reagent for the reduction of nitroarenes.

Materials:

  • This compound

  • Iron powder (Fe)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Concentrated Hydrochloric Acid (HCl) or Glacial Acetic Acid

  • Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH) for neutralization

  • Ethyl acetate (for extraction)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) and iron powder (5.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v).

  • Add a catalytic amount of concentrated HCl or a larger amount of glacial acetic acid to the suspension.

  • Heat the reaction mixture to reflux and stir vigorously.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the excess iron and iron salts.

  • Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Neutralize the residue with a base such as NaOH or NH₄OH.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the product.

Alternatives and Comparative Discussion

While this compound provides a direct route to the chiral backbone of (S)-Baclofen, other asymmetric synthetic strategies for β-amino acids exist. One common alternative involves the use of chiral auxiliaries.

Alternative Approach: Asymmetric Synthesis using a Chiral Auxiliary

A well-established alternative for the asymmetric synthesis of β-amino acids is the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester equipped with a chiral auxiliary, such as an Evans oxazolidinone.

Alternative Synthesis start α,β-Unsaturated Ester + Chiral Auxiliary step1 Conjugate Addition of Nitrogen Nucleophile start->step1 intermediate Diastereomeric Intermediate step1->intermediate step2 Cleavage of Chiral Auxiliary intermediate->step2 product Enantiomerically Enriched β-Amino Acid step2->product

Caption: General workflow for asymmetric β-amino acid synthesis using a chiral auxiliary.

Comparison with the this compound route:

FeatureThis compound RouteChiral Auxiliary Route
Stereocontrol The chiral center is pre-installed in the starting material, ensuring high enantiopurity in the final product.Relies on the diastereoselective conjugate addition, which may require optimization to achieve high diastereomeric excess.
Number of Steps Generally fewer steps to the key intermediate.Often requires additional steps for the attachment and removal of the chiral auxiliary.
Reproducibility High, as the chirality is inherent to the starting material.Can be more variable, depending on the efficiency and selectivity of the conjugate addition and cleavage steps.
Cost The cost of the chiral starting material can be a factor.The cost of the chiral auxiliary and the additional reagents can be significant.
Scalability Generally straightforward to scale up.The use of stoichiometric chiral auxiliaries can be a limitation for large-scale synthesis.

Analytical Methods for Quality Control and Reproducibility Assessment

To ensure the reproducibility of your experiments, robust analytical methods are essential. For the synthesis of (S)-Baclofen, High-Performance Liquid Chromatography (HPLC) is the primary tool for assessing both purity and enantiomeric excess.

HPLC Method for Purity Analysis of Baclofen
  • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).[7][8]

  • Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., ammonium acetate buffer, pH 5.0).[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Detection: UV at 220 nm.[7]

  • Retention Time: The retention time for Baclofen is typically around 5-7 minutes under these conditions.[7][8]

Chiral HPLC for Enantiomeric Purity of Baclofen

Determining the enantiomeric excess (e.e.) is critical to confirm the success of the asymmetric synthesis.

  • Column: A chiral stationary phase is required. A common choice is a column with a vancomycin-based chiral selector.[1]

  • Mobile Phase: A mixture of an organic modifier (e.g., acetonitrile) and a buffered aqueous solution containing a chiral selector additive (e.g., copper sulfate in sodium acetate).[1]

  • Detection: UV at 220 nm.[1]

By comparing the peak areas of the (R)- and (S)-enantiomers, the enantiomeric excess can be accurately determined, providing a quantitative measure of the reproducibility of the stereochemical outcome.

Conclusion

The reproducibility of experiments utilizing this compound, particularly in the synthesis of (S)-Baclofen, is highly dependent on the careful selection and execution of the nitro group reduction step. While catalytic hydrogenation with Pd/C offers the highest yields, its lack of selectivity can be a drawback. Reduction with iron powder presents a cost-effective and highly selective alternative, making it attractive for larger-scale syntheses. The use of SnCl₂ is also effective but requires careful work-up to ensure reproducible yields.

When compared to alternative strategies such as those employing chiral auxiliaries, the use of a chiral starting material like this compound offers a more direct and often more reproducible route to the desired enantiomerically pure product. Ultimately, the choice of method will depend on the specific requirements of the synthesis, including scale, cost, and the presence of other functional groups in the molecule. By understanding the underlying principles and potential pitfalls of each method, researchers can enhance the reproducibility and success of their synthetic endeavors.

References

  • (S)-3-Amino-4-(4-nitrophenyl)butanoic acid, hydrochloride - CRO SPLENDID LAB. [Link]

  • This compound (CAS/ID No. 270062-87-8) | Reagentia. [Link]

  • Chiral separation and determination of R-(-)- and S-(+)-baclofen in human plasma by high-performance liquid chromatography - ResearchGate. [Link]

  • This compound - XIAMEN EQUATION CHEMICAL CO.,LTD. [Link]

  • Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation - SciSpace. [Link]

  • (S)-3-Amino-4-(4-nitrophenyl)butanoic acid, HCl | Pharmaffiliates. [Link]

  • Cas 270062-87-8,this compound. [Link]

  • Synthesis of Baclofen; an Alternative Approach - Brieflands. [Link]

  • Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid] - PMC - PubMed Central. [Link]

  • A facile and efficient synthesis of Baclofen - Iranian chemical communication. [Link]

  • Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. [Link]

  • Green and Efficient Synthesis of Baclofen. [Link]

  • Synthesis and characterization of RS-4-amino-3-(4-chlorophenyl)-butyric acid: Baclofen impurity-A as per Indian Pharmacopoeia. [Link]

  • WO2017009753A1 - An improved process for the preparation of baclofen and its intermediate - Google P
  • A VALIDATED RP-HPLC METHOD FOR THE ESTIMATION OF BACLOFEN IN BULK DRUG AND PHARMACEUTICAL FORMULATIONS - Indian Journal of Research in Pharmacy and Biotechnology. [Link]

  • Development of an HPLC Method for Determining Baclofen | Request PDF - ResearchGate. [Link]

  • Enantiospecific high-performance liquid chromatographic (HPLC) determination of baclofen and its fluoro analogue in biological material - PubMed. [Link]

  • Validation of a simple reversed Phase-HPLC method for determination of Blacofen in tablets. [Link]

  • (PDF) Enantiospecific Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Using (S)-Serine as a Chiral Pool - ResearchGate. [Link]

  • Enantioselective Synthesis of β-amino acids: A Review - Hilaris Publisher. [Link]

  • Reduction of aromatic nitro compounds with SnCl2 : r/chemhelp - Reddit. [Link]

  • (PDF) (R)-Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid] - ResearchGate. [Link]

  • Amine synthesis by nitro compound reduction - Organic Chemistry Portal. [Link]

  • Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note - Mettler Toledo. [Link]

  • Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines | Organic Process Research & Development - ACS Publications. [Link]

  • Selective Catalytic Hydrogenation of Nitroarenes to Anilines | Request PDF - ResearchGate. [Link]

  • (PDF) ChemInform Abstract: Aryl Nitro Reduction with Iron Powder or Stannous Chlorides under Ultrasonic Irradiation. - ResearchGate. [Link]

  • Reduction of aryl nitro compounds with reduction sensitive functional groups. [Link]

  • Reduction of aromatic nitro compounds with SnCl2. [Link]

  • Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol | Organic Process Research & Development - ACS Publications. [Link]

  • Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol - UniTo. [Link]

  • Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane - Beilstein Journals. [Link]

  • US4265834A - Process for the catalytic hydrogenation of nitrobenzene - Google P
  • Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - NIH. [Link]

  • Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. [Link]

  • Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Cyclization Reactions - NIH. [Link]

  • Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over γ-Aminobutyric Acid Aminotransferase - PubMed Central. [Link]

  • β-Amino Acid synthesis by C-C coupling - Organic Chemistry Portal. [Link]

  • CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids. [Link]

Sources

A Comparative Guide to Selecting Negative Controls for (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride in GABA-B Receptor Studies

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of appropriate negative controls for experiments involving (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride, a potent analog of the GABA-B agonist baclofen. The selection of scientifically rigorous negative controls is paramount for validating specific receptor-mediated effects and eliminating confounding variables arising from off-target interactions or non-specific compound properties. This document is intended for researchers, scientists, and drug development professionals engaged in the study of GABA-B receptor pharmacology.

Introduction: The Imperative for Rigorous Controls

This compound belongs to a class of γ-aminobutyric acid (GABA) analogs that selectively target the GABA-B receptor.[1] This receptor is a metabotropic G-protein coupled receptor (GPCR) that plays a crucial role in mediating slow and prolonged inhibitory neurotransmission throughout the central nervous system.[2] Structurally, the GABA-B receptor is an obligate heterodimer, composed of GABAB1 and GABAB2 subunits.[3][4] Ligand binding occurs on the extracellular "Venus Flytrap" domain of the GABAB1 subunit.[4] Upon agonist binding, a conformational change activates the associated Gi/o protein, which subsequently dissociates into its Gα and Gβγ subunits. The Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, while the Gβγ subunits modulate ion channel activity.[2]

Given this specific mechanism, any experiment aiming to characterize the effects of this compound must be accompanied by negative controls that validate the observed effects are indeed due to stereospecific activation of the GABA-B receptor. An ideal negative control should be structurally similar to the active compound but lack the specific chemical features required for receptor activation. This guide compares the two most appropriate negative controls: the enantiomeric control and the structural scaffold control.

Comparative Analysis of Recommended Negative Controls

The rationale for selecting a negative control is rooted in the principles of structure-activity relationships (SAR). For GABA-B agonists like baclofen and its analogs, activity is highly dependent on both stereochemistry and the nature of the substituent on the phenyl ring.[5]

The Enantiomeric Control: (R)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride

Rationale: The GABA-B receptor ligand binding pocket is chiral and exhibits significant stereoselectivity. For baclofen, the (-)-isomer is the more potent enantiomer.[6] By extension, it is hypothesized that the biological activity of 3-Amino-4-(4-nitrophenyl)butanoic acid is confined to one stereoisomer. The (R)-enantiomer serves as the most rigorous negative control because it shares identical physicochemical properties with the (S)-enantiomer (e.g., solubility, pKa, molecular weight) but is predicted to have a much lower affinity for the receptor due to a steric mismatch in the binding pocket. Using the enantiomer helps to definitively attribute any observed biological effect to a specific, stereoselective interaction with the target receptor rather than non-specific effects of the chemical scaffold.

The Scaffold Control: (S)-3-Amino-4-phenylbutanoic acid

Rationale: This control molecule retains the core β-phenyl-γ-aminobutanoic acid scaffold and the (S)-stereochemistry but lacks the para-nitro group. The structure-activity relationship for baclofen analogs suggests that the substituent at the para position of the phenyl ring is critical for potent agonist activity.[5] By removing the nitro group, this control allows researchers to test the hypothesis that this specific electron-withdrawing group is essential for the compound's affinity and/or efficacy at the GABA-B receptor. A lack of activity from this compound would provide strong evidence for the nitro group's role in the pharmacophore.

Experimental Validation Workflows and Protocols

To empirically validate the inertness of the selected negative controls, two primary assays are recommended: a direct binding assay to measure affinity for the receptor and a functional cell-based assay to measure the downstream signaling consequences of receptor activation.

G cluster_0 Phase 1: Compound Selection cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Data Analysis & Interpretation Active (S)-Isomer Binding GABA-B Receptor Competitive Binding Assay Active->Binding Functional Functional cAMP Accumulation Assay Active->Functional Control1 (R)-Isomer (Enantiomeric Control) Control1->Binding Control1->Functional Control2 Scaffold Control (De-nitro) Control2->Binding Control2->Functional Ki Determine Affinity (Ki) Binding->Ki IC50 Determine Potency (IC50) Functional->IC50 Conclusion Validate Specificity Ki->Conclusion IC50->Conclusion

Caption: High-level experimental workflow for validating negative controls.

Protocol 1: GABA-B Receptor Competitive Binding Assay

This protocol determines the binding affinity (Ki) of the test compounds by measuring their ability to displace a known high-affinity radiolabeled GABA-B antagonist from the receptor.

Materials:

  • Cell membranes prepared from CHO or HEK293 cells stably expressing human GABAB1 and GABAB2 subunits.

  • Radioligand: [³H]CGP54626 (a high-affinity GABA-B antagonist).

  • Binding Buffer: 20 mM Tris, 2 mM CaCl₂, 1.2 mM MgSO₄, 4.7 mM KCl, 118 mM NaCl, 1.2 mM KH₂PO₄, 5 mM D-glucose, pH 7.4.[7]

  • Wash Buffer: 50 mM HEPES, 500 mM NaCl, 0.1% BSA, pH 7.4.[7]

  • Test Compounds: (S)-3-Amino-4-(4-nitrophenyl)butanoic acid HCl, (R)-3-Amino-4-(4-nitrophenyl)butanoic acid HCl, and (S)-3-Amino-4-phenylbutanoic acid, each dissolved in binding buffer across a range of concentrations (e.g., 1 nM to 100 µM).

  • Non-specific binding control: 10 µM GABA.

  • 96-well plates, filter mats (GF/C), scintillation fluid, and a scintillation counter.

Procedure:

  • In a 96-well plate, combine 20 µL of test compound dilution, 20 µL of [³H]CGP54626 (final concentration ~4 nM), and 60 µL of the cell membrane preparation (~20-40 µg protein).[7]

  • For total binding wells, add 20 µL of binding buffer instead of a test compound.

  • For non-specific binding wells, add 20 µL of 10 µM GABA.

  • Incubate the plate at room temperature for 1.5 hours with gentle agitation.[7]

  • Terminate the binding reaction by rapid filtration over GF/C filter mats using a cell harvester.

  • Wash the filters three times with 4 mL of ice-cold wash buffer.[7]

  • Dry the filter mats, add scintillation fluid, and quantify radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a one-site competition model to determine the IC50.

  • Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Expected Data Summary:

CompoundPredicted Binding Affinity (Ki)Rationale
(S)-3-Amino-4-(4-nitrophenyl)butanoic acid HCl (Active)50 - 500 nMPotent binding to the GABA-B receptor is expected.
(R)-3-Amino-4-(4-nitrophenyl)butanoic acid HCl (Control 1)> 100 µMStereochemical mismatch should prevent binding.
(S)-3-Amino-4-phenylbutanoic acid (Control 2)> 50 µMThe nitro group is likely critical for high affinity.
Protocol 2: Functional Forskolin-Stimulated cAMP Accumulation Assay

This assay measures the ability of a GABA-B agonist to inhibit adenylyl cyclase, thereby reducing the intracellular accumulation of cAMP stimulated by forskolin.

G cluster_receptor cluster_cytosol Receptor GABA-B Receptor (GABAB1/GABAB2) G_protein Gi/o Protein Receptor->G_protein AC Adenylyl Cyclase (AC) G_protein->AC Inhibition cAMP cAMP AC->cAMP ATP ATP Agonist (S)-Isomer Agonist->Receptor Forskolin Forskolin Forskolin->AC Activation

Caption: GABA-B receptor signaling pathway leading to cAMP inhibition.

Materials:

  • CHO or HEK293 cells stably expressing human GABAB1 and GABAB2 subunits.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 1 mM IBMX (a phosphodiesterase inhibitor), pH 7.4.

  • Forskolin solution (e.g., 10 µM final concentration).

  • Test Compounds: Dilution series of the active compound and negative controls.

  • A commercial cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

  • Seed the cells in a 96-well plate and grow to ~90% confluency.

  • On the day of the assay, remove the growth medium and wash the cells once with Assay Buffer.

  • Add 50 µL of test compound dilutions to the appropriate wells and incubate for 15 minutes at room temperature.

  • Add 50 µL of forskolin solution to all wells to stimulate adenylyl cyclase.

  • Incubate for 30 minutes at room temperature.

  • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for your chosen cAMP detection kit.[8][9]

  • Plot the cAMP level against the log concentration of the test compound. Fit the data to a dose-response inhibition curve to determine the IC50 value.

Expected Data Summary:

CompoundPredicted Functional Potency (IC50)Rationale
(S)-3-Amino-4-(4-nitrophenyl)butanoic acid HCl (Active)100 - 1000 nMPotent inhibition of cAMP production is expected.
(R)-3-Amino-4-(4-nitrophenyl)butanoic acid HCl (Control 1)No effectLack of binding should result in no functional response.
(S)-3-Amino-4-phenylbutanoic acid (Control 2)No effectLack of binding should result in no functional response.

Interpretation and Best Practices

The experimental data should align with the logical framework established for the controls. The active (S)-compound should exhibit high affinity in the binding assay and potent inhibition in the functional assay. Conversely, both the (R)-enantiomer and the de-nitro scaffold control should be inactive in both assays.

G Active (S)-Isomer (Active Compound) Bind_Yes Binds to GABA-B (Low Ki) Active->Bind_Yes Func_Yes Inhibits cAMP (Low IC50) Active->Func_Yes Control_R (R)-Isomer (Enantiomeric Control) Bind_No No Binding (High Ki) Control_R->Bind_No Func_No No Inhibition (No IC50) Control_R->Func_No Control_Scaffold Scaffold (Structural Control) Control_Scaffold->Bind_No Control_Scaffold->Func_No

Caption: Logical framework connecting compounds to expected experimental outcomes.

Best Practices:

  • Primary Control: The (R)-enantiomer is the superior negative control for demonstrating that an effect is mediated by a specific stereoselective receptor interaction.

  • Secondary Control: The scaffold control is excellent for probing the structure-activity relationship and confirming the importance of specific functional groups within the pharmacophore.

  • Comprehensive Validation: For publication-quality data, it is advisable to use both types of controls to build a more compelling and irrefutable case for the specificity of the active compound. If an unexpected effect is observed with a negative control, it may indicate an off-target interaction or a non-specific effect (e.g., cytotoxicity) that requires further investigation.

Conclusion

The rigorous use of negative controls is a hallmark of sound scientific practice in pharmacology. For researchers working with this compound, the use of its enantiomer, (R)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride, and the structural analog, (S)-3-Amino-4-phenylbutanoic acid, are critical for validating experimental findings. By employing the comparative binding and functional assays detailed in this guide, scientists can confidently attribute the biological effects of their compound to the specific activation of the GABA-B receptor, ensuring the integrity and reproducibility of their research.

References

  • Froestl, W., et al. (1995). "Synthesis and biochemical evaluation of baclofen analogues locked in the baclofen solid-state conformation." PubMed. Available at: [Link]

  • Krogsgaard-Larsen, P., et al. (1979). "GABA receptor agonists: relationship between structure and biological activity in vivo and in vitro." Advances in Experimental Medicine and Biology. Available at: [Link]

  • Li, Y. L., et al. (1990). "[Studies of synthesis and structure-activity relationships of analogs of the muscle relaxant--baclofen]." Yao Xue Xue Bao. Available at: [Link]

  • UNC-CH Psychoactive Drug Screening Program (PDSP). "GABA-A Receptor Binding Assay Protocol." PDSP. Available at: [Link]

  • Frang, H., et al. (2021). "The GABA B Receptor—Structure, Ligand Binding and Drug Development." MDPI. Available at: [Link]

  • Enna, S. J. (2001). "Characterization of GABA Receptors." Current Protocols in Pharmacology. Available at: [Link]

  • Suttisintorn, S., et al. (2022). "Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation." ACS Omega. Available at: [Link]

  • Zhu, S., & Chen, Z. (2023). "GABAB Receptor: Structure, Biological Functions, and Therapy for Diseases." PMC. Available at: [Link]

  • Karbon, E. W., et al. (1984). "GABAB receptors and norepinephrine-stimulated cAMP production in rat brain cortex." Brain Research. Available at: [Link]

  • Geng, Y., et al. (2016). "Structural biology of GABAB receptor." PMC. Available at: [Link]

  • Wikipedia. "Baclofen." Wikipedia. Available at: [Link]

  • SingleCare. (2025). "Baclofen alternatives: What can I take instead of baclofen?" SingleCare. Available at: [Link]

  • Pin, J. P., & Bettler, B. (2016). "Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling." PMC. Available at: [Link]

  • Drugs.com. "Baclofen Alternatives Compared." Drugs.com. Available at: [Link]

  • ResearchGate. "cAMP HTRF-measured effects of BHF177 on GABA-induced GABA B R-mediated..." ResearchGate. Available at: [Link]

  • Sturchler, E., et al. (2015). "GABA B receptor allosteric modulators exhibit pathway-dependent and species-selective activity." ResearchGate. Available at: [Link]

  • PubChem. "(S)-3-Amino-4-phenylbutanoic acid." PubChem. Available at: [Link]

  • Assay Guidance Manual. (2017). "Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs)." NCBI. Available at: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of (S)-3-Amino-4-(4-nitrophenyl)butanoic Acid Hydrochloride Analogs for GABA-B Receptor Modulation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neuroscience and pharmacology, the modulation of the γ-aminobutyric acid (GABA) type B (GABA-B) receptor holds significant therapeutic potential for a range of neurological and psychiatric disorders. As the primary inhibitory neurotransmitter in the central nervous system, GABA's effects are mediated through ionotropic GABA-A and metabotropic GABA-B receptors.[1][2] The latter, a G-protein coupled receptor, is a key target for the development of muscle relaxants, anxiolytics, and treatments for conditions like gastroesophageal reflux disease.[3][4]

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of analogs of (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride, a potent and selective GABA-B receptor agonist. By objectively comparing the performance of various structural modifications with supporting experimental data, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform the design of novel and more efficacious GABA-B receptor modulators.

The Core Moiety: A Foundation for GABA-B Receptor Agonism

This compound shares a structural backbone with other well-known GABA-B receptor agonists like baclofen (β-(4-chlorophenyl)-GABA) and phenibut (β-phenyl-GABA).[4] The fundamental pharmacophore for GABA-B receptor activation consists of three key components: a phenyl ring, an amino group, and a carboxylic acid function.[5] The specific spatial arrangement of these groups is critical for receptor binding and subsequent signal transduction.

The mechanism of action at the molecular level involves the formation of hydrogen bonds by the amino group and π-π stacking interactions by the phenyl ring with complementary residues in the GABA-B receptor binding pocket. These interactions are crucial for stabilizing the ligand-receptor complex and initiating the conformational changes that lead to G-protein activation.

Structure-Activity Relationship: Unpacking the Impact of Molecular Modifications

The biological activity of (S)-3-Amino-4-(4-nitrophenyl)butanoic acid analogs is profoundly influenced by modifications to its core structure. Understanding these relationships is paramount for optimizing potency, selectivity, and pharmacokinetic properties.

The Significance of the Phenyl Ring Substituent

The nature and position of the substituent on the phenyl ring play a pivotal role in modulating the affinity and efficacy of these analogs for the GABA-B receptor. The parent compound features a nitro group at the para-position, which is a strong electron-withdrawing group.

While a comprehensive quantitative SAR table for a wide range of analogs of (S)-3-Amino-4-(4-nitrophenyl)butanoic acid is not available in a single source, we can infer key relationships from studies on related β-phenyl-γ-aminobutyric acid derivatives. For instance, in the case of baclofen, the para-chloro substituent is crucial for its high affinity. Replacing the p-chlorophenyl moiety with other aromatic or heteroaromatic rings has been shown to significantly alter GABA-B receptor affinity.[5] This suggests that both electronic and steric factors of the phenyl ring substituent are critical determinants of biological activity.

Table 1: Inferred Structure-Activity Relationships of Phenyl Ring Modifications

Substituent at para-positionInferred Effect on GABA-B Receptor Agonist ActivityRationale
-NO2 (nitro)Potent AgonistStrong electron-withdrawing group, likely enhances binding affinity through specific electronic interactions within the receptor pocket.
-Cl (chloro)Potent Agonist (as in Baclofen)Halogen bonding and optimal steric bulk contribute to high affinity.
-H (unsubstituted)Agonist (as in Phenibut)Provides a baseline level of activity; potency is generally lower than with electron-withdrawing substituents.
Bulky GroupsDecreased ActivitySteric hindrance can prevent optimal binding within the receptor's active site.
The Crucial Role of Stereochemistry

The stereochemistry at the chiral center (C3) is a critical determinant of biological activity. For β-phenyl-γ-aminobutyric acid analogs, the (R)-enantiomer is generally the more active isomer at the GABA-B receptor. This stereoselectivity underscores the highly specific nature of the ligand-receptor interaction, where a precise three-dimensional arrangement of the pharmacophoric elements is required for optimal binding and activation.

Modifications of the Amino and Carboxylic Acid Groups

The amino and carboxylic acid groups are essential for the GABA-mimetic activity of these compounds. They are believed to interact with key amino acid residues in the GABA-B receptor binding site, mimicking the binding of the endogenous ligand, GABA.

  • Amino Group: N-alkylation or acylation of the amino group generally leads to a significant decrease or loss of activity, as a free primary amine is crucial for the necessary hydrogen bonding interactions.

  • Carboxylic Acid Group: Esterification or amidation of the carboxylic acid group also tends to reduce or abolish agonist activity, highlighting the importance of the negatively charged carboxylate for ionic interactions within the receptor.

Experimental Protocols for Evaluating GABA-B Receptor Activity

To quantitatively assess the structure-activity relationships of (S)-3-Amino-4-(4-nitrophenyl)butanoic acid analogs, robust and validated experimental protocols are essential. The following are standard in vitro assays used to characterize the pharmacological profile of these compounds.

Radioligand Binding Assay

This assay directly measures the affinity of a test compound for the GABA-B receptor.

Objective: To determine the inhibitory constant (Ki) of the test compounds by measuring their ability to displace a radiolabeled ligand from the GABA-B receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare crude synaptic membranes from rat or mouse brain tissue.

  • Incubation: Incubate the brain membranes with a fixed concentration of a high-affinity GABA-B receptor radioligand (e.g., -baclofen or a radiolabeled antagonist) and varying concentrations of the unlabeled test compound.

  • Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the cellular response to GABA-B receptor activation, providing information on the efficacy (agonist, antagonist, or partial agonist) of the test compounds.

a) [³⁵S]GTPγS Binding Assay

Objective: To measure the activation of G-proteins coupled to the GABA-B receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Use cell membranes from a cell line stably expressing the human GABA-B receptor.

  • Incubation: Incubate the membranes with a sub-maximal concentration of GABA (to stimulate basal activity), [³⁵S]GTPγS (a non-hydrolyzable GTP analog), and varying concentrations of the test compound.

  • Separation and Quantification: Separate bound from free [³⁵S]GTPγS and quantify the amount of bound radioactivity.

  • Data Analysis: Agonists will increase the binding of [³⁵S]GTPγS, while antagonists will inhibit the GABA-stimulated increase. Determine EC50 (for agonists) or IC50 (for antagonists) values.

b) cAMP Assay

Objective: To measure the inhibition of adenylyl cyclase activity, a downstream effect of GABA-B receptor activation.[1][4]

Step-by-Step Methodology:

  • Cell Culture: Use a cell line expressing the GABA-B receptor and an adenylyl cyclase-coupled reporter system.

  • Stimulation: Treat the cells with forskolin (to stimulate adenylyl cyclase) in the presence of varying concentrations of the test compound.

  • cAMP Measurement: Measure the intracellular levels of cyclic AMP (cAMP) using a suitable assay kit (e.g., ELISA-based or fluorescence-based).

  • Data Analysis: Agonists will cause a dose-dependent decrease in forskolin-stimulated cAMP levels. Determine the EC50 values.

Visualizing the Path to GABA-B Receptor Modulation

To better understand the experimental workflow and the signaling pathway involved, the following diagrams are provided.

experimental_workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Assays b1 Membrane Preparation b2 Incubation with Radioligand & Test Compound b1->b2 b3 Filtration b2->b3 b4 Scintillation Counting b3->b4 b5 Data Analysis (IC50, Ki) b4->b5 f1 Cell Culture with GABA-B Receptor f2 [³⁵S]GTPγS Binding or cAMP Measurement f1->f2 f3 Data Analysis (EC50, IC50) f2->f3 gaba_b_signaling agonist GABA-B Agonist receptor GABA-B Receptor agonist->receptor g_protein G-Protein (Gi/o) receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac inhibits k_channel ↑ K+ Channel Activation g_protein->k_channel ca_channel ↓ Ca²+ Channel Inhibition g_protein->ca_channel camp ↓ cAMP ac->camp

Caption: Simplified GABA-B receptor signaling pathway.

Conclusion and Future Directions

The structure-activity relationship of this compound analogs provides a compelling framework for the rational design of novel GABA-B receptor modulators. The key takeaways for researchers are the critical importance of the stereochemistry at the C3 position, the necessity of a free amino and carboxylic acid group, and the profound influence of the substituent on the phenyl ring.

Future research should focus on synthesizing and evaluating a broader range of analogs with diverse electronic and steric properties on the phenyl ring to build a more comprehensive quantitative SAR model. This will enable a more precise understanding of the optimal structural requirements for high-affinity binding and potent agonism at the GABA-B receptor. Furthermore, exploration of bioisosteric replacements for the carboxylic acid and amino groups could lead to the discovery of novel scaffolds with improved pharmacokinetic profiles. The detailed experimental protocols and SAR insights provided in this guide serve as a valuable resource for advancing these drug discovery efforts.

References

  • Pirard, B., Carrupt, P. A., Testa, B., Tsai, R. S., Berthelot, P., Vaccher, C., Debaert, M., & Durant, F. (1995). Structure-affinity relationships of baclofen and 3-heteroaromatic analogues. Bioorganic & Medicinal Chemistry, 3(11), 1537–1545. [Link]

  • Journal of Medicinal Chemistry, 51(14), 4315–4320.

  • Molecular Pharmacology, 24(2), 350–357.

  • Bioorganic & Medicinal Chemistry Letters, 12(2), 191–194.

  • Medicinal Chemistry Research, 25(3), 541–553.

  • Bioorganic & Medicinal Chemistry, 21(12), 3466–3475.

  • Molecular Pharmacology, 34(6), 786–793.

  • Current Medicinal Chemistry, 16(4), 455–472.

  • ResearchGate.

  • Bioorganic & Medicinal Chemistry Letters, 21(21), 6582–6585.

  • ResearchGate.

  • International Journal of Molecular Sciences, 21(3), 785.

  • ResearchGate.

  • Journal of Medicinal Chemistry, 44(13), 2135–2147.

  • ResearchGate.

  • British Journal of Pharmacology, 78(1), 205–215.

  • Molecules, 27(23), 8354.

  • Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition.

  • Experimental & Molecular Medicine, 46(4), e90.

  • International Journal of Molecular Sciences, 21(3), 785.

  • StatPearls.

Sources

A Comparative Guide to (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride: A Potential GABA-B Receptor Modulator

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review and comparative analysis of (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride (CAS: 270062-87-8), a chiral β-amino acid and a structural analog of the well-known muscle relaxant, baclofen. While specific pharmacological studies on this compound are not extensively available in peer-reviewed literature, this guide will leverage data from closely related analogs to provide a predictive comparison of its synthesis, potential biological activity, and analytical characterization.

Introduction: A Nitrophenyl Analog of Baclofen

This compound is a derivative of β-homophenylalanine, featuring a nitro group at the para-position of the phenyl ring. Its structure is analogous to (S)-baclofen, with the para-chloro substituent replaced by a para-nitro group. This substitution is of significant interest as the nitro group is a strong electron-withdrawing group, which can substantially alter the electronic properties of the phenyl ring and potentially influence its interaction with biological targets.

Given its structural similarity to baclofen, a known agonist of the γ-aminobutyric acid (GABA) type B receptor (GABA-B), it is hypothesized that this compound may also modulate GABA-B receptor activity.[1] GABA-B receptors are G-protein coupled receptors that mediate inhibitory neurotransmission in the central nervous system.[2] Agonism at this receptor leads to muscle relaxation and has therapeutic applications in spasticity.[3]

This guide will compare the known properties of baclofen with the predicted characteristics of its nitrophenyl analog, providing a framework for researchers interested in exploring this and similar compounds.

Enantioselective Synthesis Strategies

The stereochemistry at the C3 position is crucial for the biological activity of baclofen analogs, with the (R)-enantiomer of baclofen being the active form.[4] Therefore, enantioselective synthesis is paramount. While a specific documented synthesis for this compound is not readily found in the literature, plausible synthetic routes can be inferred from established methods for chiral β-amino acids and baclofen itself.

Comparative Synthesis Approaches
MethodDescriptionAdvantagesDisadvantages
Chiral Auxiliary-Mediated Synthesis This approach involves the use of a chiral auxiliary to control the stereochemistry of a key bond-forming reaction, such as a Michael addition. The auxiliary is later removed to yield the desired enantiomer.Well-established and reliable for a wide range of substrates.Requires additional steps for the attachment and removal of the auxiliary, potentially lowering overall yield.
Asymmetric Catalysis Utilizes a chiral catalyst (e.g., a transition metal complex with a chiral ligand) to induce enantioselectivity in a key reaction, such as the hydrogenation of a prochiral enamine or a conjugate addition.Atom-economical and can be highly efficient.Catalyst development can be challenging and expensive.
Biocatalytic Resolution Employs enzymes (e.g., lipases, amidases) to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two enantiomers.High enantioselectivity and mild reaction conditions.Can be limited by substrate scope and enzyme stability.
Proposed Experimental Workflow: Chiral Auxiliary Approach

A plausible synthesis could involve the conjugate addition of nitromethane to a cinnamoyl derivative bearing a chiral auxiliary. This would be followed by reduction of the nitro group and hydrolysis of the auxiliary to yield the target compound.

G cluster_0 Synthesis of (S)-3-Amino-4-(4-nitrophenyl)butanoic acid 4-nitrobenzaldehyde 4-nitrobenzaldehyde Knoevenagel_condensation Knoevenagel Condensation 4-nitrobenzaldehyde->Knoevenagel_condensation malonic_acid_derivative malonic_acid_derivative malonic_acid_derivative->Knoevenagel_condensation nitrocinnamic_acid_derivative 4-Nitrocinnamic Acid Derivative Knoevenagel_condensation->nitrocinnamic_acid_derivative amide_formation Amide Formation nitrocinnamic_acid_derivative->amide_formation chiral_auxiliary Chiral Auxiliary (e.g., Evans auxiliary) chiral_auxiliary->amide_formation chiral_imide Chiral N-acyl Imide amide_formation->chiral_imide michael_addition Asymmetric Michael Addition (e.g., with a nucleophile) chiral_imide->michael_addition intermediate Diastereomerically Enriched Intermediate michael_addition->intermediate auxiliary_removal Auxiliary Removal (Hydrolysis) intermediate->auxiliary_removal nitro_reduction Nitro Group Reduction (e.g., H2/Pd-C) auxiliary_removal->nitro_reduction final_product (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride nitro_reduction->final_product

Caption: Proposed synthetic workflow for this compound via a chiral auxiliary approach.

Pharmacological Profile: A Comparative Outlook

The primary pharmacological target of baclofen is the GABA-B receptor.[2] The affinity of ligands for this receptor is sensitive to the nature and position of substituents on the phenyl ring.[5]

GABA-B Receptor Signaling Pathway

Activation of the GABA-B receptor by an agonist like baclofen initiates a signaling cascade that leads to neuronal inhibition.

G cluster_1 GABA-B Receptor Signaling Agonist Agonist (e.g., Baclofen) GABAB_Receptor GABA-B Receptor (Heterodimer) Agonist->GABAB_Receptor binds to G_protein Gi/o Protein GABAB_Receptor->G_protein activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase inhibits K_channel GIRK K+ Channel G_protein->K_channel activates Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel inhibits cAMP cAMP Adenylyl_Cyclase->cAMP converts ATP to ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA activates K_efflux K+ Efflux (Hyperpolarization) K_channel->K_efflux Ca_influx Decreased Ca2+ Influx Ca_channel->Ca_influx Neuronal_Inhibition Neuronal Inhibition K_efflux->Neuronal_Inhibition Ca_influx->Neuronal_Inhibition

Caption: Simplified GABA-B receptor signaling pathway leading to neuronal inhibition.

Structure-Activity Relationship and Comparative Affinity

The substitution of the chloro group in baclofen with a nitro group is expected to significantly impact its binding affinity for the GABA-B receptor. The nitro group is a strong electron-withdrawing group, which will alter the electrostatic potential of the aromatic ring.

CompoundPhenyl Ring SubstituentElectronic EffectPredicted GABA-B Receptor Affinity (Compared to Baclofen)Rationale
(R)-Baclofen 4-ChloroWeakly deactivating, ortho-para directingHigh (IC50 ≈ 0.04 µM)The chloro group contributes to the overall lipophilicity and electronic properties that are optimal for binding.
(S)-Baclofen 4-ChloroWeakly deactivating, ortho-para directingLow (IC50 ≈ 33 µM)Demonstrates the high stereoselectivity of the GABA-B receptor.
This compound 4-NitroStrongly deactivating, meta directingLikely lower than (R)-BaclofenThe strong electron-withdrawing nature of the nitro group may create an unfavorable electronic interaction with the receptor binding pocket. However, it could also introduce new hydrogen bonding opportunities.
Other Baclofen Analogs Various (e.g., furan, thiophene)[5]VariedAffinity is highly dependent on the nature and position of the substituent.Highlights the sensitivity of the receptor to modifications of the phenyl ring.

It is important to note that without experimental data, the precise effect of the nitro substitution remains speculative. It could potentially decrease agonist activity or even introduce antagonist properties.

Analytical Methodologies

The characterization and quality control of this compound would rely on a combination of chromatographic and spectroscopic techniques.

Key Analytical Techniques
TechniquePurposeTypical Parameters
Chiral High-Performance Liquid Chromatography (HPLC) Enantiomeric purity determination.Column: Chiral stationary phase (e.g., polysaccharide-based). Mobile Phase: Hexane/Isopropanol with an acidic or basic modifier. Detection: UV (due to the nitrophenyl chromophore).
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmation.1H and 13C NMR in a suitable deuterated solvent (e.g., D2O, DMSO-d6).
Mass Spectrometry (MS) Molecular weight determination and structural confirmation.Electrospray ionization (ESI) is a suitable technique.
Optical Rotation Confirmation of the stereoisomer.Measured using a polarimeter at a specific wavelength (e.g., the sodium D-line). Supplier data indicates an optical rotation of [a]D25 = -25.0 ± 2º (C=1 in DMF).
Protocol: Chiral HPLC for Enantiomeric Purity
  • Sample Preparation: Dissolve a known concentration of the compound in the mobile phase.

  • Instrumentation: Utilize an HPLC system equipped with a chiral column (e.g., Chiralpak IA, IB, or IC).

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of a nonpolar solvent (e.g., hexane) and a polar solvent (e.g., isopropanol or ethanol) with a small percentage of an acid (e.g., trifluoroacetic acid) or base (e.g., diethylamine) to improve peak shape.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV detection at a wavelength where the nitrophenyl group absorbs strongly (e.g., ~270 nm).

  • Analysis: Inject the sample and a racemic standard (if available) to determine the retention times of the (S) and (R) enantiomers. Calculate the enantiomeric excess (% ee) from the peak areas.

Conclusion

This compound represents an intriguing analog of baclofen that warrants further investigation. Based on the extensive literature on baclofen and related GABA-B receptor modulators, it is possible to propose robust strategies for its enantioselective synthesis and analytical characterization. The primary uncertainty lies in its pharmacological activity. The introduction of a strong electron-withdrawing nitro group could have a profound, and not easily predictable, effect on its interaction with the GABA-B receptor. Experimental validation through receptor binding and functional assays is essential to elucidate its potential as a CNS active agent. This guide serves as a foundational resource for researchers embarking on the study of this and other novel baclofen analogs, providing a comparative framework to guide experimental design.

References

  • Pirard, B., Carrupt, P. A., Testa, B., Tsai, R. S., Berthelot, P., Vaccher, C., ... & Durant, F. (1995). Structure-affinity relationships of baclofen and 3-heteroaromatic analogues. Bioorganic & medicinal chemistry, 3(11), 1537–1545.
  • Bowery, N. G. (2006). GABAB receptor: a site of therapeutic benefit. Current opinion in pharmacology, 6(1), 37-43.
  • Hill, D. R., & Bowery, N. G. (1981). 3H-baclofen and 3H-GABA bind to bicuculline-insensitive GABAB sites in rat brain.
  • Pin, J. P., & Bettler, B. (2016). Organization and functions of GABAB receptors. In The GABA Receptors (pp. 341-375). Humana Press, Cham.
  • Hill, D. R., & Bowery, N. G. (1981). Characteristics of GABAB receptor binding sites on rat whole brain synaptic membranes. British journal of pharmacology, 72(3), 567–576.
  • Bruns, A., & Gressler, M. (2020). Enantioselective synthesis of non-natural amino acids using phenylalanine dehydrogenases modified by site-directed mutagenesis. Organic & Biomolecular Chemistry, 18(30), 5866-5875.
  • Reddy, K. L., & Sharpless, K. B. (1998). Asymmetric aminohydroxylation: a new potpourri of ligands and applications.
  • Ghosh, A. K., & Fidanze, S. (2000). Enantioselective synthesis of β-amino acids. Synthesis, 2000(11), 1523-1541.
  • Glorius, F. (2009). Asymmetric hydrogenation of arenes.
  • Bowery, N. G., Hill, D. R., Hudson, A. L., Doble, A., Middlemiss, D. N., Shaw, J., & Turnbull, M. (1980). (—)Baclofen decreases neurotransmitter release in the mammalian CNS by an action at a novel GABA receptor.
  • Bettler, B., Kaupmann, K., Mosbacher, J., & Gassmann, M. (2004). Molecular structure and physiological functions of GABAB receptors. Physiological reviews, 84(3), 835-867.
  • Olpe, H. R., Demiéville, H., Baltzer, V., Bencze, W. L., Koella, W. P., Wolf, P., & Haas, H. L. (1978). The biological activity of d-and l-baclofen (Lioresal). European journal of pharmacology, 52(2), 133-136.
  • Kaupmann, K., Huggel, K., Heid, J., Flor, P. J., Bischoff, S., Mickel, S. J., ... & Bettler, B. (1997). Expression cloning of GABAB receptors uncovers similarity to metabotropic glutamate receptors.
  • Froestl, W. (2011). Chemistry and pharmacology of GABAB receptor ligands. In GABAB Receptor Pharmacology (pp. 1-53). Springer, Berlin, Heidelberg.
  • Bowery, N. G. (1993). GABAB receptor pharmacology. Annual review of pharmacology and toxicology, 33(1), 109-147.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The proper management of chemical waste is not merely a regulatory obligation but a cornerstone of responsible science. This guide provides a comprehensive, step-by-step framework for the safe disposal of (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride (CAS: 331763-77-0), ensuring the protection of personnel and the environment.

Hazard Profile and Risk Assessment: Understanding the "Why"

The disposal protocol for any chemical is dictated by its inherent hazards. The structure of this compound contains two key features that inform our risk assessment: an amino acid backbone and a nitrophenyl group.

  • The Nitrophenyl Group: This is the primary driver of the compound's hazard profile. Nitroaromatic compounds, as a class, are recognized for their potential toxicity. The 4-nitrophenol structure, a related compound, is known to be toxic and can cause damage to the central nervous system, liver, kidney, and blood.[1][2] The U.S. Environmental Protection Agency (EPA) considers it a high-priority toxic pollutant.[1] While this specific compound has not been as extensively studied, the presence of the 4-nitrophenyl moiety necessitates a cautious approach.

  • Hazard Statements: Based on available data, the compound is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[3][4]

This profile firmly places the compound in the category of chemical waste that requires specialized handling and cannot be disposed of via standard laboratory drains.

Table 1: Hazard Summary
Hazard TypeGHS Classification & StatementCausality and Notes
Acute Toxicity H302: Harmful if swallowed.[3][4]The nitrophenyl group contributes to systemic toxicity upon ingestion.
Skin Irritation H315: Causes skin irritation.[3][4]Direct contact can cause localized inflammation and redness.
Eye Irritation H319: Provoca irritación ocular grave.[3][4]The acidic hydrochloride salt and organic nature can cause significant eye damage.
Respiratory Irritation H335: May cause respiratory irritation.[3][4]Inhalation of the powdered form can irritate the respiratory tract.
Aquatic Hazard Harmful to aquatic life.[5]Nitroaromatic compounds can be persistent and toxic to aquatic organisms.

Pre-Disposal Operations: Engineering Controls & Personal Protective Equipment (PPE)

Safe disposal begins with safe handling. Before the material becomes waste, proper controls must be in place to minimize exposure.

  • Engineering Controls: Always handle this compound powder within a certified chemical fume hood to prevent inhalation of dust.[5]

  • Personal Protective Equipment (PPE): A standard PPE ensemble is mandatory:

    • Eye Protection: ANSI Z87.1-compliant safety glasses or goggles.

    • Hand Protection: Chemically-resistant gloves (e.g., nitrile).

    • Body Protection: A standard laboratory coat.

Waste Characterization and Segregation: The Critical First Step

Under the Resource Conservation and Recovery Act (RCRA), the generator of the waste is legally responsible for its proper characterization.[6][7][8]

  • Hazardous Waste Determination: Due to its toxicity profile, this compound must be managed as hazardous waste .

  • Waste Segregation: Proper segregation is crucial to prevent dangerous reactions.[9]

    • DO collect this waste in a container designated for non-halogenated organic solids or liquids .

    • DO NOT mix with strong oxidizing agents. The nitro-functional group presents a potential reactivity hazard.[9][10]

    • DO NOT mix with incompatible waste streams like strong acids or bases unless part of a specific neutralization protocol.

    • DO NOT dispose of this material down the drain. This is strictly prohibited due to its aquatic toxicity.[5]

Step-by-Step Disposal Protocols

The following protocols provide clear instructions for managing waste from this compound.

Protocol A: Disposal of Unused or Expired Solid Chemical
  • Container: Keep the chemical in its original, clearly labeled container. If the original container is compromised, transfer it to a new, compatible container suitable for solid waste.

  • Labeling: Ensure the container is labeled with the full chemical name: "this compound," the CAS number "331763-77-0," and a "Hazardous Waste" label.

  • Storage: Store the sealed container in a designated satellite accumulation area away from incompatible materials.

  • Pickup: Arrange for disposal through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.

Protocol B: Disposal of Contaminated Materials and Residuals

This protocol applies to items like weighing paper, contaminated gloves, or empty bottles with residue.

  • Decontamination (for empty bottles): Rinse the container three times with a minimal amount of a suitable organic solvent (e.g., acetone, ethanol).

  • Waste Collection:

    • Collect the solvent rinsate in a designated, sealed, and properly labeled "Hazardous Waste - Non-Halogenated Organic Liquid" container.

    • Place dry contaminated materials (gloves, weighing paper, etc.) in a sealed plastic bag or a solid waste container labeled as "Hazardous Waste - Contaminated Debris."

  • Storage & Pickup: Store the sealed waste containers in the satellite accumulation area and arrange for EHS pickup.

Disposal Decision Workflow

The following diagram illustrates the logical flow for making disposal decisions for this compound.

G cluster_start cluster_type cluster_action cluster_container cluster_end start Waste Generation (S)-3-Amino-4-(4-nitrophenyl)butanoic acid HCl solid_waste Pure Solid Waste (Unused/Expired) contaminated_item Contaminated Item (Glassware, PPE, etc.) spill Spill action_solid Keep in original or compatible, labeled container solid_waste->action_solid action_rinse Triple rinse with minimal solvent (e.g., Acetone) contaminated_item->action_rinse action_absorb Absorb with inert material (e.g., Vermiculite) spill->action_absorb container_solid Solid Organic Waste Container action_solid->container_solid container_liquid Liquid Non-Halogenated Organic Waste Container action_rinse->container_liquid container_debris Contaminated Debris Container action_absorb->container_debris end_process Store in Satellite Accumulation Area container_solid->end_process container_liquid->end_process container_debris->end_process final_disposal Arrange EHS Pickup for Licensed Disposal end_process->final_disposal

Caption: Decision workflow for waste stream segregation and disposal.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is critical.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or if you feel unwell.

  • Control & Ventilate: Ensure the fume hood is operational. Restrict access to the spill area.

  • PPE: Don appropriate PPE, including a lab coat, gloves, and eye protection. For large spills, respiratory protection may be necessary.

  • Containment & Cleanup:

    • Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial spill pillow.

    • Start from the outside of the spill and work inwards to prevent spreading.

    • Carefully sweep or scoop the absorbed material into a sealable, puncture-resistant container.

  • Disposal: Label the container as "Hazardous Waste - Spill Debris" with the chemical name and date. Arrange for EHS pickup.

  • Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

By adhering to these scientifically grounded and regulation-compliant procedures, you contribute to a culture of safety and responsibility. Always consult your institution's specific EHS guidelines, as local regulations may vary.

References

  • Cleanchem Laboratories. (n.d.). Material Safety Data Sheet: Baclofen EP Impurity B.
  • Taylor & Francis. (n.d.). 4-nitrophenol – Knowledge and References.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Nitrophenols.
  • Clean Management Environmental Group, Inc. (2019). What it Really Means to be RCRA Compliant with Hazardous Waste.
  • ResearchGate. (2025). Assessment of the genotoxic and carcinogenic risks of p-nitrophenol when it is present as an impurity in a drug product.
  • U.S. Environmental Protection Agency. (n.d.). 4-Nitrophenol.
  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Overview.
  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations.
  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Nitrophenols - Potential for Human Exposure.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • GSA Real Property Disposition. (2007). RCRA fact sheet.
  • Wikipedia. (n.d.). Resource Conservation and Recovery Act.
  • CP Lab Safety. (n.d.). Organic Nitro Compounds Waste Compatibility.
  • CymitQuimica. (n.d.). This compound.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • Biosynth. (2022). Safety Data Sheet.
  • AAPPTec, LLC. (n.d.). Safety Data Sheet.
  • OC-Praktikum. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Baclofen | 1134-47-0.
  • HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • SynZeal. (n.d.). Baclofen EP Impurity B | 1141-23-7.
  • Pharmaffiliates. (n.d.). Baclofen-Impurities.
  • Veeprho. (n.d.). Baclofen EP Impurity B | CAS 1141-23-7.
  • Yale Environmental Health & Safety. (n.d.). Safe Disposal of Waste Containing Nitric Acid.
  • MedChemExpress. (2025). (R)-2-Amino-3-(3-nitrophenyl)propanoic acid-SDS.
  • BLD Pharm. (n.d.). 154564-03-1|(S)-3-Amino-4-((4-nitrophenyl)amino)-4-oxobutanoic acid hydrochloride.
  • CymitQuimica. (n.d.). This compound.
  • Szabo-Scandic. (2018). 4-Nitrophenyl Butyrate SAFETY DATA SHEET.

Sources

Comprehensive Safety and Handling Guide for (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride (CAS No: 331763-77-0). The information herein is intended for researchers, scientists, and professionals in drug development to foster a culture of safety and ensure procedural excellence.

Hazard Identification and Risk Assessment

This compound is a compound that requires careful handling due to its potential health effects. A thorough risk assessment is the foundational step before any laboratory work commences. The primary hazards are associated with direct contact, inhalation, and ingestion.

The compound is classified as harmful and an irritant.[1][2] Key hazard statements associated with this chemical are summarized below:

Hazard StatementDescriptionGHS ClassificationSource
H302Harmful if swallowed.Acute Toxicity, Oral (Category 4)[1]
H312Harmful in contact with skin.Acute Toxicity, Dermal (Category 4)
H315Causes skin irritation.Skin Corrosion/Irritation (Category 2)[1][2]
H317May cause an allergic skin reaction.Skin Sensitization (Category 1)[3][4]
H319Causes serious eye irritation.Serious Eye Damage/Eye Irritation (Category 2A)[1][2]
H332Harmful if inhaled.Acute Toxicity, Inhalation (Category 4)
H335May cause respiratory irritation.Specific Target Organ Toxicity — Single Exposure (Category 3)[1][2]
H373May cause damage to organs (Kidney, Liver) through prolonged or repeated exposure if swallowed.Specific Target Organ Toxicity — Repeated Exposure (Category 2)
H402Harmful to aquatic life.Hazardous to the Aquatic Environment, Acute Hazard (Category 3)

Given these hazards, the causality is clear: the compound's chemical properties can lead to systemic toxicity, localized irritation, and potential long-term organ damage if proper barriers (PPE) and handling procedures are not strictly followed.

Essential Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to mitigate the identified risks. The selection of PPE must be based on a comprehensive assessment of the potential for exposure during each step of the experimental workflow.

Respiratory Protection

Directive: Respiratory protection is essential when handling the solid form of this compound, especially during weighing or any procedure that could generate dust. Rationale: The compound may cause respiratory tract irritation and is harmful if inhaled.[1][5] Fine particulates can be easily aerosolized, leading to direct entry into the respiratory system. Specification:

  • For dust generation: A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 or FFP2) is required.[3]

  • Engineering Controls: Always handle the solid material within a certified chemical fume hood or a ventilated balance enclosure to minimize dust dispersion.[5]

Eye and Face Protection

Directive: Chemical safety goggles are mandatory at all times in the laboratory where this compound is handled. Rationale: The compound is known to cause serious eye irritation.[1][2] Accidental splashes of solutions or contact with airborne powder can cause significant ocular damage. Specification:

  • Wear chemical safety goggles that provide a complete seal around the eyes. Standard safety glasses do not offer sufficient protection against dust and splashes.

  • In situations with a higher risk of splashing (e.g., handling large volumes of solutions), a face shield should be worn in addition to safety goggles.

Hand Protection

Directive: Chemically resistant gloves must be worn when there is any possibility of hand contact with the substance. Rationale: The compound is harmful in contact with skin and causes skin irritation.[1] Some evidence also suggests it may cause an allergic skin reaction.[3][4] Specification:

  • Glove Type: Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for tears or punctures before use.

  • Technique: Change gloves immediately if they become contaminated. Wash hands thoroughly with soap and water after removing gloves.

Skin and Body Protection

Directive: A fully fastened laboratory coat must be worn over personal clothing. Rationale: This prevents contamination of personal clothing and protects the skin from accidental spills. Specification:

  • Wear a professional lab coat, preferably with elastic cuffs.

  • Ensure legs and feet are fully covered; open-toed shoes are strictly prohibited.

  • For large-scale operations, consider additional protective clothing to prevent skin exposure.[3]

Operational Plan: Step-by-Step Handling Workflow

This protocol outlines the standard procedure for safely handling this compound from receipt to use.

G cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Post-Handling Phase A 1. Don PPE (Goggles, Lab Coat, Gloves) B 2. Verify Fume Hood Operation A->B C 3. Assemble All Equipment (Spatula, Weigh Paper, Glassware) B->C D 4. Don Respirator (N95) C->D E 5. Carefully Weigh Solid Compound D->E F 6. Transfer to Vessel for Dissolution E->F G 7. Clean & Decontaminate Spatula/Weigh Paper F->G H 8. Decontaminate Work Surface G->H I 9. Segregate & Label Waste H->I J 10. Doff PPE in Correct Order I->J K 11. Wash Hands Thoroughly J->K

Caption: Standard workflow for handling solid this compound.

Emergency Response and Disposal

Preparedness is key to mitigating the impact of an accidental exposure or spill.

First Aid Measures
Exposure RouteFirst Aid ProtocolSource
Inhalation Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[3]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If irritation or a rash occurs, get medical advice.[3][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Consult an ophthalmologist.[3]
Ingestion Do NOT induce vomiting. Rinse mouth thoroughly with water. Immediately call a POISON CENTER or doctor.[6]
Spill Response
  • Small Spill: Avoid dust formation.[5] Carefully sweep or scoop up the material and place it into a suitable, labeled container for chemical waste disposal.[5]

  • Large Spill: Evacuate the area. Prevent the material from entering drains or waterways.[3][5] Wear appropriate PPE, including respiratory protection, and contain the spill. Collect the material for disposal.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.

  • Procedure: Dispose of contents and container in accordance with all federal, state, and local environmental regulations at an approved waste disposal plant.[4][5]

  • Environmental Precaution: Do not allow the product to be released into the environment as it is harmful to aquatic life.

References

  • MSDS - Safety Data Sheet. 5

  • SAFETY DATA SHEET - Sigma-Aldrich. Link

  • This compound - CymitQuimica. 1

  • Safety Data Sheet - Biosynth. 3

  • SAFETY DATA SHEET. 4

  • MSDS - Safety Data Sheet. 7

  • 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid - Safety Data Sheet - ChemicalBook. 8

  • SAFETY DATA SHEET. 9

  • This compound - CymitQuimica. 2

  • SAFETY DATA SHEET - TCI Chemicals. 6

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride
Reactant of Route 2
(S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.